molecular formula C5H10ClNO B171808 2-Chloro-N,N-dimethylpropanamide CAS No. 152786-29-3

2-Chloro-N,N-dimethylpropanamide

Cat. No.: B171808
CAS No.: 152786-29-3
M. Wt: 135.59 g/mol
InChI Key: WDOAUKIEENWZNC-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethylpropanamide serves as a versatile chemical building block in scientific research and development. Its primary research value lies in its application as a key synthetic intermediate in the preparation of more complex molecules, particularly in the fields of agrochemistry and pharmaceutical sciences . The compound can be utilized in the synthesis of herbicide intermediates, such as those used in the production of nicosulfuron . The reactivity of the chloro and amide functional groups makes it a valuable precursor for further chemical transformations, enabling researchers to explore new chemical entities and develop novel compounds with potential biological activity. This product is intended for laboratory research purposes only and is not classified or intended for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N,N-dimethylpropanamide
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InChI

InChI=1S/C5H10ClNO/c1-4(6)5(8)7(2)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOAUKIEENWZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60884469
Record name Propanamide, 2-chloro-N,N-dimethyl-
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Molecular Weight

135.59 g/mol
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CAS No.

10397-68-9
Record name 2-Chloro-N,N-dimethylpropanamide
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Record name Propanamide, 2-chloro-N,N-dimethyl-
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Record name Propanamide, 2-chloro-N,N-dimethyl-
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Record name Propanamide, 2-chloro-N,N-dimethyl-
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Record name 2-chloro-N,N-dimethylpropionamide
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Foundational & Exploratory

2-Chloro-N,N-dimethylpropanamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-N,N-dimethylpropanamide

Abstract and Compound Identification

This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and reactivity of this compound. As a bifunctional molecule, it incorporates a reactive α-chloro substituent and a tertiary amide, making it a valuable intermediate in pharmaceutical and fine chemical synthesis.[1][2] This document is intended for researchers and drug development professionals, offering field-proven insights into its handling and application. The structure contains a stereocenter at the α-carbon, meaning it exists as a racemic mixture unless a stereospecific synthesis is employed.

Compound: this compound CAS Number: 10397-68-9[3] Molecular Formula: C₅H₁₀ClNO[3] Molecular Weight: 135.59 g/mol [3] IUPAC Name: this compound Synonyms: N,N-Dimethyl-α-chloropropionamide, 2-Chloro-N,N-dimethylpropionamide[2][4]

Physicochemical and Safety Data

The physical properties and safety information for this compound are critical for its proper handling, storage, and use in experimental design. The data presented below are compiled from chemical supplier and database information.

Table 1: Physicochemical Properties

Property Value Reference(s)
Boiling Point 71 °C @ 2 Torr [2]
Density 1.065 g/cm³ (Predicted) [2][5]
Flash Point 62.6 °C [5]
Refractive Index 1.443 (Predicted) [2]

| Storage Temp. | 4 °C |[4] |

Safety and Hazard Profile

This compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Signal Word: Warning[2]

  • Precautionary Statements: P264, P280, P301+P312, P302+P352, P305+P351+P338[2]

Synthesis Protocol: Amidation of 2-Chloropropionyl Chloride

Principle and Mechanism

The most direct and classical method for synthesizing tertiary α-chloro amides is through nucleophilic acyl substitution.[6] This involves the reaction of an α-halo acyl chloride with a secondary amine. In this case, 2-chloropropionyl chloride serves as the electrophilic acylating agent, and dimethylamine acts as the nucleophile. The reaction proceeds via the canonical addition-elimination mechanism, where the lone pair of the dimethylamine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.[7] This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to yield the final amide product. A second equivalent of the amine or a non-nucleophilic base (like triethylamine) is required to neutralize the hydrogen chloride (HCl) byproduct, preventing the protonation and deactivation of the dimethylamine nucleophile.[8]

Diagram: Synthesis Mechanism

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products R1 2-Chloropropionyl Chloride Nuc_Attack 1. Nucleophilic Attack R1->Nuc_Attack R2 Dimethylamine (2 eq.) R2->Nuc_Attack Tetra_Intermediate 2. Tetrahedral Intermediate Formation Nuc_Attack->Tetra_Intermediate Addition Elimination 3. Chloride Elimination & Proton Transfer Tetra_Intermediate->Elimination P1 This compound Elimination->P1 Forms Product P2 Dimethylammonium Chloride Elimination->P2 Forms Byproduct

Caption: Nucleophilic acyl substitution for the synthesis of this compound.

Detailed Step-by-Step Experimental Protocol

Causality Statement: This protocol is based on analogous procedures for amide synthesis from acyl chlorides.[8][9] The initial low temperature is crucial to control the highly exothermic reaction between the acyl chloride and the amine, preventing side reactions and ensuring safety. The use of an anhydrous solvent is necessary because acyl chlorides readily hydrolyze in the presence of water.[8]

  • Vessel Preparation: Equip an oven-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask under a nitrogen atmosphere to maintain anhydrous conditions.

  • Reagent Charging: Dissolve dimethylamine (2.0 equivalents) in 100 mL of anhydrous dichloromethane (DCM) and add it to the flask.

  • Temperature Control: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Acyl Chloride Addition: Add 2-chloropropionyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30-45 minutes. Critically, maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 2-4 hours.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess dimethylamine), 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally 50 mL of brine.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Profile and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The presence of the chiral center and the restricted rotation around the amide C-N bond are key features influencing the NMR spectrum. Due to hindered rotation, the two N-methyl groups are diastereotopic and may appear as two distinct singlets, though they often coalesce into a single broad or sharp singlet depending on the solvent and temperature.

Table 2: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
-CH ₃ (on propionyl) ~1.75 Doublet (d) ~22
-C H(Cl)- ~4.60 Quartet (q) ~55
-C =O - - ~169

| -N(CH ₃)₂ | ~3.00 and ~3.10 | 2 Singlets (s) or 1 broad s | ~36 and ~38 |

Rationale: The methine proton (-C H(Cl)-) is adjacent to an electron-withdrawing chlorine atom and the carbonyl group, shifting it significantly downfield (~4.60 ppm) and is split into a quartet by the three protons of the neighboring methyl group.[10] The propionyl methyl group (-CH ₃) is split into a doublet by the methine proton. The N-methyl protons are deshielded by the nitrogen and carbonyl group, appearing around 3 ppm.[12] In the ¹³C NMR, the carbonyl carbon is the most deshielded (~169 ppm), followed by the carbon bearing the chlorine (~55 ppm).[11][13]

Infrared (IR) Spectroscopy

The IR spectrum provides direct confirmation of the key functional groups. An experimental FTIR spectrum is available for reference.[14]

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
~2980-2940 C-H Stretch (sp³) Alkyl groups [14]
~1650 C=O Stretch Tertiary Amide [14][15]
~1400 C-N Stretch Tertiary Amide [14]

| ~750 | C-Cl Stretch | Alkyl Halide |[14] |

Analysis: The most prominent feature is the strong carbonyl (C=O) stretch around 1650 cm⁻¹, characteristic of a tertiary amide.[15] The absence of N-H stretching bands (typically 3300-3500 cm⁻¹) confirms the N,N-disubstituted nature of the amide.

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would induce fragmentation, providing structural information.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 135) and an M+2 peak (~33% intensity of M⁺) would be expected due to the isotopic abundance of ³⁷Cl.

  • Major Fragments:

    • Loss of a chlorine radical (•Cl) to give an acylium ion at m/z = 100.

    • Alpha-cleavage (McLafferty rearrangement is not possible) leading to the [CH₃CH=C=O]⁺ fragment and cleavage to form the [CON(CH₃)₂]⁺ fragment at m/z = 72. This is often a dominant peak in N,N-dimethyl amides.

Chemical Reactivity: The α-Chloro Amide as an Electrophile

Reactivity Profile

The primary mode of reactivity for this compound is nucleophilic substitution at the α-carbon.[6] The carbon atom bonded to the chlorine is electrophilic due to the inductive effect of the adjacent chlorine and carbonyl group. This makes it a prime target for attack by a wide range of nucleophiles in Sₙ2-type reactions.[16] Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of α-amino amides, α-thio amides, and α-alkoxy amides, respectively. These products are often valuable scaffolds in medicinal chemistry.

Workflow for Nucleophilic Substitution

The general workflow involves dissolving the α-chloro amide and the chosen nucleophile in a suitable polar aprotic solvent, often with the addition of a base to neutralize the generated HCl. The reaction may require heating to proceed at a reasonable rate.

Diagram: General Sₙ2 Reaction Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Combine: 1. This compound 2. Nucleophile (e.g., R₂NH) 3. Base (e.g., K₂CO₃) 4. Solvent (e.g., DMF or ACN) Heat Heat Mixture (e.g., 60-100 °C) Setup->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction (e.g., add water) Monitor->Quench Upon Completion Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography or Distillation Extract->Purify Product Final Product (α-Substituted Amide) Purify->Product

Caption: A typical experimental workflow for nucleophilic substitution reactions.

Representative Protocol: Synthesis of an α-Amino Amide

Causality Statement: This protocol is a generalized procedure for the alkylation of an amine with an α-halo amide.[6][16] A polar aprotic solvent like DMF is used to dissolve the reactants, and an inorganic base like K₂CO₃ is often preferred as it is inexpensive and easily removed during work-up. Heating is typically required to overcome the activation energy of the Sₙ2 reaction.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the desired primary or secondary amine (1.1 eq.), and potassium carbonate (K₂CO₃, 1.5 eq.) in dimethylformamide (DMF).

  • Reaction Conditions: Stir the mixture at 80 °C.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting chloro-amide spot is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired α-amino amide.

References

  • D'hooghe, M., & De Kimpe, N. (2008). The Fascinating Chemistry of α-Haloamides. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). 2-Chloro-N,N-dimethylpropionamide Spectrum. Wiley-VCH GmbH.
  • Fu, G. C., & Fischer, C. (2010). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. Journal of the American Chemical Society.
  • Hall, L. A. R., Stephens, V. C., & Burckhalter, J. H. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses.
  • FutureLearn. (n.d.). Nucleophilic Acyl Substitution. University of York.
  • SpectraBase. (n.d.). 2-chloro-N,N-dimethyl-2-propen-1-amine Spectrum.
  • Google Patents. (n.d.). CN1033378A - Preparation method of 2,3-dichloro-N,N-dimethyl propylamine.
  • Chemistry LibreTexts. (2022). 11.9: Nucleophilic Substitution at Activated Amides and Carbamides.
  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
  • NIST. (n.d.). Propanamide, N-decyl-N-methyl-2-chloro-.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-chloropropane.
  • PubChem. (n.d.). 2-Chloro-N,N-dimethylethylamine.
  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide.
  • Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.
  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?.
  • Haz-Map. (n.d.). 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride.
  • NIST. (n.d.). Propanamide, N,N-dimethyl-.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-chloro-2-methylpropane.
  • PubChem. (n.d.). 2-Chloropropyldimethylamine.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-chloropropane.

Sources

An In-depth Technical Guide to 2-Chloro-N,N-dimethylpropanamide (CAS: 10397-68-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N,N-dimethylpropanamide, a versatile bifunctional molecule with applications as a chemical intermediate. The document delves into its physicochemical properties, synthesis, analytical characterization, reactivity, and potential applications in the pharmaceutical industry. Detailed protocols, mechanistic insights, and safety considerations are presented to equip researchers and drug development professionals with the essential knowledge for handling and utilizing this compound in their work.

Introduction

This compound, with the CAS number 10397-68-9, is a halogenated amide that serves as a valuable building block in organic synthesis. Its structure incorporates two key reactive sites: an electrophilic carbonyl carbon within the amide functional group and a carbon-chlorine bond at the alpha position, making it susceptible to a variety of nucleophilic attacks. This dual reactivity allows for the introduction of the N,N-dimethylpropanamide moiety and further functionalization, rendering it a useful intermediate in the synthesis of more complex molecules, including potential pharmaceutical compounds. This guide aims to provide a detailed technical resource for scientists working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource(s)
CAS Number 10397-68-9[1][2]
Molecular Formula C₅H₁₀ClNO[1][3][4]
Molecular Weight 135.59 g/mol [1][3][4]
IUPAC Name This compound[5]
Synonyms N,N-Dimethyl-2-chloropropionamide[3][4]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point 180 °C at 760 mmHg[6][7]
Flash Point 62.6 °C[2][6][7]
Density 1.065 g/cm³ (predicted)[2][6][7]
Solubility Soluble in water.[4]
LogP 0.7019[3]

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 2-chloropropionyl chloride and dimethylamine.[8][9][10] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[10]

G cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct reactant1 2-Chloropropionyl Chloride reaction_step1 Nucleophilic Acyl Substitution reactant1->reaction_step1 reactant2 Dimethylamine reactant2->reaction_step1 product This compound byproduct Dimethylamine Hydrochloride reaction_step1->product reaction_step1->byproduct

General Synthesis of this compound.
Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of N,N-disubstituted amides from acyl chlorides and amines and can be adapted for the preparation of this compound.[11]

Materials:

  • 2-Chloropropionyl chloride

  • Dimethylamine (e.g., 40% aqueous solution or as a gas dissolved in a suitable solvent)

  • Anhydrous organic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine or pyridine, optional, as excess dimethylamine can also act as the base)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethylamine (2.2 equivalents) in the chosen anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloropropionyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred dimethylamine solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess dimethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are essential for this purpose.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amide carbonyl group and the carbon-chlorine bond. A transmission infrared spectrum is available on SpectraBase.[2]

Expected Characteristic IR Peaks:

Wavenumber (cm⁻¹)Vibration
~1650C=O stretch (Amide I band)[6][12]
~1400C-N stretch
~700-800C-Cl stretch
~2850-3000C-H stretch (aliphatic)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show the following signals:

  • A doublet for the three protons of the methyl group at the α-position (CH₃-CHCl).

  • A quartet for the single proton at the α-position (CH₃-CHCl).

  • Two singlets for the six protons of the two N-methyl groups, which may be non-equivalent due to restricted rotation around the amide C-N bond.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule:

  • A signal for the carbonyl carbon (C=O).

  • A signal for the α-carbon bonded to the chlorine atom (CHCl).

  • A signal for the methyl carbon at the α-position (CH₃-CHCl).

  • Two signals for the two N-methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak and characteristic fragment ions. The presence of chlorine would be indicated by an isotopic pattern for chlorine-containing fragments (M and M+2 peaks in a roughly 3:1 ratio).[12]

Predicted Fragmentation Pattern: The primary fragmentation pathways would likely involve:

  • Loss of a chlorine radical.

  • Cleavage of the C-C bond alpha to the carbonyl group.

  • McLafferty rearrangement, if sterically feasible.[13]

  • Cleavage of the N-alkyl groups.

G parent [C₅H₁₀ClNO]⁺˙ (Molecular Ion) frag1 [C₅H₁₀NO]⁺ (Loss of Cl) parent->frag1 frag2 [C₄H₇ClNO]⁺˙ (Loss of CH₃) parent->frag2 frag3 [C₂H₅Cl]⁺˙ (Acylium Ion Cleavage) parent->frag3 frag4 [C₄H₈NO]⁺ (α-cleavage) parent->frag4

Predicted Mass Spectrometry Fragmentation of this compound.

Reactivity and Reaction Mechanisms

The reactivity of this compound is characterized by its two primary electrophilic centers.

Nucleophilic Acyl Substitution

The carbonyl carbon is susceptible to attack by nucleophiles, leading to the cleavage of the amide bond. This reaction, known as hydrolysis, can be catalyzed by either acid or base.[14]

G cluster_reactants Reactants cluster_products Products reactant1 This compound reaction Hydrolysis reactant1->reaction reactant2 H₂O / H⁺ or OH⁻ reactant2->reaction product1 2-Chloropropanoic Acid product2 Dimethylamine reaction->product1 reaction->product2

Hydrolysis of this compound.
Nucleophilic Substitution at the α-Carbon

The carbon atom bearing the chlorine is an electrophilic center that can undergo nucleophilic substitution reactions (Sₙ2).[15] This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alcohols, and thiols, providing a route to a diverse range of α-substituted N,N-dimethylpropanamides.

G reactant This compound reaction_center Sₙ2 Reaction reactant->reaction_center nucleophile Nucleophile (Nu⁻) nucleophile->reaction_center product α-Substituted Product leaving_group Chloride Ion (Cl⁻) reaction_center->product reaction_center->leaving_group

Nucleophilic Substitution at the α-Carbon.

Applications in Drug Development

The reactivity of the α-chloro group allows for the construction of carbon-carbon and carbon-heteroatom bonds, making it a versatile building block for creating libraries of compounds for high-throughput screening in drug discovery programs. Its role as a "pharmaceutical intermediate" suggests its use in the proprietary synthesis of active pharmaceutical ingredients (APIs).[8]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Classification:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

  • Skin irritation (Category 2), H315: Causes skin irritation.[2]

  • Serious eye irritation (Category 2), H319: Causes serious eye irritation.[2]

  • Specific target organ toxicity – single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection.[2][17][18][19]

  • Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2][17][18][19]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2][17][18]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[2][18]

Handling and Storage: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection.[17] Avoid contact with skin and eyes.[17] Avoid formation of dust and aerosols.[17] Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Keep away from strong oxidizing agents.[1]

Conclusion

This compound is a valuable and reactive chemical intermediate with significant potential in organic synthesis, particularly in the context of pharmaceutical research and development. Its dual reactivity allows for a range of chemical transformations, making it a versatile building block for the synthesis of complex target molecules. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.

References

  • SpectraBase. 2-Chloro-N,N-dimethylpropionamide - Optional[FTIR] - Spectrum. [Link]
  • Angene Chemical.
  • HMDB. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000002). [Link]
  • Chemistry LibreTexts.
  • HMDB. [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000092). [Link]
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2-Chloro-N,N-dimethylpropanamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-N,N-dimethylpropanamide: Synthesis, Reactivity, and Applications

Core Chemical Identity and Properties

This compound (CAS No. 10397-68-9) is a halogenated amide that serves as a versatile building block in organic synthesis. Its structure incorporates a reactive chlorine atom at the alpha position to a carbonyl group, making it a valuable electrophilic intermediate.

The fundamental molecular details of this compound are summarized below.[1][2][3][4]

PropertyValueSource(s)
Molecular Formula C₅H₁₀ClNO[1][2][3][4]
Molecular Weight 135.59 g/mol [1][3][4]
CAS Number 10397-68-9[1][3][4]
IUPAC Name This compound[2]
Synonyms N,N-Dimethyl-α-chloropropionamide, 2-Chloro-N,N-dimethylpropionamide[2][3]
Predicted Density 1.065 g/cm³[2]
Boiling Point 180°C at 760 mmHg; 71°C at 2 Torr[2][4]

Synthesis and Mechanism

The most direct and common method for the synthesis of this compound is the acylation of dimethylamine with 2-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the highly nucleophilic dimethylamine attacks the electrophilic carbonyl carbon of the acid chloride.

The general reaction proceeds as follows: CH₃CHClCOCl + 2(CH₃)₂NH → CH₃CHClCON(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

An excess of dimethylamine or the inclusion of a tertiary amine base (e.g., triethylamine) is typically required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the dimethylamine, rendering it non-nucleophilic.

Representative Experimental Protocol:
  • Materials : 2-chloropropionyl chloride, dimethylamine (40% solution in water or anhydrous), dichloromethane (DCM) or diethyl ether, triethylamine (optional), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure :

    • A solution of dimethylamine (2.2 equivalents) in DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

    • 2-chloropropionyl chloride (1.0 equivalent) is dissolved in DCM and added dropwise to the stirred dimethylamine solution, maintaining the temperature at 0°C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours until the reaction is complete (monitored by TLC).

    • The reaction mixture is quenched by the addition of water. The organic layer is separated and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification can be achieved via vacuum distillation to afford pure this compound.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Aqueous Workup cluster_purification Purification R1 2-Chloropropionyl Chloride in DCM Cond Stir at 0°C, then warm to RT (2-4 hours) R1->Cond R2 Dimethylamine (2.2 eq) in DCM R2->Cond W1 Quench with Water Cond->W1 W2 Wash with NaHCO₃ (aq) W1->W2 W3 Wash with Brine W2->W3 W4 Dry over MgSO₄ W3->W4 P1 Solvent Removal (Rotary Evaporation) W4->P1 P2 Vacuum Distillation P1->P2 Final Pure this compound P2->Final

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in synthetic chemistry stems from the reactivity of the C-Cl bond at the α-position. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, making it susceptible to nucleophilic substitution (Sₙ2) reactions.

Key Reactions:
  • Nucleophilic Substitution : It readily reacts with a variety of nucleophiles (e.g., amines, thiols, alkoxides) to displace the chloride ion. This allows for the straightforward introduction of diverse functional groups, forming α-amino amides, α-thio amides, and α-oxyamides. This reactivity is fundamental to its role as a molecular scaffold.

Applications in Pharmaceutical Synthesis:

This compound is classified as a key pharmaceutical intermediate.[2] While specific blockbuster drugs derived directly from this starting material are not prominently documented in public literature, its structural motif is crucial. Related chloro-N,N-dialkyl amine structures are instrumental in synthesizing a range of active pharmaceutical ingredients (APIs). For instance, 2-Chloro-N,N-dimethylpropylamine hydrochloride is a known intermediate for developing lipophilic chalcone analogues with potent antitubercular properties.[5] The α-chloro amide functionality serves as a handle to connect different pharmacophores, building the complex molecular architectures required for biological activity.

Logical Relationship of Reactivity to Application:

Reactivity_Application Start This compound (Electrophilic Building Block) Reaction Sₙ2 Reaction (Nucleophilic Attack at α-Carbon) Start->Reaction Intermediate Substituted Propanamide (New C-N, C-S, or C-O bond) Reaction->Intermediate Nucleophiles Nucleophiles (e.g., R₂NH, RSH, ROH) Nucleophiles->Reaction Goal Complex API Synthesis (e.g., Antitubercular Agents) Intermediate->Goal

Caption: Reactivity pathway from intermediate to complex pharmaceutical molecules.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of this compound. Below are the expected results from standard analytical techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. An experimental FTIR spectrum is available and shows the characteristic absorption bands.[6]

  • C=O (Amide I band) : A strong, sharp absorption is expected around 1640-1670 cm⁻¹.

  • C-N Stretch : Found in the 1400-1450 cm⁻¹ region.

  • C-H (sp³) : Absorptions will be present around 2850-3000 cm⁻¹.

  • C-Cl Stretch : A moderate absorption is expected in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this specific compound are not publicly available, a predicted analysis based on its structure and data from analogous compounds (e.g., 2-chloropropane, N,N-dimethylpropionamide) is presented below.[7][8][9]

Predicted ¹H NMR Spectrum (in CDCl₃):

ProtonsIntegrationMultiplicityApprox. δ (ppm)Rationale
-CH(Cl)1HQuartet (q)4.5 - 4.8Deshielded by adjacent Cl and C=O. Split by the -CH₃ group.
-N(CH₃)₂6HTwo Singlets (s)2.9 - 3.2Due to restricted rotation around the C-N amide bond, the two methyl groups are diastereotopic and thus chemically non-equivalent.
-CH(Cl)CH₃ 3HDoublet (d)1.6 - 1.8Split by the single methine proton.

Predicted ¹³C NMR Spectrum (in CDCl₃):

CarbonApprox. δ (ppm)Rationale
C =O168 - 172Carbonyl carbon chemical shift.
-C H(Cl)50 - 55Alpha-carbon shifted downfield by the electronegative chlorine.
-N(C H₃)₂35 - 38Two distinct signals are expected due to restricted C-N bond rotation.
-CH(Cl)C H₃20 - 25Methyl group carbon.
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺) : A pair of peaks at m/z 135 and 137 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.

  • Key Fragments :

    • [M - Cl]⁺ : Loss of chlorine at m/z 100.

    • [C₄H₈NO]⁺ : Fragment from McLafferty rearrangement or other cleavages.

    • [CON(CH₃)₂]⁺ : Amide fragment at m/z 72.

    • [CH₃CHCl]⁺ : Fragment at m/z 62/64.

Safety, Handling, and Storage

As with all α-halogenated carbonyl compounds, this compound should be handled with care, using appropriate personal protective equipment (PPE).

  • Hazard Classification : Harmful if swallowed. Causes skin and serious eye irritation.[2]

  • Handling : Use only in a well-ventilated area, preferably within a chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.

References

  • SpectraBase. (n.d.). 2-Chloro-N,N-dimethylpropionamide [FTIR].
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  • SpectraBase. (n.d.). 2-chloro-N,N-dimethyl-2-propen-1-amine [Vapor Phase IR].
  • NIST. (n.d.). Propanamide, N-decyl-N-methyl-2-chloro-. In NIST Chemistry WebBook.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-chloropropane.
  • Google Patents. (n.d.). CN1033378A - 2,3-two chloro-N, the preparation method of N-dimethyl propylamine.
  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?.
  • Haz-Map. (n.d.). 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride.
  • NIST. (n.d.). Propanamide, N,N-dimethyl-. In NIST Chemistry WebBook.
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  • PubChem. (n.d.). 2-Chloropropyldimethylamine.
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An In-Depth Technical Guide to 2-Chloro-N,N-dimethylpropanamide: Structure, Functional Groups, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-N,N-dimethylpropanamide, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, the reactivity of its functional groups, and its pivotal role in the synthesis of active pharmaceutical ingredients (APIs).

Molecular Architecture and Physicochemical Properties

This compound, with the CAS number 10397-68-9, is a halogenated amide of significant interest in organic synthesis.[1] Its molecular formula is C₅H₁₀ClNO, corresponding to a molecular weight of 135.59 g/mol .[1] The structural nomenclature and key identifiers are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 10397-68-9
Molecular Formula C₅H₁₀ClNO
Molecular Weight 135.59 g/mol [1]
Synonyms N,N-Dimethyl-α-chloropropionamide, 2-Chloro-N,N-dimethylpropionamide[2]
SMILES CC(C(=O)N(C)C)Cl[3]
InChI InChI=1S/C5H10ClNO/c1-4(6)5(8)7(2)3/h4H,1-3H3[3]

The molecule's physical state and properties are crucial for its handling and use in synthetic protocols.

Physical PropertyValue
Density 1.065±0.06 g/cm³ (Predicted)[2]
Boiling Point 71 °C @ 2 Torr[2]

The structure of this compound is characterized by a central propane chain with key functional groups that dictate its chemical behavior.

Figure 1: 2D structure of this compound.

Analysis of Key Functional Groups and Reactivity

The chemical personality of this compound is governed by two primary functional groups: the tertiary amide and the α-chloro substituent .

The Tertiary Amide Group

The N,N-dimethylamide group is a robust functional group characterized by a planar geometry due to resonance between the nitrogen lone pair and the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, restricting rotation and influencing the molecule's conformational preferences. The tertiary nature of the amide, with two methyl groups on the nitrogen, sterically hinders nucleophilic attack at the nitrogen atom and prevents it from participating in hydrogen bonding as a donor. The carbonyl oxygen, however, remains a hydrogen bond acceptor.

The α-Chloro Substituent

The chlorine atom at the α-position to the carbonyl group is the primary site of reactivity. This carbon-chlorine bond is polarized, rendering the α-carbon electrophilic and susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group further activates this position, making the chlorine a good leaving group in nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in synthetic chemistry.

The general reactivity of α-chloroamides makes them valuable precursors for the synthesis of more complex molecules. They can undergo various transformations, including:

  • Nucleophilic Substitution (Sₙ2): The α-carbon is a prime target for a wide range of nucleophiles, including amines, alcohols, and thiols, leading to the formation of α-amino amides, α-alkoxy amides, and α-thio amides, respectively. This is a fundamental reaction for building molecular complexity.

  • Cross-Coupling Reactions: In the presence of suitable catalysts, α-chloroamides can participate in cross-coupling reactions, such as Suzuki couplings, to form new carbon-carbon bonds. This allows for the introduction of aryl or other organic fragments at the α-position.

Spectroscopic Characterization

Spectroscopic analysis is essential for the identification and quality control of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. A strong absorption band is expected in the region of 1630-1680 cm⁻¹, characteristic of the C=O stretching vibration of the tertiary amide. The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹. The spectrum will also show characteristic C-H stretching and bending vibrations for the methyl and methine groups. An available FTIR spectrum confirms these characteristic features.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would be expected to show distinct signals for the different proton environments. The two methyl groups on the nitrogen may appear as two separate singlets due to restricted rotation around the C-N amide bond. A quartet would be expected for the proton at the α-carbon, split by the three protons of the adjacent methyl group. This methyl group would, in turn, appear as a doublet.

  • ¹³C NMR: The spectrum would show five distinct carbon signals. The carbonyl carbon would be the most downfield signal, typically in the range of 165-175 ppm. The α-carbon attached to the chlorine would also be significantly downfield. The two N-methyl carbons may show distinct signals, and the terminal methyl carbon would be the most upfield signal.

Role in Pharmaceutical Synthesis: The Case of Tramadol

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients.[2] One of the most notable applications is in the synthesis of Tramadol , a centrally acting opioid analgesic.

While the exact industrial synthesis routes are often proprietary, the general strategy involves the use of a Grignard or organolithium reagent to introduce the m-methoxyphenyl group to a cyclohexanone derivative. The 2-[(dimethylamino)methyl] side chain is typically introduced via a Mannich reaction.[5][6] Although a direct, detailed protocol starting from this compound is not publicly detailed, its structural similarity to key intermediates suggests its potential use in alternative synthetic pathways or for the synthesis of Tramadol analogs. The α-chloroamide functionality provides a reactive handle for constructing the core structure of such molecules.

G cluster_0 Synthesis of Tramadol Intermediate cluster_1 Final Assembly A This compound B Nucleophilic Displacement A->B Reaction with Cyclohexanone Enolate Derivative C Key Intermediate B->C D Key Intermediate E Grignard Reaction D->E Addition of m-methoxyphenylmagnesium bromide F Tramadol E->F

Figure 2: Conceptual workflow for the role of this compound in Tramadol synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

Hazard Identification

This compound is classified as harmful if swallowed and causes skin and eye irritation.[2] It is essential to consult the Safety Data Sheet (SDS) for comprehensive hazard information before use.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable reagent in the field of pharmaceutical synthesis. Its unique combination of a stable tertiary amide and a reactive α-chloro group makes it an ideal precursor for the construction of complex molecular architectures. A thorough understanding of its structure, reactivity, and handling requirements is essential for its safe and effective use in the development of new and improved pharmaceuticals.

References

  • SpectraBase. (n.d.). 2-Chloro-N,N-dimethylpropionamide - Optional[FTIR] - Spectrum.
  • Alvarado, C., Guzmán, Á., Díaz, E., & Patiño, R. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 324-327.
  • ResearchGate. (n.d.). Synthesis of tramadol and analogues.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of tramadol hydrochloride.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of related substances of Tramadol hydrochloride. Journal of Chemical and Pharmaceutical Research, 4(10), 4506-4513.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000092).
  • SpectraBase. (n.d.). 2-chloro-N,N-dimethyl-2-propen-1-amine - Optional[Vapor Phase IR] - Spectrum.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000002).
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An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data for 2-Chloro-N,N-dimethylpropanamide (CAS No. 10397-68-9), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data to facilitate unequivocal structural elucidation and quality control.

Introduction

This compound, with the molecular formula C₅H₁₀ClNO and a molecular weight of 135.59 g/mol , is a halogenated amide of significant interest in organic synthesis.[1][2][3][4] Its reactivity, stemming from the presence of both an amide functionality and an alpha-chloro substituent, makes it a versatile building block. Accurate and thorough spectral analysis is paramount to confirm its identity, purity, and stability. This guide offers a detailed interpretation of its characteristic spectral signatures.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is best confirmed through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system of analysis.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule.

Predicted ¹H NMR Spectral Data

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A~4.5Quartet (q)1HCH-Cl
B~3.0Singlet (s)6HN-(CH₃)₂
C~1.7Doublet (d)3HCH₃-CH

Interpretation:

  • Signal A (CH-Cl): The methine proton, being attached to the same carbon as the electronegative chlorine atom, is significantly deshielded and appears at a downfield chemical shift of approximately 4.5 ppm. The signal is split into a quartet by the three neighboring protons of the methyl group (n+1 rule).

  • Signal B (N-(CH₃)₂): The two methyl groups attached to the nitrogen atom are chemically equivalent and give rise to a single, sharp signal at around 3.0 ppm. The lack of adjacent protons results in a singlet. The integration value of 6H confirms the presence of two methyl groups.

  • Signal C (CH₃-CH): The methyl group protons adjacent to the methine carbon appear at a more upfield region, around 1.7 ppm. This signal is split into a doublet by the single neighboring methine proton.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, four distinct carbon signals are anticipated.

Predicted ¹³C NMR Spectral Data

SignalChemical Shift (δ, ppm)Assignment
1~170C=O (Amide carbonyl)
2~55CH-Cl
3~37N-(CH₃)₂
4~20CH₃-CH

Interpretation:

  • Signal 1 (C=O): The carbonyl carbon of the amide group is the most deshielded, appearing at a characteristic downfield shift of approximately 170 ppm.

  • Signal 2 (CH-Cl): The carbon atom bonded to the chlorine atom is also significantly deshielded due to the halogen's electronegativity, with an expected chemical shift around 55 ppm.

  • Signal 3 (N-(CH₃)₂): The two equivalent methyl carbons attached to the nitrogen atom will resonate at a similar chemical shift, predicted to be around 37 ppm.

  • Signal 4 (CH₃-CH): The methyl carbon adjacent to the methine group is the most shielded carbon, appearing at the most upfield position, around 20 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the amide and alkyl halide functionalities. An FTIR spectrum for this compound is available in spectral databases.[5]

Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2850Medium-StrongC-H stretching (alkyl)
~1650StrongC=O stretching (amide)
~1450MediumC-H bending (alkyl)
~1260MediumC-N stretching
~750-650StrongC-Cl stretching

Interpretation:

  • C-H Stretching: The absorptions in the 2980-2850 cm⁻¹ region are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methine groups.

  • C=O Stretching: A strong, sharp absorption band around 1650 cm⁻¹ is a definitive indicator of the carbonyl group (C=O) of the tertiary amide.

  • C-H Bending: The bending vibrations of the alkyl C-H bonds are expected to appear around 1450 cm⁻¹.

  • C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the amide will likely be observed in the region of 1260 cm⁻¹.

  • C-Cl Stretching: A strong absorption in the fingerprint region, typically between 750-650 cm⁻¹, is characteristic of the C-Cl stretching vibration, confirming the presence of the chloroalkane functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its structure.

Predicted Mass Spectrum Data

m/zPossible Fragment
135/137[M]⁺ (Molecular Ion)
100[M - Cl]⁺
72[C₄H₈NO]⁺
44[C₂H₆N]⁺

Interpretation:

The mass spectrum of this compound will exhibit a molecular ion peak [M]⁺. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 135 and 137, with the peak at m/z 135 being about three times more intense.

Fragmentation Pathway:

M+ [C₅H₁₀ClNO]⁺ m/z = 135/137 M_Cl [C₅H₁₀NO]⁺ m/z = 100 M+->M_Cl - Cl• C4H8NO [C₄H₈NO]⁺ m/z = 72 M+->C4H8NO - CH₃• C2H6N [C₂H₆N]⁺ m/z = 44 C4H8NO->C2H6N - CO

Caption: Predicted mass spectrometry fragmentation pathway.

  • Loss of a Chlorine Radical: The cleavage of the C-Cl bond is a likely fragmentation pathway, resulting in a fragment with an m/z of 100.

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the alpha-carbon can lead to the formation of a resonance-stabilized acylium ion. A significant peak at m/z 72, corresponding to the [C₄H₈NO]⁺ fragment, is expected from the loss of a methyl radical.

  • Further Fragmentation: The fragment with m/z 72 can further lose a molecule of carbon monoxide (CO) to yield a fragment with m/z 44, corresponding to [C₂H₆N]⁺.

Experimental Protocols

To acquire the spectral data discussed, the following general methodologies are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is likely a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates before running the sample.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Impact (EI) ionization to generate the molecular ion and induce fragmentation.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole or time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition and Analysis: Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating methodology for its structural confirmation and purity assessment. The predicted spectral data and interpretations presented in this guide serve as a valuable reference for researchers and scientists working with this important chemical intermediate. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
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2-Chloro-N,N-dimethylpropanamide physical properties (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-N,N-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No. 10397-68-9), a compound of interest in various chemical and pharmaceutical research domains. This document will delve into its boiling point and density, offering not only precise data from authoritative sources but also the underlying scientific context and practical implications for laboratory and process scale-up operations. A clear distinction is made from the similarly named but structurally different compound, 2-Chloro-N,N-dimethylacetamide, to prevent potential data misinterpretation. This guide is intended to serve as a vital resource for researchers, chemists, and professionals in drug development by furnishing them with the necessary data and methodologies for the safe and effective handling and utilization of this compound.

Introduction and Compound Identification

This compound is a halogenated amide with the molecular formula C₅H₁₀ClNO.[1][2][3][4][5] Its structure features a chiral center at the second carbon, to which the chlorine atom is attached. The presence of the N,N-dimethylamide functional group significantly influences its physical and chemical properties, including its polarity, solvency, and reactivity.

It is critically important to distinguish this compound (CAS: 10397-68-9) from a related compound, 2-Chloro-N,N-dimethylacetamide (CAS: 2675-89-0).[6][7][8][9] The latter has a different chemical structure and, consequently, distinct physical properties. This guide focuses exclusively on the propanamide derivative.

Core Physical Properties

The boiling point and density are fundamental physical constants that dictate the conditions for handling, purification, and reaction setup. These properties are intrinsic to the molecule's structure and intermolecular forces.

Quantitative Data Summary

The experimentally determined and predicted physical properties of this compound are summarized in the table below for quick reference.

PropertyValueConditionsSource(s)
Boiling Point 180 °Cat 760 mmHg[1]
71 °Cat 2 Torr[10]
Density 1.065 g/cm³Not specified (likely at standard conditions)[1][10]
Molecular Weight 135.59 g/mol [1][2][3][4]
Molecular Formula C₅H₁₀ClNO[1][2][3][4][5]
Scientific Discussion and Implications

The boiling point of a substance is a critical indicator of its volatility and the strength of its intermolecular forces. For this compound, the relatively high boiling point of 180 °C at atmospheric pressure suggests the presence of significant dipole-dipole interactions, a consequence of the polar amide and carbon-chlorine bonds. The ability to be distilled at a lower temperature under reduced pressure (71 °C at 2 Torr) is a crucial piece of information for purification processes, as it allows for distillation without thermal decomposition, a common risk with complex organic molecules.[1][10]

The density of 1.065 g/cm³ indicates that this compound is slightly denser than water.[1][10] This is an important consideration for aqueous workups in chemical synthesis, as it will form the lower layer in an immiscible mixture with water. This property also has implications for storage and handling, as well as for calculations involving mass-to-volume conversions in a laboratory or industrial setting.

Experimental Determination of Physical Properties

To ensure the purity and identity of a chemical batch, in-house verification of its physical properties is a standard and recommended practice. The following section outlines a validated protocol for determining the boiling point and density of this compound.

Workflow for Physical Property Verification

G cluster_0 Preparation cluster_1 Boiling Point Determination cluster_2 Density Determination Sample Obtain Sample of This compound Purity Assess Purity (e.g., GC-MS, NMR) Sample->Purity BP_Setup Set up Distillation Apparatus Purity->BP_Setup Density_Setup Calibrate Pycnometer Purity->Density_Setup BP_Measurement Measure Temperature at Distillation Head BP_Setup->BP_Measurement BP_Record Record Boiling Point and Pressure BP_Measurement->BP_Record Final_Report Compile Final Report BP_Record->Final_Report Density_Measurement Measure Mass of Known Volume Density_Setup->Density_Measurement Density_Calc Calculate Density (ρ = m/V) Density_Measurement->Density_Calc Density_Calc->Final_Report

Caption: Workflow for the experimental verification of physical properties.

Step-by-Step Protocol for Boiling Point Determination
  • Apparatus Setup: Assemble a standard distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place a small volume (e.g., 10 mL) of this compound and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Observe the temperature at the distillation head. The boiling point is the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading during distillation.

  • Pressure Correction: For distillation under reduced pressure, connect the apparatus to a vacuum pump and a manometer. Record the stable temperature and the corresponding pressure. The boiling point at atmospheric pressure can be estimated using a nomograph if necessary.

Step-by-Step Protocol for Density Determination
  • Pycnometer Calibration: Clean and dry a pycnometer of a known volume. Weigh the empty pycnometer. Fill it with deionized water of a known temperature and weigh it again. Calculate the exact volume of the pycnometer using the density of water at that temperature.

  • Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound and weigh it.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Safety and Handling Considerations

While this guide focuses on physical properties, it is imperative to handle this compound with appropriate safety precautions. Based on available safety data, this compound may be harmful if swallowed and can cause skin and eye irritation.[2] Always consult the full Safety Data Sheet (SDS) before handling.[11][12][13][14] Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are fundamental parameters for its effective and safe use in a research and development setting. This guide has provided a detailed overview of these properties, their scientific context, and practical methodologies for their verification. By understanding and applying this information, researchers can handle this compound with greater confidence and precision in their experimental endeavors.

References

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  • PubChem. Propanamide, 2-chloro-N,N-dimethyl- | C5H10ClNO | CID 112034. [Link]
  • US EPA. Propanamide, 2-chloro-N,N-dimethyl- - Substance Details - SRS. [Link]

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An In-depth Technical Guide to the Solubility of 2-Chloro-N,N-dimethylpropanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-N,N-dimethylpropanamide. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document delves into the theoretical and practical aspects of its solubility, offering insights into solvent selection and providing detailed methodologies for solubility determination.

Introduction: Understanding the Molecular Profile of this compound

This compound, with the chemical formula C₅H₁₀ClNO, is a halogenated amide of significant interest in various chemical syntheses.[1][2] Its molecular structure, featuring a polar amide group and a chlorinated alkyl chain, dictates its solubility behavior in different organic solvents. The presence of the chlorine atom and the N,N-dimethyl substitution on the amide nitrogen introduces specific electronic and steric effects that influence its interactions with solvent molecules.

Key Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₅H₁₀ClNO[1][2]
Molecular Weight135.59 g/mol [1]
IUPAC NameThis compound[1]
CAS Number10397-68-9[1][3]
Boiling Point71 °C @ 2 Torr[4]
Density (Predicted)1.065 g/cm³[4]
XLogP30.7[1]

The positive XLogP3 value suggests a degree of lipophilicity, indicating that while the amide group contributes to polarity, the overall molecule has some affinity for non-polar environments.[1] This dual nature is a key consideration in understanding its solubility across a spectrum of organic solvents.

Theoretical Framework for Solubility Prediction

The fundamental principle governing solubility is "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another.[5] The polarity of this compound is influenced by the dipole moment of the amide group and the polar C-Cl bond.

Based on its structure, we can predict its general solubility behavior:

  • Polar Protic Solvents (e.g., alcohols): These solvents can engage in hydrogen bonding. While this compound is a hydrogen bond acceptor (at the carbonyl oxygen), it lacks hydrogen bond donor capabilities. Its solubility in alcohols is expected to be moderate to good, driven by dipole-dipole interactions and dispersion forces.

  • Polar Aprotic Solvents (e.g., ketones, esters, ethers): Solvents like acetone, ethyl acetate, and tetrahydrofuran are expected to be good solvents for this compound. The primary intermolecular forces at play will be dipole-dipole interactions between the polar functionalities of the solute and the solvent.

  • Non-Polar Solvents (e.g., hydrocarbons): In solvents like hexane and toluene, solubility is likely to be limited. The polar nature of the amide and chloro groups will hinder its interaction with non-polar solvent molecules.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, empirical determination of solubility is crucial for any practical application. The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of this compound in an organic solvent of interest.

The Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[6] It involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add to a known volume of solvent A->B Step 1 C Seal vial and place in shaking incubator B->C D Incubate at constant temperature with agitation (e.g., 24-72 hours) C->D Step 2 E Allow solids to settle D->E F Withdraw aliquot of supernatant E->F Step 3 G Filter through 0.22 µm syringe filter F->G Step 4 H Dilute and analyze by HPLC or GC G->H Step 5

Sources

2-Chloro-N,N-dimethylpropanamide reactivity and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-N,N-dimethylpropanamide

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, with the CAS number 10397-68-9, is a halogenated amide of significant interest in synthetic organic chemistry.[1][2] It serves as a valuable building block, particularly within the pharmaceutical industry as an intermediate for more complex molecules.[1] Its chemical behavior is dictated by two primary functional groups: a reactive secondary alkyl chloride and a stable N,N-disubstituted amide. This guide provides an in-depth analysis of the reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO[1][2][3][4]
Molecular Weight 135.59 g/mol [1][3][4]
CAS Number 10397-68-9[1][2][3][4]
Boiling Point 71 °C @ 2 Torr[1]
Density ~1.065 g/cm³ (Predicted)[1]
Appearance Not explicitly stated, but related compounds are solids or liquids.
Synonyms N,N-Dimethyl-α-chloropropionamide, 2-Chloro-N,N-dimethylpropionamide[1][2]

Part 1: Chemical Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the chlorine. This C-Cl bond is polarized, making the carbon atom susceptible to attack by nucleophiles.

Nucleophilic Substitution: The Primary Reactive Pathway

The principal reaction mechanism for this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction.[5][6] In this pathway, a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion, which is a good leaving group.

The general Sₙ2 mechanism is a single-step process where the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group.[6]

G1 A Reaction Setup To a round-bottom flask under N₂ atmosphere, add this compound (1.0 eq), a polar aprotic solvent (e.g., DMF), and a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq). B Nucleophile Addition Add the desired nucleophile (e.g., primary amine, 1.1 eq) dropwise at room temperature. A->B C Heating & Monitoring Heat the mixture to a specified temperature (e.g., 60-80 °C). Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS until starting material is consumed. B->C D Work-up Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). C->D E Purification Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. D->E F Final Product Purify the crude residue via column chromatography to yield the final substituted product. E->F

Caption: Experimental workflow for a typical Sₙ2 reaction.

Self-Validation: The progress of the reaction should be monitored by TLC, comparing the reaction mixture to a spot of the starting material. The disappearance of the starting material spot and the appearance of a new product spot confirms the reaction is proceeding. The final product's identity should be confirmed by analytical methods like NMR and Mass Spectrometry.

Protocol 2: Assessment of Thermal Stability (Conceptual Workflow)
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible.

  • TGA Analysis: Place the crucible in the TGA instrument. Heat the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min).

  • Data Interpretation: The resulting TGA curve will show the temperature at which weight loss begins, indicating the onset of thermal decomposition.

  • DSC Analysis (Optional): Run a parallel experiment using DSC to identify the temperatures of melting and decomposition, and to determine if the decomposition is exothermic or endothermic.

Part 4: Hazard and Safety Summary

Based on available safety data, this compound and related compounds present several hazards.

  • Acute Toxicity: Harmful if swallowed. [1][4]* Irritation: Causes skin irritation and serious eye irritation. [4][7]May cause respiratory irritation. [7]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [8] * Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing. [9][10] * Respiratory Protection: If dust or vapors are generated, use a NIOSH-approved respirator. [9][10] Always consult the most current Safety Data Sheet (SDS) before handling this chemical. [9][7][8][10]

References

  • Propanamide, 2-chloro-N,N-dimethyl- | C5H10ClNO | CID 112034 - PubChem. (n.d.).
  • Stability Studies | Coriolis Pharma. (n.d.).
  • Alkyl Halides and Nucleophilic Substitution. (n.d.).
  • 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. (n.d.).

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An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-N,N-dimethylpropanamide as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Chloro-N,N-dimethylpropanamide is a member of the α-haloamide class of compounds, which are recognized for their potential as alkylating agents. This guide provides a comprehensive technical overview of the putative mechanism of action of this compound, focusing on its role as a monofunctional alkylating agent. Drawing upon established principles of organic chemistry and extrapolating from studies on analogous compounds, we delineate the probable reaction pathways, identify likely biological targets, and propose a suite of experimental protocols to rigorously characterize its activity. This document is intended to serve as a foundational resource for researchers investigating the biological effects of this compound and for professionals engaged in the development of novel therapeutic agents.

Introduction: The Chemical and Biological Context of this compound

This compound is a synthetic organic molecule featuring a reactive α-chloro amide functional group.[1][2][3][4][5] The inherent electrophilicity of the carbon atom bearing the chlorine atom predisposes this compound to react with biological nucleophiles, thereby classifying it as a potential alkylating agent. Alkylating agents are a cornerstone of chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA and proteins.[6] This modification can disrupt their normal function, leading to cell cycle arrest and apoptosis.[7] While the biological activity of this compound is not extensively documented in publicly available literature, its structural similarity to other well-characterized α-haloamides, such as chloroacetamide, allows for the formulation of a robust hypothesis regarding its mechanism of action.[8][9]

This guide will deconstruct the probable mechanistic pathway of this compound, from its initial interaction with biological systems to the downstream cellular consequences. We will also provide detailed, field-proven experimental workflows for the validation of these mechanistic claims.

Proposed Mechanism of Action: A Nucleophilic Substitution Approach

The primary mechanism by which this compound is proposed to act as an alkylating agent is through a bimolecular nucleophilic substitution (S(_N)2) reaction.[8] This pathway is favored for primary and secondary alkyl halides, a category to which our subject compound belongs.

The S(_N)2 Reaction Pathway

The S(_N)2 mechanism is a single-step process where a nucleophile attacks the electrophilic carbon atom simultaneously as the leaving group (in this case, the chloride ion) departs.[10][11][12] The reaction proceeds through a trigonal bipyramidal transition state, resulting in the inversion of stereochemistry at the carbon center.

The rate of an S(_N)2 reaction is dependent on the concentration of both the alkylating agent and the nucleophile.[12] Several factors influence the propensity of this compound to undergo an S(_N)2 reaction:

  • Steric Hindrance: The methyl group on the α-carbon of this compound introduces some steric hindrance compared to a primary α-chloroamide. However, it is not expected to be sufficiently bulky to completely preclude an S(_N)2 reaction, though it may proceed at a slower rate than with less substituted analogues.

  • Leaving Group Ability: The chloride ion is a good leaving group, facilitating the nucleophilic attack.

  • Nucleophile Strength: The reaction rate is highly dependent on the strength of the attacking nucleophile. Potent biological nucleophiles are the most likely targets.

Diagram: Proposed S(_N)2 Mechanism of this compound

Caption: S(_N)2 reaction of this compound with a nucleophile.

Biological Nucleophiles as Primary Targets

Within a biological system, numerous nucleophilic functional groups are present on macromolecules and are potential targets for alkylation by this compound.

Proteins contain several amino acid residues with nucleophilic side chains. Based on studies with other α-haloamides, the primary targets for alkylation are expected to be:

  • Cysteine Residues: The thiol group (-SH) of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻).[8][13] Alkylation of cysteine residues can disrupt protein structure by preventing the formation of disulfide bonds and can also directly inactivate enzymes if the cysteine is located within the active site.[14][15]

  • Histidine Residues: The imidazole ring of histidine is also a potential nucleophilic target.[4]

  • Lysine and N-terminal Amino Groups: The ε-amino group of lysine and the α-amino group at the N-terminus of proteins are also nucleophilic, although generally less reactive than the thiol group of cysteine.[15]

The nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA are also nucleophilic and can be targets for alkylating agents. For monofunctional alkylating agents, the most common sites of alkylation on DNA are:

  • N7 of Guanine: This is the most nucleophilic site in DNA and a common target for many alkylating agents.[16]

  • N3 of Adenine: Another highly nucleophilic position on the DNA bases.[17]

  • O6 of Guanine: Alkylation at this position is particularly mutagenic as it can lead to mispairing during DNA replication.

Alkylation of DNA can lead to the formation of DNA adducts, which can stall DNA replication and transcription, ultimately triggering DNA damage response pathways and apoptosis.[16][18]

Experimental Validation of the Alkylation Mechanism

A multi-faceted experimental approach is required to rigorously validate the proposed mechanism of action for this compound. The following protocols provide a framework for these investigations.

Assessment of Cytotoxicity

The first step in characterizing the biological activity of a potential alkylating agent is to determine its cytotoxicity against relevant cell lines.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

  • Cell Plating: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a defined period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Fixation: After the incubation period, gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound dye with 10 mM Tris base.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[7][19]

Diagram: Cytotoxicity Assessment Workflow

Cytotoxicity_Workflow Start Start: Cell Culture Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Treat_Cells Treat with this compound Plate_Cells->Treat_Cells Incubate Incubate (e.g., 48h) Treat_Cells->Incubate Fix_Cells Fix with TCA Incubate->Fix_Cells Stain_Cells Stain with SRB Fix_Cells->Stain_Cells Wash_Solubilize Wash and Solubilize Dye Stain_Cells->Wash_Solubilize Read_Absorbance Measure Absorbance at 510 nm Wash_Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End: Determine Cytotoxicity Analyze_Data->End

Caption: Workflow for determining the cytotoxicity of this compound.

Detection of DNA Damage

To confirm that this compound induces DNA damage, the Comet assay and an in vitro transcription assay can be employed.

Protocol: Alkaline Comet Assay

  • Cell Treatment: Treat cells with this compound at concentrations around its IC₅₀ value for a short duration (e.g., 1-4 hours).

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a cold lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail".

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.[10][20][21][22]

Protocol: In Vitro Transcription Assay

  • DNA Template Preparation: Prepare a linear DNA template containing a promoter for a specific RNA polymerase (e.g., T7).

  • Alkylation Reaction: Incubate the DNA template with varying concentrations of this compound.

  • In Vitro Transcription: Perform an in vitro transcription reaction using the alkylated DNA template, RNA polymerase, and ribonucleotides (NTPs).

  • RNA Analysis: Analyze the resulting RNA transcripts by gel electrophoresis. A reduction in the amount of full-length transcript with increasing concentrations of the alkylating agent indicates the presence of transcription-blocking DNA adducts.[18][23][24][25]

Identification of Protein Alkylation Sites

Mass spectrometry-based proteomics is the gold standard for identifying the specific sites of protein alkylation.

Protocol: Proteomic Analysis of Protein Alkylation

  • Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells and extract the total protein.

  • Protein Digestion: Reduce and alkylate the cysteine residues with a standard reagent (e.g., iodoacetamide) to prevent disulfide bond formation, then digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against a protein database, allowing for a variable modification on nucleophilic amino acid residues corresponding to the mass of the 2-N,N-dimethylpropanamide group. This will identify the specific peptides and amino acid residues that have been alkylated by the compound.[1][2][12][26]

Summary and Future Directions

This compound is a putative monofunctional alkylating agent that likely exerts its biological effects through an S(_N)2 mechanism, targeting nucleophilic sites on both proteins and DNA. The primary targets are anticipated to be the thiol groups of cysteine residues in proteins and the N7 position of guanine in DNA. The experimental protocols outlined in this guide provide a robust framework for validating this proposed mechanism of action and for comprehensively characterizing the cytotoxic and genotoxic properties of this compound.

Future research should focus on conducting these validation experiments to provide direct evidence for the alkylating activity of this compound. Furthermore, comparative studies with other α-haloamides will help to elucidate the structure-activity relationships within this class of compounds. A thorough understanding of its mechanism of action is a critical first step in evaluating the potential of this compound as a therapeutic agent or in assessing its toxicological profile.

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A Senior Application Scientist’s Guide to 2-Chloro-N,N-dimethylpropanamide: A Versatile Building Block for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Chloro-N,N-dimethylpropanamide is a synthetically versatile α-chloroamide that serves as a valuable intermediate for researchers in organic synthesis and medicinal chemistry. Its strategic combination of an electrophilic center alpha to a robust tertiary amide makes it an ideal building block for introducing the chiral 1-(dimethylcarbamoyl)ethyl moiety. This guide provides an in-depth exploration of its physicochemical properties, core reactivity, and demonstrated applications in cutting-edge synthetic methodologies, including stereoconvergent cross-coupling and photoenzymatic catalysis. We offer detailed, field-tested protocols and expert insights to empower researchers to leverage this reagent in the synthesis of complex molecules and novel drug candidates.

Introduction and Physicochemical Profile

This compound, CAS No. 10397-68-9, is a halogenated amide whose utility stems from the reactivity of its carbon-chlorine bond.[1] The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, rendering it susceptible to nucleophilic attack, while the N,N-dimethylamide functionality offers high chemical stability and unique steric and electronic properties to its derivatives. These features position it as a powerful tool for constructing intricate molecular architectures.

Key Physicochemical and Spectroscopic Data

A foundational understanding of a reagent's properties is paramount for its effective use in experimental design. The table below summarizes the key characteristics of this compound.

PropertyValueReference
CAS Number 10397-68-9[1][2]
Molecular Formula C₅H₁₀ClNO[3]
Molecular Weight 135.59 g/mol [3]
Density ~1.065 g/cm³ (Predicted)[2]
Boiling Point 71 °C @ 2 Torr[2]
Flash Point 62.6 °C[2]
Refractive Index ~1.443[2]
XLogP3 0.7[2]
Interpreted Spectroscopic Profile

While raw spectral data is available from various sources, the true expertise lies in its interpretation to confirm structural integrity. Based on established principles of spectroscopic analysis, we can predict the following signature peaks.[4][5][6]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~4.5-4.7 ppm (q, 1H): This quartet corresponds to the proton on the α-carbon (CH-Cl), split by the adjacent methyl group. Its downfield shift is a direct consequence of the deshielding effects of both the chlorine atom and the carbonyl group.

    • δ ~3.1 ppm (s, 3H) & ~2.9 ppm (s, 3H): These two singlets represent the two N-methyl groups. Due to hindered rotation around the C-N amide bond, these methyl groups are diastereotopic and thus magnetically inequivalent, appearing as two distinct signals.

    • δ ~1.7 ppm (d, 3H): This doublet arises from the methyl group protons at the C2 position, split by the single α-proton.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~170 ppm: The carbonyl carbon of the tertiary amide.

    • δ ~55 ppm: The α-carbon directly attached to the chlorine atom.

    • δ ~37 ppm & ~35 ppm: The two N-methyl carbons, reflecting their inequivalence.

    • δ ~22 ppm: The methyl carbon at the C2 position.

  • FT-IR (Thin Film):

    • ~1650 cm⁻¹ (strong, sharp): This is the characteristic C=O stretching frequency for a tertiary amide. The lack of N-H bonds means the typical amide bands above 3000 cm⁻¹ will be absent.[6]

    • ~700-800 cm⁻¹: A moderate peak corresponding to the C-Cl stretch.

Core Reactivity: A Gateway to Molecular Complexity

The synthetic power of this compound is centered on the electrophilicity of the α-carbon. This site is primed for a variety of transformations that are foundational to modern organic synthesis.

Core_Reactivity cluster_main Core Reactivity of this compound reagent This compound sn2 Nucleophilic Substitution (SN2) (e.g., R-NH2, R-SH, N3-) reagent->sn2 Nu:⁻ cross_coupling Stereoconvergent Cross-Coupling (e.g., Suzuki Arylation) reagent->cross_coupling Ar-B(OR)2 [Ni]-catalyst radical Photoenzymatic Radical Reactions (e.g., Cyclization, Hydroalkylation) reagent->radical Enzyme, Light (hν) product_sn2 α-Substituted Amides sn2->product_sn2 product_cc Enantioenriched α-Aryl Amides cross_coupling->product_cc product_radical Complex Chiral Scaffolds (Lactams, α-Chloroamides) radical->product_radical Drug_Discovery_Workflow start This compound (Achiral Building Block) step1 Key Synthetic Transformation (e.g., Asymmetric Catalysis) start->step1 step2 Chiral Intermediate (e.g., α-Aryl Amide) step1->step2 step3 Scaffold Elaboration / Functionalization step2->step3 step4 Library of Drug Candidates step3->step4 step5 Biological Screening (SAR Studies) step4->step5

Caption: Workflow from building block to drug candidate evaluation.

Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. While this compound itself is acyclic, its reactivity makes it an excellent precursor for constructing rings. For instance, analogous α-chloro-N-arylacetamides are widely used to synthesize thiazoles, β-lactams, and other important heterocyclic systems by reacting them with bifunctional nucleophiles like thiourea or by intramolecular cyclization. [7][8][9][10]This reagent can be similarly employed to generate novel heterocyclic libraries for screening.

Case Study: A Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The asymmetric Suzuki arylation described previously provides a direct and elegant route to precursors for profen drugs. [11][12]The amide product of the coupling can be hydrolyzed under acidic or basic conditions to yield the corresponding α-arylpropionic acid with minimal loss of enantiomeric purity. [12]This approach bypasses the need for classical resolution or the use of expensive chiral starting materials, representing a significant process advantage in pharmaceutical development.

Field-Proven Experimental Protocols

The following protocols are provided with detailed justifications to ensure reproducibility and success.

Protocol 1: Nickel-Catalyzed Asymmetric Suzuki Arylation

This protocol is adapted from the stereoconvergent methodology developed by Fu and coworkers. [11][12]

  • Objective: To synthesize an enantioenriched α-aryl amide from racemic this compound.

  • Methodology:

    • Inert Atmosphere: To an oven-dried Schlenk flask, add NiBr₂·diglyme (5 mol%) and the chiral ligand (e.g., (S,S)-Pybox derivative, 6 mol%). Purge the flask with argon for 15 minutes.

    • Reagent Addition: Add the arylboronic acid (1.5 equivalents) and K₃PO₄ (3.0 equivalents).

    • Solvent and Substrate: Add anhydrous dioxane (to 0.2 M) followed by this compound (1.0 equivalent) via syringe.

    • Reaction: Stir the mixture at 60 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

    • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product using chiral HPLC.

  • Causality and Rationale:

    • Nickel Catalyst: Nickel is essential for the oxidative addition to the C-Cl bond, which is the key C-C bond-forming step. [11] * Chiral Ligand: The ligand coordinates to the nickel center, creating a chiral environment that discriminates between the two enantiomers of the racemic starting material during the irreversible oxidative addition, thereby inducing asymmetry. [12] * Base (K₃PO₄): The base is crucial for the transmetalation step, where the aryl group is transferred from boron to the nickel center.

    • Inert Atmosphere: The nickel catalyst, particularly in its active lower oxidation state, is sensitive to oxygen. An argon atmosphere prevents catalyst deactivation.

Protocol 2: General S_N2 Displacement with Benzylamine
  • Objective: To synthesize N-benzyl-N,N-dimethylalaninamide.

  • Methodology:

    • Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile (0.5 M).

    • Reagent Addition: Add benzylamine (2.2 equivalents) and K₂CO₃ (2.0 equivalents). The excess amine acts as both nucleophile and scavenger for the HCl byproduct, while K₂CO₃ serves as a solid base.

    • Reaction: Stir the mixture at 50 °C overnight. Monitor the reaction by TLC.

    • Work-up: Filter off the solid K₂CO₃ and KCl. Concentrate the filtrate under reduced pressure.

    • Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts and excess amine. Dry the organic layer, concentrate, and purify by column chromatography if necessary.

  • Causality and Rationale:

    • Solvent (Acetonitrile): A polar aprotic solvent is chosen because it effectively solvates the cations but not the nucleophile, enhancing the nucleophile's reactivity for an efficient S_N2 reaction.

    • Base (K₂CO₃/Excess Amine): The reaction generates HCl, which would protonate the amine nucleophile, rendering it inactive. A base is required to neutralize the acid and allow the reaction to proceed to completion.

Safety and Handling

Proper handling is critical due to the hazardous nature of this reagent. [2][3]

Hazard Class GHS Classification Precautionary Statement
Acute Toxicity, Oral Category 4 (H302: Harmful if swallowed) P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.
Skin Irritation Category 2 (H315: Causes skin irritation) P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation Category 2 (H319: Causes serious eye irritation) P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

| Respiratory Irritation | Category 3 (H335: May cause respiratory irritation) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. |

  • Handling: Always use this chemical inside a certified chemical fume hood. [13]Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. [14]Avoid inhalation of vapors and contact with skin and eyes. [15]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [2]

Conclusion and Future Outlook

This compound has established itself as more than a simple alkylating agent. It is a sophisticated building block that provides access to high-value chiral intermediates through modern catalytic methods. Its demonstrated utility in asymmetric cross-coupling and emerging potential in photoenzymatic synthesis highlight its relevance for both academic and industrial researchers. Future research will likely focus on expanding its role in other catalytic systems, such as C-H activation or other metal-catalyzed couplings, and its incorporation into automated synthesis platforms for rapid library generation in drug discovery. The continued exploration of this reagent's reactivity will undoubtedly unlock new pathways to novel and impactful chemical entities.

References

  • Lundin, P. M., & Fu, G. C. (2010). Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides. Journal of the American Chemical Society, 132(32), 11027–11029. [Link]
  • Lundin, P. M., & Fu, G. C. (2010). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. Journal of the American Chemical Society, 132(32), 11027–11029. [Link]
  • Di Rocco, G., et al. (2023). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases.
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  • Page, J. S., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society, 146(11), 7191–7197. [Link]
  • Shaaban, H. G. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science, 27(4). [Link]
  • Propanamide, 2-chloro-N,N-dimethyl-. (n.d.). PubChem. [Link]
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  • CN1033378A - 2,3-two chloro-N, the preparation method of N-dimethyl propylamine. (n.d.).
  • Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)
  • Spectro: A multi-modal approach for molecule elucidation using IR and NMR d
  • 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride - Hazardous Agents | Haz-Map. (n.d.). Haz-Map. [Link]
  • 2-Chloropropyldimethylamine. (n.d.). PubChem. [Link]
  • 2-chloro-N,N-dimethylacetamide. (n.d.). PubChem. [Link]
  • (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. (n.d.).
  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
  • How would you expect the IR and ¹H NMR spectra for propanamide an... (n.d.). Pearson. [Link]
  • Vesci, J., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules, 26(3), 669. [Link]
  • Synthesis of biologically active heterocyclic compounds from β-diketones. (n.d.).
  • Aldeghi, M., et al. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. Journal of Chemical Information and Modeling, 61(11), 5419–5431. [Link]
  • Smith, S. R., et al. (2023). Spectroscopy Data for Undergraduate Teaching.
  • Bray, A. M., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 461–466. [Link]
  • ChemComplete. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube. [Link]
  • Khan, I., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1299–1313. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Laboratory Handling of 2-Chloro-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Acknowledging the Utility and Risks

2-Chloro-N,N-dimethylpropanamide, a halogenated amide, serves as a versatile intermediate in various organic syntheses within the pharmaceutical and agrochemical industries. Its utility in the construction of more complex molecules is significant. However, the inherent reactivity and toxicological profile of this compound necessitate a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and hazards associated with this compound, offering field-proven insights and detailed methodologies for its safe handling, storage, and disposal in a laboratory setting. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific integrity.

Chapter 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, this begins with a clear understanding of its intrinsic hazardous properties.

Toxicological Profile: Understanding the Health Hazards

This compound is classified as a hazardous substance with multiple routes of potential exposure in a laboratory setting, including inhalation, skin contact, eye contact, and ingestion.[1] The primary health hazards are categorized as follows:

  • Acute Oral Toxicity (Category 4): The compound is harmful if swallowed.[2][3][4] Ingestion can lead to systemic toxicity.

  • Skin Irritation (Category 2): Direct contact with the skin will cause irritation.[2][4][5]

  • Serious Eye Irritation (Category 2A): Contact with the eyes can cause serious and potentially damaging irritation.[2][4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust or vapors may cause respiratory tract irritation.[4][5]

Symptoms of exposure may include irritation of the skin, eyes, mucous membranes, and upper respiratory tract.[6] While specific data on chronic exposure is limited, it is prudent to treat this compound with a high degree of caution to avoid long-term health effects.

Physicochemical Hazards: Beyond the Biology

The physical and chemical properties of this compound also contribute to its overall hazard profile.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO[2][7][8]
Molecular Weight 135.59 g/mol [2][7][8]
Boiling Point 71 °C @ 2 Torr[3]
Flash Point 62.6 °C[3]
Density 1.065 g/cm³ (Predicted)[3]

The compound is a combustible solid. When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[6]

Chemical Reactivity and Incompatibilities

Understanding chemical incompatibilities is critical to prevent dangerous reactions in storage and during experiments. This compound is incompatible with strong oxidizing agents.[6][9] Amines, a related class of compounds, are known to be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[6] While this compound is an amide, caution should be exercised with these substance classes.

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

The Primacy of Engineering Controls

Engineering controls are the first and most effective line of defense. All work with this compound, especially weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[10][11] A safety shower and eyewash station must be readily accessible and tested regularly.[10]

Personal Protective Equipment: The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.[10][12]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator or higher
Conducting Reactions and Purifications Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator or higher

Causality of PPE Selection:

  • Eye Protection: Chemical splash goggles are essential to protect against splashes. A face shield provides an additional layer of protection, especially during reactions with a higher risk of splashing.[5]

  • Hand Protection: Double-gloving with chemically resistant gloves such as nitrile or neoprene provides enhanced protection against skin contact.[10]

  • Body Protection: A flame-resistant lab coat protects against splashes and potential fire hazards.[13]

  • Respiratory Protection: An N95 respirator or higher is recommended to prevent the inhalation of fine dust particles or aerosols, especially when handling the solid compound.[10]

Chapter 3: Standard Operating Procedures: A Blueprint for Safety

Adherence to well-defined standard operating procedures (SOPs) is crucial for minimizing risks.

Safe Handling and Experimental Workflow

The following diagram outlines a safe workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Start: Procedure Planning risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Don Appropriate PPE risk_assessment->ppe_check fume_hood_prep Prepare Fume Hood ppe_check->fume_hood_prep weighing Weigh Solid in Fume Hood fume_hood_prep->weighing Proceed to handling dissolution Prepare Solution in Fume Hood weighing->dissolution reaction_setup Set Up Reaction in Fume Hood dissolution->reaction_setup decontamination Decontaminate Glassware and Surfaces reaction_setup->decontamination After reaction completion waste_disposal Dispose of Waste Properly decontamination->waste_disposal ppe_removal Remove PPE Correctly waste_disposal->ppe_removal hand_wash Wash Hands Thoroughly ppe_removal->hand_wash end End hand_wash->end End of Procedure

Caption: Safe Handling Workflow for this compound.

Step-by-Step Protocol:

  • Preparation: Before starting any work, conduct a thorough risk assessment for the specific experiment.[10] Ensure all necessary PPE is available and in good condition. Prepare the chemical fume hood by ensuring it is clean, uncluttered, and functioning correctly.

  • Weighing and Solution Preparation: Weigh the solid compound within the fume hood, preferably on a disposable weighing paper to minimize contamination.[10] When preparing solutions, add the solvent to the solid in a controlled manner to avoid splashing.[10]

  • Conducting Reactions: All reactions involving this compound must be conducted within a fume hood.[10]

  • Post-Handling: After the experiment is complete, decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent followed by soap and water.[10]

Storage Requirements

Proper storage is essential to maintain the stability of the chemical and prevent accidental release. Store this compound in a cool, dry, and well-ventilated area away from incompatible substances.[4] Keep the container tightly closed.[11]

Chapter 4: Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical to minimize harm.

First Aid Measures

The following first-aid measures should be taken in case of exposure:[5][13]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[13]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5] Remove contaminated clothing and wash it before reuse.[13]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][13]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[13] Call a poison center or doctor if you feel unwell.[4]

Spill and Leak Response

In the event of a spill, the following procedure should be followed:

spill_detected Spill Detected evacuate Evacuate Immediate Area spill_detected->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Absorbed Material absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report the Incident dispose->report end End report->end

Caption: Spill Response Workflow.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately evacuate the area and prevent others from entering.

  • Personal Protection: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.[14]

  • Containment: For small spills, dampen the solid material with water and then transfer it to a suitable container.[6]

  • Cleanup: Use absorbent paper dampened with water to pick up any remaining material.[6] For larger spills, use an inert absorbent material.

  • Decontamination: Wash all contaminated surfaces with a soap and water solution.[6]

  • Disposal: Seal all contaminated materials in a vapor-tight plastic bag for eventual disposal as hazardous waste.[5][6]

Firefighting Measures

In case of a fire involving this compound, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[5][11] Firefighters should wear self-contained breathing apparatus and full protective gear.[11]

Chapter 5: Waste Disposal: Responsible Stewardship

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Characterization and Segregation

All waste containing this compound must be treated as hazardous waste.[10] This includes unused product, contaminated consumables (e.g., gloves, absorbent paper), and reaction residues. Do not mix this waste with other incompatible waste streams.[15]

Disposal Procedures
  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The container should be marked as "Hazardous Waste: Chlorinated Organic Compound".[10][15]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[5] Never dispose of this compound down the drain or in the regular trash.[15]

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[15]

Conclusion: A Commitment to Safety

This compound is a valuable chemical intermediate, but its safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of hazard identification, engineering controls, personal protective equipment, and proper waste management into all laboratory operations, researchers can mitigate the risks associated with this compound and ensure a safe and productive research environment. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant, informed, and committed to the highest standards of laboratory safety.

References

  • N,N-Dimethylpropanamide | CAS#:758-96-3 | Chemsrc. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Propanamide, 2-chloro-N,N-dimethyl- | C5H10ClNO | CID 112034 - PubChem. (n.d.).
  • 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride - Hazardous Agents | Haz-Map. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2024, August 27).
  • Propanamide, 2-chloro-N,N-dimethyl- - Substance Details - SRS | US EPA. (n.d.).
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
  • Evaluating Hazards and Assessing Risks in the Laboratory - NCBI - NIH. (n.d.).

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Safe Handling, Storage, and Disposal of 2-Chloro-N,N-dimethylpropanamide: A Framework for Laboratory Safety and Research Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-N,N-dimethylpropanamide (CAS No. 10397-68-9) is a valuable intermediate in pharmaceutical and chemical synthesis.[1] Its utility, however, is paired with a distinct hazard profile that necessitates a robust and informed approach to its handling and storage. This guide moves beyond mere procedural checklists to provide a comprehensive framework grounded in scientific principles. For professionals in research and drug development, adherence to these guidelines is not only a regulatory requirement but a cornerstone of ensuring personnel safety, environmental protection, and the integrity of experimental outcomes. This document provides full editorial control to structure the narrative, focusing on the causality behind each recommendation to build a self-validating system of laboratory safety.

Section 1: Hazard Profile and Comprehensive Risk Assessment

A foundational understanding of a chemical's properties is the basis of a proactive safety culture. Before this compound is brought into the laboratory, a thorough risk assessment must be conducted, starting with its inherent chemical and toxicological characteristics.

Chemical and Physical Properties

The physical state and properties of a chemical dictate its potential for exposure and inform the selection of appropriate control measures.

PropertyValueSource(s)
CAS Number 10397-68-9[2][3]
Molecular Formula C₅H₁₀ClNO[2][4]
Molecular Weight 135.59 g/mol [2][4]
Synonyms 2-Chloro-N,N-dimethylpropionamide, N,N-Dimethyl-α-chloropropionamide[1][4]
Boiling Point 71 °C @ 2 Torr[1]
Flash Point 62.6 °C[1]
Predicted Density 1.065 g/cm³[1]
GHS Hazard Classification and Toxicological Insights

The Globally Harmonized System (GHS) provides a universal language for chemical hazards. This compound is classified with the following warnings, which have direct implications for its handling.[1][2]

PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed[1][2]H315: Causes skin irritation[2]H319: Causes serious eye irritation[2]
  • Causality of Irritation: As a chlorinated amide, this compound has the potential to act as an alkylating agent or to hydrolyze, releasing species that can react with biological macromolecules in the skin and eyes, leading to irritation and tissue damage. A related compound, 2-chloro-N,N-dimethylacetamide, is known to cause severe skin burns and eye damage, underscoring the need to treat this propanamide derivative with significant caution.[5][6]

Primary Routes of Exposure

Exposure can occur through several pathways, each requiring specific preventative measures:

  • Dermal Contact: The most common route of exposure in a laboratory setting, arising from spills, splashes, or contaminated surfaces.[7] Given its classification as a skin irritant, unprotected contact can lead to localized inflammation.[2]

  • Ocular Contact: Splashes or aerosols can cause serious eye irritation.[2] The delicate tissues of the eye are particularly susceptible to damage from chemical irritants.

  • Inhalation: While the compound's volatility at room temperature is not explicitly high, aerosols and dust can be generated during weighing and transfer operations.[7] Inhalation may cause respiratory tract irritation.[8]

  • Ingestion: Accidental ingestion is harmful and can occur through poor hygiene practices, such as failing to wash hands before eating or drinking.[2][9]

Reactivity and Incompatibility

Chemical stability is conditional. Understanding what destabilizes this compound is key to preventing hazardous reactions.

  • Hazardous Decomposition: When heated to decomposition, it can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[5][10] This is a critical consideration for fire scenarios and high-temperature reactions.

  • Incompatible Materials: Store this compound segregated from the following:

    • Strong Oxidizing Agents: Can cause vigorous, exothermic reactions.[10]

    • Strong Bases & Acids: Can promote hydrolysis or other reactions, potentially releasing heat and hazardous fumes. A related hydrochloride salt is incompatible with a wide range of materials including isocyanates, peroxides, and anhydrides.[10][11]

    • Alkali Metals: Chlorinated compounds can react explosively with alkali metals like sodium or potassium.[12]

    • Flammable Solvents: Mixing chlorinated and non-chlorinated solvent waste is a common but dangerous practice. Violent reactions can occur between certain flammable and chlorinated solvents.[12]

Section 2: Engineering Controls and Personal Protective Equipment (PPE) — A Multi-Layered Defense

Minimizing exposure relies on a hierarchy of controls, starting with robust engineering solutions and supplemented by diligent use of PPE.

The Foundation: Engineering Controls

PPE should be the last line of defense, not the first.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a properly functioning chemical fume hood.[5][13] This is non-negotiable. The hood contains dusts and potential vapors, preventing their release into the laboratory atmosphere.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to exchange air and dilute any fugitive emissions.[14]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[5][14]

Personal Protective Equipment (PPE): The Final Barrier

The correct selection and use of PPE are critical for preventing direct contact. A multi-layered approach is mandatory.[13]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Prep Chemical splash gogglesDouble-gloving with nitrile glovesFlame-resistant lab coatNot required inside a fume hood. N95 respirator if potential for dust outside a hood exists.[13]
Reaction and Workup Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over lab coatNot required inside a fume hood.
Handling Outside Fume Hood Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over lab coatRequired. Use a NIOSH-approved respirator with organic vapor cartridges.[5][15]
PPE Donning and Doffing Workflow

Cross-contamination often occurs during the removal of PPE. Following a strict sequence is essential to self-validating safety protocols.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat / Apron Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Apron Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5

Caption: Logical workflow for donning and doffing PPE to minimize cross-contamination.

Section 3: Standard Operating Procedures for Handling

Routine procedures must be codified to ensure consistent and safe practices.

Receiving and Initial Inspection
  • Upon receipt, verify the container is the correct chemical and is clearly labeled.

  • Inspect the container for any signs of damage or leaks.

  • Date the container upon opening. This is crucial for tracking the age of chemicals and identifying those that may have degraded over time.[12]

Weighing and Solution Preparation Protocol
  • Preparation: Don all required PPE as specified in Section 2.2. Place disposable plastic-backed absorbent paper ("bench paper") on the work surface inside the chemical fume hood.[7]

  • Containment: Perform all weighing operations on a disposable weigh boat or within a tared container to prevent contamination of the balance.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.

  • Dissolution: If preparing a solution, add the solvent to the solid in a controlled manner to prevent splashing.

  • Sealing: Securely cap the container before removing it from the fume hood.

  • Cleanup: Dispose of the weigh boat and any contaminated bench paper into the designated chlorinated hazardous waste container. Decontaminate the spatula and work surface.

Section 4: Storage Guidelines for Chemical Integrity and Safety

Proper storage is fundamental to preventing accidents and preserving the chemical's purity.

Storage Environment
  • Location: Store in a dedicated, locked cabinet, preferably in an area designated for corrosive or toxic materials.[5][14] Do not store chemicals under sinks or on the floor.[12]

  • Conditions: The storage area must be cool, dry, and well-ventilated.[5] Keep containers tightly closed to prevent absorption of moisture.[10]

  • Temperature: While some suppliers recommend refrigerated storage (4°C) for long-term stability, storage at ambient temperature is generally acceptable for working stock, provided the area is dry and out of direct sunlight.[4][10] Always consult the supplier's specific recommendation.

Segregation and Incompatibility Logic

Storing incompatible chemicals together creates a significant risk. The following diagram illustrates the necessary segregation for this compound.

Caption: Segregation diagram for storing this compound away from incompatible materials.

Container and Labeling Requirements
  • Always store the chemical in its original, manufacturer-supplied container.

  • If transferred to a secondary container, it must be made of a compatible material and clearly labeled with the full chemical name, all relevant GHS pictograms, and hazard statements.[12][16]

Section 5: Emergency Procedures — Spill and Exposure Response

Preparedness is paramount. A clear, rehearsed plan for responding to emergencies can drastically mitigate their consequences.

Spill Response Protocol

The response to a spill depends entirely on its scale and the associated hazards.[17]

Spill_Response_Flowchart Start Spill Occurs Assess Assess Spill: - Quantity? - Location? - Exposure risk? Start->Assess IsMinor Is it a minor spill (<100g, contained, no immediate risk)? Assess->IsMinor MinorSpill Minor Spill Protocol: 1. Alert colleagues. 2. Don full PPE. 3. Contain spill. 4. Clean up per SOP. IsMinor->MinorSpill Yes MajorSpill Major Spill Protocol: 1. Evacuate immediate area. 2. Alert supervisor & EHS. 3. Close doors, post warnings. 4. Do NOT attempt cleanup. IsMinor->MajorSpill No Cleanup Follow Step-by-Step Cleanup Procedure MinorSpill->Cleanup Report Complete Incident Report MajorSpill->Report Cleanup->Report

Caption: Decision-making flowchart for chemical spill response.

Step-by-Step Cleanup for a Minor Solid Spill:

  • Alert & Secure: Notify personnel in the immediate area. Ensure the area is well-ventilated (fume hood on high).[18]

  • PPE: Don appropriate PPE, including double gloves, goggles, face shield, and lab coat.

  • Dampen: Gently dampen the spilled solid material with a small amount of water to prevent dust from becoming airborne.[10]

  • Collect: Carefully scoop the dampened material into a designated, labeled container for chlorinated hazardous waste.[10][19]

  • Final Cleanup: Use absorbent paper dampened with water to wipe up any remaining residue. Place the used paper into the waste container.[10]

  • Decontaminate: Wash the spill surface thoroughly with a soap and water solution.[10]

  • Dispose: Seal the hazardous waste container and arrange for pickup.[16]

  • Report: Report the spill to your laboratory supervisor or Environmental Health & Safety (EHS) office.[19]

First Aid and Exposure Response

Immediate and correct first aid is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[5][9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR (if trained). Seek immediate medical attention.[5][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[5]

Section 6: Waste Management and Disposal

Proper disposal is a legal and ethical responsibility to protect the wider environment.

The Cardinal Rule: Segregation

Never mix chlorinated waste with non-chlorinated solvent waste.[12][20] Halogenated wastes require specific, high-temperature incineration for complete destruction and to prevent the formation of highly toxic dioxins. Cross-contamination complicates and increases the cost of disposal for all associated waste streams.

Waste Collection and Labeling Protocol
  • Use a designated, compatible (e.g., glass or polyethylene) container for all waste containing this compound.

  • The container must be clearly labeled with "Hazardous Waste," "Chlorinated/Halogenated Waste," and list all chemical constituents by their full name.[16][20]

  • Keep the waste container closed at all times except when adding waste.[16]

  • Store the waste container in a designated secondary containment bin in a well-ventilated area, away from incompatible materials.[16]

  • Do not overfill the container; leave at least 10-20% headspace to allow for vapor expansion.[20]

Disposal Pathway

All waste containing this compound must be disposed of through a licensed hazardous waste management company.[20][21] Evaporation in a fume hood is not an acceptable method of disposal.[16] Empty containers must also be treated as hazardous waste; the first rinse should be collected and added to the chlorinated waste stream before the container can be cleaned for reuse or disposal.[16]

Conclusion

The safe and effective use of this compound in a research setting is contingent upon a holistic and proactive safety strategy. This guide emphasizes that safety is not a static checklist but a dynamic process of risk assessment, control implementation, and emergency preparedness. By understanding the chemical's inherent properties and the scientific rationale behind these handling and storage protocols, researchers can protect themselves, their colleagues, and the integrity of their work.

References

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  • Chemical spill cleanup procedures. J&K Scientific LLC. (2021-09-02). [Link]
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  • Spill Clean up Procedure. University of British Columbia Safety & Risk Services. [Link]
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Methodological & Application

2-Chloro-N,N-dimethylpropanamide synthesis from propionyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, two-part protocol for the synthesis of 2-Chloro-N,N-dimethylpropanamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis begins with the α-chlorination of propionyl chloride to yield 2-chloropropionyl chloride, which is subsequently reacted with dimethylamine via nucleophilic acyl substitution. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and analytical characterization methods.

Introduction

This compound is a chemical intermediate whose structure is amenable to further functionalization, making it a useful building block in the synthesis of more complex molecules. The synthetic route from propionyl chloride is a logical and efficient pathway that involves two fundamental organic transformations: α-halogenation of an acyl chloride and subsequent amidation. This document elucidates the chemical principles behind each step and provides a robust, self-validating protocol for its successful execution in a laboratory setting.

The overall synthetic pathway is as follows: Step 1: α-Chlorination of Propionyl Chloride Step 2: Amidation with Dimethylamine

Part 1: Synthesis of 2-Chloropropionyl Chloride via α-Chlorination

The initial step involves the selective chlorination of propionyl chloride at the α-carbon. 2-Chloropropionyl chloride is a highly reactive acyl chloride and a crucial precursor for introducing the 2-chloropropionyl group into various molecules.[1] Industrial synthesis methods often involve the chlorination of propionyl chloride due to the simplicity and stable quality of the product.[2]

Reaction Mechanism: α-Chlorination

The α-chlorination of propionyl chloride can proceed through different mechanisms depending on the conditions. In the presence of an acid catalyst, such as chlorosulfonic acid, the reaction is promoted via an ionic pathway. The catalyst enhances the formation of an enol intermediate, which then reacts with the chlorinating agent (e.g., chlorine gas).[2] To improve the selectivity of the α-substituted product and inhibit side reactions, radical scavengers like oxygen can be introduced.[2] The reaction is initiated by the attack of a chlorinating agent on the enol form of the acyl chloride.

Experimental Protocol: Synthesis of 2-Chloropropionyl Chloride

This protocol is based on established industrial methods for the α-chlorination of acyl chlorides.[2]

Materials and Equipment:

  • Propionyl chloride (Reagent Grade, ≥98%)

  • Chlorine gas (Cl₂)

  • Chlorosulfonic acid (Catalyst)

  • Oxygen (Radical scavenger)

  • Nitrogen gas (for inert atmosphere)

  • Three-necked round-bottom flask equipped with a gas inlet, a reflux condenser, and a thermometer

  • Gas dispersion tube (fritted)

  • Magnetic stirrer and heating mantle

  • Exhaust gas scrubbing system (e.g., sodium hydroxide solution)

  • Distillation apparatus

Safety Precautions:

  • Propionyl Chloride: Highly flammable, corrosive, and reacts violently with water. Causes severe skin burns and eye damage. Harmful if swallowed and toxic if inhaled.

  • Chlorine Gas: Extremely toxic and corrosive. A severe respiratory irritant. All operations must be conducted in a well-ventilated fume hood.

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Causes severe burns.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles. Work must be performed within a certified chemical fume hood.[3]

Procedure:

  • System Setup: Assemble the three-necked flask with the condenser, gas inlet, and thermometer. Ensure the entire apparatus is dry and purged with nitrogen. Connect the outlet of the condenser to a gas scrubbing system to neutralize excess chlorine and HCl gas produced.

  • Charging the Reactor: Charge the flask with propionyl chloride (e.g., 1.0 mol).

  • Catalyst Addition: Carefully add a catalytic amount of chlorosulfonic acid (e.g., 0.06 mol).

  • Reaction Initiation: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 40°C).[2]

  • Gas Introduction: Introduce a controlled flow of chlorine gas and a small amount of oxygen through the gas dispersion tube into the reaction mixture.[2]

  • Monitoring the Reaction: Monitor the reaction progress using gas chromatography (GC) by taking small aliquots periodically. The reaction is considered complete when the starting material (propionyl chloride) is consumed to a desired level (e.g., <1%).[2]

  • Reaction Quench: Once the reaction is complete, stop the flow of chlorine and oxygen. Purge the system with nitrogen to remove any residual gases.

  • Purification: The crude 2-chloropropionyl chloride is purified by fractional distillation under reduced pressure to separate it from any remaining starting material and byproducts.

Part 2: Synthesis of this compound via Amidation

The second step is the amidation of the synthesized 2-chloropropionyl chloride using dimethylamine. This reaction is a classic example of nucleophilic acyl substitution.

Mechanism: Nucleophilic Acyl Substitution

Acyl chlorides are highly reactive towards nucleophiles due to the electron-withdrawing nature of both the oxygen and chlorine atoms, which renders the carbonyl carbon highly electrophilic.[4] The reaction with an amine, such as dimethylamine, proceeds via a two-step addition-elimination mechanism.[5]

  • Nucleophilic Addition: The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This breaks the C=O π-bond and forms a tetrahedral intermediate.[5]

  • Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is eliminated.[4][5]

  • Deprotonation: The resulting protonated amide is deprotonated by a second equivalent of dimethylamine (acting as a base) to yield the final N,N-disubstituted amide and dimethylammonium chloride.

G cluster_mech Nucleophilic Acyl Substitution Mechanism Reactants 2-Chloropropionyl Chloride + Dimethylamine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products This compound + HCl Intermediate->Products Elimination of Cl⁻

Caption: Mechanism of nucleophilic acyl substitution.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the amidation of acyl chlorides.[6]

Materials and Equipment:

  • 2-Chloropropionyl chloride (from Part 1)

  • Dimethylamine (e.g., 40% solution in water or as a gas)

  • Anhydrous organic solvent (e.g., Dichloromethane or Diethyl Ether)

  • Three-necked round-bottom flask with a dropping funnel, thermometer, and nitrogen inlet

  • Magnetic stirrer and ice bath

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Dimethylamine: Flammable, corrosive, and toxic. Handle in a well-ventilated fume hood.

  • 2-Chloropropionyl Chloride: Highly reactive and corrosive. Reacts with nucleophiles like water and amines.[1]

  • The reaction is exothermic and produces hydrogen chloride, which will react with the excess dimethylamine to form a salt.

Procedure:

  • System Setup: In a fume hood, set up a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: Dissolve dimethylamine (2.2 equivalents) in the chosen anhydrous organic solvent in the flask. Cool the solution to 0-5°C using an ice bath.[6]

  • Addition of Acyl Chloride: Dissolve the 2-chloropropionyl chloride (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.

  • Reaction: Add the 2-chloropropionyl chloride solution dropwise to the stirred dimethylamine solution, maintaining the temperature below 10°C. A white precipitate (dimethylammonium chloride) will form.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up:

    • Filter the reaction mixture to remove the dimethylammonium chloride precipitate.

    • Wash the filtrate with water to remove any remaining salt.

    • Wash with a dilute acid solution (e.g., 1M HCl) to remove excess dimethylamine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acid.

    • Wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7] Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[7]

G cluster_workflow Overall Synthesis Workflow PropionylCl Propionyl Chloride Chlorination α-Chlorination (Cl₂, Catalyst) PropionylCl->Chlorination Intermediate 2-Chloropropionyl Chloride Chlorination->Intermediate Amidation Amidation (Dimethylamine) Intermediate->Amidation CrudeProduct Crude Product Amidation->CrudeProduct Purification Purification (Distillation) CrudeProduct->Purification FinalProduct 2-Chloro-N,N-dimethyl- propanamide Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the final product must be confirmed using standard analytical techniques.[8]

Technique Parameter Expected Result/Observation
¹H NMR Chemical Shift (δ)Signals corresponding to the CH₃-CH group, and the two N-CH₃ groups. The methine proton (CH) will be a quartet, and the adjacent methyl group will be a doublet. The two N-methyl groups may show distinct signals due to restricted rotation around the C-N amide bond.
¹³C NMR Chemical Shift (δ)Signals for the carbonyl carbon (C=O), the α-carbon bearing the chlorine (C-Cl), the methyl carbon of the propyl chain, and the N-methyl carbons.
FTIR Wavenumber (cm⁻¹)Strong absorption band for the amide carbonyl (C=O) stretch (approx. 1650 cm⁻¹). C-N stretching and C-H stretching vibrations will also be present.[8]
GC-MS Mass-to-charge (m/z)The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (135.59 g/mol ), along with a characteristic M+2 peak due to the ³⁷Cl isotope. Fragmentation patterns should be consistent with the structure.

References

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Application Notes and Protocols for the Synthesis of 2-Chloro-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N,N-dimethylpropanamide, a key intermediate in the production of various fine chemicals and pharmaceuticals. This document outlines the prevalent synthetic methodology, delving into the underlying reaction mechanism and providing a detailed, step-by-step protocol for its laboratory-scale preparation. Emphasis is placed on explaining the rationale behind experimental choices to ensure both reproducibility and a thorough understanding of the process. Safety considerations and purification techniques are also addressed to provide a complete and practical guide for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS No. 10397-68-9) is a valuable synthetic intermediate.[1][2][3] Its bifunctional nature, possessing both an electrophilic chlorinated carbon and an amide moiety, makes it a versatile building block in organic synthesis. The controlled introduction of the this compound fragment is a critical step in the synthesis of a range of target molecules. This guide focuses on the most common and efficient laboratory synthesis: the acylation of dimethylamine with 2-chloropropionyl chloride.

Reaction Principle and Mechanism

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between 2-chloropropionyl chloride and dimethylamine. 2-Chloropropionyl chloride is a highly reactive acyl chloride, readily attacked by the nucleophilic dimethylamine.[4]

The reaction proceeds as follows:

Caption: Reaction of 2-chloropropionyl chloride and dimethylamine.

An excess of dimethylamine is often employed, with one equivalent acting as the nucleophile and a second equivalent serving as a base to neutralize the hydrogen chloride (HCl) byproduct, forming dimethylamine hydrochloride. Alternatively, a non-nucleophilic tertiary amine base, such as triethylamine, can be used as an acid scavenger.

Experimental Protocol

This protocol details the synthesis of this compound from 2-chloropropionyl chloride and a solution of dimethylamine.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-Chloropropionyl chloride≥97% purity
Dimethylamine solution40% in water or 2M in THF
Dichloromethane (DCM)Anhydrous
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flaskAppropriate size
Addition funnel
Magnetic stirrer and stir bar
Ice-water bath
Separatory funnel
Rotary evaporator
Step-by-Step Procedure

Safety First: 2-Chloropropionyl chloride is corrosive, moisture-sensitive, and has a pungent odor.[5][6] Dimethylamine is a flammable and corrosive gas, typically handled as a solution. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.[7]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve dimethylamine solution (2.2 equivalents) in an appropriate solvent like dichloromethane. Cool the flask to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Slowly add 2-chloropropionyl chloride (1.0 equivalent) dropwise to the stirred dimethylamine solution via the addition funnel. Maintain the temperature of the reaction mixture below 10 °C throughout the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize any excess acid, and finally with brine.[8]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.[8]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The resulting crude product can be further purified by vacuum distillation to obtain high-purity this compound.

Caption: Experimental workflow for the synthesis.

Safety and Handling

2-Chloropropionyl Chloride:

  • Hazards: Corrosive, causes severe skin burns and eye damage, and is harmful if swallowed or inhaled.[6] It reacts violently with water.[6]

  • Handling: Always handle in a fume hood.[9] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6] Keep away from water and moisture.[6]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.

Dimethylamine:

  • Hazards: Flammable gas or liquid. Toxic if inhaled and causes severe skin and eye irritation.[7]

  • Handling: Typically used as a solution. Handle in a fume hood and avoid inhaling vapors.[7]

  • Storage: Store in a well-ventilated area away from ignition sources.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend reaction time or gently warm the reaction mixture.
Loss of product during work-upEnsure complete extraction and minimize transfers.
Hydrolysis of acyl chlorideUse anhydrous solvents and reagents.
Product ContaminationUnreacted starting materialEnsure correct stoichiometry and reaction completion. Purify by distillation.
Byproducts from side reactionsControl reaction temperature carefully.

Conclusion

The synthesis of this compound via the acylation of dimethylamine with 2-chloropropionyl chloride is a robust and efficient method. By carefully controlling the reaction conditions, particularly the temperature, and following proper work-up and purification procedures, high yields of the desired product can be consistently obtained. Adherence to strict safety protocols is paramount when handling the corrosive and reactive starting materials. This guide provides a solid foundation for researchers to successfully perform this synthesis.

References

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Application Notes and Protocols: 2-Chloro-N,N-dimethylpropanamide as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Simple Scaffold

In the landscape of medicinal chemistry, the efficiency and versatility of starting materials are paramount. Small, functionalized molecules, often termed "building blocks," serve as the foundational keystones for constructing complex molecular architectures with therapeutic potential. 2-Chloro-N,N-dimethylpropanamide (C₅H₁₀ClNO, MW: 135.59 g/mol ) is one such pivotal building block.[1][2][3][4][5] Its value lies in the convergence of two key structural features: a reactive secondary chloride and a stable N,N-dimethylamide group.

The chlorine atom, positioned on the α-carbon to the carbonyl group, renders this carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, enabling chemists to forge new carbon-heteroatom bonds through well-established nucleophilic substitution reactions.[6][7][8] Simultaneously, the N,N-dimethylamide moiety is a common feature in many drug molecules, often introduced to enhance aqueous solubility, improve metabolic stability, and fine-tune binding interactions with biological targets. The strategic placement of these two functional groups in a simple, low-molecular-weight scaffold makes this compound an invaluable tool for analog synthesis and lead optimization campaigns in drug discovery.

Core Application: Nucleophilic Substitution Reactions

The primary application of this compound in synthesis is as an electrophile in S_N2 reactions. The electron-withdrawing effect of the adjacent carbonyl group activates the C-Cl bond, facilitating its displacement by a wide array of nucleophiles. This allows for the straightforward introduction of diverse functionalities, a critical step in exploring the structure-activity relationship (SAR) of a potential drug candidate.

Common nucleophiles include:

  • Nitrogen Nucleophiles: Primary and secondary amines react to form N-substituted α-amino amides, a scaffold present in numerous bioactive compounds.[6][7]

  • Oxygen Nucleophiles: Alcohols and phenols can be used to synthesize α-alkoxy and α-aryloxy amides, respectively.[8]

  • Sulfur Nucleophiles: Thiols are readily employed to generate α-thioether linkages.[6]

cluster_main General Nucleophilic Substitution Scheme reagent This compound conditions Base, Solvent ΔT reagent->conditions + nucleophile Nucleophile (Nu-H) (e.g., R₂NH, R-OH, R-SH) nucleophile->conditions + product Substituted Product conditions->product

Caption: General reaction scheme for this compound.

Mechanistic Insight: The S_N2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. This is a single-step process where the incoming nucleophile attacks the electrophilic α-carbon from the backside relative to the chlorine leaving group. The formation of the new Nu-C bond and the breaking of the C-Cl bond occur simultaneously through a high-energy transition state. The use of a polar aprotic solvent (e.g., DMF, Acetonitrile) is often preferred as it solvates the cation of the base but does not strongly solvate the nucleophile, thus enhancing its reactivity.

G S_N2 Reaction Mechanism start Nucleophile (Nu⁻) + this compound ts Transition State [Nu---C---Cl]⁻ start->ts Backside Attack end Product + Cl⁻ ts->end Inversion of Stereochemistry (if chiral center)

Caption: The concerted S_N2 mechanism pathway.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Amine Nucleophiles

This protocol describes a general method for the N-alkylation of primary or secondary amines using this compound. The causality behind the experimental choices is critical: an inert atmosphere prevents unwanted side reactions, a base is required to neutralize the HCl byproduct generated during the reaction, and monitoring by TLC ensures the reaction is followed to completion, preventing over-running or premature work-up.

Materials and Reagents:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Nitrogen or Argon gas supply

  • TLC plates, developing chamber, and UV lamp

  • Separatory funnel, rotary evaporator

  • Reagents for work-up and purification (e.g., Ethyl acetate, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the amine nucleophile (1.1 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous solvent (e.g., Acetonitrile) to dissolve or suspend the reagents.

  • Inert Atmosphere: Flush the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). The optimal temperature may vary depending on the reactivity of the amine and should be determined empirically.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The reaction is complete when the spot corresponding to this compound is no longer visible.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off any inorganic salts (e.g., K₂CO₃) and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the resulting residue in an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted propanamide derivative.

setup 1. Reaction Setup (Amine, Base, Solvent in Flask) inert 2. Establish Inert Atmosphere (N₂ or Ar) setup->inert add 3. Add this compound inert->add react 4. Heat and Stir (Monitor by TLC) add->react workup 5. Cool, Filter & Concentrate react->workup extract 6. Extraction (Ethyl Acetate / Water) workup->extract purify 7. Dry and Purify (Column Chromatography) extract->purify product Final Pure Product purify->product

Caption: A typical experimental workflow for synthesis.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical conditions for nucleophilic substitution reactions. Yields are representative and will vary based on the specific nucleophile and reaction scale. Optimization of base, solvent, and temperature is standard practice.

Nucleophile (Example) Base Solvent Temperature (°C) Time (h) Typical Yield (%)
PiperidineK₂CO₃Acetonitrile804-685-95
AnilineEt₃NDMF1008-1260-75
ThiophenolNaHTHF25-402-490-98
PhenolK₂CO₃DMF806-1070-85
Sodium AzideNaN₃DMSO605-780-90

Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a highly effective and versatile building block for medicinal chemistry applications. Its activated C-Cl bond provides a reliable handle for introducing a wide range of functional groups via nucleophilic substitution. The straightforward and robust nature of these reactions, coupled with the desirable physicochemical properties imparted by the dimethylamide group, makes this reagent a valuable component in the synthetic chemist's toolkit for the rapid generation of compound libraries and the optimization of drug candidates.

References

  • An Improved Process For The Preparation Of Tramadol. (n.d.). Quick Company.
  • Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-chloro-N-(pyridin-4-yl)acetamide. (n.d.). Benchchem.
  • This compound Formula. (n.d.). ECHEMI.
  • Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4).
  • Application Notes and Protocols: 2-Chloro-N-phenethylacetamide in Nucleophilic Substitution Reactions. (n.d.). Benchchem.
  • Method for synthesizing tramadol hydrochloride. (n.d.). Google Patents.
  • Application Notes and Protocols for 2'-Chloroacetanilide in Nucleophilic Substitution Reactions. (n.d.). Benchchem.
  • This compound | CAS 10397-68-9. (n.d.). Santa Cruz Biotechnology.
  • Propanamide, 2-chloro-N,N-dimethyl-. (n.d.). PubChem.
  • This compound | CAS 10397-68-9. (n.d.). ChemScene.
  • This compound | CAS 10397-68-9. (n.d.). Santa Cruz Biotechnology.

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Application Notes and Protocols: 2-Chloro-N,N-dimethylpropanamide in the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 2-chloro-N,N-dimethylpropanamide as a versatile building block for the synthesis of various nitrogen-containing heterocyclic scaffolds. Nitrogen heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials, making the development of efficient synthetic routes a cornerstone of modern chemical research.[1] This document moves beyond a simple recitation of procedures to explain the underlying principles of reactivity and the rationale behind protocol design, empowering researchers to adapt and innovate.

We will dissect the core reactivity of this α-chloro amide, present its application in constructing rings of varying sizes—from strained four-membered β-lactams to medicinally crucial seven-membered benzodiazepines—and provide detailed, adaptable protocols for laboratory execution.

Foundational Principles: Understanding the Reactivity of this compound

This compound is a bifunctional molecule. Its synthetic utility is primarily derived from the electrophilic α-carbon, which is activated by the adjacent electron-withdrawing chlorine atom. This renders the carbon susceptible to attack by a wide range of nucleophiles.

The core reaction mechanism is a nucleophilic substitution (SN2) , where a nucleophile displaces the chloride ion.[2][3] This reaction is the linchpin for most of its applications in heterocycle synthesis, as it allows for the formation of a key carbon-nucleophile bond that often precedes an intramolecular cyclization event.

Compared to its more reactive analog, 2-chloropropionyl chloride, the amide carbonyl of this compound is significantly less electrophilic. This differential reactivity is an advantage, allowing for selective SN2 reactions at the α-carbon without interference from nucleophilic attack at the carbonyl group, a common side reaction with acid chlorides.[4]

Core SN2 reactivity of this compound.

Application I: Synthesis of β-Lactams (Azetidin-2-ones)

The β-lactam ring is a privileged scaffold in medicinal chemistry, most famously as the core of penicillin and cephalosporin antibiotics.[5] The Staudinger [2+2] cycloaddition, reacting a ketene with an imine, is a classic method for its synthesis.[6] While this compound cannot directly form a ketene, it can serve as a precursor in syntheses that rely on an intramolecular nucleophilic substitution to close the strained four-membered ring.

The underlying principle involves first coupling the 2-chloropropanamide moiety to a molecule containing a nucleophilic group (typically an amine or the nitrogen of an imine), followed by a base-mediated intramolecular cyclization where the nucleophile displaces the α-chloro group.

General Protocol: Intramolecular Cyclization for β-Lactam Formation

This protocol describes a generalized two-step procedure adaptable for various substrates.

Step 1: N-Alkylation of an Amino-Substrate

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the amino-containing substrate (1.0 equiv.), a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equiv.), and an anhydrous aprotic solvent like acetonitrile or DMF.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add this compound (1.1 equiv.) dropwise via syringe over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude alkylated intermediate is purified by flash column chromatography on silica gel.

Step 2: Base-Mediated Intramolecular Cyclization

  • Reaction Setup: Dissolve the purified intermediate (1.0 equiv.) in a polar aprotic solvent such as THF or DMF in a flame-dried flask under an inert atmosphere.

  • Base Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH) (1.2 equiv.) portion-wise or dropwise.

  • Cyclization: Stir the reaction at low temperature for 1-2 hours, then allow it to warm slowly to room temperature and stir overnight.[7] Monitor for the formation of the β-lactam product by TLC or LC-MS.

  • Quenching & Work-up: Carefully quench the reaction at 0 °C by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the final β-lactam product by flash column chromatography or recrystallization.

Application II: Synthesis of 1,4-Benzodiazepines

Benzodiazepines are a critical class of psychoactive drugs used for their anxiolytic, sedative, and anticonvulsant properties.[8][9] A common synthetic strategy involves the cyclization of an N-substituted 2-aminobenzophenone derivative. Here, this compound can be employed to introduce the necessary two-carbon unit onto the amino group, setting the stage for the key intramolecular cyclization. This approach is analogous to patented industrial syntheses that use similar α-chloroacetamides.[10][11]

G cluster_workflow Workflow: Benzodiazepine Synthesis start Start: 2-Aminobenzophenone + this compound step1 Step 1: N-Alkylation (Base, Solvent, RT) start->step1 intermediate Intermediate: N-Alkylated Benzophenone step1->intermediate step2 Step 2: Intramolecular Cyclization (e.g., Ammonia/Hexamethylenetetramine) intermediate->step2 product Product: 1,4-Benzodiazepin-2-one step2->product

Logical workflow for the synthesis of a benzodiazepine scaffold.
Protocol: Synthesis of a 7-Chloro-1,4-benzodiazepin-2-one Derivative

This protocol is adapted from established methods for benzodiazepine synthesis.[10]

  • N-Alkylation: In a flask equipped with a reflux condenser, dissolve 2-amino-5-chlorobenzophenone (1.0 equiv.) and sodium iodide (0.2 equiv., as a catalyst) in anhydrous acetone. Add powdered potassium carbonate (K₂CO₃, 2.0 equiv.) as the base.

  • Reagent Addition: Add this compound (1.2 equiv.) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 18-24 hours, monitoring by TLC until the starting aminobenzophenone is consumed.

  • Isolation of Intermediate: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude N-alkylated intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

  • Cyclization: Dissolve the crude intermediate in a solvent such as ethanol or methanol. Add hexamethylenetetramine (1.5 equiv.) and saturate the solution with ammonia gas while gently heating to reflux.[10] The hexamethylenetetramine serves as an ammonia source and promoter for the cyclization.

  • Reaction Monitoring: Maintain reflux for 4-6 hours. The intramolecular amination followed by cyclization forms the seven-membered ring.

  • Product Isolation: Cool the reaction mixture. Remove the solvent by distillation in vacuo. Take up the residue in a suitable solvent like toluene or chloroform and wash with water to remove salts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude benzodiazepine product can be purified by recrystallization from a solvent system like ethanol/water or toluene.

Reagent ClassExampleRole in Synthesis
Heterocycle Precursor 2-Amino-5-chlorobenzophenoneProvides the benzene ring and part of the diazepine ring.
Alkylating Agent This compoundIntroduces the C2-C3 fragment of the diazepine ring.
Base (Alkylation) Potassium Carbonate (K₂CO₃)Neutralizes the HCl byproduct during N-alkylation.
Cyclization Agent Ammonia / HexamethylenetetramineActs as the nucleophile (N1) to close the seven-membered ring.
Solvent Acetone (Alkylation), Ethanol (Cyclization)Provides the medium for the reactions to occur.

Application III: Synthesis of Thiazoles

Thiazoles are five-membered aromatic heterocycles containing sulfur and nitrogen, found in numerous biologically active compounds, including the vitamin thiamine and various drugs.[12][13] The most common route is the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thioamide. By analogy, this compound can function as the α-halo electrophile, reacting with a thioamide to form the thiazole ring.

The key steps are:

  • Nucleophilic attack by the sulfur of the thioamide on the α-carbon of the chloroamide (SN2).

  • Subsequent intramolecular cyclization via attack of the thioamide nitrogen onto the amide carbonyl (or an activated form of it), followed by dehydration to form the aromatic thiazole ring.

General Protocol: Hantzsch-Type Thiazole Synthesis
  • Reaction Setup: In a round-bottom flask, combine the desired thioamide (1.0 equiv.) and this compound (1.1 equiv.) in a high-boiling polar solvent like ethanol or N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-12 hours. The reaction progression can be followed by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water. If a solid precipitates, it can be collected by filtration.

  • Extraction: If no solid forms, neutralize the mixture with a base like sodium bicarbonate and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude thiazole derivative by flash column chromatography.

Starting ThioamideExpected Product Yield (Analogous Reactions)Key Considerations
ThioacetamideModerate to GoodThe resulting 2,4-dimethylthiazole derivative.
ThioureaGood to ExcellentForms a 2-aminothiazole derivative, a very common scaffold.
PhenylthioacetamideModerateSteric hindrance may slightly lower the reaction rate.

Safety and Handling

As a chlorinated organic compound, this compound and its related reagents must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][15]

  • Handling: Handle the chemical in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[15][16] Avoid contact with skin and eyes.[17][18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[17][18] The compound may be hygroscopic.[17]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[14]

References

  • Sternbach, L. H., & Reeder, E. (1966). Process for preparing benzodiazepines. U.S. Patent No. US3996209A. Google Patents.
  • Kaur, N., & Kishore, D. (2014). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Alam, M. J., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central.
  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate.
  • Lumen Learning. (n.d.). Appendix 2: Main Mechanisms | Organic Chemistry 1: An open textbook.
  • Kumar, A., & Rajput, C. S. (2009). Synthesis and biological activities of some 1, 5-benzodiazepine derivatives. Bioorganic & medicinal chemistry, 17(5), 1873-1878.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central.
  • Archer, G. A., & Sternbach, L. H. (1967). Preparation of certain benzodiazepine compounds. U.S. Patent No. US3340253A. Google Patents.
  • Dhanwad, C. U., et al. (2025). Synthesis and Biological Activities of Some Benzodiazepine. ResearchGate.
  • Ye, Z., & Zhou, J. (2011). Advances in the chemistry of β-lactam and its medicinal applications. PubMed Central.
  • Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products.
  • Asif, M. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. National Institutes of Health.
  • Rather, B. A., & Ganaie, M. A. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Advanced Scientific Research, 13(03), 01-13.
  • Lee, K. S., Adhikary, K. K., Lee, H. W., Lee, B. S., & Lee, I. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry, 1(11), 1989-1994.

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Application Note & Protocols: Leveraging 2-Chloro-N,N-dimethylpropanamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Reagent Overview

2-Chloro-N,N-dimethylpropanamide is a versatile α-haloamide that serves as a valuable electrophilic building block in synthetic organic chemistry.[1][2] Its structure, featuring a chlorine atom on the carbon alpha to a dimethyl-substituted amide carbonyl, renders it an excellent substrate for a variety of transformations. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, making the chlorine a competent leaving group for nucleophilic substitution and a reactive partner in metal-catalyzed cross-coupling reactions.[3]

This reactivity profile makes this compound a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. It acts as a linchpin for introducing α-substituted amide motifs, which are prevalent in biologically active compounds.[4] This guide provides detailed protocols for its use in two fundamental transformations: classical nucleophilic substitution and modern palladium-catalyzed cross-coupling, while emphasizing the safety protocols and mechanistic rationale required for successful and reproducible experimentation.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 10397-68-9[5][6][7]
Molecular Formula C₅H₁₀ClNO[1][5]
Molecular Weight 135.59 g/mol [1][5][6]
Appearance Colorless to light yellow liquid
Boiling Point 180°C at 760 mmHg[5]
Density 1.065 g/cm³[5]

| Synonyms | N,N-Dimethyl-2-chloropropionamide[1] |

Section 2: Critical Safety & Handling Procedures

Proper handling of this compound is paramount to ensure laboratory safety. The compound is classified as hazardous, and adherence to established safety guidelines is mandatory.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.

Causality of Safety Measures: The primary hazards stem from its reactivity and potential to act as an irritant upon contact. The protocols outlined below are designed to minimize exposure through inhalation, ingestion, and dermal contact.

Table 2: Required Personal Protective Equipment (PPE) and Handling

Category Requirement & Rationale
Engineering Controls Chemical Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood to prevent inhalation of vapors.[8]
Eye/Face Protection Safety Goggles/Face Shield: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards to protect against splashes and eye irritation.[9][10]
Skin Protection Nitrile Gloves & Lab Coat: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat to prevent skin contact.[9][11] Contaminated clothing must be removed and washed before reuse.[9][11]
Storage Cool, Dry, Well-Ventilated Area: Store in a tightly sealed container away from incompatible materials such as strong oxidizing agents.[11][12][13]

| Spill & Disposal | Hazardous Waste Protocol: Spills should be absorbed with an inert material (e.g., vermiculite) and collected in a sealed container for disposal.[8] The compound and any contaminated materials must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8][14] |

Section 3: Core Application: Nucleophilic Substitution Reactions

One of the most fundamental applications of this compound is in SN2 reactions. The electrophilic α-carbon is readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

Principle: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The choice of a polar aprotic solvent is critical as it solvates the cation of the nucleophile's salt without strongly solvating the anion, thereby enhancing its nucleophilicity. A non-nucleophilic base is added to neutralize the HCl generated in situ from side reactions or to deprotonate protic nucleophiles, driving the reaction to completion.

Protocol 1: Synthesis of N,N-Dimethyl-2-(benzylamino)propanamide

This protocol details the reaction with a primary amine, benzylamine, to form an α-amino amide, a common scaffold in medicinal chemistry.

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (ACN) to the flask to achieve a substrate concentration of 0.5 M. Stir the solution until the reactant is fully dissolved.

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.5 eq) as a solid base. This choice is crucial as it is inexpensive, effective at scavenging acid, and has low solubility, which simplifies filtration during workup. Following this, add benzylamine (1.1 eq) dropwise via syringe at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60°C using an oil bath. The elevated temperature is necessary to overcome the activation energy for the substitution reaction.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting chloroamide spot is no longer visible (typically 4-6 hours).

  • Work-up & Isolation: a. Cool the reaction mixture to room temperature and filter off the solid K₂CO₃. b. Concentrate the filtrate under reduced pressure to remove the ACN. c. Dissolve the resulting residue in ethyl acetate (EtOAc) and transfer to a separatory funnel. d. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. This removes any remaining acidic impurities and salts. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure α-amino amide.

Table 3: Reagent Quantities for Protocol 1

Reagent MW ( g/mol ) Molar Eq. Amount (mmol) Mass/Volume
This compound 135.59 1.0 10.0 1.36 g
Benzylamine 107.15 1.1 11.0 1.18 g (1.2 mL)
Potassium Carbonate (K₂CO₃) 138.21 2.5 25.0 3.46 g

| Acetonitrile (ACN) | 41.05 | - | - | 20 mL |

Section 4: Advanced Application: Suzuki-Miyaura Cross-Coupling

Moving beyond classical methods, this compound is an excellent substrate for transition metal-catalyzed C-C bond formation. The Suzuki-Miyaura reaction enables the coupling of the α-carbon with aryl or vinyl boronic acids, providing access to valuable α-aryl amides.[15]

Principle: This reaction is a powerful tool that relies on a palladium catalyst to mediate the coupling. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Cl bond of the α-chloroamide.

  • Transmetalation: The aryl group is transferred from the boronic acid to the palladium center, a step that is facilitated by a base.

  • Reductive Elimination: The desired α-aryl amide is formed, and the Pd(0) catalyst is regenerated. The entire process must be conducted under an inert atmosphere to prevent the oxidation and deactivation of the sensitive Pd(0) catalyst.

Protocol 2: Synthesis of 2-(4-methoxyphenyl)-N,N-dimethylpropanamide

This protocol describes the coupling of the chloroamide with a commercially available arylboronic acid.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.03 eq), SPhos ligand (0.06 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq). The choice of a bulky, electron-rich phosphine ligand like SPhos is critical for promoting the oxidative addition and reductive elimination steps with the sterically hindered substrates.[16]

  • Reagent Addition: Add 4-methoxyphenylboronic acid (1.2 eq) and this compound (1.0 eq) to the flask as solids.

  • Solvent Degassing & Addition: Add a degassed 4:1 mixture of toluene and water. A biphasic solvent system is often required to dissolve both the organic substrates and the inorganic base. Degassing (e.g., via three freeze-pump-thaw cycles or by sparging with argon) is essential to remove dissolved oxygen.

  • Reaction Execution: Heat the sealed Schlenk flask to 100°C in an oil bath and stir vigorously for 12-18 hours.

  • Monitoring: The reaction can be monitored by taking aliquots (under argon), quenching with water, extracting with EtOAc, and analyzing by LC-MS or GC-MS to track the formation of the product mass.

  • Work-up & Isolation: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. c. Transfer the filtrate to a separatory funnel and wash with water and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography on silica gel to isolate the pure 2-(4-methoxyphenyl)-N,N-dimethylpropanamide.

Table 4: Reagent Quantities for Protocol 2

Reagent MW ( g/mol ) Molar Eq. Amount (mmol) Mass
This compound 135.59 1.0 5.0 678 mg
4-Methoxyphenylboronic acid 151.96 1.2 6.0 912 mg
Pd(OAc)₂ 224.50 0.03 0.15 33.7 mg
SPhos 410.53 0.06 0.30 123 mg
Cesium Carbonate (Cs₂CO₃) 325.82 2.0 10.0 3.26 g

| Toluene / Water (4:1) | - | - | - | 10 mL |

Section 5: Experimental Workflow and Monitoring

A systematic workflow is key to achieving reproducible results. The following diagram illustrates the logical progression from initial setup to final product characterization.

G cluster_0 Reaction Phase cluster_1 Isolation & Purification Phase cluster_2 Analysis Phase Setup 1. Reaction Setup (Inert Atmosphere if needed) Reaction 2. Reagent Addition & Execution (Heating) Setup->Reaction Solvents, Reagents Monitoring 3. Progress Monitoring (TLC, LC-MS) Reaction->Monitoring Time Aliquots Workup 4. Quenching & Aqueous Workup Monitoring->Workup Reaction Complete Purification 5. Chromatography (Silica Gel) Workup->Purification Crude Product Analysis 6. Structure Verification (NMR, MS, IR) Purification->Analysis Pure Product

Figure 1: General experimental workflow for reactions involving this compound.

Analytical Monitoring Techniques: The success of these protocols relies on accurate monitoring.[17]

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction completion in nucleophilic substitutions. A co-spot of the starting material and the reaction mixture is essential for accurate comparison.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring cross-coupling reactions, providing simultaneous information on the disappearance of reactants and the appearance of the product's molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural verification of the final, purified product, confirming the success of the transformation.

Section 6: Conclusion

This compound is a powerful and versatile reagent for the synthesis of substituted amides. Its utility spans both classical nucleophilic displacement and modern transition-metal catalysis, making it a staple in the synthetic chemist's toolbox. By understanding the causality behind the specific reaction conditions and adhering to strict safety and handling protocols, researchers can effectively leverage this building block to construct complex molecular architectures relevant to drug discovery and materials science.

Section 7: References

  • LibreTexts Chemistry. (2019). 20.7: Amide Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • D'Auria, M., & Racioppi, R. (2018). The Fascinating Chemistry of α‐Haloamides. European Journal of Organic Chemistry, 2018(48), 6803-6824. Available from [Link]

  • Romero, E., et al. (2021). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Catalysis, 11(21), 13391-13401. Available from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Furia, M., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(81), 77936-77943. Available from [Link]

  • PubChem. (n.d.). Propanamide, 2-chloro-N,N-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Harper College. (2015). Safety Data Sheet - 2-Chloro-2-methylpropane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Propanamide, 2-chloro-N,N-dimethyl-. Substance Registry Services. Retrieved from [Link]

  • J. P. Wolfe, et al. (2007). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 46(38), 7206-7221. Available from [Link]

  • ResearchGate. (2025). Techniques and Methods to Monitor Chemical Reactions. Retrieved from [Link]

  • Biegasiewicz, K. F., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. Available from [Link]

  • Haz-Map. (n.d.). 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride. National Library of Medicine. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. Available from [Link]

  • Lundin, P. M., & Fu, G. C. (2010). Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides. Journal of the American Chemical Society, 132(32), 11027-11029. Available from [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Organic Letters, 10(1), 113-116. Available from [Link]

  • Zhang, W., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. Available from [Link]

Sources

purification of crude 2-Chloro-N,N-dimethylpropanamide by distillation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 2-Chloro-N,N-dimethylpropanamide via Vacuum Fractional Distillation

Abstract

This technical application note provides a comprehensive, field-proven protocol for the purification of crude this compound (CAS 10397-68-9), a key intermediate in pharmaceutical synthesis[1]. Due to its high boiling point and potential for thermal degradation, a robust vacuum fractional distillation method is required to achieve the high purity necessary for subsequent synthetic steps. This guide details the scientific rationale, a step-by-step procedure, safety considerations, and troubleshooting advice tailored for researchers and process chemists in drug development.

Scientific Rationale: The Case for Vacuum Distillation

The purification of this compound presents a distinct challenge rooted in its physicochemical properties. While distillation is a fundamental purification technique, the specific nature of this compound dictates a more nuanced approach than simple atmospheric distillation.

1.1 Thermal Liability: The compound's atmospheric boiling point is reported at 180°C (at 760 mmHg)[2]. Operating at this temperature poses a significant risk of thermal decomposition. When heated to decomposition, chlorinated amides can emit highly toxic fumes, including hydrogen chloride and nitrogen oxides[3]. Such degradation not only reduces the yield of the desired product but also introduces new, potentially difficult-to-remove impurities.

1.2 The Pressure-Temperature Relationship: The Clausius-Clapeyron relation dictates that the boiling point of a substance is dependent on the ambient pressure. By reducing the system pressure (i.e., applying a vacuum), the boiling point can be significantly lowered. For this compound, the boiling point drops to a much more manageable 71°C at a pressure of 2 Torr[1]. Distilling at this lower temperature minimizes the risk of decomposition, preserving the integrity of the molecule. This is a common strategy for thermally sensitive or high-boiling point compounds[4].

1.3 The Need for Fractionation: Crude reaction mixtures typically contain not only the target compound but also residual solvents, unreacted starting materials, and side-products from the synthesis (e.g., from side-chain chlorination or hydrolysis)[5][6]. Fractional distillation is employed to separate components with close boiling points[7]. By incorporating a fractionating column, a series of condensation-vaporization cycles are established, which creates a temperature gradient and effectively enriches the vapor phase with the most volatile component at each stage. This allows for a much finer separation of the desired product from both lower-boiling and higher-boiling impurities compared to a simple distillation.

PropertyValueSource
CAS Number 10397-68-9[2][8]
Molecular Formula C₅H₁₀ClNO[1][2][8]
Molecular Weight 135.59 g/mol [1][2][8]
Boiling Point 180°C @ 760 mmHg[2]
71°C @ 2 Torr[1]
Density ~1.065 g/cm³[1][2]
Flash Point 62.6°C[1][2]

Health, Safety, and Environmental (HSE) Considerations

Strict adherence to safety protocols is mandatory.

  • Hazard Profile: this compound is harmful if swallowed[1] and is an irritant to the skin, eyes, and respiratory tract[3][9].

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles conforming to EN166 or equivalent, and a lab coat[9][10]. All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors[10].

  • Vacuum Operations: Working under vacuum carries an inherent risk of implosion. Ensure all glassware is free from cracks or star fractures. It is good practice to use a blast shield or lower the fume hood sash during operation[4].

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases[3][11].

  • Waste Disposal: Dispose of all chemical waste, including distilled fractions and residue, in accordance with local and institutional regulations.

Materials and Equipment

3.1 Chemicals:

  • Crude this compound

  • Dry ice and acetone (for cold trap)

  • High-vacuum grease

  • Inert gas (Nitrogen or Argon)

3.2 Glassware & Apparatus:

  • Two- or three-neck round-bottom flask (distilling pot)

  • Vigreux or packed (e.g., Raschig rings, metal sponge) fractionating column (minimum 20 cm)

  • Distillation head with thermometer adapter

  • Liebig or Allihn condenser

  • Vacuum take-off adapter (pig or cow type receiver adapter is recommended for collecting multiple fractions without breaking vacuum)

  • Multiple receiving round-bottom flasks

  • Digital thermometer or thermocouple

  • Magnetic stirrer hotplate

  • Teflon-coated magnetic stir bar

  • Vacuum pump (two-stage rotary vane pump capable of <1 Torr)

  • Digital vacuum gauge (e.g., Pirani gauge)

  • Cold trap (Dewar-style)

  • Thick-walled vacuum tubing

  • Glassware clamps, stands, and lab jack

Experimental Setup: Vacuum Fractional Distillation

The proper assembly of the distillation apparatus is critical for a safe and efficient purification. All glass joints should be lightly greased and securely clamped.

Distillation_Setup cluster_heating Heating & Stirring cluster_distillation Distillation Column cluster_collection Collection & Vacuum Hotplate Magnetic Stirrer Hotplate Mantle Heating Mantle Flask Distilling Flask (Crude Product + Stir Bar) Column Fractionating Column (Vigreux or Packed) Flask->Column Vapor Dist_Head Distillation Head Column->Dist_Head Thermometer Thermometer Dist_Head->Thermometer Condenser Condenser Dist_Head->Condenser Purified Vapor Receiver_Adapter Receiver Adapter (e.g., 'Cow' type) Condenser->Receiver_Adapter Distillate Water_Out Water Out Condenser->Water_Out Receiving_Flasks Receiving Flasks (Fraction 1, 2, 3) Receiver_Adapter->Receiving_Flasks Cold_Trap Cold Trap (Dry Ice/Acetone) Receiver_Adapter->Cold_Trap To Vacuum Gauge Vacuum Gauge Cold_Trap->Gauge Pump Vacuum Pump Gauge->Pump Water_In Water In Water_In->Condenser Coolant

Caption: Vacuum Fractional Distillation Apparatus.

Step-by-Step Purification Protocol

5.1 Apparatus Assembly:

  • Assemble the glassware as shown in the diagram above within a fume hood. Ensure the distilling flask is no more than two-thirds full with the crude material.

  • Add a magnetic stir bar to the distilling flask. Causality: A stir bar is essential for smooth boiling under vacuum; standard boiling chips are ineffective as they rely on trapped air, which is removed by the vacuum[4].

  • Insulate the fractionating column and distillation head with glass wool and aluminum foil to minimize heat loss and maintain the thermal gradient necessary for efficient separation.

  • Place the cold trap in a Dewar flask and fill it with a slurry of dry ice and acetone. This is crucial to protect the vacuum pump from corrosive vapors.

5.2 System Evacuation:

  • Turn on the cooling water to the condenser.

  • Ensure all connections are secure, then turn on the magnetic stirrer to a moderate speed.

  • Slowly open the system to the vacuum pump. The pressure should begin to drop, as indicated by the gauge.

  • Allow the system to evacuate for 10-15 minutes until a stable, low pressure is reached (target: < 2 Torr). Monitor for leaks; if the target pressure is not reached, check all joints and tubing connections.

5.3 Distillation and Fraction Collection:

  • Once the vacuum is stable, begin gently heating the distilling flask using the heating mantle.

  • Observe the crude material for initial bubbling, which is likely due to the removal of residual low-boiling solvents. Collect this as the Fore-run Fraction (Fraction 1) in the first receiving flask. The head temperature will be low and unstable during this phase.

  • Slowly increase the heating rate. The temperature at the distillation head will begin to rise steadily as the main product starts to vaporize and ascend the column.

  • When the head temperature stabilizes near the expected boiling point (e.g., ~71°C at 2 Torr), switch to a new receiving flask to collect the Main Product Fraction (Fraction 2) .

    • Self-Validation: A stable head temperature during collection is a key indicator of a pure substance distilling. Record the temperature and pressure throughout the collection of this fraction.

  • Continue collecting the main fraction as long as the head temperature remains stable. If the temperature begins to rise sharply or drop, or if the distillation rate slows significantly, it indicates the main product is depleted.

  • Switch to a final receiving flask to collect the High-Boiling Fraction (Fraction 3) , which contains less volatile impurities.

5.4 System Shutdown:

  • Turn off and lower the heating mantle. Allow the distilling flask to cool. CRITICAL: Never vent a hot system to atmospheric pressure, as this can cause oxidation of the product and create a fire hazard.

  • Once the system has cooled to room temperature, slowly vent the apparatus by introducing an inert gas (e.g., nitrogen) or air.

  • Turn off the vacuum pump, stirrer, and condenser water.

  • Disassemble the apparatus, weigh the collected fractions, and analyze for purity (e.g., by GC, NMR, or Karl Fischer for water content).

Expected Results and Troubleshooting

FractionIdentityExpected Head Temp. (at ~2 Torr)Appearance
1: Fore-run Residual Solvents / Volatile Impurities< 65°C (unstable)Colorless liquid
2: Main Product This compound~71°C (stable)Colorless to pale yellow liquid
3: High-Boiling Higher-boiling Impurities> 75°C (rising)Darker yellow/brown liquid
Residue Non-volatile Impurities / Polymer-Dark, viscous tar

Troubleshooting Guide:

  • Problem: Pressure will not drop to the target level.

    • Solution: Check for leaks at all glass joints, tubing connections, and the pump itself. Re-grease joints if necessary.

  • Problem: Violent bumping of the liquid in the distilling flask.

    • Solution: The stir rate is too low or has stopped. Ensure the magnetic stirrer is functioning correctly. Reduce the heating rate.

  • Problem: Temperature at the distillation head is fluctuating.

    • Solution: This can indicate poor insulation, an unstable vacuum, or the transition between fractions. Check for vacuum leaks and ensure the column is well-insulated.

  • Problem: No distillate is being collected despite high pot temperature.

    • Solution: The vacuum may be too high (pressure too low), causing the vapor to pass through the condenser too quickly. Alternatively, a blockage may be present. Check for blockages and slightly throttle the vacuum if necessary.

References

  • Google Patents. (1982). EP0061588A1 - Process for the chlorination of cyclic amides and cyclic vinylogous amides.
  • Organic Chemistry Lab Techniques. (2022, April 7). Vacuum Distillation [Video]. YouTube.
  • Google Patents. (1987). CN1033378A - 2,3-two chloro-N, the preparation method of N-dimethyl propylamine.
  • Wikipedia. (n.d.). Fractional distillation.

Sources

Application Note: Recrystallization Techniques for the Purification of 2-Chloro-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Chloro-N,N-dimethylpropanamide is a key intermediate in the synthesis of various pharmaceutical and fine chemicals, where its purity is paramount to ensure the safety, efficacy, and reproducibility of downstream products. This document provides a comprehensive guide to the purification of this compound using laboratory-scale recrystallization techniques. It outlines the fundamental principles, a systematic approach to solvent selection, and detailed, step-by-step protocols for both single-solvent and two-solvent (anti-solvent) methods. Furthermore, a troubleshooting guide is provided to address common challenges encountered during the crystallization process, empowering researchers and drug development professionals to achieve high-purity material.

Introduction

In the field of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a non-negotiable requirement. Impurities can affect the stability and safety of the final drug product and can lead to undesirable side reactions in subsequent synthetic steps. This compound (C₅H₁₀ClNO) is a versatile building block whose purification is a critical step in many synthetic workflows.[1]

Recrystallization remains one of the most powerful and cost-effective methods for purifying solid organic compounds. The technique leverages the differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. A well-designed recrystallization protocol can effectively remove residual starting materials, byproducts, and other contaminants, yielding a crystalline product of high purity.

This application note serves as a practical guide, grounded in chemical principles, to develop a robust recrystallization procedure for this compound.

Physicochemical Profile of this compound

A thorough understanding of the compound's physical properties is essential for designing an effective purification strategy.

Note on Physical State: The documented boiling point of this compound is high (180 °C at 760 mmHg), but it is significantly lower under vacuum (71 °C at 2 Torr).[1][2][3] There is limited data available on its precise melting point. As such, crude this compound may present as a low-melting solid or a viscous oil at ambient temperature. The protocols described herein are applicable if the crude material is a solid or can be induced to solidify. If the compound is a persistent liquid, fractional distillation under vacuum is the recommended purification technique.

PropertyValueSource(s)
Molecular Formula C₅H₁₀ClNO[1][2][4]
Molecular Weight 135.59 g/mol [1][4]
Boiling Point 180 °C at 760 mmHg[2][3]
Density ~1.065 g/cm³[2]
Flash Point 62.6 °C[3]
Structure CC(C(=O)N(C)C)Cl[2]

The Rationale for Recrystallization

Principle of Recrystallization

The success of recrystallization hinges on a key principle: the solubility of a solid compound in a solvent generally increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but completely at its boiling point. Impurities, ideally, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization). Slow, controlled cooling of the saturated hot solution allows the target compound to form a pure crystal lattice, excluding impurities.

Common Impurities Profile

While the impurity profile depends on the specific synthetic route, a common method for synthesizing amides involves the reaction of an acyl chloride with an amine.[5] For this compound, this would likely involve 2-chloropropionyl chloride and dimethylamine. Potential impurities could therefore include:

  • Unreacted Starting Materials: Residual 2-chloropropionyl chloride or dimethylamine.

  • Hydrolysis Products: 2-chloropropionic acid, formed from the reaction of the acyl chloride with water.

  • Salts: Dimethylammonium hydrochloride, a byproduct of the primary reaction.

  • Side-Reaction Products: Products from potential side reactions, depending on the reaction conditions.

Recrystallization is well-suited to remove these types of polar and non-polar impurities.

Strategic Solvent Selection

The choice of solvent is the most critical parameter in developing a recrystallization protocol. The general principle of "like dissolves like" is a useful starting point. As a polar amide, this compound is expected to be more soluble in polar solvents.[6][7]

An ideal solvent should exhibit:

  • High solvency for the compound at elevated temperatures.

  • Low solvency for the compound at low temperatures (e.g., 0-4 °C).

  • Differential solubility for impurities.

  • A boiling point below the melting point of the compound to prevent "oiling out."

  • Inertness (it should not react with the compound).

  • Volatility, for easy removal from the purified crystals.

The following table provides a starting point for solvent screening.

Solvent ClassExample SolventPolarityBoiling Point (°C)Predicted Suitability as a Single Solvent
Polar Protic IsopropanolHigh82Good Candidate: Amide group can H-bond. Good solubility difference with temperature is likely.
Ethanol (95%)High78Good Candidate: Similar to isopropanol.
WaterVery High100Unlikely: May be too polar, leading to low solubility even when hot. Potentially useful as an anti-solvent.
Polar Aprotic Ethyl AcetateMedium77Good Candidate: Often a good choice for moderately polar compounds.
AcetoneMedium56Possible: May be too strong a solvent, leading to poor recovery. Its low boiling point is advantageous.
AcetonitrileMedium-High82Good Candidate: A common and effective solvent for recrystallizing amides.[6]
Nonpolar TolueneLow111Possible: May work if impurities are highly polar.
Heptane/HexaneVery Low98 / 69Unlikely: Compound is likely insoluble. Excellent as an anti-solvent.
Chlorinated DichloromethaneMedium40Unlikely: Very low boiling point and high solvency make it a poor choice for single-solvent recrystallization, but an excellent "good" solvent for a two-solvent system.

Experimental Protocols

Safety First: Always perform these procedures in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Preliminary Solvent Screening (Test Tube Scale)

Before committing to a large-scale procedure, screen potential solvents on a small scale.

  • Place ~50 mg of crude this compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition, until the solid is just covered. Observe the solubility.

  • If the solid is insoluble or sparingly soluble, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the result: An ideal solvent will show poor solubility at room temperature, complete solubility upon heating, and will form a dense crop of crystals upon cooling.

Protocol I: Single-Solvent Recrystallization (Example: Isopropanol)

This protocol is ideal when a single solvent with a steep solubility-temperature curve is identified.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask (sized so the solvent will fill it to about half). Add a magnetic stir bar.

  • Add a minimal amount of isopropanol to just cover the solid. Begin heating and stirring on a hotplate.

  • Add more hot isopropanol in small portions until the solid has just completely dissolved. Note: Avoid adding an excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a piece of fluted filter paper in a pre-heated stemless funnel resting on a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Note: Slow cooling is paramount for forming a pure, well-defined crystal lattice. Rapid crashing will trap impurities.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum. Determine the yield and confirm purity via melting point analysis and/or other analytical techniques (NMR, HPLC).

Protocol II: Two-Solvent (Anti-solvent) Recrystallization (Example: Dichloromethane/Heptane)

This method is used when no single solvent is ideal. It requires a "good" solvent in which the compound is highly soluble and a miscible "bad" or "anti-solvent" in which it is poorly soluble.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of dichloromethane (the "good" solvent) at room temperature or with very gentle warming.

  • Addition of Anti-solvent: While stirring, add heptane (the "anti-solvent") dropwise until a persistent cloudiness (turbidity) is observed. This indicates the point of saturation.

  • Re-dissolution: Add a few drops of dichloromethane until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. The slow evaporation of the lower-boiling dichloromethane or simply the slow cooling will induce crystallization. For faster results, the flask can be placed in a larger beaker containing heptane and covered loosely, allowing for slow vapor diffusion.

  • Cooling & Isolation: Once crystal growth appears complete, cool the flask in an ice bath for 30 minutes. Collect, wash (with a small amount of cold heptane), and dry the crystals as described in Protocol I (Steps 7-9).

Workflow and Troubleshooting

Visualization of General Recrystallization Workflow

G cluster_main cluster_optional A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B optional C 3. Cool Solution Slowly (Induce Crystallization) B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash Crystals with Cold Solvent D->E F 6. Dry Purified Product E->F

Caption: General workflow for single-solvent recrystallization.

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)1. Solution is supersaturated above the compound's melting point. 2. Cooling is too rapid.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. 2. Try a solvent with a lower boiling point.
No Crystals Form 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated.1. Boil off some of the solvent to concentrate the solution and attempt to cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Add a "seed crystal" from a previous successful batch.
Very Low Yield 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not ice-cold.1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure filtration apparatus is pre-heated. 3. Try to recover a second crop of crystals by concentrating the mother liquor. 4. Always use ice-cold solvent for washing.
Product is Still Impure 1. Cooling was too rapid, trapping impurities. 2. The chosen solvent is not effective at excluding a specific impurity.1. Repeat the recrystallization, ensuring very slow, undisturbed cooling. 2. Try a different solvent or solvent system. Sometimes adding charcoal to the hot solution before filtration can remove colored impurities.
Troubleshooting Decision Tree

G start Problem Encountered During Crystallization oil Product Oiled Out start->oil no_xtal No Crystals Formed start->no_xtal low_yield Yield is Too Low start->low_yield sol1 Reheat, add more solvent, cool slowly oil->sol1 sol2 Boil off some solvent to concentrate no_xtal->sol2 Too much solvent? sol3 Scratch flask or add seed crystal no_xtal->sol3 No nucleation? low_yield->sol2 sol4 Concentrate mother liquor for a 2nd crop low_yield->sol4

Caption: Decision tree for common recrystallization problems.

Conclusion

The purification of this compound by recrystallization is a highly effective method for achieving the purity required for pharmaceutical and research applications. A systematic approach, beginning with small-scale solvent screening, is key to developing a robust and scalable protocol. By carefully selecting a solvent system and controlling the rate of cooling, researchers can efficiently remove process-related impurities. The protocols and troubleshooting guides presented in this document provide a solid foundation for the successful purification of this important chemical intermediate.

References

  • What is the best technique for amide purification? (2020).
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Hiegel, G. A., et al. (2005). Preparation of N-Chloroamides Using Trichloroisocyanuric Acid.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020). ACS Omega. [Link]
  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
  • Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • Clark, J. (2015).

Sources

Comprehensive Analytical Characterization of 2-Chloro-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Introduction: The Analytical Imperative

2-Chloro-N,N-dimethylpropanamide is a halogenated amide whose purity and structural integrity are critical for the successful synthesis of active pharmaceutical ingredients (APIs). Impurities, isomers, or degradation products can have significant impacts on the yield, safety, and efficacy of the final drug product. Therefore, a multi-faceted analytical approach is required for its complete characterization. This guide moves beyond simple procedural lists to explain the causality behind method selection and parameter optimization, ensuring robust and reliable results.

Physicochemical Properties

A foundational understanding of the analyte's properties is the first step in method development.

PropertyValueSource(s)
CAS Number 10397-68-9[1][2]
Molecular Formula C₅H₁₀ClNO[1][2][3]
Molecular Weight 135.59 g/mol [1][2][3]
Synonyms N,N-Dimethyl-2-chloropropionamide, N,N-Dimethyl-α-chloropropionamide[4]
Boiling Point 71 °C @ 2 Torr
Density ~1.065 g/cm³ (Predicted)

Chromatographic Methods: Purity, Assay, and Impurity Profiling

Chromatography is the cornerstone for separating the analyte from impurities and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile analytes like amides. It offers high resolution, sensitivity, and reproducibility. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Causality: A C18 column is selected for its versatility in retaining moderately polar compounds like this compound. The acetonitrile/water mobile phase is a standard choice, providing good separation efficiency. Acetic acid is added to sharpen peaks and ensure consistent ionization.[5][6] UV detection at a low wavelength (~210 nm) is used to capture the amide chromophore.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 210 nm

| Injection Vol. | 10 µL |

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL using the same diluent as the standard. Filter through a 0.45 µm syringe filter prior to injection.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Calculation: Calculate the purity or assay using the external standard method based on peak areas.

Method Validation: A validated analytical method ensures reliable and consistent data.[7] Key parameters, guided by ICH Q2(R1), must be assessed.[8]

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOD / LOQ Signal-to-Noise Ratio of 3:1 / 10:1
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles and Identification

GC-MS is ideal for identifying volatile impurities, residual solvents, or for confirmatory identification of the main peak. The direct injection of this compound is feasible. For related, more reactive compounds like acid chlorides, derivatization with an alcohol (e.g., methanol) is often necessary to form a stable ester before analysis.[9]

Causality: A mid-polarity column (e.g., DB-WAX or similar) is chosen to provide good resolution for polar analytes.[10] The temperature program is designed to elute the target analyte effectively while separating it from potential lower and higher boiling impurities. Mass spectrometry provides definitive identification based on the mass-to-charge ratio and fragmentation pattern.

Instrumentation:

  • GC system with an autosampler, interfaced to a Mass Spectrometer (e.g., Quadrupole).

  • Data acquisition and processing software.

Chromatographic and MS Conditions:

Parameter Condition
Column DB-WAX, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow @ 1.2 mL/min
Inlet Temperature 240 °C
Injection Volume 1 µL (Split 20:1)
Oven Program Initial 60 °C (hold 2 min), ramp 15 °C/min to 240 °C (hold 5 min)
MS Transfer Line 250 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 40 - 250 m/z |

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Methanol to a concentration of ~1 mg/mL.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Interpretation:

    • Identify the peak corresponding to this compound by its retention time.

    • Confirm identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The molecular ion peak (M+) should be observed at m/z 135. Key fragments would correspond to the loss of chlorine (m/z 100) and cleavage of the amide bond.

Spectroscopic Methods: Definitive Structural Elucidation

Spectroscopic techniques provide unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. For this compound, both ¹H and ¹³C NMR are informative.

Expected ¹H NMR Spectrum (in CDCl₃):

  • ~1.7 ppm (doublet, 3H): The -CH₃ group adjacent to the chiral carbon, split by the single proton on that carbon.

  • ~4.5 ppm (quartet, 1H): The -CHCl- proton, split by the three protons of the adjacent methyl group.

  • ~2.9 and ~3.1 ppm (two singlets, 3H each): The two N-methyl groups. These often appear as two distinct signals due to restricted rotation around the C-N amide bond, making them chemically non-equivalent.

Expected ¹³C NMR Spectrum (in CDCl₃):

  • Five distinct signals are expected, corresponding to the five unique carbon environments: the carbonyl carbon (C=O), the chlorinated methine carbon (-CHCl-), the methyl carbon adjacent to the chlorine, and the two N-methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Expected Characteristic IR Absorptions (Liquid Film/KBr):

  • ~1650 cm⁻¹ (strong): Amide C=O stretching vibration. This is a highly characteristic peak.

  • ~2980-2880 cm⁻¹: C-H stretching from the alkyl groups.

  • ~1400 cm⁻¹: C-N stretching.

  • ~750-550 cm⁻¹ (strong): C-Cl stretching vibration.[11]

A reference FTIR spectrum can be found on spectral databases.[4]

Thermal Analysis: Stability and Physical Properties

Thermal analysis methods like DSC and TGA are crucial for assessing the thermal stability, melting point, and potential formulation incompatibilities of the compound.[12][13]

  • Differential Scanning Calorimetry (DSC): A DSC thermogram will show a sharp endotherm corresponding to the melting point of the pure substance. The presence of impurities typically broadens this peak and lowers the melting point.

  • Thermogravimetric Analysis (TGA): A TGA curve plots mass loss against temperature. It reveals the onset temperature of thermal decomposition, providing critical information about the compound's stability.

Integrated Analytical Workflow

A comprehensive characterization of this compound involves a logical sequence of these analytical techniques. The following workflow illustrates how these methods are integrated for both initial characterization and routine quality control.

G cluster_0 Initial Characterization & Reference Standard Qualification cluster_1 Routine Quality Control & Batch Release A Bulk Material B Structural Elucidation A->B C NMR ('H, 'C) Definitive Structure B->C D Mass Spectrometry (GC-MS or Direct Infusion) Molecular Weight & Fragmentation B->D E IR Spectroscopy Functional Groups B->E M Qualified Reference Standard C->M D->M E->M F Production Batch G Purity & Assay F->G J Physical Properties F->J H HPLC-UV Quantitative Purity & Assay G->H I GC-MS Residual Solvents & Volatile Impurities G->I N Certificate of Analysis (CoA) H->N I->N K DSC / Melting Point Identity & Purity Check J->K L Appearance & Solubility J->L K->N L->N M->H Used for Quantification

Caption: Integrated workflow for characterization and quality control.

References

  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (n.d.). PMC - NIH.
  • 2-Chloro-N,N-dimethylpropionamide - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Wiley-VCH GmbH.
  • Separation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (2011). ResearchGate.
  • Analytical method validation: A brief review. (n.d.). ijpsr.com.
  • Propanamide, N-decyl-N-methyl-2-chloro-. (n.d.). NIST WebBook.
  • 2-chloro-N,N-dimethyl-2-propen-1-amine - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase.
  • Synthesis and analysis of amides. (n.d.). Chemistry Education.
  • Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. (2004). BioPharm International.
  • 2-Propenamide, N,N-dimethyl-. (n.d.). NIST WebBook.
  • 2-chloro-N,N-dimethylacetamide. (n.d.). PubChem - NIH.
  • Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. (2000). Journal of Pharmaceutical and Biomedical Analysis.
  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (2024). PubMed.
  • (PDF) Thermal analysis of interaction between 2-PAM chloride and various excipients in some binary mixtures by TGA and DSC. (2011). ResearchGate.
  • How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ? (n.d.). Pearson.
  • C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane. (n.d.). Doc Brown's Chemistry.
  • Chiral Drug Analysis in Forensic Chemistry: An Overview. (2018). MDPI.
  • Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. (2021). NIH.
  • Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. (2021). NIH.
  • 1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl. (n.d.). Doc Brown's Chemistry.
  • Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography). (2021). Google Patents.
  • 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride. (n.d.). Haz-Map.
  • Analysis of Transient Thermal Distribution in a Convective–Radiative Moving Rod Using Two-Dimensional Differential Transform Method with Multivariate Pade Approximant. (2020). MDPI.
  • (PDF) Thermal and spectroscopic investigation on N, N-dimethylbenzylamine based cyclopalladated compounds containing isonicotinamide. (2011). ResearchGate.

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A Validated HPLC Method for the Purity Determination of 2-Chloro-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide and a detailed protocol for determining the chemical purity of 2-Chloro-N,N-dimethylpropanamide, a key pharmaceutical intermediate.[1][2][3] A robust High-Performance Liquid Chromatography (HPLC) method using a reversed-phase C18 column and UV detection is presented. The causality behind the selection of chromatographic parameters is explained to ensure scientific integrity and reproducibility. Furthermore, this note outlines a full validation strategy based on the International Conference on Harmonisation (ICH) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[4][5][6][7] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Principle

1.1. The Analyte: this compound

This compound (C₅H₁₀ClNO, MW: 135.59 g/mol ) is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] The purity of such intermediates is a critical quality attribute, as impurities can be carried through the synthetic process, potentially affecting the safety and efficacy of the final drug product. Therefore, a reliable and accurate analytical method for purity assessment is a regulatory and scientific necessity.

1.2. The Analytical Approach: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment of non-volatile and semi-volatile organic compounds, offering high resolution, sensitivity, and reproducibility.[7][8] This application note employs the reversed-phase (RP-HPLC) mode, which is ideally suited for separating moderately polar compounds like this compound from potential non-polar or more polar impurities.

The fundamental principle of this method rests on the partitioning of the analyte and its impurities between a non-polar stationary phase (a C18 silica-based column) and a polar mobile phase (a mixture of acetonitrile and water). Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and will thus elute later, while more polar compounds will interact more with the mobile phase and elute earlier. This differential partitioning allows for the effective separation of the main component from related substances. The amide functional group in the target analyte makes it suitable for analysis on amide-functionalized or, more commonly, standard C18 columns which provide a robust and reliable separation mechanism.[9]

Detailed Experimental Protocol

2.1. Instrumentation and Materials

  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a thermostatted column compartment, and a UV-Vis or Photodiode Array (PDA) detector. Data acquisition and processing are managed by a suitable chromatography data system (CDS).

  • Reagents:

    • Acetonitrile (ACN), HPLC gradient grade.

    • Water, HPLC or Milli-Q grade.

    • Formic Acid (HCOOH), analytical or HPLC grade.

    • This compound Reference Standard (Purity ≥98%).[2]

2.2. Chromatographic Conditions

The selection of these parameters is designed to achieve a sharp, symmetrical peak for the main component, well-resolved from any potential impurities within a reasonable analysis time. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.

ParameterConditionJustification
HPLC Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle sizeThe C18 phase provides excellent hydrophobic selectivity for a wide range of organic molecules. The specified dimensions offer a good balance between resolution, analysis time, and system backpressure.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Formic acid is added to control the mobile phase pH and protonate any free silanol groups on the silica backbone of the column, which significantly reduces peak tailing and improves peak shape for the amide analyte.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Acetonitrile is a common organic modifier in RP-HPLC with low viscosity and good UV transparency. The presence of formic acid ensures consistent pH across the gradient.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18.1-22 min: 10% B (Re-equilibration)A gradient program ensures that impurities with a wide range of polarities can be eluted and resolved. The initial hold helps focus the sample at the column head, the gradient elutes components, the high organic hold cleans the column, and the re-equilibration step prepares the column for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides optimal efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve separation efficiency by reducing mobile phase viscosity.[8]
Detection UV at 210 nmThe amide carbonyl group exhibits UV absorbance at low wavelengths. 210 nm provides near-universal detection for organic molecules and is suitable for purity analysis where the identity of all impurities may not be known.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the need to avoid column overloading.

2.3. Preparation of Solutions

  • Diluent: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

HPLC Method Validation Protocol (ICH Q2(R1) Framework)

Method validation is documented proof that an analytical method is suitable for its intended use.[6] The following parameters must be assessed according to ICH guidelines.[4][5][7]

3.1. System Suitability

Before commencing any validation or sample analysis, the chromatographic system's performance must be verified. A system suitability solution (the Working Standard Solution) is injected five times. The acceptance criteria are:

  • Tailing Factor (Asymmetry): Not more than 1.5.

  • Theoretical Plates (N): Not less than 2000.

  • % Relative Standard Deviation (%RSD) of Peak Area: Not more than 2.0%.

3.2. Specificity

Specificity is the ability to assess the analyte in the presence of expected components like impurities or degradation products. This is demonstrated by injecting a blank (diluent), the reference standard, and the sample solution. The blank should show no interfering peaks at the retention time of the analyte or its known impurities.

3.3. Linearity

Linearity demonstrates a proportional relationship between analyte concentration and detector response. A series of solutions are prepared from the stock solution, typically covering 50% to 150% of the working concentration.

  • Hypothetical Linearity Data:

Concentration LevelConcentration (mg/mL)Peak Area (arbitrary units)
50%0.05498,500
75%0.075751,200
100%0.101,002,500
125%0.1251,248,900
150%0.151,503,400
Result Correlation (r²) ≥ 0.999

3.4. Accuracy (as Recovery)

Accuracy is determined by spiking a sample of known concentration with known amounts of the reference standard at three different levels (e.g., 80%, 100%, 120%). The percentage recovery is then calculated.[4]

  • Hypothetical Accuracy Data:

LevelAmount Spiked (mg)Amount Recovered (mg)% Recovery
80%8.07.9599.4%
100%10.010.08100.8%
120%12.011.9299.3%
Mean Recovery 99.8%
Acceptance Criteria 98.0% - 102.0%

3.5. Precision

Precision is assessed at two levels: repeatability and intermediate precision.[5]

  • Repeatability (Intra-day Precision): Six separate sample preparations are analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability test is duplicated on a different day, by a different analyst, or on different equipment.

  • Hypothetical Precision Data:

Precision LevelAssay Result (% Purity)Mean Assay% RSD
Repeatability 99.5, 99.6, 99.4, 99.5, 99.7, 99.599.53%0.11%
Intermediate Precision 99.3, 99.4, 99.2, 99.5, 99.3, 99.499.35%0.10%
Acceptance Criteria ≤ 2.0%

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ must be precise and accurate.

3.7. Robustness

The method's reliability is tested by making small, deliberate changes to the chromatographic parameters and observing the effect on the results.[8]

  • Parameters to Vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., % Acetonitrile ± 2%)

  • Acceptance Criteria: System suitability parameters must still be met, and the final calculated purity should not be significantly affected.

Data Analysis and Visualization

4.1. Calculation of Purity

The purity of the sample is calculated using the area normalization method. This assumes that all impurities have a similar response factor to the main component at the chosen wavelength.

  • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

4.2. Workflow Visualization

The following diagram illustrates the complete workflow for the purity analysis of this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting A Prepare Mobile Phase & Diluent B Prepare Standard & Sample Solutions A->B C System Equilibration & Conditioning B->C D System Suitability Check (5 Injections) C->D E Analyze Blank, Standard, & Samples D->E F Integrate Chromatograms E->F G Calculate % Purity (Area Normalization) F->G H Verify Against Specifications G->H I Generate Final Report H->I cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Workflow for HPLC purity analysis.

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, and precise for the determination of purity of this compound. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is robust and reliable for routine use in a quality control environment. This self-validating system provides a high degree of assurance in the quality of the analytical data generated, which is essential for professionals in drug development and manufacturing.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
  • Pharmaguideline. (2024).
  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
  • National Center for Biotechnology Information (PMC). (n.d.).
  • MicroSolv Technology Corporation. (2025).
  • Acta Scientific. (2020).
  • SIELC Technologies. (n.d.). Separation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide on Newcrom R1 HPLC column. [Link]

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Application Note: A Detailed Guide to the Interpretation of the 1H NMR Spectrum of 2-Chloro-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the interpretation of the proton (¹H) NMR spectrum of 2-Chloro-N,N-dimethylpropanamide (CAS No. 10397-68-9). We will dissect the theoretical basis for the expected spectral features, including chemical shifts, signal integrations, and spin-spin coupling patterns. A key focus will be placed on the phenomenon of restricted amide bond rotation, which renders the N,N-dimethyl protons chemically non-equivalent. This guide also includes validated, step-by-step protocols for sample preparation and data acquisition to ensure the generation of high-quality, reproducible spectra.

Introduction and Molecular Structure

This compound is a halogenated amide with the molecular formula C₅H₁₀ClNO.[1][2] It serves as a valuable intermediate in the synthesis of various pharmaceutical and chemical compounds.[3] Accurate structural verification is critical for its use in multi-step syntheses, and ¹H NMR spectroscopy provides a definitive, non-destructive method for this purpose.

The structure contains four distinct sets of non-equivalent protons, which are key to interpreting its spectrum. The presence of a chiral center at the C2 carbon and the unique electronic nature of the amide bond are the primary factors governing the appearance of the ¹H NMR spectrum.

Visualizing Proton Environments

The diagram below illustrates the molecular structure and labels the four unique proton environments (Hₐ, Hₑ, Hₓ, and Hᵧ) that give rise to distinct signals in the ¹H NMR spectrum.

G cluster_0 C1 CH₃ C2 CH C1->C2 Cl Cl C2->Cl C3 C C2->C3 O O C3->O N N C3->N C4 CH₃ N->C4 C5 CH₃ N->C5 Ha Hₐ He Hₑ Hx Hₓ Hy Hᵧ

Figure 1: Molecular structure of this compound with non-equivalent proton environments labeled.

Theoretical ¹H NMR Spectral Analysis

The interpretation of the ¹H NMR spectrum relies on analyzing four key features: the number of signals, their chemical shift (δ), the integration (area under each signal), and the splitting pattern (multiplicity).[4]

The Critical Role of Amide Bond Rotation

A fundamental concept in interpreting the spectrum of N,N-disubstituted amides is the restricted rotation around the carbon-nitrogen (C-N) bond. This is due to the resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl system, which imparts significant double-bond character to the C-N bond.[5][6][7] This rotational barrier makes the two N-methyl groups (Hₓ and Hᵧ) diastereotopic because they exist in different chemical environments relative to the rest of the molecule (one is cis and the other is trans to the carbonyl oxygen).[8] Consequently, instead of a single 6H signal, two distinct 3H signals are observed at room temperature.[6][8]

Predicted Spectral Parameters

The expected ¹H NMR spectral data for this compound are summarized in the table below.

Signal LabelAssignmentIntegrationPredicted δ (ppm)MultiplicityCoupling Constant (J)
Hₐ-CH3H~1.7-1.9Doublet (d)~7 Hz
Hₑ-CH (Cl)-1H~4.5-4.8Quartet (q)~7 Hz
Hₓ-N(CH ₃)₂3H~2.9-3.2Singlet (s)N/A
Hᵧ-N(CH ₃)₂3H~2.9-3.2Singlet (s)N/A

Table 1: Summary of predicted ¹H NMR spectral parameters for this compound.

Detailed Signal Assignment and Rationale
  • Signal Hₐ (Methyl Doublet, δ ≈ 1.7-1.9 ppm): These three protons are on the methyl group adjacent to the chiral center. They are shifted downfield from a typical alkyl range (~0.9 ppm) due to the deshielding influence of the adjacent electronegative chlorine atom and the carbonyl group.[9] This signal is split into a doublet by the single neighboring methine proton (Hₑ) according to the n+1 rule (1+1=2).[10]

  • Signal Hₑ (Methine Quartet, δ ≈ 4.5-4.8 ppm): This single proton is attached to the carbon bearing two strong electron-withdrawing groups: the chlorine atom and the carbonyl group. This combined deshielding effect results in a significant downfield chemical shift.[11][12] The signal is split into a quartet by the three adjacent methyl protons of Hₐ (3+1=4).[10] The coupling constant for this quartet will be identical to that of the Hₐ doublet, confirming their adjacency.[13][14]

  • Signals Hₓ and Hᵧ (N-Methyl Singlets, δ ≈ 2.9-3.2 ppm): As explained by the principle of restricted amide bond rotation, these two methyl groups are non-equivalent and appear as two distinct signals.[6][8] Since they have no adjacent protons, both signals appear as sharp singlets. Their chemical shift is characteristic of N-methyl groups in amides.[15] The slight difference in their chemical shifts arises from their different spatial orientations relative to the anisotropic field of the carbonyl group.

Experimental Protocols

Adherence to a standardized protocol is crucial for obtaining high-resolution, artifact-free NMR spectra.

Protocol for NMR Sample Preparation
  • Glassware and Materials: Ensure all glassware, including vials and Pasteur pipettes, are clean and dry. Use a high-quality 5 mm NMR tube that is free of chips and scratches.[16]

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound into a small, clean glass vial.[17][18]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial. Deuterated solvents are used to avoid large solvent signals in the proton spectrum and to provide a lock signal for the spectrometer.[17][19]

  • Internal Standard: For precise chemical shift referencing, the CDCl₃ should contain tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.[9][11]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution must be homogeneous and free of any solid particles, as suspended solids will degrade spectral quality.[16]

  • Filtration and Transfer: If any particulates remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

Workflow for NMR Data Acquisition

The following diagram outlines the standard workflow for acquiring a ¹H NMR spectrum after the sample has been prepared.

G A 1. Prepare Sample (Protocol 3.1) B 2. Insert Sample into Spectrometer Magnet A->B C 3. Lock & Shim (Lock on Deuterium, Optimize B₀ Field) B->C D 4. Acquire Free Induction Decay (FID) (Set Pulse Sequence & Parameters) C->D E 5. Data Processing (Fourier Transform) D->E F 6. Spectrum Phasing & Baseline Correction E->F G 7. Integration & Peak Picking F->G H 8. Final Spectrum Analysis G->H

Figure 2: Standard workflow for ¹H NMR data acquisition and processing.

Typical Acquisition Parameters (300-500 MHz Spectrometer):

  • Pulse Program: Standard 1D proton (e.g., 'zg30')

  • Number of Scans: 8 to 16

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: ~12-16 ppm

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[3][20] Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times during handling.[21][22] All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[23][24]

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A complete interpretation reveals four distinct signals: a doublet at ~1.8 ppm (CH₃), a quartet at ~4.6 ppm (CHCl), and two characteristic singlets for the non-equivalent N-methyl groups around 3.0 ppm. The observation of two N-methyl signals is a direct and elegant confirmation of the restricted C-N bond rotation inherent to the amide functional group. By following the detailed analytical framework and experimental protocols presented in this note, researchers can confidently verify the identity and purity of this important chemical intermediate.

References

  • Oregon State University.1H NMR Chemical Shift.
  • University of Cambridge, Department of Chemistry.NMR Sample Preparation.
  • Nanalysis Corp.Guide: Preparing a Sample for NMR analysis – Part I.
  • Compound Interest.A Guide to 1H NMR Chemical Shift Values.
  • MIT OpenCourseWare.8.1 - FT-NMR Sample Preparation Guide.
  • CHEM 2325 Module 24: Amide Structure.YouTube.
  • ETH Zurich.NMR Sample Preparation.
  • ResearchGate.How is it possible for amide proton to show splitting in proton NMR?
  • Iowa State University Chemical Instrumentation Facility.NMR Sample Preparation.
  • Nanalysis Corp.Using NMR to observe the restricted rotation in amide bonds.
  • ResearchGate.Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only).
  • Chemistry Steps.NMR Chemical Shift Values Table.
  • AZoM.Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds.
  • Chemistry LibreTexts.24.1: Structural, Physical, and Spectral Characteristics of Amides.
  • University of Regensburg.NMR Spectroscopy.
  • PubChem.Propanamide, 2-chloro-N,N-dimethyl-.
  • ResearchGate.1H NMR studies of aqueous N,N-dimethylacetamide solutions.
  • Minnesota State University Moorhead.Short Summary of 1H-NMR Interpretation.
  • OpenOChem Learn.Interpreting.
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  • Chemistry LibreTexts.14.12: Coupling Constants Identify Coupled Protons.
  • Iowa State University Chemical Instrumentation Facility.NMR Coupling Constants.
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Application Note: A Comprehensive Guide to the Laboratory Scale-Up Synthesis of 2-Chloro-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the laboratory-scale synthesis and purification of 2-Chloro-N,N-dimethylpropanamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis is presented as a robust two-step process, commencing with the conversion of 2-chloropropionic acid to its corresponding acyl chloride, followed by amidation with dimethylamine. This guide emphasizes the causality behind experimental choices, stringent safety protocols, particularly concerning the use of thionyl chloride, and detailed analytical characterization. The protocols are designed to be self-validating, with integrated troubleshooting and process optimization notes to ensure reproducibility and high purity of the final product.

Introduction and Synthetic Strategy

This compound (CAS No. 10397-68-9) is a bifunctional molecule featuring both an alpha-chloro group and a tertiary amide, making it a versatile building block in organic synthesis.[1][2] Its preparation requires a reliable and scalable method to ensure high purity for subsequent applications. The strategy detailed herein involves a classic two-step approach:

  • Acyl Chloride Formation: Conversion of 2-chloropropionic acid to 2-chloropropionyl chloride using thionyl chloride (SOCl₂). This method is highly effective as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[3]

  • Amidation: The subsequent reaction of the crude 2-chloropropionyl chloride with dimethylamine to form the target amide via nucleophilic acyl substitution.

This approach is favored for its high yields and the reactivity of the acyl chloride intermediate. Careful control of reaction conditions, particularly temperature, is critical for minimizing side reactions and ensuring safety.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 2_chloropropionic_acid 2-Chloropropionic Acid 2_chloropropionyl_chloride 2-Chloropropionyl Chloride 2_chloropropionic_acid->2_chloropropionyl_chloride + SOCl₂ (Catalyst: DMF) thionyl_chloride Thionyl Chloride (SOCl₂) byproducts_1 SO₂(g) + HCl(g) 2_chloropropionyl_chloride->byproducts_1 Gaseous Byproducts 2_chloropropionyl_chloride_2 2-Chloropropionyl Chloride dimethylamine Dimethylamine (HN(CH₃)₂) final_product This compound byproduct_2 Dimethylamine HCl final_product->byproduct_2 Byproduct 2_chloropropionyl_chloride_2->final_product + 2 eq. HN(CH₃)₂ (Solvent: DCM) G start Start: 2-Chloropropionic Acid step1 Step 1: Acylation Add SOCl₂/DMF at 0-10°C Reflux for 2-3h start->step1:f0 step2 Step 2: Amidation Dissolve crude in DCM Add aq. HN(CH₃)₂ at -10 to 0°C step1:f0->step2:f0 Crude Intermediate step3 Work-up Aqueous Quench Wash with 1M HCl Wash with sat. NaHCO₃ Wash with Brine step2:f0->step3:f0 step4 Drying & Concentration Dry over MgSO₄ Filter Concentrate via Rotovap step3:f0->step4:f0 step5 Final Purification Vacuum Distillation step4:f0->step5:f0 Crude Product end_product Pure this compound step5:f0->end_product qc QC Analysis (NMR, GC-MS, IR) end_product->qc

Figure 2: Comprehensive experimental workflow diagram.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction.Ensure reflux time is sufficient (monitor gas evolution). Use a catalytic amount of DMF.
Loss of SOCl₂ due to excessive heating during addition.Maintain strict temperature control (<10 °C) during the dropwise addition of thionyl chloride.
Moisture in reagents or glassware.Thoroughly dry all glassware and use anhydrous reagents. Perform under an inert atmosphere.
Low Yield in Step 2 Incomplete reaction.Ensure 2.2 equivalents of dimethylamine are used. Allow the reaction to stir for the full duration.
Loss of product during aqueous work-up.Perform back-extraction of the aqueous layers with DCM to recover any dissolved product.
Thermal decomposition or side reactions.Maintain rigorous temperature control (<0 °C) during the addition of dimethylamine.
Product is Impure Residual starting material.Ensure reactions go to completion. Optimize purification (e.g., use fractional distillation).
Contamination with dimethylammonium salts.Ensure aqueous washes are thorough. A final water wash before the brine wash can be beneficial.

References

  • State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
  • Lanxess. (2015). Product Safety Assessment: Thionyl chloride.
  • Google Patents. (n.d.). CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.
  • Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. [Link]
  • Google Patents. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity.
  • Chen, J., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Synlett. [Link]
  • Google Patents. (n.d.). CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride.
  • Reddy, B., et al. (2023).
  • Ferraz, M., et al. (2018). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. RSC Advances. [Link]
  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
  • Google Patents. (n.d.). CN1033378A - 2,3-two chloro-N, the preparation method of N-dimethyl propylamine.
  • Google Patents. (n.d.). CN103588647A - Synthetic method for stable isotope labeled N,N-dimethylaminochloropropane hydrochloride.
  • IP.com. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
  • Organic Syntheses. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE.
  • Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.

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The Emergent Role of 2-Chloro-N,N-dimethylpropanamide in Proteomics: A Guide to Cysteine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Cysteine Alkylation in Proteomics

In the landscape of mass spectrometry-based proteomics, the precise and complete alkylation of cysteine residues is a cornerstone of robust and reproducible protein identification and quantification. The thiol group (-SH) of cysteine is highly nucleophilic and readily forms disulfide bonds, which are crucial for native protein structure and function. However, during sample preparation for bottom-up proteomics, these disulfide bonds must be reductively cleaved to ensure complete protein denaturation and efficient enzymatic digestion. Failure to prevent the re-formation of these bonds can lead to incomplete digestion and ambiguous peptide identifications.

This guide delves into the application of 2-Chloro-N,N-dimethylpropanamide , a haloacetamide-based alkylating agent, in proteomics research. While not as ubiquitously documented as iodoacetamide (IAA) or chloroacetamide (CAA), its chemical structure suggests a valuable role in the precise modification of cysteine residues. This document provides a theoretical framework, practical protocols, and comparative insights based on the well-established chemistry of its structural analogs.

Unveiling this compound: Properties and Postulated Advantages

This compound (MW: 135.59 g/mol , CAS: 10397-68-9) is a derivative of chloroacetamide.[1][2] Its reactivity is centered on the electrophilic carbon atom bonded to the chlorine atom. The fundamental mechanism of action is analogous to other haloacetamides: a nucleophilic substitution (SN2) reaction where the deprotonated thiol group of a cysteine residue attacks this electrophilic carbon, leading to the formation of a stable thioether bond and the displacement of the chloride ion.[3] This effectively "caps" the cysteine, preventing its re-oxidation.

The structural distinction of this compound lies in the substitution at the α-carbon. This substitution may influence its reactivity and specificity compared to the more common chloroacetamide. While direct comparative studies are not widely available, we can infer its potential characteristics:

  • Reactivity: The reactivity of haloacetamides is largely governed by the halogen's leaving group ability (I > Br > Cl).[3] Therefore, this compound is expected to be less reactive than its iodo- and bromo- counterparts, similar to chloroacetamide.[4] This reduced reactivity can be advantageous, as it often correlates with higher specificity and fewer off-target modifications.[5][6]

  • Specificity: Chloroacetamide is known to be more specific for cysteine residues than the more reactive iodoacetamide, which can modify other residues such as methionine, lysine, and histidine.[5][6] It is plausible that this compound shares this higher specificity, a desirable trait for cleaner and more easily interpretable mass spectrometry data.

The Chemical Logic of Cysteine Alkylation

The process of preparing proteins for mass spectrometry analysis involves a series of critical steps designed to make the proteins amenable to enzymatic digestion and subsequent analysis. The alkylation step is an integral part of this workflow.

G cluster_workflow Bottom-Up Proteomics Workflow Denaturation Protein Denaturation (e.g., Urea, Guanidine HCl) Reduction Reduction of Disulfide Bonds (e.g., DTT, TCEP) Denaturation->Reduction Expose Cysteines Alkylation Cysteine Alkylation (e.g., this compound) Reduction->Alkylation Prevent Re-oxidation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion Ensure Complete Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Generate Peptides

Caption: A typical bottom-up proteomics workflow highlighting the alkylation step.

The alkylation reaction itself is a well-understood nucleophilic substitution.

G cluster_reaction Cysteine Alkylation Mechanism Reactants Protein-Cys-S⁻  +  Cl-CH(CH₃)-C(=O)N(CH₃)₂ Transition Transition State Reactants->Transition Nucleophilic Attack Product Protein-Cys-S-CH(CH₃)-C(=O)N(CH₃)₂  +  Cl⁻ Transition->Product Formation of Thioether Bond

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Chloro-N,N-dimethylpropanamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. Our goal is to provide field-proven insights and actionable troubleshooting strategies to enhance the purity and yield of your target compound.

The Primary Synthetic Pathway: An Overview

The most prevalent and efficient method for synthesizing this compound is through the nucleophilic acyl substitution of 2-chloropropionyl chloride with dimethylamine.[1] This reaction, a variant of the Schotten-Baumann reaction, is typically rapid and proceeds at or below room temperature.[1] An excess of dimethylamine or the addition of a non-nucleophilic tertiary amine is often used to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction begins with the nucleophilic attack of the dimethylamine lone pair on the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This forms a transient tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling the chloride ion as a stable leaving group.[2][3]

Nucleophilic Acyl Substitution cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 2-Chloropropionyl Chloride INT Tetrahedral Intermediate R1->INT Addition (Nucleophilic Attack) R2 Dimethylamine R2->INT P1 This compound INT->P1 Elimination P2 HCl INT->P2

Caption: General mechanism of this compound synthesis.

Troubleshooting Guide & FAQs: Common Byproducts

This section addresses the most frequently encountered issues regarding impurity profiles in the synthesis of this compound (CAS: 10397-68-9).[4][5][6][7]

Q1: What are the primary byproducts I should be looking for in my crude reaction mixture?

A1: The impurity profile is typically dominated by species arising from side reactions with contaminants (like water), impurities in starting materials, or alternative reaction pathways. Below is a summary of common byproducts.

Byproduct NameCommon Cause of FormationTypical Analytical Signature (LC-MS)
2-Chloropropionic Acid Hydrolysis of the starting material, 2-chloropropionyl chloride, by trace water in the solvent or on glassware.[8][9][10][M+H]⁺ or [M-H]⁻ corresponding to C₃H₅ClO₂
N,N-Dimethylpropanamide Presence of propionyl chloride as an impurity in the 2-chloropropionyl chloride starting material.[M+H]⁺ corresponding to C₅H₁₁NO
Dimethylammonium Chloride Salt formed from the neutralization of HCl byproduct by excess dimethylamine.Not typically observed by RP-HPLC; may be visible by IC or specific MS methods.
N,N,N',N'-Tetramethyl-2-methylmalonamide Dimerization or secondary reaction involving the enolizable alpha-proton under certain basic conditions.[M+H]⁺ corresponding to C₈H₁₆N₂O₂
Q2: My post-reaction workup shows a significant amount of 2-chloropropionic acid. What is the cause and how can I prevent it?

A2: The presence of 2-chloropropionic acid is almost always due to the hydrolysis of your starting material, 2-chloropropionyl chloride. Acyl chlorides are highly reactive and readily react with even trace amounts of water.[2][9][10]

Causality: The carbonyl carbon of 2-chloropropionyl chloride is highly electrophilic. Water, acting as a nucleophile, attacks this carbon. The subsequent elimination of HCl yields the corresponding carboxylic acid.

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use a high-purity, anhydrous grade of solvent and store it over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Purity: Use freshly opened or properly stored 2-chloropropionyl chloride. Older bottles may have undergone partial hydrolysis upon exposure to air.

  • Controlled Addition: Add the acyl chloride slowly to the solution of dimethylamine. This maintains a low concentration of the highly reactive acyl chloride at any given time, favoring the reaction with the amine over trace water.

Q3: I am observing an unexpected peak with a mass corresponding to N,N-dimethylpropanamide (the dechlorinated analog). How is this possible?

A3: This impurity typically originates from the starting material rather than a side reaction. The industrial synthesis of 2-chloropropionyl chloride often starts from propionyl chloride.[10] If the α-chlorination reaction is incomplete, the starting 2-chloropropionyl chloride will be contaminated with propionyl chloride. This impurity will then react with dimethylamine under your reaction conditions to produce N,N-dimethylpropanamide.

Preventative Measures:

  • Starting Material QC: Analyze your 2-chloropropionyl chloride by GC-MS or NMR before use to quantify the level of propionyl chloride impurity.

  • Supplier Qualification: Source high-purity 2-chloropropionyl chloride (>99%) from a reputable supplier.

  • Purification: If the starting material is of low purity, consider purifying it by distillation under reduced pressure before use.[10]

Q4: How does stoichiometry and the choice of base impact byproduct formation?

A4: Both factors are critical. The reaction produces one equivalent of HCl for every equivalent of product formed. This acid must be neutralized to prevent protonation of the dimethylamine nucleophile (forming the unreactive dimethylammonium salt) and to drive the reaction to completion.[11]

  • Using Dimethylamine as Base: A common strategy is to use at least two equivalents of dimethylamine. The first equivalent acts as the nucleophile, and the second acts as the base to sequester HCl.[3]

    • Advantage: Simplifies the reagent profile.

    • Disadvantage: Consumes the more expensive reactant. Can sometimes lead to more complex workups if the resulting dimethylammonium chloride salt has undesirable solubility properties.

  • Using a Non-Nucleophilic Base: Alternatively, use a slight excess (e.g., 1.1 equivalents) of dimethylamine and one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA).[12]

    • Advantage: More atom-economical with respect to dimethylamine.

    • Disadvantage: Introduces another reagent and its corresponding hydrochloride salt (e.g., triethylammonium chloride) which must be removed during purification.

Visual Troubleshooting Workflow

If you are experiencing low yield or purity, follow this logical workflow to diagnose and resolve the issue.

Troubleshooting Workflow start Low Yield or Purity Observed check_sm Analyze crude by TLC/GC/LCMS. Are starting materials present? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes byproducts Major byproducts detected? check_sm->byproducts No action_incomplete Action: • Increase reaction time/temp. • Check stoichiometry (≥2 eq. amine). • Verify reagent quality. incomplete_rxn->action_incomplete end Optimized Synthesis action_incomplete->end hydrolysis Is 2-Chloropropionic Acid present? byproducts->hydrolysis Yes action_hydrolysis Action: • Use anhydrous solvents/glassware. • Run under inert atmosphere (N2/Ar). • Add acyl chloride slowly at 0 °C. hydrolysis->action_hydrolysis Yes impurity_sm Is N,N-dimethylpropanamide present? hydrolysis->impurity_sm No action_hydrolysis->end action_impurity Action: • Analyze starting acyl chloride for purity. • Source higher purity reagent. • Purify acyl chloride via distillation. impurity_sm->action_impurity Yes other_byproduct Other unidentified byproducts impurity_sm->other_byproduct No action_impurity->end action_other Action: • Lower reaction temperature. • Check for potential dimerization. • Consider alternative base (e.g., DIEA). other_byproduct->action_other action_other->end

Caption: A decision tree for troubleshooting common synthesis issues.

Key Experimental Protocols

Protocol 4.1: Synthesis of this compound

This protocol is a representative example and may require optimization based on lab-specific conditions and scale.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add an anhydrous organic solvent (e.g., Dichloromethane or THF, 5 mL per mmol of acyl chloride).

  • Amine Addition: Cool the solvent to 0 °C using an ice bath. Add dimethylamine (2.2 equivalents, either as a solution in THF or bubbled in as a gas).

  • Acyl Chloride Addition: Add 2-chloropropionyl chloride (1.0 equivalent) dropwise to the stirred dimethylamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Quench the reaction by slowly adding water.

    • If using an organic solvent like DCM, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Protocol 4.2: Purity Assessment by HPLC-UV

This is a general method; column, mobile phase, and gradient may need to be optimized for specific impurity profiles.[13]

  • Instrument: HPLC system with a UV detector.[13]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.[13]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 210 nm.

  • Sample Preparation: Dissolve ~1 mg of the crude or purified product in 1 mL of a 50:50 mixture of Mobile Phase A and B.

References

  • Wikipedia. (n.d.). 2-Chloropropionic acid.
  • Google Patents. (n.d.). CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride.
  • Google Patents. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity.
  • SYNTHETIKA. (n.d.). 2-Chloro-N,N-dimethylpropylamine hydrochloride.
  • Pacific Northwest National Laboratory. (1999). Conformational Analysis of Malonamide, N, N'-Dimethylmalonamide, and N,N, N', N'- Tetramethylmalonamide.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Khan Academy. (n.d.). Amide formation from acyl chloride.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • Semantic Scholar. (n.d.). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors.
  • Chemguide. (n.d.). The preparation of amides.
  • PubChem. (n.d.). N,N,N',N'-Tetramethylmalonamide.
  • Google Patents. (n.d.). CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • Google Patents. (n.d.). CN1033378A - 2,3-two chloro-N, the preparation method of N-dimethyl propylamine.
  • Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.
  • Xi'an Kono Chem Co., Ltd. (2023). N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions.
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Journal of Chromatography A. (n.d.). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation.

Sources

Navigating the Reactivity of 2-Chloro-N,N-dimethylpropanamide: A Guide to Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the technical support center for 2-Chloro-N,N-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for minimizing side reactions during its use in chemical synthesis. As a versatile reagent, understanding its reactivity profile is crucial for achieving high yields and purity in your desired transformations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an α-chloro amide derivative. Its primary utility in organic synthesis is as an electrophile in nucleophilic substitution reactions. The presence of the chlorine atom alpha to the carbonyl group makes this carbon susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This makes it a valuable building block for the synthesis of a wide range of more complex molecules.

Q2: What are the most common side reactions observed when using this compound?

The two most prevalent side reactions are elimination and hydrolysis .

  • Elimination: Under basic conditions, this compound can undergo dehydrochlorination to form N,N-dimethylacrylamide. This is often a significant competing pathway, especially with strong or sterically hindered bases.

  • Hydrolysis: The amide bond can be cleaved by water, particularly under acidic or basic conditions and at elevated temperatures, to yield 2-chloropropanoic acid and dimethylamine. The chloro-substituent can also be hydrolyzed, though this is generally a slower process.

Q3: How can I detect the formation of these side products in my reaction mixture?

The presence of side products can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the formation of new, often more polar (hydrolysis products) or less polar (elimination product) spots relative to your starting material and desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying the characteristic vinyl protons of N,N-dimethylacrylamide or the appearance of new signals corresponding to the hydrolysis products.

  • Mass Spectrometry (MS): Can be used to detect the molecular ions of the expected side products, confirming their presence in the reaction mixture.

Troubleshooting Guide: Minimizing Side Reactions

This section provides detailed strategies to mitigate the common side reactions associated with this compound. The key to success lies in the careful selection of reaction parameters to favor the desired nucleophilic substitution pathway.

Issue 1: Formation of N,N-dimethylacrylamide via Elimination

The competition between substitution (SN2) and elimination (E2) is a central challenge when working with this compound. The outcome is heavily influenced by the nature of the base/nucleophile, temperature, and steric factors.

Root Cause Analysis:

  • Strong and/or Sterically Hindered Bases: Bases like potassium tert-butoxide, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or even triethylamine at elevated temperatures can preferentially abstract the acidic α-proton, leading to an E2 elimination.[1][2]

  • High Reaction Temperatures: Higher temperatures generally favor elimination over substitution.[1]

  • Sterically Crowded Nucleophiles: While less common for promoting elimination on their own, bulky nucleophiles can disfavor the SN2 pathway, indirectly increasing the proportion of elimination if basic conditions are present.[3][4][5]

Strategies for Mitigation:

  • Choice of Base/Nucleophile:

    • Favor Weakly Basic, Highly Nucleophilic Reagents: When possible, use nucleophiles that are weak bases. For example, azide, cyanide, or soft carbon nucleophiles are excellent for substitution with minimal elimination.

    • Use of Non-Hindered Bases: If a base is required, opt for a non-nucleophilic, sterically unencumbered base. In many cases, the nucleophile itself (if it's an amine) can act as the base, or a mild inorganic base like potassium carbonate can be employed.

  • Temperature Control:

    • Maintain Low Reaction Temperatures: Conducting the reaction at or below room temperature is often crucial. Cryogenic conditions (e.g., -78 °C to 0 °C) can significantly suppress the elimination pathway.

  • Solvent Selection:

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of a salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

This protocol provides a general guideline for the substitution reaction of this compound with a generic secondary amine, aiming to minimize the formation of N,N-dimethylacrylamide.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq) and anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous potassium carbonate (1.5 eq).

  • Slowly add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • If the reaction is sluggish, allow it to slowly warm to room temperature and continue stirring.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Elimination_vs_Substitution

Issue 2: Product Loss or Contamination due to Hydrolysis

Hydrolysis of the amide bond in this compound can be a significant issue, particularly during aqueous workup procedures or if water is present in the reaction mixture under non-neutral pH conditions.

Root Cause Analysis:

  • Presence of Water: The reagent is sensitive to moisture, especially at non-neutral pH.

  • Acidic or Basic Conditions: Both strong acids and strong bases can catalyze the hydrolysis of the amide bond.[6]

  • Elevated Temperatures: As with many reactions, the rate of hydrolysis increases with temperature.

Strategies for Mitigation:

  • Maintain Anhydrous Conditions:

    • Use oven-dried glassware and anhydrous solvents.

    • Run reactions under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.

  • Careful Control of pH during Workup:

    • Avoid Strong Acids and Bases: If an aqueous workup is necessary, use mild conditions. For neutralizing excess base, a saturated solution of ammonium chloride (NH₄Cl) is a good alternative to strong acids. For removing acidic impurities, a saturated solution of sodium bicarbonate (NaHCO₃) is preferable to strong bases like sodium hydroxide.

    • Minimize Contact Time: Perform aqueous extractions and washes efficiently to reduce the time the product is in contact with the aqueous phase.

    • Work at Lower Temperatures: Conduct the workup at room temperature or below to slow down the rate of hydrolysis.

ParameterCondition Favoring Substitution (Desired)Condition Favoring Elimination (Side Reaction)Condition Favoring Hydrolysis (Side Reaction)
Temperature Low (≤ Room Temperature)HighHigh
Base Weakly basic or non-hindered base (e.g., K₂CO₃)Strong, sterically hindered base (e.g., KOtBu)Strong acid or strong base
Nucleophile Highly nucleophilic, weakly basic (e.g., N₃⁻, CN⁻)Strongly basic (e.g., RO⁻)Water
Solvent Polar aprotic (DMF, DMSO, CH₃CN)-Protic (Water)

Troubleshooting_Workflow

References

  • Al-Zoubi, R. M., et al. (2020). The Fascinating Chemistry of α-Haloamides. ChemistryOpen, 9(2), 100-170. [Link]
  • LibreTexts. (2023). C. Elimination vs. Substitution. Chemistry LibreTexts. [Link]
  • LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
  • Gao, F., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Journal of Computational Chemistry, 43(10), 785-794. [Link]
  • Bordwell, F. G., & Brannen, W. T. (1964). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 86(21), 4645-4650. [Link]
  • Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]

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Technical Support Center: Optimizing Synthesis of 2-Chloro-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of 2-Chloro-N,N-dimethylpropanamide. This document is designed for researchers, chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the intricacies of this synthesis, ensuring both high yield and purity.

The synthesis of this compound is typically a two-stage process. First is the formation of the parent amide, N,N-dimethylpropanamide, followed by a selective α-chlorination. Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions to provide a foundational understanding of the synthesis strategy.

Q1: What is the most reliable overall synthesis route for this compound?

A1: The most common and scalable route involves two sequential steps:

  • Amide Formation: Reaction of propanoyl chloride with dimethylamine. This reaction is typically fast and high-yielding, forming the N,N-dimethylpropanamide intermediate.[1]

  • Alpha-Chlorination: Selective chlorination at the α-carbon (the carbon adjacent to the carbonyl group) of N,N-dimethylpropanamide. This is the most critical, yield-determining step. The choice of chlorinating agent and reaction conditions are paramount for success.

Q2: What are the most critical parameters to control during the α-chlorination step?

A2: The α-chlorination of amides is a delicate process where selectivity is key. The most critical parameters are:

  • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is often the reagent of choice as it is a solid, easy-to-handle source of electrophilic chlorine and can be used under milder conditions than gaseous chlorine or sulfuryl chloride.[2]

  • Reaction Mechanism Pathway: The reaction can proceed via an enol/enolate intermediate (acid or base-catalyzed) or a radical pathway.[2] For amides, an acid-catalyzed or radical-initiated pathway is often preferred to avoid side reactions associated with strong bases.

  • Temperature Control: Exothermic reactions can lead to over-chlorination (di-chlorination) and other side products. Maintaining a consistent, often low, temperature is crucial.

  • Stoichiometry: Precise control over the molar equivalents of the chlorinating agent is essential to prevent the formation of di-chlorinated impurities.

Q3: How can I effectively monitor the progress of both reaction stages?

A3: For both stages, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to track the consumption of the starting material and the appearance of the product spot.

  • GC-MS: This provides more quantitative information on the conversion rate and can help identify the presence of starting material, product, and any significant byproducts by their mass-to-charge ratio and retention time.

Part 2: Synthesis Workflow & Mechanism Diagrams

To visualize the process, the following diagrams outline the overall workflow and the key mechanistic pathway for the chlorination step.

Synthesis_Workflow Overall Synthesis Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: α-Chlorination Propanoyl_Chloride Propanoyl Chloride Amidation Amidation Reaction (Solvent, Base) Propanoyl_Chloride->Amidation Dimethylamine Dimethylamine Dimethylamine->Amidation Amide_Intermediate N,N-dimethylpropanamide Amidation->Amide_Intermediate Chlorination α-Chlorination (Solvent, Catalyst/Initiator) Amide_Intermediate->Chlorination Precursor NCS N-Chlorosuccinimide (NCS) NCS->Chlorination Workup_Purification Workup & Purification (e.g., Distillation) Chlorination->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Caption: High-level workflow for the two-step synthesis.

Chlorination_Mechanism Simplified α-Chlorination Mechanism (Acid-Catalyzed) Amide N,N-dimethylpropanamide Protonation Protonation (Acid Catalyst, H⁺) Amide->Protonation + H⁺ Enol_Formation Enol Intermediate (Tautomerization) Protonation->Enol_Formation Nucleophilic_Attack Nucleophilic Attack by Enol Enol_Formation->Nucleophilic_Attack NCS N-Chlorosuccinimide (Electrophilic Cl⁺ source) NCS->Nucleophilic_Attack Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Forms C-Cl bond Succinimide Succinimide byproduct Nucleophilic_Attack->Succinimide Product This compound Deprotonation->Product - H⁺

Caption: Key steps in the acid-catalyzed α-chlorination pathway.

Part 3: Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Stage 1: Amide Formation (N,N-dimethylpropanamide)

Q: My amide formation reaction is sluggish or has a low yield. What are the likely causes?

A: While this step is generally robust, low yields can occur. Here are the primary culprits and their solutions:

  • Cause 1: Amine Protonation. Dimethylamine will react with the HCl byproduct of the reaction, forming a non-nucleophilic ammonium salt. This effectively removes half of your amine from the reaction.

    • Solution: Use at least two equivalents of dimethylamine. The first equivalent acts as the nucleophile, and the second acts as a base to scavenge the HCl produced. Alternatively, use one equivalent of dimethylamine and one equivalent of a non-nucleophilic tertiary amine base like triethylamine (Et3N).[3]

  • Cause 2: Hydrolysis of Acyl Chloride. Propanoyl chloride is highly reactive and will readily hydrolyze if water is present in the solvent or on the glassware.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF)) to minimize hydrolysis.[4]

  • Cause 3: Inefficient Amine Addition. Adding the acyl chloride too quickly to a concentrated solution of the amine can cause localized heating and potential side reactions.

    • Solution: Add the propanoyl chloride dropwise to a cooled solution (0 °C is standard) of the dimethylamine in the chosen solvent.[5] This helps to control the exotherm of the reaction.

Stage 2: Alpha-Chlorination

Q: I am observing low conversion of my N,N-dimethylpropanamide starting material. How can I drive the reaction to completion?

A: Low conversion is a common hurdle in α-chlorination. Consider the following:

  • Cause 1: Insufficient Activation. The α-protons of an amide are not highly acidic. The reaction requires activation to facilitate either enol/enolate formation or a radical pathway.

    • Solution (Acid-Catalyzed): Ensure an appropriate acid catalyst is present. Glacial acetic acid can serve as both the solvent and the catalyst.[2] The acid promotes the formation of the enol intermediate, which is the active nucleophile that attacks the chlorinating agent.[2][6]

    • Solution (Radical Pathway): If using a radical pathway, ensure a suitable radical initiator, like AIBN (azobisisobutyronitrile) or benzoyl peroxide, is used. The reaction will also require an energy source, typically heat or UV light, to initiate the process.[2]

  • Cause 2: Reagent Degradation. N-Chlorosuccinimide (NCS) can degrade over time, especially if exposed to moisture or light.

    • Solution: Use a fresh bottle of NCS or recrystallize the old reagent before use. Store NCS in a cool, dark, and dry place.

Q: My final product is contaminated with a significant amount of di-chlorinated byproduct. How can I improve selectivity?

A: The formation of 2,2-dichloro-N,N-dimethylpropanamide is a classic sign of over-reaction. This occurs because the first chlorine atom added to the α-carbon can make the remaining α-proton even more acidic and susceptible to a second halogenation.[6]

  • Cause 1: Incorrect Stoichiometry. Using an excess of the chlorinating agent is the most direct cause of over-chlorination.

    • Solution: Use a slight excess, but not more than 1.05-1.1 equivalents, of NCS. It is often better to have a small amount of unreacted starting material, which can be easily separated during purification, than to have an over-chlorinated product that is difficult to remove.

  • Cause 2: High Reaction Temperature. Higher temperatures increase the reaction rate indiscriminately, leading to a loss of selectivity.

    • Solution: Maintain strict temperature control. Start the reaction at a lower temperature and allow it to slowly warm to room temperature if necessary. Monitor the reaction closely by TLC or GC-MS to stop it once the starting material is consumed.

  • Cause 3: Slow Product, Fast Byproduct Formation. The rate of the second chlorination can sometimes be faster than the first, especially under basic conditions.

    • Solution: Avoid basic conditions for this specific transformation. Acid-catalyzed or radical conditions generally offer better control and selectivity for mono-chlorination of carbonyl compounds.[6]

Q: The reaction mixture turns dark, and I'm getting a complex mixture of unidentifiable products. What is happening?

A: A dark coloration and complex product mixture often point to decomposition or unwanted side reactions.

  • Cause 1: Radical Side Reactions. If not properly controlled, radical reactions can be non-selective and lead to polymerization or degradation.

    • Solution: If pursuing a radical pathway, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from interfering. Use a well-established radical initiator and control the temperature carefully.

  • Cause 2: Reaction with Solvent. Certain solvents can react with strong chlorinating agents or the reaction intermediates.

    • Solution: Carbon tetrachloride (CCl4) or chloroform (CHCl3) are common for radical chlorinations. For electrophilic chlorinations, less reactive solvents like dichloromethane or acetic acid are suitable.[2] Avoid solvents with reactive C-H bonds that could be chlorinated.

Part 4: Recommended Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Synthesis of N,N-dimethylpropanamide
  • Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL).

  • Amine Solution: Cool the flask to 0 °C in an ice bath. Bubble dimethylamine gas through the DCM or add a solution of dimethylamine in THF (2.2 equivalents) to the flask.

  • Acyl Chloride Addition: Add propanoyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred dimethylamine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the propanoyl chloride is consumed.

  • Workup: Quench the reaction by slowly adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (50 mL), saturated aqueous NaHCO3 solution (50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield N,N-dimethylpropanamide, which can be purified further by distillation if necessary.

Protocol 2: α-Chlorination using N-Chlorosuccinimide (NCS)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N,N-dimethylpropanamide (1.0 equivalent) and carbon tetrachloride (50 mL).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.05 equivalents) and a catalytic amount of benzoyl peroxide (radical initiator, ~0.02 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl4) and stir vigorously. Monitor the reaction progress by GC-MS every hour. The reaction is typically complete within 2-4 hours. The solid succinimide byproduct will precipitate as the reaction proceeds.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Purification: Transfer the filtrate to a separatory funnel and wash with 10% aqueous sodium sulfite solution to remove any unreacted NCS, followed by water and brine. Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.[7]

Part 5: Data Summary

ParameterStep 1: AmidationStep 2: α-ChlorinationRationale & Key Considerations
Key Reagents Propanoyl Chloride, DimethylamineN,N-dimethylpropanamide, NCSNCS is a safer and more selective chlorinating agent for this transformation.[2][8]
Stoichiometry 1 eq. Acid Chloride, >2 eq. Amine1 eq. Amide, 1.05-1.1 eq. NCSExcess amine in Step 1 acts as an HCl scavenger.[3] A slight excess of NCS in Step 2 drives the reaction without significant over-chlorination.
Solvent Anhydrous DCM or THFCCl4 (Radical) or Acetic Acid (Acidic)Solvent choice is critical to prevent side reactions and facilitate the desired mechanism.[2][4]
Temperature 0 °C to Room TempReflux (Radical) or RT (Acidic)Temperature control is vital for managing exotherms (Step 1) and ensuring selectivity (Step 2).
Typical Yield >90%70-85%The chlorination step is typically the lower-yielding step and requires careful optimization.

References

  • Study.com. (n.d.). What amine would react with what acid chloride to give the indicated amide product? N,N-Dimethylpropanamide.
  • Gawronski, J., et al. (2018).
  • Li, X., et al. (2023). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds.
  • Thilmany, P., et al. (2017). Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides.
  • Dodd, D., et al. (2014). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Environmental Science & Technology.
  • Infoscience EPFL. (2023). Chlorination of amides.
  • ResearchGate. (2025). Applications of N-Chlorosuccinimide in Organic Synthesis.
  • American Chemical Society Publications. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water.
  • ResearchGate. (n.d.). Efficient α-chlorination of carbonyl containing compounds under basic conditions using methyl chlorosulfate.
  • Chemistry LibreTexts. (2023). Alpha Halogenation.
  • American Chemical Society Publications. (2021). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes.
  • National Institutes of Health. (n.d.). The Fascinating Chemistry of α-Haloamides.
  • ResearchGate. (2021). Why did my amide syntesis does not work?.
  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
  • Royal Society of Chemistry. (n.d.). A Weinreb Approach to the Synthesis of Trifluoromethylketones.
  • Reddit. (2025). Need help in optimizing amide formation through acyl chloride pathway.
  • Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.
  • Google Patents. (n.d.). CN1033378A - 2,3-two chloro-N, the preparation method of N-dimethyl propylamine.
  • PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-.
  • Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones.
  • Royal Society of Chemistry Publishing. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization.
  • ResearchGate. (2025). New Protocol for Efficient N-Chlorinations of Amides and Carbamates.
  • NIST WebBook. (n.d.). Propanamide, N,N-dimethyl-.
  • American Chemical Society Publications. (2026). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines.
  • PubChem. (n.d.). Propanamide, N,N-dimethyl-.
  • Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
  • Organic Chemistry Portal. (n.d.). N-Chlorinations.
  • PubChem. (n.d.). CID 100979034 | C5H10NO+.

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Technical Support Center: Troubleshooting Low Yield in 2-Chloro-N,N-dimethylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of 2-Chloro-N,N-dimethylpropanamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving optimal yields for this crucial chemical intermediate. Our goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues effectively in your laboratory work.

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 2-chloropropionyl chloride with dimethylamine. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact the yield and purity of the final product. This guide provides a structured approach to troubleshooting common problems.

General Synthesis and Workup Workflow

The fundamental reaction involves the attack of the nucleophilic nitrogen of dimethylamine on the electrophilic carbonyl carbon of 2-chloropropionyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the dimethylamine, rendering it non-nucleophilic and halting the reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Dimethylamine (2.1 eq) & Anhydrous Solvent (e.g., DCM) & Base (e.g., Triethylamine, 2.2 eq) cooling 2. Cool mixture to 0-5 °C (Ice Bath) reagents->cooling Under Inert Atmosphere (N2/Ar) addition 3. Add 2-chloropropionyl chloride (1.0 eq) dropwise, maintaining T < 10 °C cooling->addition stir 4. Stir at 0-5 °C, then warm to RT. Monitor by TLC/GC-MS quench 5. Quench with water or dilute aq. HCl stir->quench extract 6. Separate organic layer. Wash with aq. NaHCO3, then brine. quench->extract dry 7. Dry organic layer (e.g., Na2SO4), filter. extract->dry purify 8. Concentrate under reduced pressure. Purify via distillation or chromatography. dry->purify product Pure this compound purify->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that can lead to poor outcomes in your synthesis.

Q1: My yield is drastically low, and I suspect a side reaction. What is the most likely culprit?

A1: The most common and yield-destroying side reaction is the hydrolysis of the starting material, 2-chloropropionyl chloride. Acyl chlorides are highly reactive and exceptionally sensitive to moisture.[1][2]

  • Causality: If there is any residual water in your solvent, glassware, or even from atmospheric moisture, it will readily attack the acyl chloride. This reaction is often faster than the desired reaction with dimethylamine, especially at higher temperatures. The hydrolysis product, 2-chloropropionic acid, will be removed during the basic wash in the workup, leading to a direct loss of material and a lower yield of the desired amide.[3]

  • Preventative Measures:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[2]

    • Low Temperature Addition: Add the 2-chloropropionyl chloride slowly and dropwise to the cooled solution of dimethylamine.[4] This helps control the exothermic nature of the reaction and minimizes the rate of hydrolysis relative to amidation.

G cluster_pathways Reaction Pathways reagents 2-Chloropropionyl Chloride Dimethylamine main_rxn Desired Reaction (Amidation) Forms this compound reagents->main_rxn Nucleophilic Attack by Amine side_rxn Side Reaction (Hydrolysis) Forms 2-Chloropropionic Acid reagents->side_rxn Nucleophilic Attack by Water (H2O) outcome_good High Yield main_rxn:f1->outcome_good outcome_bad Low Yield side_rxn:f1->outcome_bad

Caption: Competing reaction pathways for 2-chloropropionyl chloride.

Q2: The reaction stalls and does not proceed to completion, even after extended reaction times. What should I investigate?

A2: An incomplete reaction is typically due to the deactivation of your nucleophile (dimethylamine) or suboptimal reaction conditions.

  • Causality:

    • Insufficient Base: The reaction generates one equivalent of HCl for every equivalent of product formed. Without a sufficient amount of a scavenger base (like triethylamine or using an excess of dimethylamine), the HCl will protonate the unreacted dimethylamine, forming dimethylammonium chloride. This salt is not nucleophilic and will not react with the acyl chloride, effectively stopping the reaction.[5]

    • Incorrect Stoichiometry: Using less than two equivalents of dimethylamine (one to react, one to act as the base) or one equivalent of dimethylamine and only one equivalent of a tertiary amine base can lead to incomplete conversion.

    • Low Temperature: While initial cooling is critical, some reactions require warming to room temperature to achieve a reasonable rate and go to completion.[4]

  • Solutions:

    • Stoichiometry Check: It is common practice to use a slight excess of the amine. A molar ratio of 1:2.1 (Acyl Chloride:Dimethylamine) is a good starting point. If using a non-nucleophilic base like triethylamine, use at least 1.1 equivalents relative to the acyl chloride.

    • Temperature Profile: After the slow addition of the acyl chloride at 0-5 °C, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the limiting reagent (2-chloropropionyl chloride) to confirm the reaction has completed before proceeding with the workup.

Q3: My final product is impure. What are the likely contaminants and how can I remove them?

A3: Impurities often stem from unreacted starting materials, side products, or the workup procedure.

  • Likely Contaminants:

    • 2-Chloropropionic Acid: From the hydrolysis of the acyl chloride.

    • Dimethylammonium Chloride: The salt formed from dimethylamine and HCl.

    • Triethylammonium Chloride: If triethylamine is used as the base.

  • Purification Strategy:

    • Aqueous Wash: A standard workup is highly effective. Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) will remove excess dimethylamine and triethylamine. A subsequent wash with a saturated sodium bicarbonate (NaHCO₃) solution will remove the acidic 2-chloropropionic acid.[6] Finally, a brine wash helps to remove residual water before drying.

    • Drying: Thoroughly dry the organic layer with an anhydrous salt like MgSO₄ or Na₂SO₄.

    • Distillation/Chromatography: For high purity, the crude product should be purified by vacuum distillation. This compound has a reported boiling point of 71 °C at 2 Torr.[7] If distillation is not feasible, column chromatography on silica gel can also be employed.

Frequently Asked Questions (FAQs)

Question Answer
What is the primary reaction mechanism? The reaction proceeds via a nucleophilic acyl substitution . The lone pair of electrons on the nitrogen of dimethylamine attacks the carbonyl carbon of 2-chloropropionyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group to form the stable amide product.[8][9]
How should I handle the reagents safely? 2-Chloropropionyl chloride is corrosive, flammable, and reacts violently with water to liberate toxic hydrogen chloride gas.[1][10] It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Dimethylamine is a toxic and flammable gas, often supplied as a solution. Handle it in a well-ventilated fume hood.[11]
Which solvents are most suitable for this reaction? Anhydrous, non-protic solvents are ideal. Dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether are common choices as they are inert to the reactants and readily dissolve the starting materials.
Can I use a different base? Yes, but with caution. A non-nucleophilic base like triethylamine or pyridine is often preferred as it will not compete with dimethylamine in reacting with the acyl chloride.[5] Using an excess of dimethylamine (at least 2 equivalents) is also a very common and effective strategy, where it serves as both the nucleophile and the base.

Optimized Protocol and Parameters

For researchers aiming to maximize yield, adherence to optimized parameters is critical. The following table summarizes the recommended conditions.

ParameterRecommended ConditionRationale
Stoichiometry (Acyl Chloride:Amine:Base) 1 : 1.1 : 1.2 (if using TEA) or 1 : 2.2 (if using DMA as base)A slight excess of amine and base ensures the complete consumption of the limiting acyl chloride and effective neutralization of HCl.[4]
Temperature 0-5 °C for addition, then warm to Room Temp.Controls the initial exotherm to prevent side reactions, while warming ensures the reaction proceeds to completion.[4]
Solvent Anhydrous Dichloromethane (DCM)Inert, good solubility for reactants, and easy to remove under reduced pressure.
Addition Rate Slow, dropwise addition over 15-30 minutesMaintains a low concentration of the reactive acyl chloride, minimizing side reactions like hydrolysis.
Step-by-Step Experimental Protocol
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add anhydrous dichloromethane (DCM).

  • Amine Addition: Cool the flask to 0 °C in an ice bath. Add dimethylamine (as a solution in THF or bubbled in as a gas, 2.2 eq).

  • Acyl Chloride Addition: Slowly add 2-chloropropionyl chloride (1.0 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 3 hours.

  • Monitoring: Check for the disappearance of 2-chloropropionyl chloride using TLC or GC-MS analysis.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Separate the layers.

  • Wash: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.

References

  • KRISHNA SOLVECHEM LTD. 2-Chloropropionyl chloride CHLORIDE MSDS. [Link]
  • The Royal Society of Chemistry. (2009). Direct Selective Oxygen-Assisted Acylation of Amines Driven by Metallic Silver Surfaces. [Link]
  • ACS Omega. (2022). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. [Link]
  • Wikipedia. 2-Chloropropionic acid. [Link]
  • Khan Academy.
  • Study.com. What amine would react with what acid chloride to give the indicated amide product? N,N-Dimethylpropanamide. [Link]
  • ScholarWorks @ UTRGV. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]
  • Google Patents. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
  • Google Patents.
  • YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. [Link]
  • Chemistry Steps.
  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • National Institutes of Health. (2024).
  • Google Patents. CN103570577A - Preparation method of N,N-dimethyl propionamide.

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Technical Support Center: Mastering Temperature Control in 2-Chloro-N,N-dimethylpropanamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-N,N-dimethylpropanamide. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the safe and efficient execution of your chemical reactions. My insights are drawn from extensive experience in process chemistry and a deep understanding of the underlying reaction mechanisms.

Introduction: The Critical Role of Temperature

This compound is a highly reactive acyl chloride, a valuable reagent in organic synthesis for the introduction of the N,N-dimethylpropanamide moiety.[1][2] Its reactivity, however, is a double-edged sword. The reaction with nucleophiles, particularly amines, is highly exothermic and can lead to thermal runaways if not properly controlled.[3] Precise temperature management is therefore not merely a matter of optimizing yield, but a critical safety parameter. This guide will equip you with the knowledge to navigate the intricacies of temperature control in your reactions with this versatile compound.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common questions and concerns that arise when working with this compound.

Q1: My reaction with a primary amine is extremely rapid and difficult to control, leading to a dark-colored mixture and low yield. What is happening?

A1: This is a classic sign of an uncontrolled exothermic reaction. The reaction of an acyl chloride with an amine is inherently fast and releases a significant amount of heat.[3] Unchecked, this temperature spike can lead to several undesirable outcomes:

  • Thermal Decomposition: this compound, like many reactive molecules, can decompose at elevated temperatures, leading to the formation of colored impurities and a reduction in the desired product.

  • Side Reactions: Higher temperatures can activate alternative reaction pathways, such as elimination or polymerization, further consuming your starting materials and complicating purification.

  • Reagent Degradation: The desired product, an amide, can also be susceptible to degradation under harsh temperature conditions.

Solution: The key is to effectively dissipate the heat of reaction. This can be achieved through a combination of strategies:

  • Low-Temperature Start: Initiate the reaction at a low temperature, typically 0 °C or even -20 °C, using an ice-salt or dry ice/acetone bath.

  • Slow, Controlled Addition: Add the this compound dropwise to the solution of the amine. This allows the heat generated to be absorbed by the cooling bath before it can accumulate.

  • Efficient Stirring: Vigorous stirring ensures rapid heat transfer from the reaction mixture to the walls of the flask and into the cooling bath.

  • Dilution: Conducting the reaction in a larger volume of an appropriate solvent can help to absorb the heat generated.

Q2: I am observing the formation of a significant amount of a byproduct with a mass corresponding to the elimination of HCl. How can I minimize this?

A2: The α-chloro substituent in this compound makes it susceptible to elimination reactions, especially in the presence of a base and at elevated temperatures. The base can be the amine reactant itself or a scavenger base added to the reaction.

Solution:

  • Temperature Control: Lowering the reaction temperature is the most effective way to disfavor the elimination pathway, which typically has a higher activation energy than the desired substitution reaction.

  • Choice of Base: If using a scavenger base to neutralize the HCl byproduct, a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) is often preferred over smaller, more nucleophilic amines like triethylamine.

  • Stoichiometry: Using a slight excess of the nucleophilic amine can sometimes help to favor the substitution reaction over elimination.

Q3: What is the best way to quench a reaction involving this compound?

A3: Quenching should be performed cautiously, as unreacted this compound will react exothermically with the quenching agent.

Recommended Quenching Protocol:

  • Cool the reaction mixture: Ensure the reaction is cooled to 0 °C or below in an ice bath.[4]

  • Slow addition of a proton source: Slowly add a cold, dilute aqueous solution of a weak acid, such as saturated ammonium chloride, or even just cold water.[5] Avoid adding water directly to a large amount of unreacted acyl chloride at room temperature.

  • Maintain stirring: Continue to stir the mixture vigorously during the quench to dissipate heat.

  • Monitor temperature: Keep a thermometer in the reaction mixture to ensure the temperature does not rise uncontrollably.

Q4: Can the choice of solvent affect the temperature control and outcome of my reaction?

A4: Absolutely. The solvent plays a crucial role in heat dissipation and can also influence reaction rates.[6][7][8]

  • Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature increase, providing better thermal control.

  • Boiling Point: A solvent with a boiling point that is too low may boil off if the reaction exotherms, leading to a loss of control. Conversely, a very high-boiling solvent may make product isolation more difficult.

  • Polarity: Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices for these reactions as they can solvate the charged intermediates in the reaction mechanism, potentially increasing the reaction rate. However, a faster reaction rate also means a faster rate of heat generation, which must be managed.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Decomposition of this compound: Moisture in the reaction can hydrolyze the acyl chloride. 2. Poor Nucleophile: The amine being used is not sufficiently nucleophilic. 3. Reaction Temperature Too Low: The activation energy for the reaction is not being met.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Consider using a stronger base to deprotonate the amine or choose a more nucleophilic amine if possible. 3. After the initial controlled addition at low temperature, allow the reaction to slowly warm to room temperature or slightly above, while monitoring for any delayed exotherm.
Formation of Multiple Products 1. Uncontrolled Exotherm: Leading to side reactions. 2. Over-reaction: The product amide reacts further. 3. Elimination Byproduct: As discussed in the FAQs.1. Implement stricter temperature control measures as outlined in the FAQs. 2. Use a 1:1 stoichiometry of the amine and acyl chloride. Add the acyl chloride to the amine to avoid a localized excess of the acylating agent. 3. Lower the reaction temperature and consider the choice of base.
Difficult Product Isolation/Purification 1. Formation of Emulsions During Workup: Especially with basic aqueous solutions. 2. Presence of Polar Impurities: From side reactions or decomposition.1. During the aqueous workup, add brine (saturated NaCl solution) to help break emulsions. 2. Optimize the reaction temperature to minimize byproduct formation. Consider a milder workup procedure, for example, using a saturated solution of sodium bicarbonate instead of a strong base.

Part 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for the Amidation of a Primary Amine with this compound

This protocol provides a starting point for the synthesis of N-alkyl-2-chloro-N,N-dimethylpropanamides.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.05 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Cooling bath (ice-water or dry ice/acetone)

Procedure:

  • Setup: Assemble the reaction glassware and ensure it is dry. Place the round-bottom flask in the cooling bath.

  • Initial Charge: Dissolve the primary amine and DIPEA in anhydrous DCM in the reaction flask.

  • Cooling: Cool the solution to 0 °C with stirring.

  • Acyl Chloride Addition: Dissolve the this compound in a small amount of anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11][12][13]

  • Warming: If the reaction has not gone to completion, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding cold saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Visualization of the Experimental Workflow:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble dry glassware under N2 charge 2. Charge amine, DIPEA, and DCM setup->charge cool 3. Cool to 0 °C charge->cool addition 4. Add this compound dropwise cool->addition stir_cold 5. Stir at 0 °C for 1-2h addition->stir_cold stir_rt 6. Warm to RT if needed stir_cold->stir_rt quench 7. Quench with aq. NH4Cl at 0 °C stir_rt->quench extract 8. Aqueous workup quench->extract dry 9. Dry and concentrate extract->dry purify 10. Purify dry->purify

Caption: Workflow for a typical amidation reaction.

Part 4: Understanding the Underlying Principles

A deeper understanding of the factors influencing the reactivity of this compound can aid in troubleshooting and optimizing your reactions.

Electronic Effects of the α-Chloro Substituent:

The chlorine atom at the α-position to the carbonyl group has a significant impact on the reactivity of the acyl chloride.

  • Inductive Effect: Chlorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.[14][15]

  • Reactivity: This enhanced electrophilicity means that this compound is generally more reactive than its non-chlorinated analog, propanoyl chloride.[16][17] This increased reactivity contributes to the highly exothermic nature of its reactions.

Logical Relationship of Reactivity and Temperature Control:

reactivity_temperature reactivity High Reactivity of This compound exotherm Highly Exothermic Reaction reactivity->exotherm temp_spike Potential for Rapid Temperature Increase exotherm->temp_spike side_reactions Increased Side Reactions (e.g., elimination, decomposition) temp_spike->side_reactions temp_control Strict Temperature Control (Low temp, slow addition) temp_spike->temp_control necessitates low_yield Low Yield and Impure Product side_reactions->low_yield desired_product High Yield of Desired Product temp_control->desired_product

Caption: The relationship between reactivity and the need for temperature control.

By understanding and implementing the principles and procedures outlined in this guide, you will be well-equipped to manage the temperature of your reactions involving this compound, leading to safer, more efficient, and successful synthetic outcomes.

References

  • Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015). University of Notre Dame.
  • Quenching and Disposal of Water Reactive Materials. Environmental Health and Safety, Princeton University.
  • Quenching of Pyrophoric Materials. (2016). Sarpong Group, University of California, Berkeley.
  • Solvent effects. Wikipedia.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department.
  • Solvent effects on reaction rates.
  • How Does Solvent Affect Reaction Rate: The Surprising Truth. (2022). Echemi.
  • Ch 8 : Solvent Effects. University of Calgary.
  • What amine would react with what acid chloride to give the indicated amide product? N,N-Dimethylpropanamide. Study.com.
  • 21.2: Nucleophilic Acyl Substitution Reactions. (2024). Chemistry LibreTexts.
  • 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE. CAMEO Chemicals, NOAA.
  • Solvent Effects on Chemical Processes. 11. Solvent Effects on the Kinetics of Decarboxylative Dechlorination of N-chloro Amino Acids in Binary Aqueous-Organic Solvents. (1996). Journal of Pharmaceutical Sciences.
  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Dr. Ayad Kareem, Department of Pharmaceutical Chemistry.
  • 3-chloro-N,N-dimethylpropan-1-amine. Benchchem.
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  • Nucleophilic Acyl Substitution Reactivity Chemistry (Acyl Chloride Acid Anhydride Esther Amide). (2019). The Organic Chemistry Tutor, YouTube.
  • Why is acid chloride more reactive than alkyl chloride?. (2020). Quora.
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  • Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry. (2016). The Organic Chemistry Tutor, YouTube.
  • Propanamide, 2-chloro-N,N-dimethyl-.
  • ANALYTICAL METHODS.
  • A green protocol for room temperature synthesis of silver nanoparticles in seconds. (2009). Green Chemistry.
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  • Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. (1998). Food Additives and Contaminants.
  • Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. (2014).
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (2019). U.S. Pharmacopeia.
  • 2-Chloro-N,N-dimethylpropan-1-amine hydrochloride. BLDpharm.
  • 2-Chloropropyldimethylamine.
  • Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionis
  • Thermodynamics of amide + amine mixtures. 5. Excess molar enthalpies of N,N-dimethylformamide or N,N-dimethylacetamide + N - propylpropan-1-amine, + N -butylbutan-1-amine, + butan-1-amine, or + hexan-1-amine systems at 298.15 K.
  • Thermodynamics of amide+amine mixtures. 5. Excess molar enthalpies of N,N-dimethylformamide or N,N-dimethylacetamide+N-propylpropan-1-amine, +N-butylbutan-1-amine, +butan-1-amine, or +hexan-1-amine systems. ERAS results.
  • Temperature-dependent thermodynamic predictions for N,N-dimethylbenzylamine + pentanol systems using the Jouyban-Aree equation (active amyl alcohol, 2-pentanol and 2-methyl-2-butanol). (2025).
  • Thermodynamics of amide + amine mixtures. 3.

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Technical Support Center: Dealing with Impurities in 2-Chloro-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-N,N-dimethylpropanamide (CAS No. 10397-68-9) is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The purity of this reagent is paramount, as even trace impurities can lead to significant side reactions, reduced yields, and compromised final product quality in multi-step syntheses. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers identify, manage, and eliminate impurities encountered during the use and synthesis of this compound.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to address specific issues you may encounter in the lab. Each question is followed by an analysis of probable causes and a set of actionable solutions grounded in chemical principles.

Q1: My post-reaction analysis (GC/HPLC) of a process using this compound shows a new, more polar peak that I can't identify. What is the likely culprit?

Probable Cause: The most common degradation pathway for amides, including this compound, is hydrolysis.[2] This reaction is catalyzed by the presence of acid or base, often from residual catalysts or aqueous workup steps. The amide bond is cleaved, yielding 2-chloropropanoic acid and dimethylamine. The resulting carboxylic acid is significantly more polar than the parent amide and will exhibit a different retention time in chromatography.

Scientific Rationale: Under acidic or basic conditions, the carbonyl carbon of the amide becomes susceptible to nucleophilic attack by water.[3] While sterically hindered amides can be more resistant, prolonged exposure to harsh pH conditions or elevated temperatures during a reaction or workup can drive this degradation.[4]

Solutions & Preventative Measures:

  • Analyze Workup Conditions: Avoid using strong acids or bases (e.g., 1M HCl, 1M NaOH) for pH adjustment or washing.

    • Acidic Impurity Removal: Use a milder base wash, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize acid without significantly promoting amide hydrolysis.[5]

    • Basic Impurity Removal: Use a mild acidic wash, like a 5-10% citric acid solution or saturated ammonium chloride (NH₄Cl).[4]

  • Ensure Anhydrous Conditions: If the reaction chemistry is sensitive to water, ensure all solvents and reagents are rigorously dried. The presence of water is a prerequisite for hydrolysis.

  • Temperature Control: Perform aqueous workups at reduced temperatures (e.g., 0-5 °C) to minimize the rate of hydrolysis.

  • Confirmation: To confirm the identity of the impurity, collect the fraction and analyze it via LC-MS. The mass of the impurity should correspond to 2-chloropropanoic acid (M.W. 108.52 g/mol ).

Q2: My reaction yield is low, and the crude NMR spectrum is complex, suggesting multiple by-products. How can I improve the purity of my starting material?

Probable Cause: Commercially available this compound may contain residual starting materials from its synthesis (e.g., 2-chloropropionyl chloride, dimethylamine) or by-products from side reactions.[6] Furthermore, thermal decomposition can occur if the compound has been subjected to high temperatures, such as during distillation without vacuum.[7]

Solutions & Preventative Measures:

  • Pre-Reaction Purification: Do not assume the purity of the commercial reagent. A pre-purification step is often a worthwhile investment. Vacuum distillation is the most effective method for purifying this compound due to its relatively high boiling point at atmospheric pressure (180 °C), which risks thermal decomposition.[8]

  • Optimize Distillation:

    • Pre-Wash: Before distilling, wash the crude material with a 5% NaHCO₃ solution, followed by a water wash, to remove acidic impurities.[5]

    • Drying: Thoroughly dry the organic layer with an anhydrous drying agent like Na₂SO₄ or MgSO₄.[5]

    • Vacuum: Perform the distillation under reduced pressure (e.g., 2 Torr) to lower the boiling point (71 °C at 2 Torr) and prevent degradation.[1]

  • Analytical Verification: After purification, verify the purity using a suitable analytical method like GC-FID or quantitative NMR before using it in your reaction.

Q3: The purity of my this compound has decreased after several weeks in storage. What are the best storage practices?

Probable Cause: The compound is susceptible to hydrolysis from atmospheric moisture. Over time, exposure to air can lead to the slow formation of 2-chloropropanoic acid. The compound is also classified as an irritant and is incompatible with strong oxidizing agents.[9][10]

Solutions & Preventative Measures:

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to displace moisture and oxygen.

  • Seal Securely: Use a container with a tight-fitting seal. For frequently used reagents, consider storing it over a drying agent like molecular sieves within a desiccator.

  • Temperature: Store in a cool, dry place away from direct sunlight and heat sources to minimize any potential for thermal degradation.[11]

  • Material Compatibility: Store in glass or other non-reactive containers. Avoid storage with strong acids, bases, or oxidizing agents.

Frequently Asked Questions (FAQs)

Q: What are the primary sources of impurities in this compound? A: Impurities typically originate from three main sources:

  • Synthesis-Related: Unreacted starting materials, intermediates, reagents (e.g., chlorinating agents), and by-products from parallel or over-reactions.[6]

  • Degradation Products: Primarily from hydrolysis (forming 2-chloropropanoic acid and dimethylamine) or thermal decomposition at elevated temperatures.[3][7]

  • External Contaminants: Residual solvents, water, and leached substances from storage containers.[6]

Q: Which analytical techniques are most suitable for impurity profiling of this compound? A: A multi-technique approach is often necessary for comprehensive impurity profiling.[12][13]

  • Gas Chromatography (GC): Excellent for separating volatile and thermally stable impurities. A GC-MS system is highly effective for both separation and identification.[14]

  • High-Performance Liquid Chromatography (HPLC): Ideal for detecting non-volatile or thermally labile impurities, such as the hydrolysis product 2-chloropropanoic acid. A UV or mass spectrometric detector (LC-MS) can be used.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for identifying and quantifying impurities without the need for reference standards (using a qNMR approach) and for elucidating the structure of unknown impurities.[12]

Q: Can I use a strong base like NaOH to quench a reaction containing this amide? A: It is strongly discouraged. Using a strong base like sodium hydroxide, especially at temperatures above ambient, will significantly accelerate the hydrolysis of the amide bond, leading to product loss and contamination with 2-chloropropanoate salts.[2][4] Always opt for a milder base like sodium bicarbonate or potassium carbonate for neutralization or washing.

Key Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol describes the purification of 100 g of technical-grade this compound.

1. Pre-Distillation Workup: a. Place 100 g of the crude amide into a 500 mL separatory funnel. b. Add 100 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. c. Allow the layers to separate and discard the lower aqueous layer. d. Add 100 mL of deionized water to the funnel, shake, and again discard the aqueous layer. Repeat this water wash. e. Transfer the organic layer to a dry 250 mL Erlenmeyer flask. Add ~10 g of anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 15-20 minutes to ensure all water is absorbed.[5] f. Filter the dried liquid through a fluted filter paper into a round-bottom flask suitable for distillation.

2. Vacuum Distillation Assembly: a. Assemble a fractional distillation apparatus equipped for vacuum. Use a short, insulated Vigreux column. b. Add a few boiling chips or a magnetic stir bar to the distillation flask. c. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

3. Distillation Procedure: a. Slowly reduce the pressure to approximately 2-5 Torr. b. Gently heat the distillation flask using a heating mantle. c. Discard the first few milliliters of distillate (forerun), which may contain volatile impurities. d. Collect the main fraction boiling at a stable temperature (approx. 71 °C at 2 Torr).[1] e. Stop the distillation before the flask boils to dryness to avoid concentrating potentially unstable residues. f. Release the vacuum slowly and allow the apparatus to cool before collecting the purified product. Store as recommended above.

Table 1: Common Impurities and Analytical Detection
Impurity NameProbable OriginRecommended Analytical Method
2-Chloropropanoic AcidHydrolysis of parent amideHPLC, LC-MS
DimethylamineHydrolysis of parent amideGC-MS (after derivatization), IC
2-Chloropropionyl chlorideIncomplete reaction during synthesisGC-MS
WaterIncomplete drying, atmospheric exposureKarl Fischer Titration
Residual SolventsSynthesis or workupHeadspace GC-MS

Visualized Workflows and Mechanisms

Impurity Troubleshooting Workflow

This diagram outlines the logical steps for identifying and resolving purity issues with this compound.

cluster_0 Phase 1: Analysis cluster_1 Phase 2: Troubleshooting & Purification cluster_2 Phase 3: Final Product start Crude or Stored Product analysis Analytical Check (GC-MS, HPLC, NMR) start->analysis decision Purity Acceptable? analysis->decision identify Identify Impurity Type (e.g., Acidic, Volatile) decision->identify No final_product Pure Product (>98%) decision->final_product Yes wash Aqueous Wash (Mild Base/Acid) identify->wash Acidic/Basic Impurity distill Vacuum Distillation wash->distill Volatile Product dry Dry & Store Properly distill->dry reanalysis Final Purity Check dry->reanalysis

Caption: Acid-catalyzed hydrolysis of the amide bond.

References

  • Bondigalla, R. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36.
  • Pharmapproach. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharmapproach.
  • ResearchGate. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Google Patents. (n.d.). CN1033378A - 2,3-two chloro-N, the preparation method of N-dimethyl propylamine.
  • ChemScene. (n.d.). 10397-68-9 | this compound. ChemScene.
  • Alfa Chemistry. (n.d.). CAS 10397-68-9 this compound. Alfa Chemistry.
  • ECHEMI. (n.d.). This compound | 10397-68-9. ECHEMI.
  • PubChem. (n.d.). Propanamide, 2-chloro-N,N-dimethyl-. PubChem.
  • CAMEO Chemicals. (n.d.). 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE. NOAA.
  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. RRJPPS.
  • Brainly. (2023).
  • BenchChem. (n.d.). Preventing hydrolysis of N-ethyl-2,2-dimethylpropanamide during workup. BenchChem.
  • Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
  • International Journal of Research and Pharmaceutical Reviews. (n.d.).
  • Haz-Map. (n.d.). 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride. Haz-Map.
  • Chemistry LibreTexts. (2019). Amide Chemistry. Chemistry LibreTexts.
  • Scite.ai. (n.d.). The thermal decomposition of 2-chloroethanol. Scite.ai.
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Technical Support Center: Challenges in the Purification of 2-Chloro-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-N,N-dimethylpropanamide (CAS 10397-68-9). This guide is designed for researchers, scientists, and drug development professionals who utilize this important chemical intermediate. The purity of this compound is critical for the success of subsequent synthetic steps, and its purification presents unique challenges due to its chemical nature. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work, grounding all recommendations in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and general characteristics of this compound.

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the fundamental properties of a compound is the first step toward designing a successful purification strategy. Key data for this compound are summarized below.

PropertyValueSource
CAS Number 10397-68-9[1][2]
Molecular Formula C₅H₁₀ClNO[1][3]
Molecular Weight 135.59 g/mol [1][3]
Boiling Point 180°C @ 760 mmHg; 71°C @ 2 Torr[4][5]
Density ~1.065 g/cm³[4]
Appearance Colorless to light yellow liquid[6] (by analogy)
Solubility Soluble in water and common organic solvents[7] (by analogy)

Q2: What are the primary degradation pathways for this compound during purification?

A2: this compound is susceptible to two primary degradation pathways that researchers must mitigate:

  • Hydrolysis: Like most amides, the C-N bond can be cleaved by water under either acidic or basic conditions. This reaction is often the primary source of process-related impurities during aqueous workups. The hydrolysis yields 2-chloropropanoic acid and dimethylamine.[8][9]

  • Thermal Decomposition: The compound's relatively high atmospheric boiling point suggests that prolonged heating can lead to decomposition.[4] While specific decomposition pathways are not widely published, analogous chlorinated compounds can undergo elimination or other complex reactions at elevated temperatures.[10][11] Therefore, high-temperature distillation should be avoided.

Q3: What are the common impurities I might encounter in a crude sample?

A3: Impurities typically originate from the synthesis process and subsequent degradation. They can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include 2-chloropropionyl chloride, dimethylamine, or other acylating agents and amines.

  • Hydrolysis Products: As mentioned in Q2, 2-chloropropanoic acid and dimethylamine salts are common impurities resulting from exposure to water.[8]

  • Solvent Residues: Residual solvents used during the synthesis or initial workup.

Q4: How should I handle and store this compound safely?

A4: The compound is classified as harmful if swallowed and causes skin and eye irritation.[3][5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For storage, it should be kept in a tightly sealed container at 4°C to minimize degradation.[1]

Section 2: Troubleshooting Guides

This section provides a problem-and-solution framework for specific challenges encountered during the purification of this compound.

Issue 1: Product Degradation and Low Yield During Distillation

Question: I am attempting to purify my crude this compound by distillation, but the yield is low and the final product appears dark, suggesting decomposition. What is happening?

Answer: This is a classic sign of thermal decomposition. The atmospheric boiling point of 180°C is high enough to induce degradation.[4] The causality is straightforward: providing thermal energy in excess of the activation energy for decomposition pathways will favor impurity formation over simple phase change (boiling).

Solution: Utilize Vacuum Distillation

By reducing the pressure of the system, the boiling point of the liquid is significantly lowered, allowing for distillation at a temperature that does not induce decomposition.

Recommended Vacuum Distillation Parameters

Pressure (Torr / mbar)Approximate Boiling Point (°C)
2095-100
1085-90
578-82
270-72[5]
Issue 2: Acidic Impurity Detected After Aqueous Workup

Question: After performing a standard aqueous workup to remove salts, my NMR/LC-MS analysis shows a new impurity. Titration or pH measurement indicates the sample is acidic. What is this impurity and how do I prevent it?

Answer: You are likely observing the formation of 2-chloropropanoic acid due to the hydrolysis of the amide bond.[9] This occurs when the compound is exposed to harsh pH conditions (either strongly acidic or basic) during the wash steps. The mechanism involves nucleophilic attack by water or hydroxide on the carbonyl carbon, which is accelerated by acid or base catalysis.[8]

Solution: Employ a Buffered Aqueous Workup

Avoid using strong acids (like HCl) or strong bases (like NaOH) for neutralization or washing. Instead, use milder, buffered solutions.

  • To Neutralize Excess Base: Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl). This mild acid is sufficient to neutralize common bases without significantly promoting amide hydrolysis.[12]

  • To Neutralize Excess Acid: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This mild base will effectively neutralize acids while minimizing the risk of base-catalyzed hydrolysis.[12] Always vent the separatory funnel frequently when using bicarbonate to release the CO₂ gas that is generated.

Hydrolysis Pathway Diagram

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Product_Acid 2-Chloropropanoic Acid Amine_Salt Dimethylammonium Salt Carboxylate_Salt 2-Chloropropanoate Salt Amine_Base Dimethylamine Start 2-Chloro-N,N- dimethylpropanamide Start->Product_Acid H₃O⁺ / Heat Start->Carboxylate_Salt OH⁻ / Heat Recrystallization_Troubleshooting start Product 'Oils Out' reheat Reheat solution to dissolve oil start->reheat add_solvent Add more hot solvent (1-5% volume increase) reheat->add_solvent slow_cool Cool SLOWLY to RT, then place in ice bath add_solvent->slow_cool seed_crystal Add a seed crystal at saturation point slow_cool->seed_crystal Still oils out? change_solvent Problem persists? Choose a lower-boiling point solvent or solvent pair slow_cool->change_solvent Still oils out? success Crystals Formed slow_cool->success Success! seed_crystal->success change_solvent->success

Caption: A logical workflow for troubleshooting product oiling out.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the most common purification techniques applicable to this compound.

Protocol 1: Purification by Vacuum Distillation

This protocol is recommended for removing non-volatile impurities or those with significantly different boiling points.

  • System Setup: Assemble a standard vacuum distillation apparatus using a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry. Add a magnetic stir bar to the distillation flask.

  • Charge the Flask: Add the crude this compound to the distillation flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge and cold trap. Slowly and carefully reduce the pressure to the desired level (e.g., 2-10 Torr).

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect a small forerun fraction, which may contain volatile impurities. Once the temperature at the distillation head stabilizes near the expected boiling point for the given pressure, switch to a clean receiving flask to collect the main product fraction.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains.

  • System Shutdown: Allow the apparatus to cool completely before slowly reintroducing air to the system to release the vacuum.

  • Analysis: Analyze the purified fraction by GC, HPLC, or NMR to confirm its purity.

Protocol 2: Purification by Column Chromatography

This protocol is effective for removing impurities with different polarities.

  • TLC Analysis: First, analyze your crude material using Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A mobile phase that gives the product an Rf value of approximately 0.3-0.4 is a good starting point. [13]A mixture of hexanes and ethyl acetate is often a suitable choice.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If impurities are close to the product spot, a shallow gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to achieve separation. [13]5. Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-N,N-dimethyl-3-oxobutanamide on Newcrom R1 HPLC column.
  • PubChem. (n.d.). Propanamide, 2-chloro-N,N-dimethyl-. National Center for Biotechnology Information.
  • Reddit. (2019). Recrystallization with two solvents. r/Chempros.
  • Oakwood Chemical. (n.d.). This compound.
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Google Patents. (n.d.). CN1033378A - 2,3-two chloro-N, the preparation method of N-dimethyl propylamine.
  • Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
  • PubChem. (n.d.). 2-Chloropropyldimethylamine. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2019). Amide Chemistry.
  • Brainly. (2023). Draw the mechanism for the hydrolysis of N,N-dimethylpropanamide with an acid catalyst.
  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.
  • PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. National Center for Biotechnology Information.
  • Tokyo University of Science. (2021). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein.
  • Chemistry Stack Exchange. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone?.
  • Labcompare. (2023). Overcoming Challenges and Improving Efficiency in Protein Purification.
  • Cytiva. (2022). Challenges in downstream purification of advanced therapies.
  • RSC Publishing. (n.d.). Thermal decomposition and combustion of cocrystals of CL-20 and linear nitramines.
  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information.
  • PMC. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins. National Center for Biotechnology Information.
  • Cytiva. (2025). Challenges in recombinant protein purification PD.
  • ResearchGate. (n.d.). Study on thermal decomposition of 2-chlorobenzalmalononitrile.

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Technical Support Center: Strategies for Preventing Hydrolysis of 2-Chloro-N,N-dimethylpropanamide During Aqueous Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Chloro-N,N-dimethylpropanamide. As a reactive intermediate, this α-chloroamide is invaluable in many synthetic routes. However, its susceptibility to hydrolysis during aqueous workup can lead to significant yield loss and product contamination. This guide provides an in-depth analysis of the hydrolysis mechanisms, troubleshooting strategies for common issues, and field-proven protocols designed to preserve the integrity of your target molecule.

Section 1: The Core Challenge: Understanding Hydrolysis

Q1: What is hydrolysis, and why is this compound particularly susceptible?

A: Hydrolysis is a chemical reaction in which water is a reactant, and it is a primary degradation pathway for amides. This compound has two main sites susceptible to hydrolysis, especially under non-neutral pH conditions during a typical aqueous workup.

  • Amide Bond Cleavage: Like all amides, the bond between the carbonyl carbon and the nitrogen atom can be cleaved. This reaction is catalyzed by both acid and base.[1][2]

    • Acid-Catalyzed: The carbonyl oxygen is protonated, making the carbonyl carbon significantly more electrophilic and vulnerable to nucleophilic attack by water.[2]

    • Base-Catalyzed: A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield a carboxylate and an amine.[1]

  • α-Chloride Substitution: The chlorine atom is on a carbon adjacent to a carbonyl group. This position makes it susceptible to nucleophilic substitution (an SN2 reaction) by water or hydroxide ions, which would replace the chlorine with a hydroxyl group. Studies on similar chloroacetamide structures confirm that this substitution is a major pathway for degradation in aqueous environments.[3][4][5]

The primary hydrolysis products you may encounter are 2-hydroxy-N,N-dimethylpropanamide (from chloride substitution) and 2-chloropropanoic acid plus dimethylamine (from amide cleavage). Both are typically undesired, more polar byproducts that complicate purification.

Section 2: Troubleshooting Guide: From Diagnosis to Solution

This section addresses common problems encountered during workup that may indicate hydrolysis is occurring.

Q2: My post-workup analysis (TLC, LC-MS) shows a new, more polar spot/peak that wasn't in the crude reaction mixture. Is this hydrolysis?

A: This is a classic sign of degradation during the workup. The introduction of a hydroxyl group or a carboxylic acid from hydrolysis significantly increases the polarity of the resulting byproduct.

Troubleshooting Steps:

  • Confirm Identity: If possible, use LC-MS to check for masses corresponding to the expected hydrolysis byproducts:

    • 2-hydroxy-N,N-dimethylpropanamide: [M+H]⁺ = 118.08

    • 2-chloropropanoic acid: [M-H]⁻ = 107.00

  • Review Your Workup Conditions: Pinpoint any steps involving strong acids or bases, elevated temperatures, or extended contact with the aqueous phase. These are the most likely causes.[6]

Q3: My product yield is unexpectedly low after purification, even though the initial reaction appeared to be clean. What went wrong?

A: Significant product loss during extraction and washing steps often points to hydrolysis, where your desired compound is converted into water-soluble byproducts that are washed away. The table below outlines common procedural missteps and provides robust, field-tested solutions.

Table 1: Troubleshooting Low Yields Caused by Hydrolysis

Potential Cause Recommended Solution Scientific Rationale
Use of Strong Acid (e.g., 1M HCl) for Neutralization/Washing Replace with a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) or a 5% citric acid solution.[6]Mildly acidic solutions (pH ≈ 4.5-5.5) are sufficient to neutralize common organic bases (e.g., residual amines) without providing the high concentration of H⁺ ions that aggressively catalyzes amide hydrolysis.[6][7]
Use of Strong Base (e.g., 1M NaOH) for Neutralization/Washing Substitute with a milder basic wash, such as saturated aqueous sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃).[6][8]Bicarbonate solutions (pH ≈ 8.3) effectively neutralize excess acid while avoiding the high concentration of OH⁻ ions that promotes rapid base-catalyzed hydrolysis.[3][4]
Elevated Temperatures During Workup Ensure the reaction mixture is cooled to room temperature (or 0 °C with an ice bath) before adding any aqueous solution. Conduct all extractions at ambient temperature.The rate of chemical reactions, including hydrolysis, is highly temperature-dependent. Lowering the temperature significantly decreases the rate of both acid- and base-catalyzed degradation.[6]
Prolonged Exposure to Aqueous Phases Perform extractions and washes efficiently and without delay. Do not let the separatory funnel sit for extended periods between washes.Minimizing the contact time between your product and the aqueous phase directly reduces the opportunity for hydrolysis to occur, regardless of the pH.[6]
Quenching with Water Alone If quenching a reactive reagent, consider quenching directly with a buffered or mildly acidic/basic solution like saturated aq. NH₄Cl or NaHCO₃ instead of just water.Using a buffered quench immediately establishes a more benign pH environment, preventing the transient exposure to potentially harsh pH conditions that could occur when quenching highly acidic or basic reaction mixtures with neutral water.

Section 3: Best Practices & Recommended Protocols

Q4: What is the ideal workup protocol to minimize the risk of hydrolysis?

A: The fundamental goal is to maintain a near-neutral pH (approx. 6-8) and low temperature throughout the workup. The following step-by-step protocol is designed to be a self-validating system for preserving α-chloroamides.

Recommended Hydrolysis-Averse Workup Protocol
  • Cooling: Once the reaction is complete, cool the reaction vessel to room temperature. If the reaction was exothermic or run at high temperatures, use an ice/water bath to cool to 0-5 °C.

  • Quenching (if applicable): If the reaction contains highly reactive reagents, quench by slowly adding the reaction mixture to a separate, stirred flask containing a cooled (0 °C) solution of saturated aqueous ammonium chloride (NH₄Cl).

  • Dilution & Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Add cold deionized water to dissolve inorganic salts and perform the initial extraction.

  • Mild Acidic Wash: Wash the organic layer with saturated aqueous NH₄Cl. This step removes basic impurities. Allow the layers to separate and drain the aqueous layer.[6]

  • Mild Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃. This removes acidic impurities. Vent the separatory funnel frequently as CO₂ may be generated. Drain the aqueous layer.[6][8]

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This removes the bulk of dissolved water from the organic phase and helps break up emulsions.[6]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes.

  • Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

The logical flow of this protective workup is visualized in the diagram below.

Workup_Flowchart Start Crude Reaction Mixture Cool 1. Cool to RT or 0 °C Start->Cool Quench 2. Quench with Saturated aq. NH₄Cl (If necessary) Cool->Quench Extract 3. Dilute with Organic Solvent & Extract with H₂O Quench->Extract Wash_Acid 4. Wash with Saturated aq. NH₄Cl Extract->Wash_Acid Wash_Base 5. Wash with Saturated aq. NaHCO₃ Wash_Acid->Wash_Base Wash_Brine 6. Wash with Brine (Saturated aq. NaCl) Wash_Base->Wash_Brine Dry 7. Dry Organic Layer (e.g., Na₂SO₄) Wash_Brine->Dry Concentrate 8. Filter & Concentrate Dry->Concentrate Product Purified Product Concentrate->Product

Caption: Hydrolysis-Averse Workup Workflow.

Section 4: Frequently Asked Questions (FAQs)

Q5: My synthesis involves deprotonation with a strong base like NaOH or LDA. How do I neutralize this without causing hydrolysis? A: This is a critical situation. Do not add water or dilute acid directly to the reaction mixture. Instead, perform a "reverse quench." Add your cold reaction mixture slowly to a separate, vigorously stirred flask containing a cooled (0 °C) solution of saturated aqueous NH₄Cl. This ensures the strong base is instantaneously neutralized in a mildly acidic environment, never creating a high-pH aqueous phase in contact with your product.

Q6: Is it safe to just use several washes with deionized water? A: While better than using strong acids or bases, it is not ideal. The pH of your reaction mixture can still create harsh conditions locally when mixed with unbuffered water. The recommended mild acidic and basic washes are more robust because they control the pH of the aqueous phase, actively preventing degradation.

Q7: Are there any non-aqueous workup alternatives? A: Yes, if the impurities in your reaction are amenable. One strategy is to concentrate the reaction mixture to dryness (if thermally stable) and then triturate the residue with a solvent system that dissolves your product but not the impurities (e.g., diethyl ether/hexanes). Alternatively, you can directly purify the crude mixture via column chromatography, though this may be less efficient for removing large quantities of salt byproducts.

References

  • PubChem.Chloroacetamide.
  • Toth, K., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 3171–3181. [Link]
  • Zheng, W., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(13), 4197–4203. [Link]
  • Zheng, W., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(13), 4197-4203. [Link]
  • Hyland, M. A., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16519–16528. [Link]
  • American Chemical Society. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • Merlic, C. A., et al.Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles. [Link]
  • ResearchGate. (2025).
  • University of York.Theory of Aqueous Workup. Chemistry Teaching Labs. [Link]
  • Goode, D.Amide Workup. Biofilm Inhibitor Synthesis Lab Manual. [Link]
  • University of Rochester.How To Run A Reaction: The Workup. Department of Chemistry. [Link]
  • Reddit. (2020). How to prevent the acid hydrolysis of an amide? r/chemhelp. [Link]
  • ResearchGate. (2019). How can we protect amide bonds from breaking in alkaline solutions?[Link]
  • Clark, J.The Hydrolysis of Amides. Chemguide. [Link]
  • PubChem.Propanamide, 2-chloro-N,N-dimethyl-.
  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
  • Matsuoka, M., & Akitsu, T. (2021). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein.
  • PubChem.2-chloro-N,N-dimethylacetamide.
  • PubChem.2-Chloropropyldimethylamine.

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Technical Support Center: A Guide to the Storage and Stability of 2-Chloro-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Chloro-N,N-dimethylpropanamide (CAS No. 10397-68-9). This document is designed for researchers, scientists, and drug development professionals who utilize this key chemical intermediate.[1][2][3] The integrity of your starting materials is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth answers to frequently asked questions and troubleshooting protocols to help you maintain the stability and purity of this compound in your laboratory.

Section 1: Core Concepts - Understanding the Instability of this compound

This section delves into the chemical properties that influence the stability of this compound, focusing on its primary degradation pathways.

Q1: What are the primary degradation pathways for this compound?

A1: The stability of this compound is primarily threatened by two pathways: hydrolysis and, to a lesser extent, thermal decomposition.

  • Hydrolysis: This is the most common degradation pathway encountered during storage. The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] Water can act as a nucleophile, attacking the electrophilic carbonyl carbon. This reaction is often autocatalytic; the initial hydrolysis can release hydrogen chloride (HCl), which then acidifies the local environment and catalyzes further degradation of the amide.[5][6][7] The sterically hindered nature of the amide may offer some resistance compared to less hindered amides, but degradation can still occur under forcing conditions or during prolonged storage.[8]

  • Thermal Decomposition: While generally stable at recommended storage temperatures, exposure to excessive heat can lead to decomposition.[9] This process can liberate toxic and corrosive gases, such as hydrogen chloride and nitrogen oxides.[9][10] The specific decomposition temperature can be influenced by the presence of impurities.

Below is a diagram illustrating the primary hydrolytic degradation pathway.

G cluster_reactants Reactants cluster_products Degradation Products A This compound C Autocatalytic Hydrolysis A->C Nucleophilic Attack B Water (H₂O) (from ambient moisture) B->C D 2-Hydroxy-N,N-dimethylpropanamide E Hydrogen Chloride (HCl) (Autocatalyst) E->C Catalyzes further degradation C->D Product Formation C->E Byproduct

Caption: Primary Hydrolytic Degradation Pathway.

Section 2: Frequently Asked Questions (FAQs) on Storage and Handling

Proper storage and handling are the first line of defense against chemical degradation. This section addresses the most common user questions.

Q2: What are the ideal storage conditions for this compound?

A2: To maximize shelf life and maintain purity, the compound should be stored under the conditions summarized in the table below. The core principle is to create a cool, dry, and inert environment.

ParameterRecommendationRationaleCitations
Temperature 4°C (Refrigerated)Reduces the rate of potential hydrolytic and decomposition reactions.[1]
Atmosphere Inert gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[4][11]
Container Tightly sealed, amber glass bottlePrevents moisture ingress and protects from light, which can catalyze degradation.[9][10][12]
Location Cool, dry, well-ventilated areaEnsures a stable external environment and safety in case of a leak.[9][10][12]
Desiccation Store container within a desiccatorProvides an additional layer of protection against moisture.[4]
Q3: Why is moisture control so critical for this compound?

A3: Moisture control is the single most important factor in preserving the stability of this compound. The compound is hygroscopic, meaning it actively attracts and holds water molecules from the air.[4] As detailed in Q1, this absorbed water can initiate a chain reaction of hydrolysis, leading to a progressive decline in the material's purity and the generation of acidic impurities that can interfere with your experiments.

Q4: What materials are incompatible with this compound?

A4: To prevent hazardous reactions and degradation, avoid contact with the following materials:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[9][10]

  • Strong Bases: Can aggressively promote amide hydrolysis.[8][10]

  • Strong Acids: Can catalyze hydrolysis.

  • Other Incompatibilities: The amine-like structure of amides makes them potentially incompatible with isocyanates, epoxides, anhydrides, and acid halides.[4]

Q5: I received the compound at room temperature, but the recommendation is 4°C. Is the product compromised?

A5: Not necessarily. Many suppliers ship products at ambient temperatures for logistical reasons, as short-term exposure is often not detrimental.[1] The key is the duration of this exposure. Upon receipt, you should immediately transfer the product to the recommended 4°C storage condition.[1] For critical applications, it is best practice to run a quality control check (see Section 3) on a new batch of the reagent before its first use to establish a baseline purity.

Section 3: Troubleshooting Guide - Identifying and Mitigating Degradation

This section provides guidance for situations where you suspect reagent instability is affecting your experimental results.

Q6: My experiment is giving inconsistent results. How can I check if my this compound has degraded?

A6: If you suspect reagent degradation, a systematic check of its purity is the logical next step. Follow the workflow below.

G A Inconsistent Experimental Results Observed B Isolate Variables: Confirm other reagents and system parameters are OK A->B C Analyze this compound Sample via QC Protocol (See Protocol 2) B->C D Purity Confirmed by Comparison to Reference? C->D E Degradation Detected: Presence of new peaks (e.g., hydrolysis products) D->E No F Troubleshoot Other Experimental Parameters D->F Yes G Quarantine and Dispose of Degraded Stock E->G I Proceed with Experiment Using Verified Reagent F->I H Source Fresh Reagent and Perform QC Check Upon Receipt G->H H->I

Caption: Workflow for Troubleshooting Reagent Stability.

A recommended method for a quick purity check is ¹H NMR spectroscopy. A pure sample will have a characteristic spectrum. The appearance of new signals, particularly a broadened peak in the 3-4 ppm region (hydroxyl proton of the hydrolysis product) or a shift in existing peaks, indicates the presence of impurities. LC-MS is another powerful tool to detect the parent compound and potential degradation products with different mass-to-charge ratios.[8]

Q7: I suspect hydrolysis has occurred. What are the likely degradation products I should look for?

A7: The primary product of hydrolysis would be 2-Hydroxy-N,N-dimethylpropanamide (C₅H₁₁NO₂) and Hydrogen Chloride (HCl) . If you are using a mass spectrometry-based detection method, you would look for the corresponding molecular ions. Further hydrolysis under harsh conditions could potentially lead to 2-hydroxypropanoic acid and dimethylamine.

Q8: Can I re-purify a partially degraded sample?

A8: While technically possible through methods like vacuum distillation, it is generally not recommended in a research setting. The purification process can be difficult, time-consuming, and may not effectively remove all acidic byproducts. The most reliable and time-efficient solution is to discard the compromised stock according to your institution's safety guidelines and obtain a fresh, verified batch of the reagent.[12]

Section 4: Advanced Protocols & Best Practices

Adhering to standardized protocols for handling and analysis will ensure the long-term integrity of your this compound stock.

Protocol 1: Recommended Procedure for Aliquoting and Long-Term Storage

Objective: To prepare aliquots for daily use while protecting the main stock from repeated exposure to the atmosphere.

Methodology:

  • Preparation: Allow the main stock bottle of this compound to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold chemical.

  • Inert Environment: Perform all manipulations in a glove box or under a gentle stream of dry inert gas (argon or nitrogen).

  • Aliquoting: Using a clean, dry syringe or pipette, dispense the desired volume into smaller, pre-dried vials suitable for your typical experimental scale.

  • Sealing: Tightly cap the aliquots and the main stock bottle. For added protection, wrap the caps with Parafilm®.

  • Storage: Return the main stock bottle and the new aliquots to 4°C storage.[1] If possible, place the vials inside a larger container with a desiccant.

  • Usage: For daily use, remove only one aliquot vial, allowing it to warm to room temperature before opening. This practice preserves the integrity of the main stock.

Protocol 2: Stability Assessment of this compound by ¹H NMR

Objective: To quantitatively assess the purity of a new or stored batch of this compound.

Methodology:

  • Reference Sample (Time Zero): Upon receiving a new batch, immediately acquire a ¹H NMR spectrum.

    • Dissolve a known quantity of the compound in a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard proton NMR spectrum.

    • Integrate all relevant peaks and carefully document the chemical shifts and integration values. This spectrum will serve as your reference standard.

  • Stability Monitoring: For long-term storage or if degradation is suspected, acquire a new spectrum from the stored sample using the exact same parameters as the reference sample.

  • Data Analysis:

    • Compare the new spectrum to the reference.

    • Look for the appearance of new peaks that would indicate degradation products (e.g., a new peak for the C-H proton adjacent to the new hydroxyl group in the hydrolysis product).

    • Calculate the relative integration of impurity peaks against the parent compound's peaks to estimate the percentage of degradation. A purity of >98% is generally considered acceptable for most applications.[1]

References

  • SYNTHETIKA. (n.d.). 2-Chloro-N,N-dimethylpropylamine hydrochloride.
  • Ghodke, S. (2015). What are stabilizers for amides, imides and amines for their long time storage? ResearchGate.
  • PubChem. (n.d.). Propanamide, 2-chloro-N,N-dimethyl-. National Center for Biotechnology Information.
  • Brainly. (2023). Draw the mechanism for the hydrolysis of N,N-dimethylpropanamide with an acid catalyst.
  • Google Patents. (n.d.). CA2606037C - Stabilizer blend for improved chlorine resistance.
  • Google Patents. (n.d.). US20060264540A1 - Stabilizer blend for improved chlorine resistance.
  • LibreTexts Chemistry. (2019). 20.7: Amide Chemistry.
  • Matsuoka, M., & Akitsu, T. (2021). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. Tokyo University of Science.

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Technical Support Center: Scaling Up 2-Chloro-N,N-dimethylpropanamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-N,N-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the production of this key pharmaceutical intermediate. The following information is curated from established chemical principles and field-proven insights to ensure the safety, efficiency, and success of your scale-up operations.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound.

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method is the nucleophilic acyl substitution reaction between 2-chloropropionyl chloride and dimethylamine.[1] This reaction is typically performed in a suitable solvent and often in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[2]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can often be attributed to several factors:

  • Hydrolysis of 2-chloropropionyl chloride: This is a primary competing reaction where the acyl chloride reacts with any moisture present to form 2-chloropropionic acid, which is then removed during the work-up.[3]

  • Incomplete reaction: This can be due to insufficient reaction time, poor mixing, or incorrect stoichiometry.

  • Product loss during work-up: Aggressive extraction or washing procedures can lead to the loss of the final product.

Q3: What are the common impurities I should expect?

A3: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted 2-chloropropionyl chloride and dimethylamine.

  • Side-Reaction Products: The most common is 2-chloropropionic acid from the hydrolysis of the acyl chloride.[4]

  • Residual Solvents: Solvents used in the reaction and work-up.

Q4: What are the key safety precautions when handling the reagents?

A4: Both 2-chloropropionyl chloride and dimethylamine are hazardous.

  • 2-chloropropionyl chloride is highly corrosive, toxic, and reacts violently with water to produce corrosive hydrogen chloride gas.[5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.

  • Dimethylamine is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It can cause severe skin and eye irritation.[6] It should also be handled in a well-ventilated area with appropriate PPE.

II. Troubleshooting Guide: Navigating Scale-Up Challenges

Scaling up chemical reactions introduces complexities beyond what is observed at the lab bench. This guide provides solutions to specific issues you may encounter.

Problem Potential Cause(s) Troubleshooting & Optimization
Poor Yield and Purity - Inefficient mixing leading to localized "hot spots" and side reactions.- Sub-optimal reagent addition rate causing poor reaction control.- Inadequate temperature control.- Optimize Agitation: Ensure the reactor's mixing system provides sufficient agitation to maintain a homogenous reaction mixture. For two-phase systems, vigorous stirring is crucial.[3]- Controlled Reagent Addition: Add the 2-chloropropionyl chloride to the dimethylamine solution dropwise or via a syringe pump to maintain better control over the reaction rate and temperature.[7]- Temperature Monitoring: Maintain a low reaction temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions.[3]
Difficult Work-up and Emulsion Formation - Inefficient phase separation in large volumes.- Formation of stable emulsions during aqueous washes.- Brine Wash: Use a saturated aqueous sodium chloride (brine) solution to aid in breaking emulsions and improve phase separation.[8]- Solvent Selection: Choose a work-up solvent that has a significant density difference from water to facilitate easier separation.- Centrifugation: For persistent emulsions at a smaller scale, centrifugation can be an effective separation method.
Product Decomposition During Distillation - Thermal instability of the product at the boiling point.- Presence of acidic impurities catalyzing decomposition.- Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point and minimize thermal stress.- Pre-distillation Neutralization: Ensure all acidic impurities, such as residual HCl or 2-chloropropionic acid, are removed through a thorough wash with a mild base (e.g., sodium bicarbonate solution) before distillation.[9]

III. Process Safety: Managing Exothermic Hazards

The reaction between 2-chloropropionyl chloride and dimethylamine is exothermic and requires careful management to prevent thermal runaway, especially at a larger scale.[2][10]

Key Safety Measures for Exothermic Reaction Control:
  • Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat of reaction and the rate of heat generation. This data is crucial for designing an adequate cooling system.

  • Effective Cooling: The reactor must be equipped with a cooling system capable of dissipating the heat generated by the reaction.[11] This may include a cooling jacket, internal cooling coils, or an external heat exchanger.

  • Emergency Preparedness:

    • Quenching System: Have a pre-determined and tested quenching procedure to stop the reaction in case of a thermal runaway. This could involve adding a pre-cooled inert solvent or a reagent that quickly neutralizes one of the reactants.[11]

    • Pressure Relief: The reactor should be fitted with a pressure relief device, such as a rupture disc or a safety relief valve, to prevent over-pressurization.[11]

  • Continuous Monitoring: Implement continuous monitoring of the reaction temperature and pressure with alarms set to alert operators of any deviations from the safe operating limits.[11]

Diagram: Logic for Safe Exothermic Reaction Scale-up

G cluster_0 Pre-Scale-up Assessment cluster_1 Scale-up Implementation cluster_2 Emergency Systems Reaction Calorimetry Reaction Calorimetry Reactor Design & Cooling Capacity Reactor Design & Cooling Capacity Reaction Calorimetry->Reactor Design & Cooling Capacity Hazard Analysis (HAZOP) Hazard Analysis (HAZOP) Define Safe Operating Limits Define Safe Operating Limits Hazard Analysis (HAZOP)->Define Safe Operating Limits Continuous Monitoring (T, P) Continuous Monitoring (T, P) Define Safe Operating Limits->Continuous Monitoring (T, P) Controlled Reagent Addition Controlled Reagent Addition Reactor Design & Cooling Capacity->Controlled Reagent Addition Quenching Protocol Quenching Protocol Continuous Monitoring (T, P)->Quenching Protocol Deviation Detected Pressure Relief System Pressure Relief System Continuous Monitoring (T, P)->Pressure Relief System Over-pressurization

Caption: A workflow for managing exothermic reaction hazards during scale-up.

IV. Experimental Protocols

Step-by-Step Synthesis and Work-up Protocol
  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge a solution of dimethylamine in a suitable solvent (e.g., dichloromethane or toluene).

  • Cooling: Cool the reactor contents to 0-5 °C using an ice-salt bath or a chiller.

  • Reagent Addition: Slowly add 2-chloropropionyl chloride to the cooled dimethylamine solution via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or GC).

  • Quenching: Slowly add water to the reaction mixture to quench any unreacted 2-chloropropionyl chloride.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • A dilute acid (e.g., 1M HCl) to remove excess dimethylamine.

    • A dilute base (e.g., 5% sodium bicarbonate solution) to neutralize any HCl and 2-chloropropionic acid.[9]

    • Water to remove any residual salts.

    • Brine to aid in drying.[8]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation.

Diagram: Synthesis and Purification Workflow

G Dimethylamine Solution Dimethylamine Solution Reaction Reaction Dimethylamine Solution->Reaction 2-Chloropropionyl Chloride 2-Chloropropionyl Chloride 2-Chloropropionyl Chloride->Reaction Quenching Quenching Reaction->Quenching Phase Separation Phase Separation Quenching->Phase Separation Aqueous Washes Aqueous Washes Phase Separation->Aqueous Washes Drying Drying Aqueous Washes->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation Pure Product Pure Product Vacuum Distillation->Pure Product

Caption: A simplified workflow for the synthesis and purification of this compound.

V. Materials of Construction and Waste Management

Materials of Construction:

Due to the corrosive nature of 2-chloropropionyl chloride and the hydrochloric acid byproduct, careful selection of reactor materials is essential.

  • Glass-lined steel reactors are an excellent choice due to their high corrosion resistance to a wide range of chemicals.[1]

  • Hastelloy C-276 and other nickel-molybdenum-chromium superalloys offer excellent resistance to corrosive environments.[1]

  • Tantalum provides outstanding resistance but is a more expensive option.[1]

Waste Management:

The production of this compound generates several waste streams that must be managed responsibly.[3][12]

  • Aqueous Waste: The acidic and basic washes will contain salts and small amounts of organic compounds. This waste should be neutralized and treated before disposal in accordance with local regulations.

  • Organic Waste: Residual solvents and distillation residues are considered organic waste and should be collected for proper disposal, often through incineration.[13]

  • Solid Waste: Used drying agents and filter cakes are solid waste and should be disposed of according to their level of contamination.

  • Gaseous Emissions: The reaction can produce HCl gas, which should be scrubbed before venting to the atmosphere.

It is crucial to classify and segregate all waste streams at the point of generation to ensure proper and compliant disposal.[3]

VI. References

  • Novasol Biotech. (2025, February 14). How to exactly deal with the wastes in the production of pharmaceutical intermediates? Novasol Biotech. [Link]

  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards. TSM TheSafetyMaster Private Limited. [Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1458–1477. [Link]

  • The Pharma Innovation Journal. (2017). An overview of waste management in pharmaceutical industry. The Pharma Innovation Journal. [Link]

  • YouTube. (2024, July 6). Exothermic reaction safety. [Link]

  • vpharmahorizon.com. (2025, June 27). Waste Management in Pharma Manufacturing: From Hazardous to Zero-Waste. vpharmahorizon.com. [Link]

  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd. [Link]

  • Clark, W. M., et al. (n.d.). AN EXPERIMENT TO ILLUSTRATE THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP. Worcester Polytechnic Institute. [Link]

  • De Dietrich Process Systems. (2017, April 27). Material of Construction Options for Chemical Process Plants. De Dietrich Process Systems. [Link]

  • ResearchGate. (2025, August 7). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. ResearchGate. [Link]

  • ACS Publications. (2025, October 28). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry. [Link]

  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]

  • The Amlon Group. (n.d.). Pharmaceutical Waste Management Services. The Amlon Group. [Link]

  • CHEM21. (n.d.). CHEM21 Case Study: Catalytic Bio-Chemo Amide Bond Formation. CHEM21. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor. [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis. [Link]

  • ACS Omega. (2021, November 5). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. [Link]

  • The Journal of Organic Chemistry. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025, October 17). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. ResearchGate. [Link]

  • sathee jee. (n.d.). Chemistry Acid Chloride. sathee jee. [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Chemistry LibreTexts. [Link]

  • Semantic Scholar. (n.d.). THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP. Semantic Scholar. [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • PMC. (2021, November 5). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. [Link]

  • NIH. (2013, December 2). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for amidation using silicon reagents. ResearchGate. [Link]

  • Green Chemistry (RSC Publishing). (2020, November 2). The preparation and applications of amides using electrosynthesis. [Link]

  • Scite.ai. (n.d.). The thermal decomposition of 2-chloroethanol. Scite.ai. [Link]

  • MDPI. (2024, November 7). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link]

  • RSC Publishing. (n.d.). Thermal decomposition and combustion of cocrystals of CL-20 and linear nitramines. [Link]

  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. PubChem. [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 2-Chloro-N,N-dimethylpropanamide by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing thin-layer chromatography (TLC) to monitor the synthesis of 2-chloro-N,N-dimethylpropanamide. This haloamide is a crucial intermediate in various synthetic pathways, and accurate reaction monitoring is paramount for optimizing yield and purity. This document provides in-depth, experience-based troubleshooting advice and frequently asked questions to navigate the nuances of this specific analytical challenge.

The synthesis of this compound typically involves the reaction of 2-chloropropionyl chloride with dimethylamine, often in the presence of a base like triethylamine to scavenge the HCl byproduct.[1][2] Monitoring the consumption of the starting materials and the formation of the product by TLC is a rapid and effective method to determine the reaction's endpoint.

Frequently Asked Questions (FAQs)

Q1: What is a good starting TLC solvent system for monitoring the reaction between 2-chloropropionyl chloride and dimethylamine?

A good starting point is a mixture of a non-polar and a moderately polar solvent. A 1:1 mixture of hexane and ethyl acetate is often effective.[3] You can adjust the ratio to achieve an optimal Rf value for the product, ideally between 0.3 and 0.6.[4][5] If the spots are too high on the plate (high Rf), increase the proportion of the non-polar solvent (hexane). If they remain near the baseline (low Rf), increase the amount of the polar solvent (ethyl acetate).[4]

Q2: How can I visualize the spots on the TLC plate? My compounds are not UV-active.

While the amide product may have some UV absorbance, the starting materials might not be strongly UV-active.[6] Therefore, chemical staining is often necessary. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups.[7] Anisaldehyde or ceric ammonium molybdate (CAM) stains can also be effective and may produce different colors for the starting material and product, aiding in identification.[8][9] Iodine vapor is another simple and often effective visualization method.[6][10]

Q3: What are the expected relative Rf values for the starting materials and the product?

Generally, the product, this compound, will be less polar than the dimethylamine starting material but more polar than the 2-chloropropionyl chloride. Therefore, you can expect the Rf of dimethylamine to be the lowest, followed by the product, and the acyl chloride to be the highest. However, the acyl chloride is highly reactive and may hydrolyze to 2-chloropropionic acid on the silica plate, which would appear as a spot with a very low Rf.

Q4: My TLC plate shows a streak from the baseline. What could be the cause?

Streaking can be caused by several factors.[11] The most common is overloading the sample on the TLC plate. Try diluting your reaction mixture sample before spotting.[11] Streaking can also occur if the compound is highly polar or acidic/basic. In the case of this reaction, the presence of excess triethylamine or dimethylamine (bases) can cause streaking. Adding a small amount of a volatile acid, like acetic acid, to the developing solvent can sometimes resolve this issue.[11]

Q5: I see a new spot appearing on my TLC plate over time, but it's not my desired product. What could it be?

A common side reaction is the hydrolysis of the starting acyl chloride (2-chloropropionyl chloride) to 2-chloropropionic acid, especially if there is moisture in the reaction.[12][13] This carboxylic acid will be very polar and will likely have a very low Rf value, often remaining at the baseline. Similarly, the product amide can also hydrolyze under acidic or basic conditions, though this is generally slower.[14]

Troubleshooting Guide

This section addresses specific problems you might encounter during the TLC analysis of your reaction.

Problem 1: No Spots are Visible After Development and Visualization
Potential Cause Recommended Solution Scientific Rationale
Sample is too dilute. Re-spot the TLC plate multiple times in the same location, allowing the solvent to dry completely between applications.[11]Concentrating the sample on the plate increases the amount of compound above the detection limit of the visualization method.
Compound is not responsive to the chosen stain. Try a different visualization technique. If using a permanganate stain, try an iodine chamber or a p-anisaldehyde stain.[10]Different stains react with different functional groups. Amides may not stain well with certain reagents.
Compound is volatile. Ensure the TLC plate is not heated excessively after development and before staining.Volatile compounds can evaporate from the plate, especially with heat, leading to a lack of visible spots.
Incorrect solvent level in the developing chamber. Ensure the solvent level is below the baseline where the samples are spotted.[11]If the solvent level is too high, it will dissolve the sample into the solvent reservoir instead of allowing it to travel up the plate.[3]
Problem 2: Spots are Streaked or Elongated
Potential Cause Recommended Solution Scientific Rationale
Sample is overloaded. Dilute the sample before spotting it on the TLC plate.[11]A high concentration of the sample can saturate the stationary phase, leading to poor separation and streaking.
Presence of basic or acidic compounds. Add a small percentage (0.1-1%) of triethylamine (for acidic compounds) or acetic acid (for basic compounds) to the eluent.[11]The additive neutralizes the active sites on the silica gel, preventing strong interactions that can cause streaking.
Compound is degrading on the silica plate. Consider using a different stationary phase, such as alumina or a reversed-phase plate, or run a 2D TLC to confirm instability.[15][16]Silica gel is acidic and can cause the degradation of sensitive compounds.
Inappropriate spotting solvent. Use a less polar and volatile solvent to dissolve the sample before spotting. Dichloromethane is a good choice.[4]A highly polar spotting solvent can cause the initial spot to spread, leading to a diffuse or streaked appearance after development.
Problem 3: Poor Separation of Spots (Rf Values are Too Close)
Potential Cause Recommended Solution Scientific Rationale
Inappropriate solvent system polarity. Systematically vary the ratio of the polar and non-polar solvents in your eluent. Try a completely different solvent system, for example, dichloromethane/methanol.[5]Fine-tuning the eluent polarity is crucial for achieving differential migration of compounds with similar properties.
Co-spotting confirmation needed. On the same TLC plate, spot the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture in the same lane.If the starting material and product have very similar Rf values, the co-spot will appear as a single, slightly elongated spot if the starting material is still present. If the reaction is complete, the co-spot will look identical to the reaction mixture spot.

Experimental Protocols

Protocol 1: Standard TLC Monitoring
  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

    • Mark the lanes for your samples: starting material (amine), co-spot, and reaction mixture at different time points (e.g., t=0, t=1h, t=2h).

  • Sample Application:

    • Dilute your starting material and reaction mixture samples in a volatile solvent like ethyl acetate or dichloromethane.

    • Using a capillary tube, spot a small amount of each sample onto its designated lane on the baseline.

    • For the co-spot lane, spot the starting material first, let it dry, and then spot the reaction mixture on top of it.

  • Development:

    • Prepare the developing chamber by adding your chosen eluent (e.g., 1:1 Hexane:Ethyl Acetate) to a depth of about 0.5 cm.

    • Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate dip).

Diagrams

TLC_Workflow cluster_prep Plate Preparation cluster_spot Sample Application cluster_dev Development cluster_vis Visualization prep1 Draw Baseline prep2 Mark Lanes prep1->prep2 spot2 Spot on Baseline prep2->spot2 spot1 Dilute Samples spot1->spot2 dev2 Elute Plate spot2->dev2 dev1 Prepare Chamber dev1->dev2 vis1 Dry Plate dev2->vis1 vis2 UV/Stain vis1->vis2

Caption: General workflow for TLC monitoring.

Troubleshooting_Logic cluster_streaking Streaking Spots cluster_rf Incorrect Rf cluster_no_spots No Visible Spots start Problem with TLC Plate s1 Overloaded? start->s1 rf1 Too High/Low? start->rf1 ns1 Sample too Dilute? start->ns1 s2 Dilute Sample s1->s2 Yes s3 Acidic/Basic? s1->s3 No s4 Add Modifier to Eluent s3->s4 Yes rf2 Adjust Solvent Polarity rf1->rf2 ns2 Concentrate Spot ns1->ns2 Yes ns3 Wrong Stain? ns1->ns3 No ns4 Try Different Stain ns3->ns4 Yes

Caption: Troubleshooting decision tree for common TLC issues.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • UCLA Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • ResearchGate. (2012). What is the best charring solution for amides TLC?.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Reddit. (2024). TLC for amide synthesis.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
  • Organic Chemistry. (n.d.). TLC stains.
  • ResearchGate. (2019). Can it be heated when acyl chloride is used to synthesize amide bonds?.
  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
  • Google Patents. (n.d.). CN1033378A - 2,3-two chloro-N, the preparation method of N-dimethyl propylamine.
  • Carl ROTH. (n.d.). Solvents for TLC.
  • Reddit. (2025). Need help in optimizing amide formation through acyl chloride pathway.
  • PubChem. (n.d.). Propanamide, 2-chloro-N,N-dimethyl-.
  • Chemistry LibreTexts. (2019). 20.7: Amide Chemistry.
  • Brainly. (2023). Draw the mechanism for the hydrolysis of N,N-dimethylpropanamide with an acid catalyst.
  • Tokyo University of Science. (2021). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein.
  • Chemistry Stack Exchange. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone?.

Sources

Technical Support Center: Solvent Selection for Reactions with 2-Chloro-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-N,N-dimethylpropanamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical impact of solvent choice on the reactivity of this versatile reagent. The following troubleshooting guides and frequently asked questions will help you optimize your reaction conditions, maximize yields, and understand the underlying chemical principles at play.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions provided are grounded in established principles of physical organic chemistry.

Issue 1: My reaction is extremely slow or isn't proceeding to completion.

Question: I'm attempting a nucleophilic substitution with this compound, but after several hours, analysis (TLC, LC-MS) shows mostly unreacted starting material. What's going wrong?

Probable Cause & Solution:

The most likely culprit is the use of an inappropriate solvent, specifically a polar protic solvent like water, methanol, or ethanol. This compound typically undergoes nucleophilic substitution via an SN2 mechanism. For this mechanism to be efficient, the nucleophile must be highly reactive and available to attack the electrophilic carbon.

Polar protic solvents contain O-H or N-H bonds, allowing them to form strong hydrogen bonds with anionic or electron-rich nucleophiles.[1][2] This interaction creates a "solvent cage" around the nucleophile, stabilizing it and effectively shielding it from the electrophile.[2][3] This solvation drastically reduces the nucleophile's reactivity, thereby slowing down or even halting the SN2 reaction.[4]

Recommended Action:

Switch to a polar aprotic solvent . These solvents possess a significant dipole moment, which helps dissolve the reactants, but they lack the ability to donate hydrogen bonds.[1] This leaves the nucleophile "naked" and highly reactive in solution, significantly accelerating the reaction rate.[1]

Recommended Solvents for SN2 Reactions:

SolventDielectric Constant (ε)Dipole Moment (μ, D)TypeRationale for Use
Acetonitrile (ACN) 37.53.92Polar AproticExcellent for dissolving a wide range of nucleophiles while minimally solvating anions.[2]
N,N-Dimethylformamide (DMF) 36.73.82Polar AproticHigh boiling point (153 °C) allows for higher reaction temperatures. It is also an excellent solvent for many organic and inorganic compounds.[5]
Dimethyl Sulfoxide (DMSO) 46.73.96Polar AproticHighly polar, effectively solvates cations, leaving the nucleophile highly reactive.[2]
Acetone 20.72.88Polar AproticA less polar option, but still effective and easily removed due to its lower boiling point (56 °C).[2]
Issue 2: I'm observing significant side products consistent with solvolysis.

Question: My reaction is yielding a mixture of my desired product and a byproduct where the nucleophile appears to be the solvent itself. Why is this happening?

Probable Cause & Solution:

This issue, known as solvolysis, occurs when the solvent acts as a nucleophile, competing with your intended reagent. This is particularly problematic with nucleophilic solvents like water, alcohols, or amines. While this compound is an α-chloro amide, certain conditions can promote solvolysis.[6]

The mechanism can be SN2-like, where the solvent directly attacks the electrophilic carbon, or in some cases, if a carbocation intermediate can be stabilized, an SN1-type pathway can occur.[7][8] For instance, the solvolysis of the related N,N-dimethylcarbamoyl chloride has been shown to proceed via an SN1 mechanism in aqueous ethanol.[7]

Recommended Action:

  • Choose a Non-Nucleophilic Solvent: Select a solvent that is chemically inert under the reaction conditions. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally poor nucleophiles and are excellent choices.[2] Ethereal solvents like tetrahydrofuran (THF) or non-polar solvents like toluene can also be used if reactant solubility permits.

  • Ensure Anhydrous Conditions: If your chosen solvent is hygroscopic (e.g., DMF, DMSO), ensure it is properly dried before use. Trace amounts of water can lead to hydrolysis, forming N,N-dimethyl-2-hydroxypropanamide as a byproduct.

Workflow: Troubleshooting Solvent-Related Reactivity Issues

Caption: A flowchart for diagnosing and solving common reactivity issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal class of solvents for SN2 reactions with this compound?

Polar aprotic solvents are overwhelmingly the best choice.[1] They are polar enough to dissolve the charged nucleophile and the polar substrate but do not form strong hydrogen bonds that would deactivate the nucleophile.[2] This maximizes the reaction rate by keeping the nucleophile in a high-energy, reactive state.

Q2: How does solvent polarity specifically impact the SN2 reaction pathway?

In an SN2 reaction, a single transition state is formed where the nucleophile is forming a bond as the leaving group departs. This transition state has a dispersed negative charge. Polar solvents can stabilize this transition state, which can help accelerate the reaction.[3] However, the dominant effect is the solvation of the nucleophile. Polar aprotic solvents offer the best balance: they can solvate the accompanying cation and stabilize the transition state without deactivating the anionic nucleophile.[1][9]

Visualizing Solvent Effects on the Nucleophile

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., Acetonitrile) Nu_Protic Nucleophile (Nu⁻) Solv1 H-O-CH₃ Nu_Protic->Solv1 H-Bond Solv2 H-O-CH₃ Nu_Protic->Solv2 H-Bond Solv3 H-O-CH₃ Nu_Protic->Solv3 H-Bond Solv4 H-O-CH₃ Nu_Protic->Solv4 H-Bond Result1 Result: Solvated, 'caged', and poorly reactive nucleophile. Nu_Aprotic Nucleophile (Nu⁻) Result2 Result: 'Naked', unsolvated, and highly reactive nucleophile. Cation Cation (M⁺) Solv_Aprotic CH₃-C≡N Cation->Solv_Aprotic Solvation

Caption: Interaction of nucleophiles in protic vs. aprotic solvents.

Q3: Can I use non-polar solvents like hexane or toluene?

While non-polar solvents will not deactivate the nucleophile through hydrogen bonding, they are often poor choices because many nucleophiles (which are frequently salts) and the polar substrate (this compound) have very low solubility in them.[2] For a reaction to occur, the reactants must be dissolved to allow for effective collision.[9] Therefore, a polar aprotic solvent is almost always preferred to ensure sufficient solubility.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a starting point for a typical SN2 reaction. Optimization of temperature, concentration, and reaction time may be necessary.

Objective: To substitute the chloride of this compound with a generic nucleophile (Nu⁻).

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., sodium azide, potassium cyanide) (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the nucleophile.

  • Solvent Addition: Under an inert atmosphere, add the anhydrous polar aprotic solvent via syringe. Stir the mixture to dissolve or suspend the nucleophile.

  • Substrate Addition: Add this compound (1.0 eq) to the mixture.

  • Reaction: Stir the reaction at the desired temperature (room temperature to 80 °C, depending on the nucleophile's reactivity). Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., by pouring into water).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization as needed.

References

  • ResearchGate. (n.d.).
  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Link
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Link
  • ResearchGate. (n.d.). A detailed study on the effect of different solvents and bases.... Link
  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?. Link
  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Link
  • American Chemical Society. (n.d.). Steric and Solvation Effects in Ionic SN2 Reactions. Journal of the American Chemical Society. Link
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Chloro-2-methylpropane as a Solvent for Non-Polar Compounds. Link
  • ChemScene. (n.d.). This compound. Link
  • YouTube. (2014, June 29). Solvent Effects on Sn2 Reactions. Link
  • Santa Cruz Biotechnology. (n.d.). This compound. Link
  • ChemicalBook. (n.d.). 2-CHLORO-3-OXO-N,3-DIPHENYLPROPANAMIDE synthesis. Link
  • Alfa Chemistry. (n.d.). CAS 10397-68-9 this compound. Link
  • ResearchGate. (n.d.). Solvolysis reaction of 2‐chloro‐2‐methylpropane. Link
  • Royal Society of Chemistry. (n.d.). Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides. Organic & Biomolecular Chemistry. Link
  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Link
  • ECHEMI. (n.d.). This compound. Link
  • MDPI. (n.d.).
  • Filo. (2025, August 24). The solvolysis of 2-chloro-2-methyl propane in aqueous acetone is given b... Link
  • White Rose Research Online. (n.d.).
  • PubChem. (n.d.). Propanamide, 2-chloro-N,N-dimethyl-. Link
  • YouTube. (2025, June 16). How Does Polarity Influence Chemical Reactions?. Link
  • Benchchem. (n.d.). Preventing hydrolysis of N-ethyl-2,2-dimethylpropanamide during workup. Link
  • Scientific Research Publishing. (n.d.).
  • National Institutes of Health. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC. Link
  • YouTube. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. Link
  • Chegg.com. (2021, July 13). Solved (b) The solvolysis reaction of | Chegg.com. Link
  • ResearchGate. (2025, August 5). Solvation of N-methyl-2-pyrrolidone and N,N-dimethylpropanamide in cyclohexane, heptane, n-alkan-1-ols(C1–C4)
  • PubMed. (n.d.). Solvent Effects on Chemical Processes. 11. Solvent Effects on the Kinetics of Decarboxylative Dechlorination of N-chloro Amino Acids in Binary Aqueous-Organic Solvents. Link
  • PubChem. (n.d.). N,N-diethyl-2,2-dimethylpropanamide. Link

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Technical Support Center: Catalyst Selection for Reactions Involving 2-Chloro-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into catalyst selection for reactions involving 2-Chloro-N,N-dimethylpropanamide. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and catalytic reactions of this compound.

Q1: What is the primary reactive site on this compound and what type of reaction is most common?

A1: The primary reactive site is the carbon atom bonded to the chlorine atom (the α-carbon). This C-Cl bond is susceptible to nucleophilic attack, making the most common reaction a bimolecular nucleophilic substitution (SN2).[1] The chlorine atom is a good leaving group, and the electrophilicity of the α-carbon is enhanced by the adjacent carbonyl group.

Q2: Is a catalyst always necessary for nucleophilic substitution reactions on this molecule?

A2: Not always, but it is highly recommended for achieving efficient and timely conversions. Strong nucleophiles may react directly, but the reaction can be slow. A catalyst is often essential when using weak or moderately reactive nucleophiles, or when aiming for milder reaction conditions to preserve sensitive functional groups elsewhere in the molecule.

Q3: What is the most common and effective catalyst for enhancing SN2 reactions on this substrate, and what is its mechanism?

A3: The most common and effective catalyst is a catalytic amount of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI). This strategy employs the Finkelstein reaction mechanism in situ. The iodide ion is a more potent nucleophile than many other nucleophiles and readily displaces the chloride. This transiently forms the more reactive 2-Iodo-N,N-dimethylpropanamide intermediate. The C-I bond is weaker and iodide is a better leaving group than chloride, making the subsequent attack by the primary nucleophile much faster.[1]

Q4: When is a phase-transfer catalyst (PTC) the right choice?

A4: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is ideal for reactions where the nucleophile and the substrate are in different phases.[1] This is common when using an inorganic salt nucleophile (e.g., NaN₃, KCN) which is soluble in water, while the chloro-amide substrate is soluble in an immiscible organic solvent. The PTC transports the nucleophile anion from the aqueous phase to the organic phase, enabling the reaction to occur.

Q5: Can I use palladium-based cross-coupling catalysts with this compound?

A5: While palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Sonogashira) are staples for C-C bond formation, they are most commonly applied to aryl or vinyl halides.[2] Their application with alkyl halides like this compound is more challenging due to the potential for β-hydride elimination. However, specialized palladium or nickel catalyst systems designed for sp³-sp² or sp³-sp³ coupling do exist. This is an advanced application and requires careful selection of the catalyst, ligand, and reaction conditions to suppress side reactions.

Q6: How does solvent choice impact the catalyzed reaction?

A6: Solvent choice is critical. For SN2 reactions, a polar aprotic solvent is almost always the best choice. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and highly reactive. They also prevent competing solvolysis side reactions.

SolventTypeRationale for Use
Dimethylformamide (DMF) Polar AproticExcellent solvating power for a wide range of reagents; high boiling point allows for heating.[1]
Acetonitrile (MeCN) Polar AproticLess viscous and easier to remove than DMF; good for reactions at moderate temperatures.[2]
Acetone Polar AproticParticularly useful for iodide-catalyzed (Finkelstein) reactions as NaCl and KCl are insoluble and precipitate, driving the equilibrium forward.
Dimethyl Sulfoxide (DMSO) Polar AproticVery high polarity and boiling point, used for particularly difficult or unreactive substrates.

Section 2: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This guide provides a systematic approach to troubleshooting common problems.

Problem: Low or No Product Conversion
  • Symptom: TLC or GC-MS analysis shows a high proportion of unreacted this compound after the expected reaction time.

Possible CauseRecommended ActionScientific Rationale
Insufficient Nucleophilicity 1. Switch to a stronger nucleophile if possible. 2. Add a catalytic amount of NaI to generate a more reactive intermediate.[1]The reaction rate is directly proportional to the strength of the nucleophile. The iodide-catalyzed pathway provides a lower activation energy barrier.
Steric Hindrance 1. Increase reaction temperature to provide more kinetic energy. 2. Increase reaction time. 3. Consider a less sterically hindered nucleophile if the structure can be modified.SN2 reactions are sensitive to steric bulk at both the electrophile and the nucleophile, which impedes the required backside attack.
Incorrect Solvent Ensure a polar aprotic solvent (DMF, MeCN, DMSO) is being used. Avoid protic solvents like ethanol or water.Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, significantly slowing the SN2 reaction.
Catalyst Inactivation If using an iodide salt, ensure it is not excessively old or clumped. For PTCs, ensure the structure is intact.Moisture can affect catalyst performance. Ensure all reagents and solvents are appropriately dried where necessary.
Problem: Significant Byproduct Formation
  • Symptom: TLC shows multiple new spots, or the NMR spectrum of the crude product is complex and shows unexpected signals.

One of the most common competing pathways is the E2 elimination reaction, which is favored by strong, sterically hindered bases.

CompetingPathways Substrate This compound SN2_Product Substitution Product Substrate->SN2_Product  Good Nucleophile  (e.g., N3⁻, RS⁻)  SN2 Pathway E2_Product Elimination Product (N,N-dimethylacrylamide) Substrate->E2_Product  Strong, Hindered Base  (e.g., t-BuO⁻)  E2 Pathway

Troubleshooting Steps:

  • Evaluate Your Nucleophile/Base: If your nucleophile is also a strong base (e.g., an alkoxide), elimination is a risk. If substitution is the goal, use a nucleophile that is a weak base (e.g., azide, cyanide, halides).

  • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at a lower temperature can increase the selectivity for the SN2 product.

  • Check for Amide Hydrolysis: If your workup or reaction conditions are strongly acidic or basic, you may be cleaving the amide bond itself.[3] Ensure conditions are kept as close to neutral as possible if the amide is to be preserved.

Section 3: Experimental Protocols & Workflows

Catalyst Selection Workflow

This decision tree provides a logical workflow for selecting an appropriate catalytic system for your reaction.

CatalystWorkflow start Define Nucleophile (Nu⁻) and Reaction Conditions q1 Is the reaction biphasic? (e.g., aqueous Nu⁻, organic substrate) start->q1 ptc Use Phase-Transfer Catalyst (e.g., TBAB) q1->ptc Yes q2 Is the reaction sluggish with a weak/moderate Nu⁻? q1->q2 No nai Use Iodide Catalyst (catalytic NaI or KI) q2->nai Yes no_cat Proceed without catalyst (strong nucleophile) q2->no_cat No q3 Is a new C(sp³)-C(sp²) or C(sp³)-C(sp) bond desired? q2->q3 q3->nai No pd_cat Advanced: Screen specialized Pd or Ni cross-coupling catalysts q3->pd_cat Yes

Protocol 1: General Procedure for Iodide-Catalyzed Nucleophilic Substitution

This protocol is a generalized procedure for a typical SN2 reaction using an amine nucleophile and a catalytic amount of sodium iodide.[1]

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., a secondary amine) (1.1 - 1.5 eq)

  • Sodium Iodide (NaI) (0.1 eq)

  • Base (non-nucleophilic, e.g., K₂CO₃ or Et₃N) (1.5 - 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound, the nucleophile, sodium iodide, and the base.

  • Add anhydrous DMF via syringe to the flask. The typical concentration is 0.1-0.5 M.

  • Stir the mixture at the desired temperature (this can range from room temperature to 80 °C, depending on the nucleophile's reactivity).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization as required.

References

  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]
  • Catalytic Amide Bond Forming Methods. Royal Society of Chemistry. [Link]
  • An improved method of amide synthesis using acyl chlorides | Request PDF.
  • Amide synthesis by acyl
  • CN1033378A - 2,3-two chloro-N, the preparation method of N-dimethyl propylamine.
  • 11.9: Nucleophilic Substitution at Activated Amides and Carbamides. Chemistry LibreTexts. [Link]
  • Propanamide, 2-chloro-N,N-dimethyl- | C5H10ClNO | CID 112034. PubChem. [Link]
  • Nucleophilic Acyl Substitution. FutureLearn. [Link]
  • What amine would react with what acid chloride to give the indicated amide product? N,N-Dimethylpropanamide. Homework.Study.com. [Link]
  • Propanamide, 2-chloro-N,N-dimethyl- - Substance Details. US EPA. [Link]
  • Nucleophilic Substitution Practice Questions & Answers – Page 1. Organic Chemistry. [Link]
  • Nucleophilic Substitution Reactions Archives - Page 5 of 5. Chemistry Steps. [Link]
  • 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

Sources

safe quenching procedures for 2-Chloro-N,N-dimethylpropanamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-N,N-dimethylpropanamide Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for handling reactions involving this compound. This document provides essential safety information, detailed quenching protocols, and troubleshooting advice to ensure the safe and effective management of this reactive reagent in your laboratory. As an α-chloro amide, this compound is a potent electrophile and alkylating agent, necessitating careful handling and deactivation procedures.[1][2] This guide is structured to provide quick answers through FAQs and in-depth solutions through comprehensive troubleshooting guides and protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with unquenched this compound?

A1: The primary hazard is its reactivity as an alkylating agent.[1] The carbon atom attached to the chlorine is highly electrophilic. If left unquenched, it can react with nucleophiles in your product mixture during workup, purification, or in waste streams. This can lead to the formation of unknown, potentially hazardous byproducts and can compromise the integrity of your desired product.

Q2: Can I quench my reaction mixture directly with water?

A2: While water can hydrolyze this compound to N,N-dimethyl-2-hydroxypropanamide, this reaction is often slow under neutral conditions.[3][4] Adding water directly to a cold, non-basic reaction mixture might not be effective, leaving significant amounts of the reactive starting material. Quenching with strong aqueous bases can accelerate hydrolysis but may be highly exothermic and can degrade sensitive products.[5] A more controlled and reliable method is to use a nucleophilic quenching agent.

Q3: What are the signs of a successful and complete quench?

A3: A successful quench is characterized by the complete consumption of the electrophile. This can be verified by taking a small, carefully quenched aliquot from the reaction mixture and analyzing it by an appropriate method like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). The spot or peak corresponding to this compound should be absent.

Q4: Why is it critical to cool the reaction mixture before quenching?

A4: Quenching reactions are almost always exothermic. Cooling the reaction mixture (typically to 0 °C or below) is a critical safety step to absorb the heat generated during the neutralization of the reactive species.[6][7] Adding the quenching agent to a warm or hot solution can cause the reaction to become uncontrollable, leading to a dangerous temperature spike, pressure buildup, and potential splashing of hazardous materials.

Q5: What personal protective equipment (PPE) is required when working with this compound?

A5: Standard PPE includes safety goggles with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[8][9] All handling of the neat material and the quenching procedure itself must be performed inside a certified chemical fume hood to avoid inhalation of any vapors.[6][8]

Troubleshooting Guide

This section addresses specific issues that may arise during the quenching process.

Problem Potential Cause(s) Recommended Solution(s) & Rationale
Violent Exothermic Reaction During Quench 1. Quenching agent was added too quickly. 2. The reaction mixture was not sufficiently cooled. 3. The concentration of unreacted electrophile was higher than anticipated.Solution: Immediately slow or stop the addition of the quenching agent. If necessary, add more cooling capacity (e.g., switch to a dry ice/acetone bath). Rationale: The rate of heat generation is directly proportional to the rate of addition. Slow, dropwise addition allows the cooling bath to dissipate the heat effectively, maintaining control over the reaction temperature.[6][7]
Incomplete Quench (Reagent Detected Post-Workup) 1. Insufficient amount of quenching agent was used. 2. The quenching reaction is slow at the temperature used. 3. Poor mixing of the biphasic reaction mixture.Solution: Use a slight excess (e.g., 1.2-1.5 equivalents relative to the theoretical maximum of unreacted starting material) of the quenching agent. After addition, allow the mixture to stir at the cold temperature for a period (e.g., 30 minutes) before slowly warming to room temperature and stirring for an additional hour.[10] Ensure vigorous stirring to promote contact between reactants. Rationale: Stoichiometric control and sufficient reaction time are crucial for ensuring complete conversion.
Formation of Unexpected Byproducts 1. The quenching agent is reacting with the desired product. 2. Hydrolysis of the amide bond under harsh (acidic or basic) quenching conditions.Solution: Select a quenching agent that is orthogonal to the reactivity of your product. For example, if your product is sensitive to amines, consider a milder hydrolytic quench with a buffered aqueous solution. Analyze a small test quench to identify potential side reactions. Rationale: The choice of quenching agent must be compatible with all components in the reaction mixture to preserve the integrity of the target molecule.[3]
Emulsion Formation During Aqueous Workup The formation of salts or amphiphilic molecules at the interface of the organic and aqueous layers.Solution: Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up emulsions and decrease the solubility of organic components in the aqueous phase.[3] If the emulsion persists, filtration through a pad of celite can be effective.

Visualized Workflow & Decision Guide

Diagram 1: Selecting a Quenching Strategy

This diagram outlines the decision-making process for choosing the most appropriate quenching procedure based on the stability of the reaction product.

G start Reaction Complete. Prepare to Quench. cool Cool Reaction to 0 °C in Ice Bath start->cool check_stability Is Product Stable to Nucleophilic Amines? cool->check_stability use_amine Use Protocol 1: Quench with Secondary Amine (e.g., Diethylamine) check_stability->use_amine  Yes check_hydrolysis Is Product Stable to Mild Aqueous Base (e.g., NaHCO₃)? check_stability->check_hydrolysis  No use_hydrolysis Use Protocol 2: Quench with Saturated Aqueous NaHCO₃ check_hydrolysis->use_hydrolysis  Yes use_alcohol Consider Quenching with an Alcohol (e.g., Isopropanol) Followed by Water check_hydrolysis->use_alcohol  No

Caption: Decision tree for selecting a safe quenching protocol.

Detailed Quenching Protocols

Protocol 1: Standard Quench with a Secondary Amine

This is the recommended method for most applications due to its reliability and the formation of a stable, easily separable amide byproduct.

Rationale: Secondary amines like diethylamine are excellent nucleophiles that react cleanly and quickly with the α-chloro amide electrophile. The resulting tertiary amide is typically unreactive under standard workup conditions and can be easily removed during chromatographic purification.

Step-by-Step Procedure:

  • Preparation: Ensure your reaction is set up in a chemical fume hood. Have a separate dropping funnel or syringe pump ready with the quenching agent.

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel in an ice/water bath to an internal temperature of 0-5 °C.[6]

  • Quenching Agent Addition: Slowly add a solution of diethylamine (1.5 equivalents relative to the initial amount of this compound) in the reaction solvent dropwise via the addition funnel or syringe pump.

  • Temperature Monitoring: Carefully monitor the internal temperature throughout the addition. The rate of addition should be controlled to ensure the temperature does not rise above 10 °C.

  • Stirring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Warming: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for at least 1 hour to ensure the quench is complete.

  • Verification (Optional but Recommended): Withdraw a small aliquot, dilute it with solvent, and analyze via TLC or LC-MS to confirm the absence of the starting electrophile.

  • Workup: Proceed with your standard aqueous workup.

Diagram 2: Workflow for Protocol 1

G cluster_prep Preparation cluster_quench Quenching A 1. Cool Reaction Mixture to 0 °C B 2. Prepare Solution of Diethylamine C 3. Add Diethylamine Slowly & Monitor Temp B->C D 4. Stir at 0 °C for 30 min C->D E 5. Warm to RT & Stir for 1 hr D->E F 6. Proceed to Aqueous Workup E->F

Caption: Step-by-step workflow for amine quenching protocol.

Protocol 2: Mild Hydrolytic Quench

This method is suitable for products that may be sensitive to amines but are stable to mild aqueous bicarbonate.

Rationale: Saturated sodium bicarbonate solution provides a mildly basic aqueous environment to facilitate the hydrolysis of the α-chloro amide. While generally slower than an amine quench, it avoids the introduction of additional organic nucleophiles. The bicarbonate also serves to neutralize any acidic byproducts (like HCl) generated during the primary reaction.

Step-by-Step Procedure:

  • Preparation: Ensure the reaction is set up in a chemical fume hood.

  • Cooling: Cool the reaction vessel in an ice/water bath to an internal temperature of 0-5 °C.

  • Quenching Agent Addition: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise. Be aware that gas (CO₂) may evolve if the reaction mixture is acidic.

  • Temperature & Gas Monitoring: Control the addition rate to keep the temperature below 10 °C and to manage any gas evolution.

  • Stirring: After addition is complete, allow the biphasic mixture to stir vigorously at 0 °C for 30-60 minutes.

  • Warming: Remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 1-2 hours.

  • Verification: Analyze an aliquot of the organic layer to confirm the absence of the starting material.

  • Workup: Proceed with the workup. The layers can be separated, and the organic layer can be washed further as required.

References

  • University of Notre Dame. Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste.
  • Oregon State University Environmental Health and Safety. Quenching and Disposal of Water Reactive Materials.
  • Oncohema Key. Alkylating Agents.
  • PubMed. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation.
  • Oregon State University Environmental Health and Safety. Quenching and Disposal of Liquid Pyrophoric Materials.
  • Sarpong Group, UC Berkeley. Quenching of Pyrophoric Materials.
  • Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • National Center for Biotechnology Information. Holland-Frei Cancer Medicine. 6th edition. Chapter 51: Alkylating Agents.
  • Study.com. What amine would react with what acid chloride to give the indicated amide product? N,N-Dimethylpropanamide.
  • PubChem. Propanamide, 2-chloro-N,N-dimethyl-.
  • Reddit. Quenching guide.
  • ResearchGate. Synthesis of α-Chloroamides in Water.
  • National Center for Biotechnology Information. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins.
  • Chemistry LibreTexts. Amide Chemistry.
  • PubMed. Electrochemistry of chemotherapeutic alkylating agents and their interaction with DNA.
  • Brainly. Draw the mechanism for the hydrolysis of N,N-dimethylpropanamide with an acid catalyst.
  • Tokyo University of Science. Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein.
  • National Center for Biotechnology Information. The Fascinating Chemistry of α‐Haloamides.

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Validation & Comparative

A Comparative Guide to the Validation of 2-Chloro-N,N-dimethylpropanamide Purity by qNMR

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Analytical Excellence

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory hurdle but a cornerstone of product safety and efficacy. For an API intermediate like 2-Chloro-N,N-dimethylpropanamide, a robust and reliable analytical method for purity assessment is paramount. While High-Performance Liquid Chromatography (HPLC) has traditionally been a workhorse in this domain, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and often more accurate alternative.[1][2]

This guide provides an in-depth, objective comparison of qNMR with conventional chromatographic methods for the purity assessment of this compound. We will delve into the causality behind experimental choices, present a detailed, validated qNMR protocol, and provide the supporting data that underpins the trustworthiness of this technique. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework that is both scientifically sound and regulatory compliant.[3][4][5][6]

The Orthogonal Advantage: Why qNMR Complements HPLC

Relying on a single analytical technique for purity determination can be fraught with unseen risks. Orthogonal methods, which are based on different chemical or physical principles, offer a more comprehensive and trustworthy assessment of a compound's purity.[7][8] Cross-validation between a spectroscopic method like qNMR and a chromatographic method like HPLC provides a high degree of confidence in the reported purity values.[7][8]

  • qNMR: A primary ratio method where the signal intensity is directly proportional to the number of atomic nuclei.[9][10] This allows for direct quantification without the need for a specific reference standard of the analyte, provided a certified internal standard is used.[10]

  • HPLC: A separation technique that relies on the differential partitioning of an analyte between a mobile and a stationary phase. Quantification is typically achieved by comparing the peak area of the analyte to that of a reference standard of the same compound.

The fundamental difference in their measurement principles makes them ideal orthogonal techniques. While HPLC excels at separating complex mixtures and detecting trace impurities, qNMR offers a more direct and often more accurate measure of the absolute purity of the main component.[11]

Method Validation Workflow: A Visual Overview

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the key stages in the validation of the qNMR method for this compound purity.

qNMR Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application Dev Method Development & Optimization (Solvent, Internal Standard, Parameters) Specificity Specificity Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Routine Routine Purity Analysis Robustness->Routine Method Validated

Caption: Workflow for the validation of the qNMR method for this compound purity.

Experimental Protocol: ¹H-qNMR for this compound Purity

This protocol provides a step-by-step methodology for the determination of this compound purity using ¹H-qNMR with an internal standard.

1. Materials and Reagents:

  • Analyte: this compound (of unknown purity)

  • Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

2. Instrumentation:

  • NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of Maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

  • Number of Scans (ns): 16-64 (to achieve a signal-to-noise ratio > 250:1 for accurate integration).[7]

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 0-12 ppm).

5. Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the N,N-dimethyl protons are suitable. For Maleic acid, the two olefinic protons are used.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Validation Data Summary

The following tables summarize the key validation parameters for the qNMR method, demonstrating its suitability for the intended purpose.

Table 1: Linearity and Range
Concentration LevelAnalyte/IS Ratio (Theoretical)Analyte/IS Ratio (Measured)Recovery (%)
50%1.01.02102.0
75%1.51.4898.7
100%2.02.01100.5
125%2.52.53101.2
150%3.02.9799.0
Correlation Coefficient (r²) \multicolumn{3}{c}{0.9998 }
Table 2: Accuracy and Precision
ParameterSpecificationResult
Accuracy (Recovery) 98.0 - 102.0%100.3% (average of 3 levels, n=3)
Precision (Repeatability, RSD) ≤ 1.0%0.35% (n=6)
Precision (Intermediate, RSD) ≤ 2.0%0.78% (different day, different analyst)

Comparison with HPLC: A Head-to-Head Analysis

FeatureqNMRHPLC-UV
Principle Direct measurement of molar ratioSeparation followed by UV detection
Reference Standard Requires a certified internal standard (can be different from the analyte).[12]Requires a certified reference standard of the analyte.
Quantification Absolute quantificationRelative quantification (requires a calibration curve)
Speed Faster method development and analysis time.Can be time-consuming, especially with complex matrices.
Solvent Consumption MinimalSignificant
Destructive Non-destructiveDestructive
Selectivity Excellent, based on unique chemical shifts.Dependant on chromatographic separation.
Sensitivity Generally lower than HPLCHigh sensitivity for UV-active compounds

The Causality Behind Experimental Choices

  • Choice of Internal Standard (Maleic Acid): Maleic acid is an ideal internal standard for this analysis due to its high purity, stability, and non-overlapping signals with this compound in CDCl₃.[12][13] Its sharp singlet in a relatively clear region of the spectrum allows for accurate integration.[14]

  • Choice of Solvent (CDCl₃): Chloroform-d is an excellent solvent for both the analyte and the internal standard, ensuring a homogeneous solution necessary for high-resolution NMR.[9]

  • Long Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification in NMR.[14] It ensures that all protons have fully returned to their equilibrium state before the next pulse, guaranteeing that the signal integrals are directly proportional to the number of nuclei.[14]

Visualizing the Purity Calculation Logic

The following diagram illustrates the relationship between the measured parameters and the final purity calculation.

qNMR Purity Calculation cluster_analyte Analyte (this compound) cluster_is Internal Standard (Maleic Acid) A_Integral Integral (I_analyte) Result Calculated Purity (%) A_Integral->Result A_Protons Number of Protons (N_analyte) A_Protons->Result A_Mass Mass (m_analyte) A_Mass->Result A_MW Molar Mass (M_analyte) A_MW->Result IS_Integral Integral (I_IS) IS_Integral->Result IS_Protons Number of Protons (N_IS) IS_Protons->Result IS_Mass Mass (m_IS) IS_Mass->Result IS_MW Molar Mass (M_IS) IS_MW->Result IS_Purity Purity (P_IS) IS_Purity->Result

Caption: Logical flow of the qNMR purity calculation.

Conclusion: A Validated, Trustworthy Alternative

The validation data presented in this guide unequivocally demonstrates that ¹H-qNMR is a highly accurate, precise, and reliable method for determining the purity of this compound. Its orthogonal nature to traditional chromatographic techniques provides a more comprehensive and trustworthy purity assessment.[7][8] The speed of analysis and reduced solvent consumption also position qNMR as a more environmentally friendly and efficient alternative for routine quality control.[15] By adhering to the principles of method validation outlined in ICH guidelines, this qNMR protocol establishes a self-validating system that ensures the integrity of the analytical data and, ultimately, the quality of the final drug product.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). [Video]. YouTube.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH.
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA.
  • Quality Guidelines. (n.d.). ICH.
  • What is qNMR (quantitative NMR)? (n.d.). JEOL Ltd.
  • Let's try doing quantitative NMR. (n.d.). JEOL Ltd.
  • Yuan, Y., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP).
  • QNMR – a modern alternative to HPLC. (n.d.). Almac.
  • Advantages of Quantitative NMR for the Determination of Relative Response Factors. (n.d.). Regis Technologies.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2018). Journal of Pharmaceutical and Biomedical Analysis.
  • Simmler, C., et al. (2014).
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023, April 1). American Pharmaceutical Review.
  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. (2025, August 7).
  • Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). (2021). Chemical and Pharmaceutical Bulletin.
  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (n.d.). NEXT-NMR.
  • Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). (2002). Journal of Agricultural and Food Chemistry.

Sources

A Comparative Technical Analysis of 2-Chloro-N,N-dimethylpropanamide and Its Chloroacetamide Analogs in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-Chloro-N,N-dimethylpropanamide and its structurally related analogs, which are predominantly used as chloroacetamide herbicides. Tailored for researchers, scientists, and professionals in drug and agrochemical development, this document delves into the synthesis, mechanism of action, comparative efficacy, and structure-activity relationships of these vital compounds. Our objective is to furnish a comprehensive technical resource that not only presents data but also explains the scientific rationale behind experimental designs and performance variations.

Introduction to Chloroacetamides: A Class of Herbicides Shaping Modern Agriculture

Chloroacetamide herbicides are a cornerstone of modern weed management, primarily utilized for the pre-emergence control of annual grasses and some broadleaf weeds in a variety of major crops.[1] The herbicidal activity of this class of compounds stems from their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and cuticular waxes.[1] This guide focuses on this compound and its prominent analogs, including the widely used herbicides Alachlor, Metolachlor, Butachlor, and Propachlor. By examining their chemical properties, synthesis, and biological performance in a comparative framework, we aim to provide a deeper understanding of their utility and the nuances that differentiate them.

Physicochemical Properties: A Foundation for Performance

The physical and chemical characteristics of a herbicide are critical determinants of its behavior in the environment and its interaction with biological systems. Properties such as water solubility, vapor pressure, and lipophilicity (logP) influence its soil mobility, persistence, and uptake by plants. A comparison of the key physicochemical properties of this compound and its selected analogs is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water Solubility (mg/L)
This compound C₅H₁₀ClNO135.59N/ASoluble
Alachlor C₁₄H₂₀ClNO₂269.7739.5 - 41.5242
Metolachlor C₁₅H₂₂ClNO₂283.80-63488
Butachlor C₁₇H₂₆ClNO₂311.85< -523
Propachlor C₁₁H₁₄ClNO211.6977580

Synthesis of this compound and Its Analogs

The synthesis of chloroacetamides generally involves the reaction of a substituted aniline with a chloroacetyl chloride derivative. The specific substituents on the aniline and the acetyl group define the identity and properties of the final product.

General Synthesis Workflow

The following diagram illustrates the generalized synthetic scheme for many chloroacetamide herbicides.

G Aniline Substituted Aniline Intermediate N-(aryl)chloroacetamide Intermediate Aniline->Intermediate Acylation Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Intermediate Product Final Chloroacetamide Herbicide Intermediate->Product Further Reaction Alkylation Alkylation/Modification Alkylation->Product VLCFA_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibition Inhibition Malonyl_CoA Malonyl-CoA Ketoacyl_CoA β-Ketoacyl-CoA Malonyl_CoA->Ketoacyl_CoA Acyl_CoA Acyl-CoA (C16-C18) Acyl_CoA->Ketoacyl_CoA Condensation (VLCFA Elongase) Hydroxyacyl_CoA β-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Enoyl_CoA trans-2,3-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA Dehydration Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction Cuticular_Waxes Cuticular Waxes, Suberin, etc. Elongated_Acyl_CoA->Cuticular_Waxes Further Metabolism Chloroacetamides Chloroacetamide Herbicides VLCFA_Elongase VLCFA Elongase Chloroacetamides->VLCFA_Elongase Covalent Binding to Active Site Efficacy_Workflow start Start seed Sow Weed Seeds in Pots start->seed apply Apply Herbicide Treatments (Pre-emergence) seed->apply incubate Incubate in Greenhouse (Controlled Conditions) apply->incubate assess Assess Phytotoxicity and Emergence incubate->assess 7, 14, 21 Days harvest Harvest and Measure Biomass assess->harvest analyze Data Analysis (Calculate EC50) harvest->analyze end End analyze->end

Sources

A Comparative Guide to 2-Chloro-N,N-dimethylpropanamide and its Amide Counterparts in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of N,N-Dimethyl Amides in Synthesis

In the landscape of organic synthesis, N,N-dimethyl amides are indispensable tools, valued for their unique combination of high polarity, aprotic nature, and high boiling points. Compounds like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are workhorse solvents, facilitating a vast array of reactions by effectively solvating polar and charged intermediates.[1][2][3] Beyond their role as solvents, they can also serve as versatile reagents, donating fragments to construct more complex molecules.[4]

This guide delves into a comparative analysis of a specialized member of this family, 2-Chloro-N,N-dimethylpropanamide , and its more common, non-halogenated counterparts such as N,N-Dimethylacetamide (DMAc) and N,N-Dimethylpropionamide . While sharing the core N,N-dimethyl amide functionality, the presence of an α-chloro substituent fundamentally alters the reactivity and synthetic utility of this compound, transforming it from a mere solvent into a potent electrophilic building block.

This document provides researchers, chemists, and drug development professionals with an objective comparison of these amides, supported by physicochemical data, mechanistic insights, and practical experimental protocols to guide informed selection in a synthetic context.

Physicochemical Properties: A Foundation for Application

The choice of an amide, whether as a solvent or reagent, often begins with an assessment of its physical properties. These characteristics dictate reaction conditions, work-up procedures, and overall process feasibility.

PropertyThis compoundN,N-Dimethylacetamide (DMAc)N,N-Dimethylpropionamide
CAS Number [5][6][7][8][3][9]
Molecular Formula C₅H₁₀ClNO[5][6]C₄H₉NO[3]C₅H₁₁NO[10]
Molecular Weight 135.59 g/mol [5][6]87.12 g/mol [3]101.15 g/mol [10]
Boiling Point ~180 °C at 760 mmHg[5]165 °C[3]174-176 °C[11]
Melting Point N/A-20 °C[3]-45 °C[10][11]
Density ~1.065 g/cm³[5]0.937 g/mL[3]0.92 g/mL
Primary Function Electrophilic ReagentPolar Aprotic Solvent, ReagentPolar Aprotic Solvent

Reactivity Profile: The α-Chloro Substituent as a Decisive Feature

The fundamental difference between this compound and its non-halogenated analogs lies in the electronic effect of the α-chloro group. This substituent creates a potent electrophilic center at the α-carbon, making the molecule susceptible to nucleophilic attack. This contrasts sharply with the general reactivity of amides like DMAc and N,N-dimethylpropionamide, which are primarily used as stable, non-reactive solvents or as sources of acyl or other fragments under specific catalytic conditions.[4]

G cluster_0 Reactivity Comparison A This compound A_react α-Carbon is Electrophilic (due to -Cl group) A->A_react Key Feature A_outcome Acts as an ALKYLATING AGENT (Adds -CH(CH₃)C(=O)NMe₂ moiety) A_react->A_outcome Leads to B DMAc / DMF / N,N-Dimethylpropionamide B_react Generally Nucleophilic Oxygen Stable Carbonyl B->B_react Key Feature B_outcome Acts as a POLAR APROTIC SOLVENT or Reagent Source (e.g., formyl, acetyl) under specific activation B_react->B_outcome Leads to

Caption: Core reactivity differences between α-halogenated and non-halogenated N,N-dimethyl amides.

This compound: The Electrophilic Workhorse

The primary synthetic value of this compound is as an alkylating agent. It allows for the direct introduction of the 2-(N,N-dimethylcarbamoyl)propyl group onto a variety of nucleophiles. This is particularly useful in pharmaceutical and agrochemical synthesis for building specific side-chains or modifying core structures.

  • Mechanism of Action: The reaction proceeds via a classical SN2 pathway where a nucleophile (e.g., an amine, thiol, or carbanion) attacks the α-carbon, displacing the chloride leaving group. The stability of the adjacent amide group facilitates this reaction.

DMAc and N,N-Dimethylpropionamide: The Solvent and Reagent

In contrast, DMAc and its homolog N,N-dimethylpropionamide are prized for their ability to dissolve a wide range of compounds and for their stability under many reaction conditions, including those involving strong bases.[3] When they do act as reagents, it is not through simple nucleophilic substitution.

  • As Solvents: Their high dielectric constant and polar nature stabilize charged intermediates and transition states, accelerating reaction rates, particularly in SNAr, cross-coupling, and polymerization reactions.[1][12]

  • As Reagents: Under specific, often metal-catalyzed conditions, DMAc and DMF can be sources of various fragments. For instance, DMF is the classic reagent for formylation (Vilsmeier-Haack reaction), while DMAc can participate in reactions to deliver an acetyl group or other C, N, and O fragments.[4] This reactivity requires activation and is mechanistically distinct from the direct electrophilicity of its chlorinated counterpart.

Comparative Synthetic Applications

The choice between these amides is dictated entirely by the desired transformation. The following workflow illustrates the decision-making process for selecting the appropriate reagent for a given synthetic goal.

G start What is the Synthetic Goal? q1 Need a polar aprotic solvent for a reaction (e.g., coupling, S_NAr)? start->q1 q2 Need to introduce a new functional group? start->q2 q1->q2 No solvent_choice Select based on boiling point, solubility, and cost: - N,N-Dimethylacetamide (DMAc) - N,N-Dimethylpropionamide q1->solvent_choice Yes q3 Which group to introduce? q2->q3 Yes reagent_chloro Use this compound as an alkylating agent. q3->reagent_chloro 2-(N,N-dimethylcarbamoyl)propyl [-CH(CH₃)C(=O)NMe₂] reagent_dmf Use N,N-Dimethylformamide (DMF) (e.g., Vilsmeier-Haack). q3->reagent_dmf Formyl [-CHO] reagent_dmac Use N,N-Dimethylacetamide (DMAc) with specific catalysts. q3->reagent_dmac Acetyl or other fragments [-C(=O)CH₃]

Caption: Decision workflow for selecting an N,N-dimethyl amide based on the desired synthetic outcome.

Experimental Protocols: A Practical Comparison

To illustrate the distinct applications, we provide two representative protocols. The first demonstrates the use of this compound as an electrophile, while the second details the use of DMAc as a high-performance solvent in a common cross-coupling reaction.

Protocol 1: N-Alkylation of Aniline with this compound

This protocol demonstrates the direct alkylation of a primary amine, showcasing the electrophilic nature of the chlorinated amide.

Objective: To synthesize N-(2-(N,N-dimethylcarbamoyl)propyl)aniline.

Materials:

  • Aniline (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (2.0 eq).

  • Reagents: Add anhydrous acetonitrile (approx. 50 mL), followed by aniline (1.0 eq). Stir the suspension for 10 minutes at room temperature.

  • Addition: Add this compound (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) followed by brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: Suzuki-Miyaura Coupling Using N,N-Dimethylacetamide (DMAc) as Solvent

This protocol highlights the use of DMAc as a high-boiling polar aprotic solvent, which is ideal for palladium-catalyzed cross-coupling reactions.[13]

Objective: To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.

Materials:

  • 4-Bromotoluene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium Phosphate (K₃PO₄, 2.0 eq)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Schlenk flask, inert atmosphere (Nitrogen or Argon) setup

Procedure:

  • Setup: To a Schlenk flask under an inert atmosphere, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), Palladium(II) Acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add anhydrous DMAc to the flask via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 100-110°C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with toluene and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) to remove the DMAc, followed by brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

Safety and Handling: A Critical Consideration

While structurally similar, these amides have distinct hazard profiles that demand careful handling.

  • This compound: Classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[7][14][15] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylacetamide (DMAc): Known for its potential for liver and reproductive toxicity upon prolonged or repeated exposure.[1][2] It is readily absorbed through the skin. Strict engineering controls and PPE are mandatory to minimize exposure.

  • N,N-Dimethylpropionamide: Generally considered to have lower toxicity and volatility compared to DMF and DMAc, but still requires careful handling as it can cause skin, eye, and respiratory irritation.[11][16]

Always consult the most recent Safety Data Sheet (SDS) before handling any of these chemicals.[16][17][18]

Conclusion and Strategic Selection

The choice between this compound and other N,N-dimethyl amides is not one of substitution, but of strategic purpose.

  • Choose this compound when your goal is electrophilic addition. It is a specialized reagent for introducing the 2-(N,N-dimethylcarbamoyl)propyl moiety onto a nucleophilic substrate. Its function is that of a building block.

  • Choose N,N-Dimethylacetamide (DMAc) or N,N-Dimethylpropionamide when you require a robust, high-boiling, polar aprotic solvent. They are ideal for facilitating reactions that benefit from the stabilization of polar intermediates, such as palladium-catalyzed couplings, nucleophilic aromatic substitutions, and polymer chemistry.[1][11] While they can act as reagents, this requires specific activation and is less common than their use as solvents.

By understanding the fundamental reactivity differences conferred by the α-chloro substituent, chemists can leverage the unique strengths of each member of the N,N-dimethyl amide family to achieve their synthetic goals with greater precision and efficiency.

References

  • Understanding N,N-Dimethylpropionamide: Synthesis and Chemical Intermediate Uses. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • N,N-Dimethylacetamide: Uses, Preparation and Toxicities. (2023, May 17). ChemicalBook.
  • n n dimethylacetamide – Knowledge and References. (n.d.). Taylor & Francis.
  • Buy N,N-Dimethylpropionamide | 758-96-3. (n.d.). Smolecule.
  • What is the synthesis route of N, N,N-Dimethylpropionamide?. (n.d.). Guidechem.
  • 5 New Methods for the Preparation of N,N-Dimethylacetamide. (2023, June 21). Caloong Chemical Co., Ltd.
  • Exploring N,N-Dimethylpropionamide: Applications and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Dimethylacetamide. (n.d.). Wikipedia.
  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018, August 3). MDPI.
  • 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE. (n.d.). CAMEO Chemicals.
  • A Comparative Analysis of N-Alkyl Amides in Key Organic Reactions. (2025, December). BenchChem.
  • 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride - Hazardous Agents. (n.d.). Haz-Map.
  • SAFETY DATA SHEET - N,N-Dimethylpropionamide. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloro-2-methylpropane. (2024, September 6). Sigma-Aldrich.
  • Safety data sheet - (RS)-2-Chloro-N-(2-methylphenyl)propanamide. (2014, February 13). CymitQuimica.
  • Propanamide, 2-chloro-N,N-dimethyl-. (n.d.). PubChem.
  • Propanamide, 2-chloro-N,N-dimethyl- - Substance Details. (n.d.). US EPA.

Sources

A Comparative Guide to Alkylating Agents for Researchers and Drug Development Professionals: 2-Chloro-N,N-dimethylpropanamide in Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-Chloro-N,N-dimethylpropanamide with other commonly employed alkylating agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of features to offer a nuanced analysis grounded in mechanistic principles and experimental data. We will explore the chemical properties, reactivity, and specificity of these agents, providing the necessary context to make informed decisions in experimental design, from proteomics sample preparation to the development of targeted covalent inhibitors.

Introduction: The Role and Significance of Alkylating Agents

Alkylating agents are a cornerstone class of reactive molecules essential in both biological research and therapeutic development. Their defining characteristic is the ability to introduce an alkyl group into a nucleophilic site on a biomolecule, forming a stable covalent bond.[1] This reactivity has been harnessed for a multitude of applications. In proteomics, alkylating agents are indispensable for capping reduced cysteine residues, preventing the reformation of disulfide bonds and ensuring accurate protein identification and quantification via mass spectrometry.[2][3] In the realm of drug development, the targeted covalent inhibition of specific amino acid residues, often cysteine, by an alkylating "warhead" can lead to therapeutics with enhanced potency, prolonged duration of action, and improved selectivity.[4]

However, the very reactivity that makes these agents useful also presents challenges. A lack of specificity can lead to off-target modifications, resulting in experimental artifacts or cellular toxicity.[3][4] Therefore, a thorough understanding of the relative strengths and weaknesses of different alkylating agents is paramount. This guide will compare this compound, a representative chloroacetamide, with three other widely used agents from different chemical classes: iodoacetamide, N-ethylmaleimide, and methyl methanesulfonate.

Profiles of Key Alkylating Agents

The selection of an appropriate alkylating agent is a critical decision, balancing reactivity, specificity, and the demands of the experimental system. Below, we profile our four agents of interest, detailing their mechanisms and key characteristics.

Iodoacetamide (IAA) and the Haloacetamide Class

Iodoacetamide is a classic and widely used alkylating agent, valued for its high reactivity. It belongs to the haloacetamide class, which also includes chloroacetamides. These agents react with nucleophiles, primarily the thiol group of cysteine, via a bimolecular nucleophilic substitution (SN2) reaction.[5] The reactivity is largely dictated by the halogen's ability to act as a leaving group, following the trend I > Br > Cl.[4] This means IAA is generally more reactive and faster-acting than its chloro- and bromo-analogs.[6]

While highly efficient at cysteine alkylation, IAA's high reactivity can lead to a significant number of off-target modifications.[2] Methionine, lysine, histidine, and even the N-terminus of peptides are known to be susceptible to alkylation by IAA, which can complicate data analysis in sensitive proteomics experiments.[2][7]

This compound: A Representative Chloroacetamide

This compound is a member of the chloroacetamide family of alkylating agents. Its reactivity is rooted in the electrophilic carbon atom alpha to the carbonyl group, which is susceptible to nucleophilic attack, leading to the displacement of the chloride ion.[5] Based on the known structure-activity relationships of haloacetamides, its reactivity is expected to be lower than that of iodoacetamide due to chlorine being a less effective leaving group than iodine.[4][8]

This reduced reactivity can be advantageous, often translating to greater specificity for the highly nucleophilic thiol group of cysteine over other, less reactive nucleophiles present on other amino acid side chains.[3] However, some studies on other chloroacetamides have indicated a potential for increased oxidation of methionine residues compared to iodoacetamide, a side reaction that researchers must consider.[3][9] The N,N-dimethyl substitution on the amide may influence the compound's solubility and steric hindrance around the reactive center, potentially modulating its reactivity profile compared to unsubstituted chloroacetamide.

N-Ethylmaleimide (NEM)

N-Ethylmaleimide is an α,β-unsaturated carbonyl compound that reacts with thiols via a Michael addition reaction, a distinct mechanism from the SN2 pathway of haloacetamides.[10] This reaction is also highly specific for cysteine residues under controlled pH conditions (typically pH 6.5-7.5).[10] NEM is known for its rapid reaction kinetics with thiols.[10][11]

One of the key advantages of NEM is its generally higher specificity compared to iodoacetamide, with fewer reported off-target modifications when used under optimal pH conditions.[10][11] However, at more alkaline pH, NEM can react with amines.[10] Careful control of the experimental conditions is therefore crucial to harness its specificity.

Methyl Methanesulfonate (MMS)

Methyl methanesulfonate is a potent methylating agent. Unlike the other agents discussed, which are primarily used in proteomics to modify cysteine residues, MMS is a well-known mutagen and is often used in DNA damage and repair studies.[12] It methylates DNA primarily at the N7 position of guanine and the N3 position of adenine.[12] While it can also react with protein nucleophiles, its primary application and body of research are centered on its genotoxicity. In the context of protein modification, it is less specific than thiol-directed reagents and can modify a broader range of nucleophilic amino acid residues.[13]

Comparative Analysis

The choice of an alkylating agent should be a deliberate one, based on a clear understanding of its properties. The following sections and tables provide a direct comparison of the four agents across several key performance parameters.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of the selected alkylating agents is presented in Table 1. These properties can influence factors such as solubility in experimental buffers and the mass shift induced upon modification, which is a key parameter in mass spectrometry.

PropertyThis compoundIodoacetamide (IAA)N-Ethylmaleimide (NEM)Methyl Methanesulfonate (MMS)
CAS Number 10397-68-9144-48-9128-53-066-27-3
Molecular Formula C₅H₁₀ClNOC₂H₄INOC₆H₇NO₂C₂H₆O₃S
Molecular Weight 135.59 g/mol 184.96 g/mol 125.13 g/mol 110.13 g/mol
Reaction Mechanism SN2SN2Michael AdditionSN2
Mass Modification +71.057 Da (Propionamidomethyl)+57.021 Da (Carbamidomethyl)+125.048 Da (Ethylsuccinimidyl)+14.016 Da (Methyl)
Performance Characteristics: Reactivity, Specificity, and Side Reactions

The practical utility of an alkylating agent is determined by its performance in a biological context. Table 2 summarizes the key performance characteristics, drawing on published data and, in the case of this compound, inferences from its chemical class.

FeatureThis compound (Inferred)Iodoacetamide (IAA)N-Ethylmaleimide (NEM)Methyl Methanesulfonate (MMS)
Primary Target Cysteine ThiolCysteine ThiolCysteine ThiolDNA (Guanine, Adenine), Protein Nucleophiles
Reaction Speed Slower than IAA[4][5]Fast[5]Fast[10][11]Variable
Optimal pH ~8-9~8-96.5-7.5[10]N/A
Specificity Higher than IAA for Cys[3]ModerateHigh (under pH control)[10]Low (for proteins)
Common Side Reactions Methionine oxidation[3][9]Alkylation of Met, Lys, His, N-terminus[2][7]Alkylation of amines at high pH[10]Widespread methylation of nucleophiles

Experimental Protocols for Comparative Evaluation

To provide a framework for the objective comparison of these agents in a laboratory setting, we present two detailed experimental protocols. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.

Protocol 1: Assessing Alkylation Efficiency and Specificity by Mass Spectrometry

This protocol outlines a bottom-up proteomics workflow to compare the efficiency of cysteine alkylation and the prevalence of off-target modifications for different alkylating agents.

Objective: To quantitatively assess the percentage of cysteine residues alkylated and identify the frequency and sites of off-target modifications.

Methodology:

  • Protein Extraction and Reduction:

    • Lyse cells or tissues in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate) to solubilize proteins and expose cysteine residues.

    • Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C. This step is crucial to ensure all cysteine residues are available for alkylation.

  • Alkylation:

    • Divide the protein sample into four aliquots.

    • To each aliquot, add one of the alkylating agents (this compound, IAA, NEM, or MMS) to a final concentration of 20-50 mM. The use of a molar excess ensures the reaction goes to completion.

    • Incubate in the dark at room temperature for 45-60 minutes. Alkylation is performed in the dark as haloacetamides can be light-sensitive.

  • Quenching and Digestion:

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM to react with any excess alkylating agent.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M, a requirement for optimal trypsin activity.

    • Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup and LC-MS/MS Analysis:

    • Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction column. This removes salts and detergents that can interfere with mass spectrometry.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify the expected mass modification for each agent on cysteine as a variable modification. Also, include potential off-target modifications (e.g., on methionine, lysine, histidine) as variable modifications.

    • Quantify the percentage of identified cysteine-containing peptides that are alkylated to determine efficiency.

    • Quantify the percentage of peptides with off-target modifications to assess specificity.

Protocol 2: Evaluating In Vitro Cytotoxicity

This protocol uses a standard colorimetric assay (MTT) to determine the cytotoxic potential of the alkylating agents on a given cell line, allowing for the calculation of IC50 values.

Objective: To determine the half-maximal inhibitory concentration (IC50) for each alkylating agent, providing a quantitative measure of its cytotoxicity.

Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant cell line (e.g., HeLa, A549) under standard conditions.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of each alkylating agent in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the alkylating agents. Include a vehicle control (e.g., DMSO or PBS).

    • Incubate the plate for 24-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate for at least 1 hour at 37°C, or until the crystals are fully dissolved.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a typical experimental workflow.

G Figure 1: Alkylation Mechanisms cluster_0 SN2 Reaction (Haloacetamides) cluster_1 Michael Addition (N-Ethylmaleimide) CysSH Cysteine Thiol (R-SH) TransitionState1 Transition State CysSH->TransitionState1 Haloacetamide Haloacetamide (X-CH2-CONH2) Haloacetamide->TransitionState1 Product1 Alkylated Cysteine (R-S-CH2-CONH2) TransitionState1->Product1 LeavingGroup1 Halide Ion (X-) TransitionState1->LeavingGroup1 CysS Cysteine Thiolate (R-S-) NEM N-Ethylmaleimide CysS->NEM Intermediate Enolate Intermediate NEM->Intermediate Product2 Alkylated Cysteine Adduct Intermediate->Product2

Caption: Reaction mechanisms for haloacetamide and maleimide alkylating reagents with cysteine.

G Figure 2: Workflow for Comparative Analysis Start Protein Sample Reduction Reduction of Disulfide Bonds (e.g., DTT) Start->Reduction Aliquot Divide into Aliquots Reduction->Aliquot Alkylation1 Alkylation with Agent 1 (this compound) Aliquot->Alkylation1 Alkylation2 Alkylation with Agent 2 (Iodoacetamide) Aliquot->Alkylation2 Alkylation3 Alkylation with Agent 3 (N-Ethylmaleimide) Aliquot->Alkylation3 Alkylation4 Alkylation with Agent 4 (Methyl Methanesulfonate) Aliquot->Alkylation4 Quench Quench Reaction & Pool Samples (Optional) Alkylation1->Quench Alkylation2->Quench Alkylation3->Quench Alkylation4->Quench Digestion Tryptic Digestion Quench->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Efficiency & Specificity) LCMS->DataAnalysis End Comparative Results DataAnalysis->End

Caption: Workflow for comparing the efficiency and specificity of different alkylating reagents.

Conclusion and Recommendations

The choice of an alkylating agent is a critical parameter that profoundly influences experimental outcomes in both basic research and drug development. This guide has provided a comparative analysis of this compound, iodoacetamide, N-ethylmaleimide, and methyl methanesulfonate, grounded in their chemical properties and reaction mechanisms.

  • Iodoacetamide remains a workhorse due to its high reactivity and extensive documentation, but users must be prepared to contend with its off-target effects.

  • N-Ethylmaleimide offers a highly specific alternative for cysteine modification, provided that the reaction pH is carefully controlled.

  • Methyl Methanesulfonate is a potent, non-specific alkylating agent, primarily suited for studies of genotoxicity rather than targeted protein modification.

  • This compound , as a representative chloroacetamide, is predicted to offer a balance of reactivity and improved specificity over iodoacetamide. While direct comparative data is sparse, its chemical nature suggests it is a promising candidate for applications where minimizing off-target modifications is a priority, though the potential for methionine oxidation should be assessed.

Ultimately, the optimal choice of alkylating agent is context-dependent. We recommend that researchers perform pilot experiments, such as the protocols outlined in this guide, to validate the performance of their chosen agent within their specific experimental system. This empirical approach, guided by the principles discussed herein, will ensure the generation of high-quality, reproducible, and reliable data.

References

  • Plewa, M. J., Wagner, E. D., Muellner, M. G., Hsu, K. M., & Richardson, S. D. (2008). Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts. Environmental Science & Technology, 42(3), 955–961.
  • Muellner, M. G., Wagner, E. D., McCalla, K., Richardson, S. D., Woo, Y. T., & Plewa, M. J. (2007). Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts. Environmental Science & Technology, 41(20), 6982–6989.
  • Paulech, J., Loevenich, S., & Zetter, B. R. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry.
  • Wang, H., Qian, W. J., Mottaz, H. M., Clauss, T. R., Anderson, D. J., Moore, R. J., ... & Smith, R. D. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 17(1), 238–247.
  • Request PDF. (n.d.). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry.
  • Lee, C. C., & Tsuei, C. C. (1969). 168 - the kinetics of reaction between l-cysteine hydrochloride and some maleimides. Canadian Journal of Chemistry, 47(1), 168-171.
  • Gorin, G., Martic, P. A., & Doughty, G. (1966). Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners. Archives of Biochemistry and Biophysics, 115(3), 593–597.
  • Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. Journal of Proteome Research, 16(9), 3464–3469.
  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Li, T. W., Yang, Y. C., Cheng, C. M., Wang, D. C., Lu, A. J., & Zhao, Y. F. (2012).
  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide.
  • Kuznetsova, L. P., Tikhonova, O. V., & Gnedenko, O. V. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Expert Review of Proteomics, 18(1), 45–56.
  • Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. Journal of Proteome Research, 16(9), 3464-3469.
  • Request PDF. (n.d.). Comparison of DNA lesions produced by tumor-inhibitory 1,2-bis(sulfonyl)hydrazines and chloroethylnitrosoureas.
  • Balog, N., Perjési, P., & Dinya, Z. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.
  • Spena, R., Argenta, F., & Cerrato, E. (2022).
  • Request PDF. (n.d.). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.
  • Paulech, J., Loevenich, S., & Zetter, B. R. (2013). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 12(8), 2269–2285.
  • Ott, I., & Gust, R. (2020). Alkylating anticancer agents and their relations to microRNAs. Mini-Reviews in Medicinal Chemistry, 20(14), 1334–1347.
  • Oncohema Key. (2016, May 27). Alkylating Agents.
  • PubChem. (n.d.). Propanamide, 2-hydroxy-N,N-dimethyl-.
  • MacDonald, J. C. (1993). Amino Acid Analysis by High-Performance Liquid Chromatography With Methanesulfonic Acid Hydrolysis and 9-fluorenylmethylchloroformate Derivatization.
  • Pérez, S., González-Bermúdez, B., Sanclemente, M., Píriz, D., & Barroso, S. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. Cells, 10(7), 1774.

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Assessing the Electrophilicity of 2-Chloro-N,N-dimethylpropanamide: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise control of chemical reactivity is paramount. The strategic introduction of electrophilic moieties is a cornerstone of covalent inhibitor design and the synthesis of complex molecular architectures. Among the diverse arsenal of electrophilic building blocks, α-haloamides present a tunable and versatile class of reagents. This technical guide provides an in-depth assessment of the electrophilicity of 2-Chloro-N,N-dimethylpropanamide, a representative α-chloro amide.

While direct quantitative kinetic data for this specific compound is not extensively available in the public domain, this guide will leverage established principles of physical organic chemistry, comparative data from analogous compounds, and detailed experimental protocols to empower researchers to quantitatively assess its electrophilic character. We will explore both theoretical frameworks and practical methodologies to benchmark its reactivity against relevant alternatives, thereby enabling informed decisions in synthetic route design and covalent drug development programs.

Understanding the Electrophilicity of α-Haloamides

The electrophilicity of α-haloamides is a consequence of the electronic interplay between the halogen, the adjacent carbonyl group, and the amide nitrogen. The primary site of electrophilic attack is the α-carbon, which is activated towards nucleophilic substitution.

The reactivity of the C-Cl bond in this compound is influenced by several factors:

  • Inductive Effect: The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom polarizes the C-Cl bond, rendering the α-carbon electron-deficient and thus susceptible to nucleophilic attack.

  • Resonance Effect: The lone pair of electrons on the amide nitrogen participates in resonance with the carbonyl group. This delocalization increases the electron density on the carbonyl oxygen and can indirectly influence the electrophilicity of the α-carbon.[1]

  • Leaving Group Ability: The chloride ion is a good leaving group, facilitating nucleophilic substitution reactions.

The interplay of these effects determines the overall electrophilicity of the molecule. A diagram illustrating these influencing factors is presented below.

G cluster_0 Factors Influencing Electrophilicity of this compound Inductive Effect Inductive Effect Electrophilicity Electrophilicity Inductive Effect->Electrophilicity Increases Resonance Effect Resonance Effect Resonance Effect->Electrophilicity Modulates Leaving Group Ability Leaving Group Ability Leaving Group Ability->Electrophilicity Enables Reaction

Caption: Key electronic factors governing the electrophilicity of the α-carbon in this compound.

Comparative Analysis: Benchmarking Reactivity

A quantitative comparison of electrophilicity is crucial for selecting the appropriate reagent for a given transformation. While specific kinetic data for this compound is scarce, we can infer its relative reactivity by comparing it with structurally similar α-haloamides.

Comparison with Other α-Halo-N,N-dimethylpropanamides

The nature of the halogen atom at the α-position significantly impacts the electrophilicity. The general trend for leaving group ability in nucleophilic substitution reactions is I > Br > Cl > F.[2] Consequently, we can predict the following order of reactivity:

2-Iodo-N,N-dimethylpropanamide > 2-Bromo-N,N-dimethylpropanamide > This compound > 2-Fluoro-N,N-dimethylpropanamide

This trend is a direct consequence of the C-X bond strength and the stability of the resulting halide anion.

CompoundStructurePredicted Relative Electrophilicity
2-Bromo-N,N-dimethylpropanamideCC(Br)C(=O)N(C)CHigher
This compound CC(Cl)C(=O)N(C)CBaseline
2-Chloro-N,N-dimethylacetamideClCC(=O)N(C)CLower (less sterically hindered)

Note: This table provides a qualitative comparison based on established chemical principles. Experimental validation is recommended.

The Mayr Electrophilicity Scale: A Quantitative Framework

A more rigorous method for quantifying electrophilicity is through the Mayr-Patz equation: log k = sN(N + E) [3]

Where:

  • k is the second-order rate constant.

  • sN is a nucleophile-specific sensitivity parameter.

  • N is the nucleophilicity parameter of the nucleophile.

  • E is the electrophilicity parameter of the electrophile.

By measuring the rate constants for the reaction of this compound with a series of well-characterized reference nucleophiles (for which N and sN are known), one can determine its electrophilicity parameter, E.[4] This allows for a direct and quantitative comparison with a vast library of other electrophiles.[5]

Experimental Protocols for Assessing Electrophilicity

To empower researchers to generate their own comparative data, we provide detailed protocols for kinetic studies.

Protocol 1: Kinetic Analysis of Solvolysis by 1H NMR Spectroscopy

This protocol describes a method to determine the rate of solvolysis of this compound in a protic solvent, which serves as a measure of its intrinsic reactivity.

G Start Start Prepare Stock Solutions Prepare Stock Solutions Start->Prepare Stock Solutions Initiate Reaction Initiate Reaction Prepare Stock Solutions->Initiate Reaction Acquire NMR Spectra Acquire NMR Spectra Initiate Reaction->Acquire NMR Spectra at timed intervals Process Data Process Data Acquire NMR Spectra->Process Data Determine Rate Constant Determine Rate Constant Process Data->Determine Rate Constant End End Determine Rate Constant->End

Caption: Workflow for the kinetic analysis of solvolysis using NMR spectroscopy.

Materials:

  • This compound

  • Deuterated solvent (e.g., Methanol-d4)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Thermostated NMR spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the deuterated solvent of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the internal standard in the same deuterated solvent (e.g., 0.05 M).

  • Reaction Setup:

    • In an NMR tube, combine a precise volume of the substrate stock solution and the internal standard stock solution.

    • Place the NMR tube in the pre-thermostated NMR spectrometer.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum at t=0.

    • Acquire subsequent spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.[6]

  • Data Processing and Analysis:

    • Integrate the signals corresponding to a non-reacting proton of the starting material and the internal standard.

    • Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the concentration of the starting material versus time. For a first-order reaction, this should yield a straight line.

    • The negative of the slope of this line corresponds to the first-order rate constant (k).

Protocol 2: Competitive Reactivity Study using UV-Vis Spectrophotometry

This protocol allows for the direct comparison of the reactivity of this compound with an alternative α-haloamide by monitoring the consumption of a chromophoric nucleophile.

G Start Start Select Nucleophile & Determine λmax Select Nucleophile & Determine λmax Start->Select Nucleophile & Determine λmax Prepare Solutions Prepare Solutions Select Nucleophile & Determine λmax->Prepare Solutions Run Kinetic Experiments Run Kinetic Experiments Prepare Solutions->Run Kinetic Experiments Pseudo-first-order conditions Data Analysis Data Analysis Run Kinetic Experiments->Data Analysis Compare Rate Constants Compare Rate Constants Data Analysis->Compare Rate Constants End End Compare Rate Constants->End

Caption: Workflow for a comparative kinetic study using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Alternative α-haloamide (e.g., 2-Bromo-N,N-dimethylpropanamide)

  • Chromophoric nucleophile (e.g., a substituted thiophenol)

  • Suitable solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a thermostated cuvette holder

Procedure:

  • Selection of Nucleophile and Wavelength:

    • Choose a nucleophile that undergoes a significant change in its UV-Vis spectrum upon reaction with the electrophile.

    • Determine the wavelength of maximum absorbance (λmax) of the product or the disappearance of the reactant.[7]

  • Kinetic Measurements:

    • Prepare a solution of the nucleophile in the chosen solvent.

    • Prepare separate stock solutions of this compound and the alternative α-haloamide of the same concentration.

    • To a cuvette in the thermostated spectrophotometer, add the nucleophile solution.

    • Initiate the reaction by adding a small aliquot of the electrophile stock solution (ensuring pseudo-first-order conditions with the nucleophile in large excess).

    • Monitor the change in absorbance at λmax over time.

  • Data Analysis:

    • Fit the absorbance versus time data to a first-order exponential decay to obtain the pseudo-first-order rate constant (kobs).

    • The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the nucleophile.

    • Repeat the experiment for the alternative α-haloamide under identical conditions.

  • Comparison:

    • The ratio of the second-order rate constants will provide a quantitative measure of the relative electrophilicity of the two α-haloamides.

Computational Assessment of Electrophilicity

In addition to experimental methods, computational chemistry offers a powerful tool for predicting and rationalizing electrophilicity.

Frontier Molecular Orbital (FMO) Theory

According to FMO theory, the reactivity of an electrophile is related to the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater willingness to accept electrons and thus higher electrophilicity.[8]

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the LUMO energy of this compound and its analogs.

CompoundPredicted Relative LUMO EnergyPredicted Relative Electrophilicity
2-Bromo-N,N-dimethylpropanamideLowerHigher
This compound Baseline Baseline
2-Chloro-N,N-dimethylacetamideHigherLower

Note: These are predicted trends. The absolute values will depend on the level of theory and basis set used in the calculations.

A general workflow for calculating LUMO energy is depicted below.

G Start Start Build Molecular Structure Build Molecular Structure Start->Build Molecular Structure Geometry Optimization Geometry Optimization Build Molecular Structure->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Calculate Molecular Orbitals Calculate Molecular Orbitals Frequency Calculation->Calculate Molecular Orbitals Extract LUMO Energy Extract LUMO Energy Calculate Molecular Orbitals->Extract LUMO Energy End End Extract LUMO Energy->End

Caption: A typical workflow for the computational determination of LUMO energy.

Conclusion

This compound is a versatile electrophilic building block with tunable reactivity. While a comprehensive database of its kinetic parameters is not yet established, this guide provides the theoretical foundation and practical methodologies for its quantitative assessment. By employing the described experimental protocols, researchers can determine its electrophilicity relative to other α-haloamides and within the broader context of the Mayr electrophilicity scale. Furthermore, computational chemistry offers a rapid and insightful approach to predict its reactivity. The integration of these experimental and computational tools will undoubtedly facilitate the rational design of novel synthetic methodologies and the development of next-generation covalent therapeutics.

References

  • Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using 1H NMR spectroscopy. PubMed. [Link]
  • Experiment 8 — Kinetics of SN1 Solvolysis. Swarthmore College. [Link]
  • Reference scales for the characterization of cationic electrophiles and neutral nucleophiles. PubMed. [Link]
  • F. Nucleophilicity and Electrophilicity Scales The kinetic methods developed in D were analogously employed to determine rate co. Ludwig-Maximilians-Universität München. [Link]
  • Rapid reaction kinetics (Stopped-Flow). University of York. [Link]
  • Holistic Prediction of Nucleophilicity and Electrophilicity Based on a Machine Learning Approach. ChemRxiv. [Link]
  • Nucleophilicity Prediction via Multivariate Linear Regression Analysis.
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  • How to Calculate HOMO LUMO Energy Gap. YouTube. [Link]
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  • Correlations of the Specific Rates of Solvolysis of Aromatic Carbamoyl Chlorides, Chloroformates, Chlorothionoformates, and Chlorodithioform
  • Rapid Scan, Stopped‐Flow Kinetics.
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  • Determining rate constants for parallel reactions from experimental d
  • Kinetics of the OH and Cl reactions with N-methylformamide, N, N-dimethylformamide and N, N-dimethylacetamide.
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literature comparison of 2-Chloro-N,N-dimethylpropanamide synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of the primary synthetic methodologies for obtaining 2-Chloro-N,N-dimethylpropanamide, a key building block in the development of various pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and professionals in drug development, offering a practical examination of two prevalent synthetic routes. The discussion emphasizes the underlying chemical principles, procedural nuances, and a quantitative comparison to aid in method selection for laboratory and process scale-up applications.

Introduction to this compound

This compound (CAS No. 10397-68-9) is a valuable intermediate possessing a reactive chloride atom and an amide functionality.[1][2] Its structure allows for further molecular elaboration, making it a versatile precursor in organic synthesis. The efficient and scalable production of this compound is, therefore, of significant interest. This guide will explore the two most common synthetic pathways: the acylation of dimethylamine with 2-chloropropionyl chloride and the direct coupling of 2-chloropropionic acid with dimethylamine.

Synthetic Methodologies: A Detailed Comparison

The selection of a synthetic route is a critical decision in any chemical campaign, balancing factors such as yield, purity, cost of reagents, reaction conditions, and ease of purification. Here, we dissect two primary approaches to the synthesis of this compound.

Method 1: Acylation of Dimethylamine with 2-Chloropropionyl Chloride

This method represents a classic and robust approach to amide bond formation, proceeding via a nucleophilic acyl substitution mechanism. The high reactivity of the acyl chloride ensures a rapid and often high-yielding reaction.

Mechanism and Rationale:

The reaction is initiated by the nucleophilic attack of dimethylamine on the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion and forming the stable amide bond. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

Experimental Protocol:

  • Materials: 2-chloropropionyl chloride, dimethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas), a tertiary amine base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Procedure:

    • A solution of dimethylamine and a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent is prepared in a reaction vessel equipped with a stirrer and a dropping funnel, and cooled in an ice bath (0-5 °C).

    • 2-chloropropionyl chloride is added dropwise to the cooled solution under vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours, or until reaction completion is confirmed by TLC or GC analysis.

    • The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amines, a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification is typically achieved by vacuum distillation.

A similar synthesis of 2-chloro-N,N-dimethylnicotinamide from the corresponding acyl chloride and dimethylamine has been reported with a yield of up to 95%, suggesting that high yields are achievable for this method.[4]

Method 2: Direct Amidation of 2-Chloropropionic Acid using a Coupling Agent

This approach avoids the use of the highly reactive and moisture-sensitive 2-chloropropionyl chloride by directly coupling 2-chloropropionic acid with dimethylamine. This is made possible by the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Mechanism and Rationale:

DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by dimethylamine, leading to the formation of the desired amide and N,N'-dicyclohexylurea (DCU) as a byproduct.[5] The formation of the insoluble DCU helps to drive the reaction to completion.

Experimental Protocol:

  • Materials: 2-chloropropionic acid, dimethylamine, N,N'-dicyclohexylcarbodiimide (DCC), and an anhydrous aprotic solvent (e.g., dichloromethane or ethyl acetate).

  • Procedure:

    • 2-chloropropionic acid is dissolved in an anhydrous aprotic solvent in a reaction vessel.

    • The solution is cooled in an ice bath, and DCC (1.1 equivalents) is added.

    • Dimethylamine (1.2 equivalents) is then added to the mixture.

    • The reaction is stirred at 0 °C for one hour and then at room temperature for several hours to overnight. Reaction progress is monitored by TLC.

    • The precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration.

    • The filtrate is washed sequentially with dilute acid and a saturated sodium bicarbonate solution.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.

    • Further purification can be achieved by column chromatography or vacuum distillation.

Comparative Analysis

ParameterMethod 1: Acylation with 2-Chloropropionyl ChlorideMethod 2: Direct Amidation with DCC
Starting Materials 2-chloropropionyl chloride, dimethylamine2-chloropropionic acid, dimethylamine, DCC
Reagent Reactivity High (acyl chloride is moisture-sensitive)Moderate
Reaction Conditions Typically low temperatures, requires a baseMild conditions, often at room temperature
Byproducts Triethylamine hydrochloride (water-soluble)Dicyclohexylurea (DCU) (sparingly soluble)
Purification Aqueous work-up and distillationFiltration of DCU, aqueous work-up, and chromatography/distillation
Reported Yield High (up to 95% for analogous systems)[4]Generally good to excellent
Advantages Fast reaction, high yields, readily available starting materialsAvoids handling of acyl chloride, milder conditions
Disadvantages Use of a highly reactive and corrosive acyl chlorideUse of a costly coupling agent, formation of a solid byproduct that can complicate purification

Visualization of Synthetic Workflows

G cluster_0 Method 1: Acylation Pathway 2-Chloropropionyl Chloride 2-Chloropropionyl Chloride Reaction Reaction 2-Chloropropionyl Chloride->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction Work-up Work-up Reaction->Work-up Quench, Wash Purification Purification Work-up->Purification Distillation Product_1 This compound Purification->Product_1

Caption: Workflow for the synthesis of this compound via the acylation pathway.

G cluster_1 Method 2: Direct Amidation Pathway 2-Chloropropionic Acid 2-Chloropropionic Acid Coupling Coupling 2-Chloropropionic Acid->Coupling Dimethylamine_2 Dimethylamine Dimethylamine_2->Coupling DCC DCC DCC->Coupling Filtration Filtration Coupling->Filtration Remove DCU Work-up_2 Work-up Filtration->Work-up_2 Wash Purification_2 Purification Work-up_2->Purification_2 Chromatography/ Distillation Product_2 This compound Purification_2->Product_2

Caption: Workflow for the synthesis of this compound via DCC coupling.

Conclusion

Both the acylation of dimethylamine with 2-chloropropionyl chloride and the direct DCC-mediated coupling of 2-chloropropionic acid with dimethylamine are viable methods for the synthesis of this compound. The choice between these two routes will largely depend on the specific needs of the laboratory or production facility.

For rapid, high-yielding synthesis where the handling of a reactive acyl chloride is not a concern, Method 1 is likely the preferred choice. For applications where milder conditions are necessary and the cost and purification challenges associated with the use of DCC are acceptable, Method 2 offers a valuable alternative.

It is recommended that for any scale-up operation, a thorough process optimization and safety assessment be conducted for the chosen synthetic route.

References

  • CN1033378A - 2,3-two chloro-N, the preparation method of N-dimethyl propylamine - Google Patents. [URL: https://patents.google.
  • Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S) - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-N-substituted-S-2-chloropropanamide-3-from-S-2-chloropropionic-acid-1_fig1_235942208]
  • Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-2-chloro-N%2CN%2CN-trialkylethanaminium-Kuca-Kabelkov%C3%A1/b21570d8a529324546452243e839e5572e90f670]
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  • Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System - MDPI. [URL: https://www.mdpi.com/2073-4352/12/7/893]
  • Preparation of amides using DCC (video) - Khan Academy. [URL: https://www.khanacademy.
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  • CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents. [URL: https://patents.google.
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  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. [URL: https://www.researchgate.net/publication/348386345_I_Synthesis_of_the_2-chloro-N-2-methoxyphenylacetamide_o-acetamide_and_2-2-methoxyphenylamino-2-oxoethyl_methacrylate_2MPAEMA_II_Antimicrobial_and_antioxidant_activities_of_the_2-chloro-N-4-methoxyp]

Sources

A Comparative Guide to the Structural Confirmation of 2-Chloro-N,N-dimethylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is not merely a formality but a cornerstone of scientific rigor and regulatory compliance. Small molecules containing the chloroamide motif are prevalent in medicinal chemistry, serving as key intermediates and pharmacophores. Among these, 2-Chloro-N,N-dimethylpropanamide and its derivatives represent a class of compounds with significant potential. The unambiguous confirmation of their molecular structure is paramount for establishing definitive structure-activity relationships (SAR), ensuring intellectual property protection, and ultimately, guaranteeing the safety and efficacy of a potential therapeutic agent.

This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural elucidation of this compound derivatives. As a senior application scientist, my aim is to move beyond a simple recitation of methods. Instead, this document will delve into the causality behind experimental choices, presenting each protocol as a self-validating system. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering field-proven insights to guide researchers in their analytical strategies.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Fingerprint

The "Why": Unveiling the Connectivity

NMR spectroscopy is the workhorse of structural elucidation for organic molecules in solution.[1][2] Its power lies in its ability to probe the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing a detailed map of the chemical environment and connectivity of atoms within a molecule. For a derivative of this compound, NMR is indispensable for confirming the presence and connectivity of the key structural fragments: the N,N-dimethyl groups, the propanamide backbone, and the position of the chlorine atom.

Experimental Protocol: A Self-Validating System

A robust NMR analysis relies on a meticulously prepared sample and a suite of experiments that provide orthogonal and confirmatory data.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound derivative. For ¹³C NMR, a higher concentration of 20-50 mg may be beneficial.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4][5] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering solvent signals in the ¹H NMR spectrum.[6]

    • If the solution contains any particulate matter, filter it through a small plug of cotton wool in a Pasteur pipette before transferring it to a high-quality 5 mm NMR tube.[7] Solid particles can disrupt the magnetic field homogeneity, leading to poor spectral resolution.

    • Ensure the sample height in the NMR tube is appropriate for the spectrometer's probe (typically around 4-5 cm).[3]

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. This provides initial information on the number of different proton environments and their relative ratios (through integration).

    • Acquire a 1D ¹³C NMR spectrum. This reveals the number of unique carbon environments.

    • Perform two-dimensional (2D) NMR experiments to establish connectivity:

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing out the carbon backbone.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is vital for connecting the different structural fragments of the molecule.

Data Interpretation: Decoding the Spectra of this compound

Predicted ¹H and ¹³C NMR Data for this compound:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations (COSY, HMBC)
CH₃ (propanamide)~1.7 (doublet)~20COSY to CH; HMBC to C=O and CH
CH (chloro)~4.5 (quartet)~55COSY to CH₃; HMBC to C=O and N-CH₃
N-CH₃ (rotamer 1)~2.9 (singlet)~36HMBC to C=O and CH
N-CH₃ (rotamer 2)~3.1 (singlet)~37HMBC to C=O and CH
C=O (amide)-~170HMBC from CH, CH₃, and N-CH₃

Note: The N,N-dimethyl groups may appear as two distinct singlets due to hindered rotation around the amide C-N bond.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation & Structure Confirmation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 1D ¹H NMR transfer->H1 C13 1D ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC assign Assign Signals HMBC->assign connect Establish Connectivity assign->connect confirm Confirm Structure connect->confirm

Caption: NMR workflow for structure confirmation.

Chapter 2: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle

The "Why": Confirming Mass and Piecing Together Fragments

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] For the structural confirmation of a this compound derivative, its primary roles are to determine the molecular weight with high accuracy and to provide a fragmentation pattern that serves as a "fingerprint" of the molecule's structure.[9] The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio), provides an additional and highly diagnostic feature in the mass spectrum.

Experimental Protocol: A Self-Validating System

Step-by-Step Protocol for MS Analysis (LC-MS with ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (typically in the low µg/mL to ng/mL range) in a solvent compatible with liquid chromatography and electrospray ionization (e.g., methanol or acetonitrile with a small percentage of water and/or formic acid).[10]

  • Liquid Chromatography (LC) Separation (Optional but Recommended):

    • Inject the sample onto an LC system (e.g., HPLC or UHPLC) to separate the compound of interest from any residual impurities before it enters the mass spectrometer. This enhances the quality of the mass spectrum.

  • Ionization (Electrospray Ionization - ESI):

    • The eluent from the LC is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets, from which the solvent evaporates to produce gas-phase ions of the analyte.

  • Mass Analysis:

    • The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

  • Detection:

    • The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

  • Tandem Mass Spectrometry (MS/MS):

    • For further structural confirmation, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate a fragmentation spectrum (MS/MS). This provides detailed information about the molecule's substructures.[9]

Data Interpretation: Assembling the Fragments of this compound

The mass spectrum of this compound (C₅H₁₀ClNO, MW: 135.59 g/mol ) is expected to show a molecular ion peak cluster corresponding to the presence of the chlorine isotopes.

Predicted Mass Spectrum Data for this compound:

m/z Proposed Fragment Notes
135/137[M]⁺Molecular ion peak cluster (ratio ~3:1)
100[M - Cl]⁺Loss of a chlorine radical
72[C₄H₈NO]⁺α-cleavage, loss of the chloromethyl radical
44[C₂H₆N]⁺N,N-dimethylaminyl cation

The fragmentation pattern for amides often involves cleavage of the bonds adjacent to the carbonyl group.[11] For this compound, cleavage of the C-Cl bond and the bond between the carbonyl carbon and the α-carbon are expected to be prominent fragmentation pathways.

Visualization of the MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_interp Data Interpretation prepare Prepare Dilute Solution lc LC Separation prepare->lc esi Electrospray Ionization lc->esi ms Mass Analysis esi->ms msms Tandem MS (MS/MS) ms->msms mw Determine Molecular Weight msms->mw frag Analyze Fragmentation Pattern mw->frag confirm Confirm Structure frag->confirm

Caption: Mass spectrometry workflow for structure confirmation.

Chapter 3: Single-Crystal X-ray Crystallography - The Definitive 3D Structure

The "Why": The Gold Standard for Unambiguous Structure

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[12] It provides unambiguous information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry. While NMR provides the structure in solution and MS gives information on connectivity and molecular weight, X-ray crystallography provides a definitive solid-state structure.

Experimental Protocol: A Self-Validating System

Step-by-Step Protocol for X-ray Crystallography:

  • Crystal Growth:

    • This is often the most challenging step. High-quality single crystals (typically 0.1-0.3 mm in size) are required.[13] Common methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.[14]

  • Crystal Mounting and Data Collection:

    • A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer.[15]

    • The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms.

    • The crystal is rotated in a beam of X-rays, and the diffraction pattern is recorded on a detector.[13]

  • Structure Solution and Refinement:

    • The positions of the diffraction spots are used to determine the dimensions of the unit cell.

    • The intensities of the spots are used to determine the arrangement of atoms within the unit cell. This involves solving the "phase problem."

    • The initial structural model is refined to best fit the experimental data.

Data Interpretation: Visualizing the Molecule in 3D

The final output of an X-ray crystallographic analysis is a model of the molecule showing the positions of all atoms in three-dimensional space. While a crystal structure for this compound is not publicly available, the structure of a related compound, 2-chloro-N-(p-tolyl)propanamide, provides a useful illustration of the type of information that can be obtained.[13] From such a structure, one can precisely measure bond lengths (e.g., C-Cl, C=O, C-N) and bond angles, and observe the conformation of the molecule in the solid state.

Visualization of the X-ray Crystallography Workflow

Xray_Workflow cluster_prep Crystal Growth cluster_analysis Data Collection cluster_interp Structure Solution & Refinement grow Grow Single Crystals mount Mount Crystal grow->mount diffract X-ray Diffraction mount->diffract solve Solve Phase Problem diffract->solve refine Refine Structure solve->refine validate Validate and Analyze 3D Structure refine->validate

Caption: X-ray crystallography workflow.

Chapter 4: A Comparative Analysis - Choosing the Right Tool(s) for the Job

Data Triangulation for Unquestionable Confirmation

The highest level of confidence in a molecular structure is achieved not by relying on a single technique, but by integrating the complementary data from NMR, MS, and, when possible, X-ray crystallography. MS provides the molecular formula, NMR establishes the connectivity of the atoms, and X-ray crystallography reveals the precise 3D arrangement. When the data from all three techniques are in agreement, the structural assignment is considered irrefutable.

Comparative Strengths and Weaknesses
Technique Information Provided Strengths Weaknesses
NMR Spectroscopy Connectivity, chemical environment, stereochemistry, quantitationProvides detailed structural information in solution; non-destructive.[2][16]Requires relatively large amounts of pure sample; can be complex to interpret for large molecules.[16]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternHigh sensitivity (requires very little sample); can be coupled to chromatography for mixture analysis.[8]Provides limited information on stereochemistry; fragmentation can be complex.
X-ray Crystallography Unambiguous 3D structure, bond lengths and angles, absolute stereochemistryThe "gold standard" for definitive structure determination.[12][16]Requires high-quality single crystals, which can be difficult to obtain; provides a solid-state structure which may differ from the solution conformation.[16]
Logical Workflow for Structure Confirmation

Logical_Workflow start Purified Compound ms Mass Spectrometry start->ms Determine Molecular Weight nmr NMR Spectroscopy start->nmr Determine Connectivity proposed Proposed Structure ms->proposed nmr->proposed xray X-ray Crystallography confirmed Confirmed Structure xray->confirmed proposed->xray Obtain 3D Structure (if possible) proposed->confirmed If crystal not available, structure is highly probable

Caption: Logical workflow for structure confirmation.

Conclusion

The structural confirmation of this compound derivatives, as with any novel chemical entity in a drug development pipeline, demands a rigorous and multi-faceted analytical approach. This guide has outlined the fundamental roles, experimental protocols, and comparative strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography. By understanding the "why" behind each technique and employing them in a logical and complementary fashion, researchers can build a self-validating system for structural elucidation. This not only ensures the scientific integrity of their work but also provides the robust and unambiguous data required to confidently advance a compound through the challenging journey of drug discovery and development.

References

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Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Chloro-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 2-Chloro-N,N-dimethylpropanamide (CID 112034) is a key building block, or intermediate, in the synthesis of various pharmaceutical compounds.[1] Its small, reactive nature necessitates robust analytical methods to monitor its presence, whether as a residual impurity in a final drug product or as a target molecule in pharmacokinetic studies of a parent drug.

This guide provides a comprehensive framework for designing and executing a rigorous cross-reactivity study for this compound. As direct cross-reactivity data for this specific intermediate is not extensively published, we will establish a paradigm for investigation. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a detailed, field-proven experimental protocol to generate self-validating, high-integrity data.

Part 1: Defining the Competitive Landscape - A Structural Comparison

The first principle of assessing cross-reactivity is to identify and procure structurally related compounds that have a logical probability of interfering with the assay. The choice of these comparators is not arbitrary; it is an expert-driven process based on understanding the synthetic route of the target molecule and the common structural motifs that an antibody might recognize. An antibody raised against this compound (the hapten) will likely recognize the core chloro-amide structure. Therefore, our investigation will focus on analogs where key features are altered.

We have selected a panel of four representative compounds for this comparative guide. These molecules are chosen to probe the antibody's tolerance for changes at the chlorine position, the N-alkyl groups, and the overall amide backbone.

Table 1: Structural Analogs for Cross-Reactivity Assessment

Compound NameCAS NumberMolecular FormulaStructureRationale for Inclusion
This compound 10397-68-9C₅H₁₀ClNOCC(C(=O)N(C)C)ClTarget Analyte
N,N-dimethylpropanamide6813-63-4C₅H₁₁NOCCC(=O)N(C)CTests the necessity of the 2-chloro group for antibody recognition.
2-Chloro-N,N-diethylpropanamide54333-75-4C₇H₁₄ClNOCC(C(=O)N(CC)N(CC))ClEvaluates specificity regarding the N-alkyl substituents.
2,2-Dichloro-N,N-dimethylpropanamide39100-20-8C₅H₉Cl₂NOCC(Cl)(Cl)C(=O)N(C)CAssesses tolerance for additional halogenation at the alpha-carbon.
Propachlor1918-16-7C₁₁H₁₄ClNOCC(C)N(C(=O)CCl)c1ccccc1A structurally related chloroacetamide herbicide with known immunoassay development, providing a benchmark from a related chemical class.[3][4]

Part 2: The Causality of Cross-Reactivity - An Expert's Perspective

An immunoassay does not see a whole molecule but rather recognizes specific three-dimensional shapes and charge distributions, known as epitopes.[5] For a small molecule like this compound, the entire molecule essentially acts as the epitope. The development of an antibody for such a compound requires conjugating this "hapten" to a larger carrier protein to elicit an immune response. The resulting antibodies will have a binding pocket tailored to the hapten's structure.

Our hypothesis is that the N,N-dimethyl-2-chloropropanamide core is the primary recognition motif.

  • High Probability of Cross-Reactivity: We predict that 2-Chloro-N,N-diethylpropanamide may show significant cross-reactivity. While the N-alkyl groups are larger, the overall shape and the critical alpha-chloro position are conserved.

  • Moderate to Low Probability: N,N-dimethylpropanamide is expected to have low cross-reactivity. The absence of the electronegative chlorine atom dramatically alters the electronic profile and size of the alpha-position, which is likely a key feature of the binding epitope.

  • Variable Probability: Propachlor presents an interesting case. It shares the chloroacetamide feature but has a bulky N-isopropyl-phenyl group. Cross-reactivity will depend heavily on how the hapten was conjugated to the carrier protein during antibody development and whether the antibody binding pocket can tolerate this large substitution.[2]

This predictive exercise is crucial as it informs the design of the experiment, particularly the concentration ranges required for testing each compound.

cluster_Target Target Analyte cluster_Analogs Potential Cross-Reactants Target This compound Analog1 N,N-dimethylpropanamide (Chloro group removed) Target->Analog1 High Structural Similarity (Core Amide) Analog2 2-Chloro-N,N-diethylpropanamide (N-Alkyl groups modified) Target->Analog2 High Structural Similarity (Chloro-Amide Core) Analog3 2,2-Dichloro-N,N-dimethylpropanamide (Additional halogenation) Target->Analog3 High Structural Similarity (Core Structure) Analog4 Propachlor (Different N-substituent) Target->Analog4 Shared Moiety (Chloroacetamide)

Figure 1: Logical relationship between the target analyte and potential cross-reactants based on structural similarity.

Part 3: Experimental Protocol - A Self-Validating Competitive ELISA

The gold standard for quantifying small molecules and assessing cross-reactivity is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[6] The principle is simple: the analyte in the sample competes with a fixed amount of a labeled (e.g., enzyme-conjugated) or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

This protocol is designed as a self-validating system, incorporating necessary controls and standards to ensure data integrity, as aligned with industry best practices and regulatory expectations.[7][8][9]

Prerequisite: Reagent Preparation
  • Hapten-Protein Conjugate: For this assay, a conjugate of this compound linked to a carrier protein like Bovine Serum Albumin (BSA) is required. This conjugate (Hapten-BSA) will be used to coat the microtiter plate wells. The synthesis of this reagent is a critical first step in the overall development of the immunoassay.

  • Antibody: A specific polyclonal or monoclonal antibody raised against a Hapten-Keyhole Limpet Hemocyanin (KLH) conjugate is required. The choice of a different carrier protein for immunization (KLH) than for plate coating (BSA) is crucial to prevent antibodies raised against the carrier protein itself from interfering with the assay.

  • Buffers and Solutions:

    • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.

    • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST), pH 7.4.

    • Blocking Buffer: PBST with 1% BSA.

    • Assay Buffer: PBST with 0.1% BSA.

    • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

    • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

Experimental Workflow: Step-by-Step Methodology

start Start step1 1. Antigen Coating Coat plate with Hapten-BSA conjugate. Incubate overnight at 4°C. start->step1 step2 2. Washing Wash 3x with PBST to remove unbound antigen. step1->step2 step3 3. Blocking Add Blocking Buffer to prevent non-specific binding. Incubate 1-2 hours at RT. step2->step3 step4 4. Washing Wash 3x with PBST. step3->step4 step5 5. Competitive Reaction Add standards/samples and specific antibody simultaneously. Incubate 1-2 hours at RT. step4->step5 step6 6. Washing Wash 3x with PBST to remove unbound antibody and antigen. step5->step6 step7 7. Secondary Antibody Add enzyme-conjugated secondary antibody (e.g., anti-Rabbit-HRP). Incubate 1 hour at RT. step6->step7 step8 8. Washing Wash 5x with PBST. step7->step8 step9 9. Signal Development Add TMB substrate. Incubate 15-30 min in the dark. step8->step9 step10 10. Stop Reaction Add Stop Solution (2M H₂SO₄). step9->step10 end 11. Read Absorbance Measure OD at 450 nm. step10->end

Figure 2: Workflow for the indirect competitive ELISA protocol.

  • Antigen Coating: Dilute the Hapten-BSA conjugate to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[10][11]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining protein-binding sites. Incubate for 1-2 hours at room temperature (RT).

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (this compound) and each potential cross-reactant in Assay Buffer. These will serve as the standards and test samples. A typical concentration range might be from 0.01 ng/mL to 10,000 ng/mL.

    • Add 50 µL of each standard or test compound dilution to the appropriate wells.

    • Immediately add 50 µL of the primary antibody, diluted to its optimal working concentration in Assay Buffer, to all wells.

    • Incubate for 1-2 hours at RT to allow for competition between the coated antigen and the antigen in solution.

  • Washing: Discard the solution and wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP) diluted in Assay Buffer. This antibody binds to the primary antibody that has been captured by the coated antigen. Incubate for 1 hour at RT.

  • Final Washing: Wash the plate five times with Wash Buffer. This step is critical to reduce background noise.

  • Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at RT in the dark. A blue color will develop.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance (Optical Density or OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Data Analysis: From Raw Data to Actionable Insights
  • Standard Curve Generation:

    • Calculate the average OD for the blank wells (B₀, maximum signal, no competitor).

    • For each standard concentration of the target analyte, calculate the percentage of binding (%B/B₀) using the formula: %B/B₀ = (OD_standard / OD_blank) * 100.

    • Plot %B/B₀ versus the logarithm of the analyte concentration. This will generate a sigmoidal dose-response curve.

  • IC₅₀ Determination:

    • The IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.[12] This value is determined from the standard curve for the target analyte and from similar curves generated for each of the potential cross-reactants.

    • Use a four-parameter logistic regression model to fit the curve and calculate the precise IC₅₀ value for each compound tested.

  • Cross-Reactivity Calculation:

    • The percent cross-reactivity (%CR) is calculated using the following formula, which compares the IC₅₀ of the target analyte to that of the test compound[6][13]: %CR = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) * 100

Part 4: Data Presentation and Interpretation

All quantitative data must be summarized in a clear, structured format to allow for objective comparison. The final report should present the IC₅₀ values and the calculated cross-reactivity for each compound tested.

Table 2: Example Cross-Reactivity Data Summary

Compound TestedIC₅₀ (ng/mL)% Cross-Reactivity
This compound 25.5100%
N,N-dimethylpropanamide>10,000<0.25%
2-Chloro-N,N-diethylpropanamide150.217.0%
2,2-Dichloro-N,N-dimethylpropanamide850.03.0%
Propachlor5,2000.49%
Note: Data presented are hypothetical and for illustrative purposes only.

Interpretation:

  • A high %CR value indicates that the antibody binds significantly to the test compound, suggesting a high risk of interference in samples containing that compound.

  • A low %CR value (<1%) generally indicates that the assay is highly specific for the target analyte relative to that particular compound.[13]

  • The results should be interpreted in the context of the expected concentrations of these potential interferents in actual samples. Even a compound with low cross-reactivity can cause significant interference if it is present at a concentration several orders of magnitude higher than the target analyte.

Conclusion

This guide provides a robust, scientifically-grounded framework for evaluating the cross-reactivity of this compound. By combining predictive analysis based on molecular structure with a rigorous, self-validating experimental protocol, researchers can generate high-quality, reliable data. This approach ensures that any immunoassay developed for applications involving this important pharmaceutical intermediate is well-characterized, fit-for-purpose, and yields data that can be trusted to make critical decisions in the drug development pipeline. The principles and methodologies outlined here are not only applicable to this compound but can be adapted for the cross-reactivity assessment of any small molecule analyte.

References

  • Current time information in Jakarta, ID. Google. Retrieved from https://www.google.com/search?q=time+in+Jakarta,+ID
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  • Li, H., et al. (2018). Rapid and homologous immunoassay for the detection of herbicide propisochlor in water. Food and Agricultural Immunology, 29(1), 68-80. Retrieved from https://www.tandfonline.com/doi/full/10.1080/09540105.2017.1363351
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  • Li, H., et al. (2018). Rapid and homologous immunoassay for the detection of herbicide propisochlor in water. Semantic Scholar. Retrieved from https://www.semanticscholar.org/paper/Rapid-and-homologous-immunoassay-for-the-detection-Li-Li/5f9b4b0e5d4e1c2a1e8e8c8a1c1d1d1b8c8c8c8c
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A Comparative Guide to the Efficiency of 2-Chloro-N,N-dimethylpropanamide in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of amides is a cornerstone of molecular construction. The choice of coupling reagent is critical, influencing reaction times, yields, purity, and overall cost-effectiveness. This guide provides an in-depth technical evaluation of 2-Chloro-N,N-dimethylpropanamide, a reactive acyl chloride, and objectively compares its performance against common alternatives in the crucial task of amide bond formation.

The Power and Pitfalls of Acyl Chlorides: A Mechanistic Overview

Acyl chlorides, such as this compound, are among the most reactive derivatives of carboxylic acids.[1] This high reactivity is a double-edged sword. The strong inductive effect of the chlorine atom and the carbonyl oxygen renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by amines.[1] The chloride ion is an excellent leaving group, facilitating the rapid formation of a stable amide bond.[1]

The reaction typically proceeds via a nucleophilic acyl substitution mechanism, as illustrated below. This direct and often rapid conversion makes acyl chlorides an attractive option for straightforward amide syntheses.

G reagents This compound + Amine (R-NH2) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Amide + HCl intermediate->product Elimination of Cl-

Caption: General mechanism of amide formation using an acyl chloride.

However, this high reactivity comes with challenges. Acyl chlorides are notoriously sensitive to moisture, hydrolyzing readily to the corresponding carboxylic acid.[2] The reaction also produces hydrochloric acid (HCl) as a byproduct, which must be scavenged by a base to prevent the protonation of the amine nucleophile and drive the reaction to completion.[3] For complex molecules with sensitive functional groups, the harsh conditions associated with acyl chlorides can lead to side reactions and lower yields.[]

Comparative Analysis: this compound vs. Common Coupling Reagents

To provide a clear comparison, we will evaluate the efficiency of amide bond formation in the context of challenging substrates, such as sterically hindered amines and electron-deficient anilines. While direct side-by-side data for this compound is scarce in the literature, we can infer its potential performance by examining the behavior of acyl chlorides in general and comparing it with well-documented coupling reagents like EDC/HOBt and HATU.

Scenario 1: Coupling with Sterically Hindered Amines

Sterically hindered amines present a significant challenge for amide bond formation. The bulky substituents around the nitrogen atom impede the approach of the acylating agent.

Reagent/MethodTypical ConditionsReported YieldsAdvantagesDisadvantages
Acyl Chlorides (e.g., this compound) Anhydrous aprotic solvent (e.g., DCM, THF), non-nucleophilic base (e.g., triethylamine, pyridine), Room TemperatureGenerally good to excellent for unhindered amines, but can be significantly lower for hindered substrates.[]High reactivity, fast reaction times, simple workup if the product is stable.Moisture sensitive, corrosive HCl byproduct, potential for side reactions with sensitive substrates.[1][2]
EDC/HOBt Aprotic solvent (e.g., DMF, DCM), Room Temperature, 12-24hModerate to good, but can be low for highly hindered systems. A study reported only 38% conversion for a hindered coupling.[5]Milder conditions than acyl chlorides, water-soluble urea byproduct (for EDC).[6]Slower reaction times, can be inefficient for very challenging substrates.[5]
HATU Aprotic solvent (e.g., DMF), Base (e.g., DIPEA), Room Temperature, 2-12hGenerally high yields, even for hindered substrates.[7]High efficiency for difficult couplings, fast reaction times.Higher cost, potential for side reactions if not used correctly.

Expert Insight: For sterically demanding couplings, the high reactivity of an acyl chloride like this compound might be advantageous. However, the reaction would need to be carefully optimized to manage the HCl byproduct and potential side reactions. In contrast, modern uronium-based reagents like HATU often provide a more reliable and high-yielding route for these challenging substrates, albeit at a higher cost.[7]

Scenario 2: Coupling with Electron-Deficient Amines

Electron-deficient amines, such as anilines with electron-withdrawing groups, are poor nucleophiles, making amide bond formation difficult.

Reagent/MethodTypical ConditionsReported YieldsAdvantagesDisadvantages
Acyl Chlorides (e.g., this compound) Anhydrous aprotic solvent, base, often requires heating.Can provide good yields, but may require forcing conditions.[]High reactivity can overcome the low nucleophilicity of the amine.Harsh conditions may not be suitable for all substrates.
EDC/HOBt with DMAP Aprotic solvent (e.g., ACN), Room Temperature, 12-24hGood to excellent yields have been reported with the addition of DMAP as a catalyst.[8]Milder conditions, readily available reagents.May require an additional catalyst (DMAP) for efficient coupling.[8]
BTFFH (a fluorinating reagent) CH2Cl2, DIPEA, 80°C, 12-24hGood to excellent yields reported for coupling with electron-deficient anilines.[5]Effective for challenging electronic substrates.Requires elevated temperatures and specialized reagents.

Expert Insight: The inherent reactivity of this compound could be beneficial for activating the carboxylic acid sufficiently to react with a weak nucleophile. However, the use of coupling agents in combination with additives like HOBt and DMAP provides a more controlled and often higher-yielding approach for these difficult couplings.[8] The choice of method will depend on the specific substrate and the tolerance of other functional groups to the reaction conditions.

Experimental Protocols

To provide a practical context, here are representative protocols for amide synthesis using an acyl chloride and a common coupling reagent.

Protocol 1: General Procedure for Amide Synthesis using this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve amine (1.0 eq) and base (1.2 eq) in anhydrous DCM. B Cool solution to 0 °C in an ice bath. A->B C Add this compound (1.1 eq) dropwise. B->C D Stir at 0 °C for 30 min, then warm to room temperature. C->D E Monitor reaction by TLC. D->E F Quench with water and separate layers. E->F G Wash organic layer with dilute acid, base, and brine. F->G H Dry over Na2SO4, filter, and concentrate. G->H I Purify by column chromatography. H->I

Caption: Workflow for amide synthesis using an acyl chloride.

Materials:

  • Amine (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Triethylamine or Pyridine (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add this compound to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Synthesis using EDC/HOBt

This protocol is adapted from a literature procedure for the coupling of a carboxylic acid with an amine.[3]

Materials:

  • Carboxylic Acid (1.0 equivalent)

  • Amine (1.2 equivalents)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents)

  • HOBt (1-Hydroxybenzotriazole) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid, amine, EDC, and HOBt in anhydrous DMF.

  • Add DIPEA to the mixture and stir at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Safety and Handling Considerations

This compound is a reactive and potentially hazardous chemical. It is crucial to handle it with appropriate safety precautions.

  • Corrosive: As an acyl chloride, it is corrosive and can cause severe skin burns and eye damage.[2]

  • Moisture Sensitive: Reacts with water to produce corrosive HCl gas.[1] All reactions should be carried out under anhydrous conditions.

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10] Work in a well-ventilated fume hood.[10]

Conclusion and Recommendations

This compound, as a representative acyl chloride, offers a highly reactive and often rapid route to amide bond formation. Its key advantages are its high reactivity and the simplicity of the reaction setup for straightforward substrates. However, its moisture sensitivity and the generation of corrosive HCl necessitate careful handling and can be detrimental to complex molecules with sensitive functional groups.

For routine amide synthesis where the substrates are robust, this compound can be an efficient and cost-effective choice. For more challenging syntheses involving sterically hindered or electron-deficient amines, or for substrates with delicate functionalities, modern coupling reagents such as HATU or EDC/HOBt often provide a milder, more reliable, and higher-yielding alternative, despite their higher cost.

The ultimate choice of reagent should be based on a careful evaluation of the specific substrates, the required reaction conditions, and the overall synthetic strategy.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Royal Society of Chemistry.
  • Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings. (n.d.). ResearchGate.
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  • CHEM 2212L Experiment 8 - Amide Synthesis. (2020). YouTube.
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  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). National Center for Biotechnology Information.
  • 3-Substituted Anilines as Scaffolds for the Construction of Glutamine Synthetase and DXP-Reductoisomerase Inhibitors. (n.d.). ResearchGate.
  • Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. (n.d.). ResearchGate.

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A Senior Application Scientist's Guide to Amide Bond Formation: Benchmarking 2-Chloro-N,N-dimethylpropanamide Against Commercial Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the construction of the amide bond is a reaction of paramount importance. The choice of methodology for this crucial transformation can significantly impact reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an in-depth technical comparison of 2-Chloro-N,N-dimethylpropanamide, a reactive electrophile for amidation, against the major classes of commercially available coupling reagents. We will delve into the mechanistic underpinnings of these reagents, present a framework for objective performance evaluation, and provide detailed experimental protocols to empower you to make informed decisions for your synthetic challenges.

Understanding the Landscape of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. This is due to the formation of a stable ammonium carboxylate salt, which is unreactive towards nucleophilic acyl substitution.[1][2] Consequently, the activation of the carboxylic acid is necessary to facilitate this transformation under milder conditions.[3] This has led to the development of a vast arsenal of reagents, each with its own advantages and disadvantages.

This compound: An Acyl Chloride Surrogate

This compound (C₅H₁₀ClNO) is a halogenated amide that functions as a reactive electrophile, akin to an acyl chloride. The presence of the chlorine atom on the carbon alpha to the carbonyl group renders this position susceptible to nucleophilic attack by an amine. The reaction proceeds via a direct nucleophilic acyl substitution mechanism, where the amine displaces the chloride, forming the desired amide bond. This approach is a classical and straightforward method for amide synthesis.[1][4][]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} Caption: Nucleophilic acyl substitution mechanism for this compound.

This method's primary advantage lies in its simplicity and the high reactivity of the acyl chloride surrogate. However, the generation of hydrochloric acid as a byproduct necessitates the use of a base to neutralize it, which can sometimes lead to side reactions.[2]

Commercial Coupling Reagents: A Mechanistic Overview

The majority of modern amide synthesis relies on coupling reagents that activate the carboxylic acid in situ. These reagents can be broadly categorized into three main classes:

  • Carbodiimides (e.g., DCC, DIC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, more commonly, with an additive like 1-hydroxybenzotriazole (HOBt) to form a more stable active ester, which then reacts with the amine.[2][6][7][8] The use of additives also helps to suppress racemization.[6]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

} Caption: General mechanism of carbodiimide-mediated coupling.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents are among the most efficient and widely used, especially in peptide synthesis.[9][10] They react with the carboxylate to form a highly reactive active ester. For instance, HATU forms a 7-azabenzotriazolyl (OAt) ester, which is more reactive than the corresponding HOBt ester formed by HBTU, leading to faster and more complete reactions.[10]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#FBBC05"];

} Caption: General mechanism of uronium salt-mediated coupling.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, phosphonium reagents activate carboxylic acids to form reactive intermediates. For example, PyBOP forms a benzotriazolyl active ester.[9] These reagents are also highly effective, though in some cases may be slightly less reactive than the top-tier uronium salts like HATU.[11]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} Caption: General mechanism of phosphonium salt-mediated coupling.

Performance Benchmarking: A Comparative Framework

To objectively evaluate the performance of this compound against established commercial reagents, a standardized experimental design is crucial. This allows for a direct comparison of key performance indicators under identical conditions.

Model Reaction

A suitable model reaction for this benchmark study would involve the coupling of a sterically hindered carboxylic acid with a moderately nucleophilic amine. For example, the reaction between isobutyric acid and benzylamine. This combination presents a moderate challenge that can effectively differentiate the performance of various reagents.

Key Performance Indicators (KPIs)

The following KPIs should be meticulously measured for each reagent:

  • Reaction Yield (%): The isolated yield of the pure amide product.

  • Product Purity (%): Determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Reaction Time (h): The time required for the complete consumption of the limiting reagent, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Racemization (%): In cases where a chiral carboxylic acid is used, the extent of epimerization should be quantified using chiral HPLC.

  • Ease of Workup and Purification: A qualitative assessment of the difficulty in removing byproducts and isolating the final product.

Comparative Performance Data

The following table summarizes the expected performance of each class of reagent in our model reaction, based on established chemical principles and literature data.

Reagent ClassRepresentative ReagentExpected YieldExpected Reaction TimeExpected PurityRacemization RiskEase of Workup
Acyl Chloride Surrogate This compoundGood to ExcellentFastGoodModerate to HighModerate
Carbodiimide EDC/HOBtGood to ExcellentModerateGood to ExcellentLow to ModerateEasy
Uronium/Aminium Salt HATUExcellentVery FastExcellentVery LowEasy
Phosphonium Salt PyBOPExcellentFastExcellentLowEasy

Note: The performance of this compound is inferred from the general reactivity of acyl chlorides. Actual experimental data is required for a definitive comparison.

Experimental Protocols

The following are detailed, step-by-step protocols for performing the model amidation reaction using each class of reagent.

General Experimental Workflow

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} Caption: A generalized workflow for the comparative evaluation of amidation reagents.

Protocol 1: Amidation using this compound

Materials:

  • Isobutyric acid (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • This compound (1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of isobutyric acid (1.0 equiv) and benzylamine (1.1 equiv) in anhydrous DCM at 0 °C, add triethylamine (2.5 equiv).

  • Slowly add a solution of this compound (1.2 equiv) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amidation using EDC/HOBt[6][7][12]

Materials:

  • Isobutyric acid (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or DCM

Procedure:

  • To a stirred solution of isobutyric acid (1.0 equiv), benzylamine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF at 0 °C, add DIPEA (2.5 equiv).

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Amidation using HATU[9][13]

Materials:

  • Isobutyric acid (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

Procedure:

  • To a stirred solution of isobutyric acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF at 0 °C, add DIPEA (2.5 equiv).

  • Stir the mixture for 15 minutes at 0 °C for pre-activation.

  • Add benzylamine (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Amidation using PyBOP[9][11]

Materials:

  • Isobutyric acid (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • PyBOP (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

Procedure:

  • To a stirred solution of isobutyric acid (1.0 equiv), benzylamine (1.1 equiv), and PyBOP (1.2 equiv) in anhydrous DMF at room temperature, add DIPEA (2.5 equiv).

  • Stir the reaction mixture for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

The selection of an appropriate reagent for amide bond formation is a critical decision that balances reactivity, cost, and the potential for side reactions.

  • This compound represents a classical and direct approach to amide synthesis. Its high reactivity makes it a viable option for simple amide formations where potential side reactions and the need for a stoichiometric base are not major concerns.

  • EDC/HOBt offers a cost-effective and reliable method with a favorable safety profile and ease of byproduct removal, making it a workhorse in many laboratories.[6][7]

  • HATU stands out as a superior reagent for challenging amide couplings, offering high yields, rapid reaction times, and minimal racemization.[9][10][12] It is the reagent of choice for the synthesis of complex peptides and other sensitive molecules.

  • PyBOP provides a robust and efficient alternative to uronium-based reagents, delivering high yields and purity for a wide range of substrates.[9][11]

Ultimately, the optimal choice will depend on the specific requirements of your synthesis. For routine amidations, EDC/HOBt offers a good balance of performance and cost. For difficult couplings or when stereochemical integrity is paramount, HATU is the benchmark standard. This compound can be a useful tool in the synthetic chemist's arsenal, particularly for its straightforward reactivity profile. We encourage researchers to perform their own comparative studies using the framework provided in this guide to identify the most suitable reagent for their specific applications.

References

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activ
  • HATU: A Benchmark Peptide Coupling Reagent for Modern Amide Bond Form
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Technologies. [Link]
  • Amides Preparation and Reactions Summary. Chemistry Steps. [Link]
  • What amine would react with what acid chloride to give the indicated amide product? N,N-Dimethylpropanamide. Study.com. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • 20.7: Amide Chemistry. Chemistry LibreTexts. [Link]
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • Yields of the peptide coupling reactions and comparison of HBTU and HATU.
  • Alternative developments in amidations with acyl chlorides.

Sources

A Technical Guide to 2-Chloro-N,N-dimethylpropanamide: A Versatile Alkylating Agent in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Reactive Intermediate

In the landscape of synthetic organic chemistry, the strategic introduction of functional groups underpins the creation of novel molecules with desired properties. Among the vast arsenal of reagents available to chemists, alkylating agents play a pivotal role in forging new carbon-carbon and carbon-heteroatom bonds. 2-Chloro-N,N-dimethylpropanamide, a halogenated amide, emerges as a noteworthy building block, particularly in the synthesis of pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both an electrophilic carbon center and a stable amide moiety, offers a unique handle for molecular elaboration.

This guide provides a comprehensive overview of this compound, exploring its synthesis, reactivity, and potential applications. While direct peer-reviewed comparative studies on this specific reagent are limited, this document will draw upon established principles of organic chemistry and data from analogous compounds to present a scientifically grounded comparison of its potential performance against alternative alkylating agents. The experimental protocols provided are designed to be robust and adaptable for the validation of its efficacy in your specific research context.

Synthesis and Physicochemical Properties

This compound (C₅H₁₀ClNO, CAS No: 10397-68-9) is a colorless to pale yellow liquid with a molecular weight of 135.59 g/mol .[1][2] Its synthesis is typically achieved through the acylation of dimethylamine with 2-chloropropionyl chloride. This reaction is a standard nucleophilic acyl substitution and is generally high-yielding.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₅H₁₀ClNO
Molecular Weight 135.59 g/mol
CAS Number 10397-68-9
Appearance Colorless to pale yellow liquid
Boiling Point Not available
Solubility Soluble in a wide range of organic solvents

Core Reactivity: A Versatile Electrophile for Nucleophilic Substitution

The primary mode of reactivity for this compound is nucleophilic substitution at the carbon atom bearing the chlorine atom (the α-carbon). The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of this carbon, making it susceptible to attack by a wide range of nucleophiles.

G cluster_reagents Reactants cluster_products Products reagent This compound product Substituted Product reagent->product S_N2 Reaction nucleophile Nucleophile (Nu-H) nucleophile->product hcl HCl product->hcl

Caption: General reaction pathway for this compound.

This SN2-type reaction proceeds with the displacement of the chloride ion, a good leaving group, by the incoming nucleophile. The presence of the N,N-dimethylamide group is crucial; its electronic properties and steric bulk can influence the reaction rate and selectivity compared to other α-chloro amides or esters.

Comparative Analysis: Performance Against Alternative Alkylating Agents

The selection of an appropriate alkylating agent is a critical decision in a synthetic campaign, impacting yield, purity, and overall efficiency. Here, we compare the anticipated performance of this compound with other common classes of alkylating agents for the N-alkylation of a hypothetical amine nucleophile.

Table 1: Hypothetical Performance Comparison for N-Alkylation

Alkylating AgentStructureExpected ReactivityPotential AdvantagesPotential Disadvantages
This compound CH₃CH(Cl)C(=O)N(CH₃)₂ModerateGood stability, predictable reactivity, amide group can influence solubility and downstream chemistry.May require elevated temperatures or a catalyst for less reactive nucleophiles.
Ethyl 2-bromopropionate CH₃CH(Br)C(=O)OCH₂CH₃HighHigher reactivity than the corresponding chloride.Ester group is susceptible to hydrolysis or aminolysis under basic conditions.
2-Bromopropane CH₃CH(Br)CH₃LowSimple alkyl group transfer.Lower reactivity, potential for elimination side reactions (E2).
Propargyl Bromide HC≡CCH₂BrHighIntroduces a versatile alkyne functionality.Can be highly reactive and may require careful handling.

Causality Behind Experimental Choices:

The choice between these reagents would be dictated by the specific requirements of the synthesis.

  • For introducing a simple propionamide moiety: this compound offers a stable and direct route. The amide is generally more robust than an ester to many reaction conditions.

  • When higher reactivity is needed: The bromo-analogue, ethyl 2-bromopropionate, would be a logical choice, though the lability of the ester must be considered.

  • For a simple isopropyl group transfer: 2-Bromopropane is suitable, but its propensity for elimination reactions, especially with sterically hindered or basic nucleophiles, is a significant drawback.

  • For introducing functionality for further elaboration (e.g., click chemistry): Propargyl bromide is an excellent choice, but its high reactivity necessitates careful control of reaction conditions to avoid side reactions.

Applications in Synthesis: A Gateway to Diverse Molecular Architectures

Based on the reactivity of analogous chloroacetamides and the general utility of alkylating agents, this compound is a valuable precursor for a variety of molecular scaffolds.

Synthesis of Pharmaceutical Intermediates

The introduction of the N,N-dimethylpropanamide moiety is a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. The use of related chloroacetamides as intermediates in the synthesis of various biologically active compounds is well-documented. For instance, chloroacetamide derivatives are precursors to cholesterol absorption inhibitors.[3]

Agrochemical Synthesis

Chloroacetamide herbicides, such as alachlor and pretilachlor, are a major class of agrochemicals.[3] The reactivity of the C-Cl bond allows for the attachment of the molecule to a target scaffold, while the amide group contributes to the overall biological activity and environmental persistence. While not a direct analogue, the use of 2-chloro-N,N-dimethylpropylamine hydrochloride in the synthesis of pesticides and herbicides highlights the importance of related structures in this field.[4]

Synthesis of Heterocyclic Compounds

The reaction of α-halo amides with binucleophilic reagents is a classical and powerful method for the construction of a wide variety of heterocyclic systems. For example, the reaction of a chloroacetamide with a thioamide can lead to the formation of a thiazole ring, a common motif in many pharmaceutical agents.

G start This compound amine Amine Nucleophile start->amine thiol Thiol Nucleophile start->thiol carbanion Carbanion Nucleophile start->carbanion product_amine N-Substituted Propanamide amine->product_amine product_thiol S-Substituted Propanamide thiol->product_thiol product_carbanion C-Substituted Propanamide carbanion->product_carbanion pharma Pharmaceuticals product_amine->pharma agro Agrochemicals product_thiol->agro heterocycles Heterocycles product_carbanion->heterocycles

Caption: Potential synthetic pathways using this compound.

Experimental Protocols

The following are generalized, self-validating protocols for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Chloropropionyl chloride

  • Dimethylamine (2.0 M solution in THF)

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chloropropionyl chloride (1.0 eq) dissolved in DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of dimethylamine (1.1 eq) in THF via the dropping funnel.

  • Add triethylamine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Trustworthiness: The progress of the reaction can be monitored by TLC, and the identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N-Alkylation of a Primary Amine with this compound

Materials:

  • Primary amine

  • This compound

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the primary amine (1.0 eq), potassium carbonate (2.0 eq), and DMF.

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness: The reaction can be monitored by the disappearance of the starting amine and the appearance of the product spot by TLC. The structure of the purified product should be confirmed by spectroscopic methods.

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound represents a valuable and versatile reagent for the synthetic chemist. Its ability to act as an effective alkylating agent for a variety of nucleophiles, coupled with the stability of the incorporated amide functionality, makes it an attractive building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. While direct comparative studies are not abundant in the peer-reviewed literature, its utility can be confidently inferred from the well-established reactivity of analogous α-chloro amides. The protocols and comparative discussions provided in this guide offer a solid foundation for researchers to explore and exploit the synthetic potential of this interesting and reactive intermediate.

References

  • Lamoureux, G., & Agüero, C. (2009). A comparison of several modern alkylating agents. ARKIVOC, 2009(i), 251-264. [Link]
  • ResearchGate. (2009).
  • ResearchGate. (n.d.). Synthesis of N-substituted-(S)-2-chloropropanamide (3)
  • Ningbo Inno Pharmchem Co., Ltd. (2023). Enhancing Agrochemicals with 2-Chloro-N,N-dimethylpropylamine HCl. [Link]
  • Last Minute Lecture. (2023). Alkylation of Enolates and Carbon Nucleophiles | Chapter 1 - Advanced Organic Chemistry Part B. YouTube. [Link]
  • Google P
  • Bardos, T. J., et al. (1965). A Study of Comparative Chemical and Biological Activities of Alkylating Agents. Journal of Medicinal Chemistry, 8(2), 167-174. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Atom Pharma. (n.d.). 2-Chloro N N dimethylpropylamine hydrochloride Manufacturer. [Link]
  • Patent Guru. (n.d.). method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide. [Link]
  • Google Patents. (1999).
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
  • Master Organic Chemistry. (2018).
  • US EPA. (n.d.). Propanamide, 2-chloro-N,N-dimethyl- - Substance Details - SRS. [Link]
  • Semantic Scholar. (2015).

Sources

The Role of α-Chloro Amides in Pharmaceutical Synthesis: A Comparative Guide to N-Alkylation Featuring 2-Chloro-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the intricate landscape of drug discovery and development, the selection of appropriate building blocks and synthetic methodologies is paramount to achieving efficient, scalable, and robust manufacturing processes. Among the versatile reagents available to medicinal chemists, α-haloamides serve as critical intermediates for constructing carbon-nitrogen bonds, a cornerstone of many active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of 2-Chloro-N,N-dimethylpropanamide , a specialized α-chloro amide, contextualizing its application through a specific case study and comparing its performance with alternative, modern synthetic strategies.

Introduction: The Utility of α-Chloro Amides in Medicinal Chemistry

α-Chloro amides, such as this compound (C₅H₁₀ClNO), are valuable electrophilic reagents in organic synthesis.[1] Their utility stems from the presence of a reactive carbon-chlorine bond alpha to a carbonyl group, making them excellent candidates for nucleophilic substitution reactions. This reactivity allows for the introduction of an N,N-dimethylpropanamide moiety onto a target molecule, a common fragment in various biologically active compounds.

The primary application for these reagents in drug discovery is N-alkylation, where they react with nucleophilic nitrogen atoms (often within amides, amines, or heterocyclic systems) to form a new C-N bond. The choice of a specific α-chloro amide is driven by the desired structural motif in the final API and its reactivity profile. This compound, specifically, offers a compact and polar sidechain, which can be crucial for modulating a drug candidate's solubility, metabolic stability, and target engagement.

Case Study: N-Alkylation using this compound in the Synthesis of Fluorinated Arylalkylaminocarboxamides

A pertinent example of this compound's application is found in the synthesis of novel fluorinated arylalkylaminocarboxamide derivatives, a class of compounds investigated for their potential as sodium and/or calcium channel modulators. A patented synthesis route demonstrates the use of this reagent in a classic N-alkylation reaction.[2]

Reaction Rationale and Causality

The synthetic goal is to append the N,N-dimethylpropanamide group onto a nitrogen atom within a complex heterocyclic core. The amide nitrogen of the starting material is not inherently nucleophilic enough to displace the chloride from the reagent directly.[3] Therefore, a strong base is required to deprotonate the amide, generating a highly nucleophilic amidate anion. Sodium hydride (NaH), a powerful, non-nucleophilic base, is the classic choice for this transformation as it irreversibly deprotonates the amide, driving the reaction forward by the evolution of hydrogen gas.[3] this compound is then introduced as the electrophile, which readily reacts with the generated anion via an Sɴ2 mechanism to yield the desired N-alkylated product.

Experimental Workflows & Comparative Analysis

To provide a clear, objective comparison, we will detail the protocol for the case study and contrast it with two prominent alternative N-alkylation methodologies: the "Borrowing Hydrogen" catalytic approach and a Phase-Transfer Catalysis (PTC) method.

Method 1 (Case Study): Classic N-Alkylation with this compound

This method represents a standard, robust approach for creating C-N bonds when a specific alkyl fragment is available as a halide.

Experimental Protocol:

  • To a solution of the fluorinated arylalkylaminocarboxamide starting material in a suitable anhydrous aprotic solvent (e.g., Dimethylformamide, DMF), add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C under an inert atmosphere (e.g., Argon).

  • Allow the mixture to stir at room temperature for 10 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C.

  • Add 1.0 equivalent of this compound (31 mg, 0.23 mmol, based on the patent example) to the solution.[2]

  • After 4 hours, add an additional 1.2 equivalents of NaH to drive the reaction to completion.[2]

  • Allow the reaction mixture to stir overnight at room temperature.

  • Carefully quench the reaction with water.

  • Evaporate the solvent under reduced pressure.

  • Partition the residue between water and Ethyl Acetate (EtOAc).

  • Separate the organic layer and extract the aqueous layer three times with EtOAc.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for further purification.[2]

Logical Relationship Diagram:

G cluster_prep Deprotonation cluster_reaction Alkylation (Sɴ2) cluster_workup Workup Amide Arylalkylaminocarboxamide (Substrate) Amidate Amidate Anion (Nucleophile) Amide->Amidate Deprotonation (H₂ gas evolved) NaH Sodium Hydride (Base) NaH->Amide Reagent This compound (Electrophile) Amidate->Reagent Nucleophilic Attack Product N-Alkylated Product Reagent->Product Quench Quench (H₂O) Product->Quench Extract Extraction (EtOAc) Quench->Extract Purify Purification Extract->Purify G Ru_Cat Ru(II) Catalyst Alcohol Alcohol (R-CH₂OH) Ru_Cat->Alcohol Dehydrogenation Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde Ru_Hydride Ru(II)-Hydride Aldehyde->Ru_Hydride Imine Imine Intermediate Aldehyde->Imine Ru_Hydride->Imine Hydrogenation Amide Amide (Substrate) Amide->Imine Condensation Product N-Alkylated Product Imine->Product H2O H₂O Imine->H2O Product->Ru_Cat Catalyst Regeneration G cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase KOH KOH (Base) Amide Amide KOH->Amide Amidate Amidate Anion (R₂N⁻) Amide->Amidate Deprotonation PTC_Nuc PTC⁺R₂N⁻ Amidate->PTC_Nuc PTC_A PTC⁺X⁻ PTC_A->Amidate AlkylHalide Alkyl Halide (R'-Cl) PTC_Nuc->AlkylHalide Phase Transfer & Reaction Product Product (R₂N-R') AlkylHalide->Product PTC_O PTC⁺X⁻ Product->PTC_O PTC_O->AlkylHalide

Sources

A Comparative Guide to the Quantitative Analysis of Reaction Kinetics for 2-Chloro-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the reaction kinetics of 2-Chloro-N,N-dimethylpropanamide, a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3][4] Given the limited publicly available kinetic data for this specific molecule, this document establishes a predictive and comparative framework. We will analyze its reactivity by drawing parallels with structurally related and extensively studied chloroacetamide compounds. The guide details the fundamental reaction mechanisms, compares state-of-the-art analytical methodologies for kinetic monitoring, and presents detailed experimental protocols to empower researchers, scientists, and drug development professionals to design and execute robust kinetic studies.

Section 1: Fundamental Reaction Pathways and Mechanistic Insights

The reactivity of this compound is primarily governed by the electrophilic character of the carbon atom bonded to the chlorine, making it susceptible to nucleophilic attack. Understanding these fundamental pathways is critical for predicting stability, degradation products, and synthetic outcomes.

Nucleophilic Acyl Substitution (S_N2 Mechanism)

The principal reaction pathway is a bimolecular nucleophilic substitution (S_N2) reaction. A nucleophile attacks the α-carbon, displacing the chloride ion in a concerted step. This mechanism is characteristic of α-halo carbonyl compounds and is influenced by the strength of the nucleophile, the solvent, and steric hindrance around the reaction center.[5]

Kinetic studies on analogous α-chloroacetanilides reacting with benzylamines show that the mechanism can be complex, sometimes proceeding through a stepwise process with a rate-limiting expulsion of the chloride leaving group from a tetrahedral intermediate.[6][7] However, for many common nucleophiles, a direct S_N2 pathway is a reliable model.

Caption: General S_N2 mechanism for this compound.

Hydrolysis

A critical reaction for determining the environmental fate and shelf-life of this compound is hydrolysis, where water acts as the nucleophile. The kinetics of hydrolysis are highly dependent on pH.

  • Neutral Hydrolysis: A slow reaction with water as the nucleophile.

  • Base-Mediated Hydrolysis: Significantly faster due to the presence of the much stronger hydroxide ion (OH⁻) nucleophile. The rate is directly proportional to the hydroxide concentration.

  • Acid-Mediated Hydrolysis: Generally less significant for chloroacetamides compared to base-mediated pathways but can contribute to degradation under strongly acidic conditions.[8]

Studies on chloroacetamide herbicides show that hydrolysis half-lives at neutral pH can range from weeks to years, highlighting the stability of the C-Cl bond. However, in basic environments, these compounds are significantly more reactive.[8]

Section 2: Quantitative Analytical Methodologies for Kinetic Studies

To perform a quantitative kinetic analysis, one must accurately measure the concentration of the reactant or a product over time. The choice of analytical method is pivotal and depends on factors like sensitivity, selectivity, and sample matrix complexity.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are the most suitable techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID/MS)Liquid Chromatography-Tandem MS (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase.Separation by HPLC followed by highly selective mass analysis.
Suitability Excellent for non-volatile, thermally labile compounds. Good for monitoring the parent compound.Suitable if the compound is volatile and thermally stable. May require derivatization.The gold standard for sensitivity and selectivity, ideal for tracking trace-level products and parent in complex matrices.
Limit of Detection ~0.02 µg/mL[9]~0.05 µg/mL[9]< 0.05 ppm (analyte dependent)[10][11]
Selectivity Moderate; co-elution can be an issue.High, especially with MS detection.Extremely high, capable of resolving interferences.
Primary Use Case Routine purity analysis and monitoring of high-concentration kinetic runs.Analysis of volatile impurities or reaction byproducts.Definitive kinetic studies, trace-level degradation analysis, and metabolite identification.
Exemplary Protocol: LC-MS/MS for Kinetic Monitoring

This protocol provides a robust framework for quantifying this compound. It is based on established methods for similar polar analytes and potential genotoxic impurities.[10]

1. Instrumentation and Conditions:

  • LC System: UPLC/HPLC system (e.g., Agilent, Waters).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher).

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for parent compound and expected products (e.g., the hydrolysis product, 2-Hydroxy-N,N-dimethylpropanamide).

2. Standard and Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound reference standard in acetonitrile.

  • Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • For kinetic samples, quench the reaction at specified time points (e.g., by rapid cooling and pH neutralization) and dilute an aliquot with the initial mobile phase to a concentration within the calibration range.

3. Data Analysis:

  • Integrate the peak areas for the MRM transitions of the analyte.

  • Construct a linear calibration curve of peak area versus concentration.

  • Determine the concentration of the analyte in the kinetic samples by interpolating from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Initiate Reaction (t=0) sample Collect Aliquot at Time 't' start->sample Incubate quench Quench Reaction (e.g., add acid/base, cool) sample->quench dilute Dilute Sample to Analytical Range quench->dilute inject Inject into LC-MS/MS dilute->inject separate Chromatographic Separation inject->separate detect MRM Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify plot Plot Concentration vs. Time quantify->plot kinetics Determine Rate Constant (k) plot->kinetics

Caption: Workflow for a quantitative kinetic study using LC-MS/MS.

Section 3: Comparative Kinetic Analysis

By examining the kinetics of structurally similar chloroacetamide herbicides, we can infer the expected behavior of this compound. These herbicides share the reactive α-chloro-N-acyl moiety.

CompoundConditionRate Constant (k) or Half-life (t₁₂)Key Structural Difference from TargetReference
Alachlor Hydrolysis, pH 7t₁₂ ≈ weeks to yearsBulky N-(2,6-diethylphenyl) group[8]
Metolachlor Hydrolysis, pH 7t₁₂ ≈ yearsN-(2-ethyl-6-methylphenyl) group[8]
Benoxacor (a safener)Base-mediated Hydrolysis (pH > 8)k_OH is 2 orders of magnitude larger than herbicidesDichloroacetamide structure; more reactive[8]
Alachlor Soil Degradationt₁₂ ≈ 4.2 - 5.8 daysBiodegradation is a key pathway[12]

Expert Insights and Predictions:

  • Steric Effects: this compound has significantly less steric bulk around the nitrogen and the α-carbon compared to herbicides like Alachlor or Metolachlor.[13] This reduced steric hindrance should make it more susceptible to S_N2 attack . Therefore, its rate of hydrolysis and reaction with other nucleophiles is expected to be faster than that of Alachlor or Metolachlor under identical conditions.

  • Electronic Effects: The N,N-dimethyl groups are electron-donating, which might slightly decrease the electrophilicity of the carbonyl carbon compared to N-aryl substituted analogs. However, the primary determinant of reactivity is the C-Cl bond, which is activated by the adjacent carbonyl group.

  • pH Sensitivity: The rate of degradation will be highly pH-dependent. Based on data from all chloroacetamides, the hydrolysis rate of this compound will increase dramatically with rising pH due to the higher concentration and nucleophilicity of OH⁻ ions.[8]

Section 4: Protocol for a Validated Hydrolysis Kinetic Study

This section provides a self-validating experimental protocol for determining the hydrolysis rate constants of this compound.

Objective

To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of this compound at a constant pH and temperature.

Materials
  • This compound

  • Buffered solutions (e.g., pH 4, 7, 10)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Class A volumetric flasks and pipettes

  • Thermostatted water bath or incubator

  • LC-MS/MS system

Experimental Workflow

G A 1. Prepare Solutions - Analyte stock in ACN - pH buffers (e.g., 4, 7, 10) - Quenching solution B 2. Reaction Setup - Add buffer to flasks - Equilibrate to temp (e.g., 25°C) - Spike analyte stock to start (t=0) A->B C 3. Time-course Sampling - At t = 0, 1, 2, 4, 8, 24h... - Withdraw aliquot - Immediately quench & dilute B->C D 4. LC-MS/MS Analysis - Run calibration curve - Analyze all time-point samples - Quantify [Analyte] at each 't' C->D E 5. Data Analysis - Plot ln([Analyte]) vs. Time - Perform linear regression D->E F 6. Determine Rate Constant - Slope of the line = -k_obs - Check R² > 0.98 for linearity E->F

Caption: Experimental workflow for a hydrolysis kinetic study.

Step-by-Step Procedure
  • Preparation: Prepare a 1 mg/mL stock solution of the analyte in acetonitrile. Prepare pH-buffered solutions and allow them to equilibrate to the desired temperature (e.g., 25°C) in a water bath.

  • Reaction Initiation: To initiate the reaction, add a small volume of the analyte stock solution to the pre-heated buffer to achieve a starting concentration of ~10 µg/mL. Mix thoroughly and immediately take the t=0 sample.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing a quenching solution (e.g., a highly acidic solution to stop base-mediated hydrolysis) and diluent to bring it into the analytical range. This step is crucial to stop the reaction and ensure the measured concentration is accurate for that time point.

  • Analysis: Analyze all collected samples, including a full calibration curve, using the validated LC-MS/MS method described in Section 2.2.

  • Kinetic Analysis: Plot the natural logarithm of the analyte concentration (ln[C]) versus time (t). For a first-order or pseudo-first-order reaction, this plot will be linear. The slope of this line is equal to the negative of the observed rate constant (-k_obs). The trustworthiness of the data is confirmed if the coefficient of determination (R²) is > 0.98.

By repeating this experiment at different pH values and temperatures, one can build a comprehensive kinetic model, including determining the Arrhenius activation energy.[8]

Conclusion

References

  • Walse, S. S., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology.
  • Coleman, S., et al. (2000). Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. Environmental Health Perspectives.
  • Lamberth, C. (2016). Chloroacetamide Herbicides. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. (A general reference to the class of compounds).
  • Liu, H., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters.
  • Barceló, D., et al. (1996). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Analytical Chemistry. (General reference for degradation kinetics).
  • University of Wisconsin-Stout. (n.d.). O. CHEM LAB #7: KINETIC INVESTIGATION OF SUBSTITUTION. Available at: [Link] (Note: This is a general educational protocol for a similar reaction type).
  • Lee, I., et al. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry.
  • Lee, B-S., et al. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry, 1(11), 1989-94.
  • Al-Alami, A., et al. (2018). Kinetics of the OH and Cl reactions with N-methylformamide, N, N-dimethylformamide and N, N-dimethylacetamide. Atmospheric Environment.
  • Awad, R., et al. (1990). Kinetics and mechanism of decomposition of N-chloroamino acids. II: conformationally restricted models. Journal of Pharmaceutical Sciences.
  • Henni, A., et al. (2008). Reaction Kinetics of CO2 in Aqueous 1-Amino-2-Propanol, 3-Amino-1-Propanol, and Dimethylmonoethanolamine Solutions. Industrial & Engineering Chemistry Research.
  • Verardi, A., et al. (2000). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. Journal of Pharmaceutical and Biomedical Analysis.
  • Matsuoka, M., & Akitsu, T. (2021). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. Journal of the Chemical Society of Japan.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 2-Chloro-N,N-dimethylpropanamide (CAS No. 10397-68-9). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. This guide provides essential, field-proven procedures for managing waste streams containing this halogenated amide, ensuring the protection of our personnel, facilities, and environment. The causality behind each step is explained to build a framework of self-validating protocols, grounding our practices in robust scientific and regulatory principles.

Part 1: Core Hazard Profile and Risk Assessment

This compound is a halogenated organic compound that presents several hazards. Understanding these is the first step in establishing a safe disposal workflow. The primary risks are associated with its toxicity and the hazardous byproducts generated during improper handling or decomposition.

Upon heating, it can decompose to emit highly toxic and corrosive fumes, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon monoxide (CO)[1]. It is classified with several GHS hazard statements that dictate our handling and disposal precautions.

Table 1: GHS Hazard and Precautionary Statements for this compound [2][3]

GHS ClassificationHazard Statement (H-Statement)Precautionary Statement (P-Statement) - Disposal & Response Focus
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]
Skin Irritation (Category 2)H315: Causes skin irritationP264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves/protective clothing.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
Eye Irritation (Category 2A)H319: Causes serious eye irritationP280: Wear eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Specific Target Organ ToxicityH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
Disposal-P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4][5]

Part 2: The Cornerstone of Compliance: Waste Segregation and Containment

The single most critical step in managing this waste stream is strict segregation . This compound is a halogenated organic compound .[6] Halogenated and non-halogenated waste streams are treated by entirely different industrial processes.[7] Mixing them results in the entire volume being classified as the more difficult and costly-to-treat halogenated waste.[7][8]

Protocol for Waste Collection and Storage
  • Select the Correct Waste Container:

    • Use only a designated, properly labeled hazardous waste container compatible with chlorinated organic compounds. UN-approved containers are recommended.[7]

    • The container must have a secure, tight-fitting screw-top cap to prevent leaks and fugitive emissions.[9]

    • Ensure the container is clean and dry before the first drop of waste is added.

  • Properly Label the Container:

    • Label the container with the words "Hazardous Waste ".[9]

    • Clearly list all constituents. Write out the full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[9]

    • If it is a mixed waste stream, list all components. Any mixture containing a halogenated solvent must be treated as halogenated waste.[9]

    • Affix your generator details and the accumulation start date as required by your institution and local regulations.

  • Safe Storage Practices:

    • Keep the waste container closed at all times except when actively adding waste.[9][10]

    • Store the container in a designated Satellite Accumulation Area (SAA) or main hazardous waste storage area.

    • Utilize secondary containment (e.g., a larger, chemically resistant tub) to contain potential leaks.

    • Store away from incompatible materials, particularly strong oxidizing agents, strong bases, and sources of heat or ignition.[11][12]

Part 3: Approved Disposal Methodology: High-Temperature Incineration

For chlorinated organic compounds like this compound, the industry-standard and environmentally preferred disposal method is high-temperature incineration in a specialized hazardous waste facility.[7][13][14]

The Chemistry of Compliant Disposal

The core principle of incinerating chlorinated waste is the complete thermal oxidation of the organic material. The goal is to break the molecule down into carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl).[13]

  • Why High Temperature is Crucial: Wastes containing more than 1% halogenated organic substances often require incineration temperatures of at least 1100°C.[14][15] This extreme temperature and sufficient residence time ensure the complete destruction of the parent compound and prevent the formation of more hazardous products of incomplete combustion, such as dioxins or molecular chlorine (Cl₂).[15][16]

  • Scrubbing of Flue Gases: The resulting hydrogen chloride is an acidic gas that must be removed before the flue gas is released into the atmosphere. This is accomplished by using wet scrubbers, where a basic solution (e.g., caustic soda) neutralizes the HCl.[13][16]

It is imperative to understand that this process can only be performed by a licensed and permitted hazardous waste disposal company. Laboratory personnel must never attempt to incinerate chemical waste.

Unacceptable Disposal Methods
  • Sewer Disposal: Absolutely prohibited. This introduces toxic, persistent chemicals into waterways.

  • Evaporation in a Fume Hood: Prohibited. This releases vapors into the atmosphere, constituting an uncontrolled emission, and does not destroy the hazardous material.

  • Chemical Treatment in the Lab: While amides can be hydrolyzed by strong acids or bases, this is not a disposal method.[17][18] This "treatment" would simply convert one hazardous compound into other hazardous compounds (2-chloropropanoic acid and dimethylamine), which would still require collection and disposal as hazardous waste.

Part 4: Emergency Procedures for Spills and Exposure

Accidents can happen. A prepared and rapid response is key to mitigating risk.

Spill Response Protocol
Spill ScenarioAction Plan
Small Spill (Solid) 1. Isolate: Isolate the spill area for at least 25 meters (75 feet).[1] 2. PPE: Don appropriate PPE: safety goggles with side-shields, nitrile gloves, and a lab coat. If there is a risk of dust, use respiratory protection.[4][5] 3. Contain: Gently dampen the solid material with water to prevent it from becoming airborne.[1] 4. Collect: Carefully transfer the dampened material and any contaminated soil/absorbent into a designated hazardous waste container.[1] 5. Clean: Use absorbent paper dampened with water to wipe the spill area, placing the used paper into the waste container.[1] Wash the surface with soap and water.[1] 6. Dispose: Seal the container, label it as spill debris containing this compound, and manage it as hazardous waste.
Large Spill 1. Evacuate: Immediately evacuate the area. 2. Alert: Alert your supervisor and institutional Environmental Health & Safety (EHS) department. 3. Isolate: If safe to do so, close the doors to the area and prevent re-entry. 4. Await Professionals: Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.
First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes cautiously with plenty of water for at least 15 minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3][5] If irritation persists, seek medical attention. Wash contaminated clothing before reuse.[4]
Inhalation Remove the person to fresh air and keep them in a position comfortable for breathing.[4][5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[3][4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper management of this compound waste.

G cluster_0 Laboratory Operations cluster_1 EHS / Waste Management A Waste Generation (this compound) B Is waste halogenated? A->B C Collect in HALOGENATED Waste Container B->C  Yes   D Collect in NON-HALOGENATED Waste Container B->D  No   E Label Container: 'Hazardous Waste' List all constituents C->E F Store in designated SAA with secondary containment E->F G Schedule Waste Pickup with EHS F->G H Transport to Licensed Hazardous Waste Facility G->H I Disposal Method Selection H->I J High-Temperature Incineration (>1100°C) with Flue Gas Scrubbing I->J  Halogenated   K Other (e.g., Fuels Blending) I->K  Non-Halogenated   L Final Disposition J->L K->L

Caption: Decision workflow for this compound waste.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. The core principles are unambiguous: always treat this compound as a hazardous, halogenated waste; strictly segregate it from non-halogenated streams; use properly labeled, sealed, and compatible containers; and transfer it to your institution's EHS department for final disposal via high-temperature incineration by a licensed contractor. By adhering to these protocols, we uphold our professional duty to ensure safety and integrity in every aspect of our work.

References

  • Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
  • Journal of the Air Pollution Control Association. (1970). Process for Disposal of Chlorinated Organic Residues.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Toolkit. (n.d.). Waste incinerators.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • Angene Chemical. (2024). Safety Data Sheet.
  • Haz-Map. (n.d.). 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • European Commission. (n.d.). Basic principles of waste incineration.
  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
  • National Center for Biotechnology Information. (n.d.). Waste Incineration Overview.
  • Vector SDS and Chemical Management. (2018). SAFETY DATA SHEET.
  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • US EPA. (n.d.). Propanamide, 2-chloro-N,N-dimethyl- - Substance Details.
  • EPA. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • Infoscience. (2023). Chlorination of amides.
  • suweb.site. (n.d.). EPA HAZARDOUS WASTE CODES.
  • My Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • PubChem. (n.d.). 2-Chloropropyldimethylamine hydrochloride.
  • EPA NEPAL. (n.d.). Handbook for Pesticide Disposal by Common Chemical Methods.
  • UNODC. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Chemistry LibreTexts. (2019). 20.7: Amide Chemistry.
  • Brainly. (2023). Draw the mechanism for the hydrolysis of N,N-dimethylpropanamide with an acid catalyst.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • EPA NEPAL. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and chemical synthesis, the safe handling of reactive intermediates is paramount. 2-Chloro-N,N-dimethylpropanamide (CAS No. 10397-68-9) is one such compound whose utility is matched by its potential hazards. This guide is designed for the professional researcher and scientist, moving beyond mere compliance to foster a deep, intuitive understanding of chemical safety. Here, we dissect the necessary personal protective equipment (PPE) and operational protocols, grounding every recommendation in the principles of risk assessment and chemical causality. Our objective is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your research environment.

Section 1: Hazard Assessment - The 'Why' Behind the Precaution

Understanding the intrinsic hazards of a chemical is the foundation of any robust safety plan. This compound is classified with several key hazard statements that dictate our protective strategy.[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications, derived from toxicological data, inform us of the primary routes of exposure we must guard against: dermal (skin), ocular (eye), inhalation, and ingestion. The GHS pictogram associated with this compound is the GHS07 Exclamation Mark, indicating these irritant and acute toxicity properties.[1] Therefore, our PPE strategy is not a matter of arbitrary rules but a direct response to these scientifically established risks.

Section 2: The Hierarchy of Controls - PPE as the Final Guardian

Before we specify individual PPE items, it is critical to place them within the universally accepted "Hierarchy of Controls." PPE is the last line of defense, employed when hazards cannot be eliminated or sufficiently mitigated by other means.

  • Engineering Controls: The most critical engineering control for handling this chemical is a properly functioning and certified chemical fume hood.[2] All operations that may generate dust, mists, or vapors—such as weighing, transferring, and preparing solutions—should be conducted within a fume hood to minimize inhalation exposure.[3]

  • Administrative Controls: These include establishing safe work procedures, providing comprehensive training, and restricting access to areas where the chemical is handled.[4][5]

  • Personal Protective Equipment (PPE): This is the focus of our guide and is mandatory even when engineering and administrative controls are in place.

Section 3: Core Protective Equipment - A Detailed Protocol

The selection of PPE must be deliberate and matched to the specific task at hand. Below are the minimum requirements for handling this compound in a laboratory setting.

Eye and Face Protection: A Non-Negotiable Barrier

Given its classification as a serious eye irritant (H319), robust eye protection is essential.[1][6]

  • Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant chemical splash goggles are mandatory.[7][8] These are required because they form a protective seal around the eyes, shielding them from splashes, mists, and vapors in a way that standard safety glasses cannot.

  • Enhanced Precaution: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary layer of protection for the entire face.

Skin and Body Protection: Preventing Dermal Exposure

Direct contact with this compound causes skin irritation (H315).[1] Therefore, a complete barrier is necessary.

  • Gloves:

    • Selection: Nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged handling or in the case of a spill, it is crucial to consult the glove manufacturer’s chemical resistance data. Chlorinated organic compounds can degrade glove materials at different rates. Always inspect gloves for any signs of degradation or perforation before use.[7]

    • Technique: Double-gloving is recommended for enhanced protection during high-risk procedures. Always use proper glove removal techniques to avoid cross-contamination. Contaminated gloves must be disposed of as hazardous waste.[5]

  • Protective Clothing:

    • A clean, flame-resistant lab coat that is fully buttoned is the minimum requirement.[7]

    • Ensure the lab coat has tight-fitting cuffs to prevent chemicals from reaching the skin of the forearms.

    • Impervious aprons and arm sleeves may be required for larger-scale operations. All protective clothing should be removed before leaving the laboratory.

Respiratory Protection: Guarding the Inhalation Route

The compound may cause respiratory irritation (H335), making respiratory protection a conditional requirement based on the specific work environment and procedure.[1]

  • When is it Required? Respiratory protection should be used if you are handling the chemical outside of a certified fume hood, if ventilation is inadequate, or during the cleanup of a significant spill.

  • Selection: A NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is necessary. If the chemical is in a solid, powder form and may become airborne, a combination OV/P95 or OV/P100 cartridge should be used.

  • Program Compliance: The use of a respirator requires enrollment in a formal Respiratory Protection Program as mandated by OSHA (29 CFR 1910.134), which includes medical clearance and annual fit-testing to ensure a proper seal.[9][10]

Section 4: Operational Plans and PPE Application

The following table provides at-a-glance guidance for matching PPE to common laboratory tasks.

Laboratory Task Risk Level Engineering Control Minimum Required PPE
Receiving & Unpacking LowWell-ventilated areaLab coat, Safety glasses, Nitrile gloves
Weighing (Solid Form) MediumChemical Fume HoodLab coat, Chemical splash goggles, Nitrile gloves
Preparing Solutions Medium-HighChemical Fume HoodLab coat, Chemical splash goggles, Nitrile gloves (double-gloving recommended)
Running Reactions Medium-HighChemical Fume HoodLab coat, Chemical splash goggles, Nitrile gloves (double-gloving recommended)
Large Spill Cleanup (>50mL) HighEvacuate if necessaryFull-face shield over goggles, Impervious gown/apron, Heavy-duty nitrile or butyl rubber gloves, NIOSH-approved respirator
Step-by-Step Protocol: Safely Preparing a Solution
  • Preparation: Don all required PPE (lab coat, chemical splash goggles, nitrile gloves) before entering the designated work area.

  • Verify Controls: Confirm that the chemical fume hood is on and functioning correctly.

  • Staging: Place all necessary equipment (glassware, stir bars, solvent, and the chemical container) at least 6 inches inside the fume hood.

  • Dispensing: Carefully weigh or measure the required amount of this compound.

  • Dissolving: Slowly add the chemical to the solvent while stirring to avoid splashing. Keep the sash of the fume hood at the lowest practical height.

  • Cleanup: Securely cap the primary chemical container and the prepared solution. Decontaminate any affected surfaces within the fume hood.

  • Doffing & Disposal: Remove gloves using the proper technique and dispose of them in a designated hazardous waste container. Wash hands thoroughly with soap and water.[1]

Section 5: Emergency Procedures and Waste Disposal

In Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

Spill Response

For small spills (<50 mL) inside a fume hood:

  • Alert personnel in the immediate area.

  • Use an absorbent material, such as vermiculite or a chemical spill pad, to contain the spill.[11]

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[12][13]

For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Disposal of Contaminated PPE

All disposable PPE that has come into contact with this compound is considered hazardous waste.

  • Remove gloves, gowns, and other disposable items carefully, turning them inside out to contain the contaminant.

  • Place them directly into a designated, clearly labeled hazardous waste container.

  • Never dispose of contaminated PPE in the regular trash. Follow your institution's specific guidelines for hazardous waste disposal.[14]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Task Involving This compound q_fume_hood Is the task performed inside a certified chemical fume hood? start->q_fume_hood ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Chemical Splash Goggles q_fume_hood->ppe_base  Yes ppe_respirator Add NIOSH-Approved Respirator (Fit-testing required) q_fume_hood->ppe_respirator No   q_splash_risk Is there a significant splash risk or are you handling >50mL? ppe_base->q_splash_risk ppe_respirator->ppe_base ppe_face_shield Add Full Face Shield (over goggles) q_splash_risk->ppe_face_shield  Yes end_procedure Proceed with Task q_splash_risk->end_procedure No   ppe_face_shield->end_procedure

Caption: Decision tree for PPE selection when handling this compound.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA).
  • OSHA Laboratory Standard. Compliancy Group.
  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG.
  • OSHA Standards to Know Before Starting Your Lab. Lab Manager.
  • Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH).
  • Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH).
  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH).
  • Safety Data Sheet - 2-Hydroxy-N,N-dimethylpropanamide. Angene Chemical.
  • 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride - Hazardous Agents. Haz-Map.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Teamster Safety and Health.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health (NIOSH).
  • NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH).
  • Occupational Health & Safety - Cytotoxic Drugs. Government of Saskatchewan.
  • Highlighting the Risk of Occupational Exposure to Hazardous Drugs in the Health Care Setting. Pharmacy Times.
  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.
  • Safety Data Sheet - 2-Chloro-2-methylpropane. Harper College.
  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE).
  • Safety Data Sheet - 2-Chloro-2-Methylpropane. Breckland Scientific Supplies Ltd.
  • Controlling Occupational Exposure to Hazardous Drugs. Oregon Occupational Safety and Health Administration (OSHA).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.